molecular formula C14H9NO2 B167232 1-Aminoanthraquinone CAS No. 82-45-1

1-Aminoanthraquinone

Numéro de catalogue: B167232
Numéro CAS: 82-45-1
Poids moléculaire: 223.23 g/mol
Clé InChI: KHUFHLFHOQVFGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Aminoanthraquinone (CAS 82-45-1) is a fundamental substituted anthraquinone and a critical building block in organic synthesis and materials science. It serves as a vital intermediate for the preparation of a wide range of anthraquinone dyes, which are the second most important class of dyes after azo dyes and are valued for their color fastness and vibrant colors . Historically, its primary application has been in the industrial production of dyes and pigments . Beyond its traditional uses, this compound is a versatile precursor for creating diverse functional materials. Recent research explores its application in advanced battery technologies, where it can be electrochemically polymerized to form a conductive polymer that enhances the performance of sodium-ion battery cathodes . The compound's structural motif, featuring electron-withdrawing carbonyl groups, makes it a challenging yet rewarding scaffold for chemical modification, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-halogen bonds for targeted synthesis . Industrially, it can be synthesized through the ammonolysis of 1-nitroanthraquinone, a process that has been intensified using continuous-flow methods to improve safety and efficiency . For research purposes, it is typically supplied as a solid with a melting point of 253-255 °C and is soluble in various organic solvents like alcohol and benzene .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-aminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUFHLFHOQVFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28411-42-9
Record name Poly(1-amino-9,10-anthraquinone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28411-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2052572
Record name 1-Aminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS]
Record name 1-Aminoanthraquinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19317
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

82-45-1, 25620-59-1
Record name 1-Aminoanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoanthraquinone (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINOANTHRAQUINONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-AMINOANTHRAQUINONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Aminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminoanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5YYY1NEUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminoanthraquinone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-aminoanthraquinone, a pivotal chemical intermediate in the synthesis of a wide array of dyes and pharmaceutically relevant molecules. Intended for researchers, chemists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, synthesis methodologies, key reactions, and safety protocols associated with this compound.

Introduction: The Significance of this compound

This compound (1-AAQ) is an aromatic organic compound characterized by an amino group substituted on the anthraquinone framework.[1] This seemingly simple modification imparts a rich chemistry to the molecule, making it a cornerstone for the production of numerous anthraquinone-based dyes, including vat, disperse, and acid dyes.[2][3] Its derivatives are integral to the coloration of textiles and have also found applications in the development of advanced materials and as intermediates in the synthesis of biologically active compounds.[3][4] The specific positioning of the amino group at the C-1 position is crucial, as it dictates the chromophoric properties and reactivity of the molecule, leading to a distinct class of colorants. This guide aims to provide a detailed exploration of 1-AAQ, from its fundamental properties to its industrial synthesis and applications, offering valuable insights for its effective utilization in research and manufacturing.

Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's identity and physical characteristics is paramount for its safe and effective handling and application. This section outlines the key identifiers and physicochemical properties of this compound.

Chemical Identifiers

Accurate identification of a chemical compound is the foundation of scientific research and industrial application. The following table summarizes the primary chemical identifiers for this compound.

IdentifierValueSource(s)
CAS Number 82-45-1[5]
IUPAC Name 1-aminoanthracene-9,10-dione[5]
Molecular Formula C₁₄H₉NO₂[5]
Molecular Weight 223.23 g/mol [5]
InChI InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2[5]
InChIKey KHUFHLFHOQVFGB-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N[5]
PubChem CID 6710[5]
EINECS Number 201-423-5[6]
RTECS Number CB5075000[2]
Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical processes and its suitability for different applications.

PropertyValueSource(s)
Appearance Ruby-red solid; Dark red to brown crystalline powder[5]
Melting Point 253-255 °C[6]
Boiling Point 464.9 °C at 760 mmHg[5]
Solubility Practically insoluble in water. Freely soluble in alcohol, benzene, chloroform, ether, and glacial acetic acid.[1][6]
Density 1.4 g/cm³[5]
Vapor Pressure 8.04 x 10⁻⁹ mmHg at 25 °C[5]
logP 3.2[5]

Synthesis of this compound

The industrial production of this compound is primarily achieved through two well-established routes: the reduction of 1-nitroanthraquinone and the amination of anthraquinone-1-sulfonic acid. The choice of method is often dictated by factors such as raw material availability, cost, and environmental considerations.

Industrial Synthesis Methodologies

The following diagrams illustrate the two primary industrial pathways for the synthesis of this compound.

G cluster_0 Route 1: Reduction of 1-Nitroanthraquinone Anthraquinone Anthraquinone 1-Nitroanthraquinone 1-Nitroanthraquinone Anthraquinone->1-Nitroanthraquinone Nitration (HNO₃/H₂SO₄) This compound This compound 1-Nitroanthraquinone->this compound Reduction (e.g., NaHS) G cluster_1 Route 2: Amination of Anthraquinone-1-sulfonic acid Anthraquinone Anthraquinone Anthraquinone-1-sulfonic acid Anthraquinone-1-sulfonic acid Anthraquinone->Anthraquinone-1-sulfonic acid Sulfonation (H₂SO₄/Hg catalyst) This compound This compound Anthraquinone-1-sulfonic acid->this compound Amination (NH₃)

Caption: Industrial synthesis of this compound via sulfonation and subsequent amination.

The reduction of 1-nitroanthraquinone is often favored due to its high chemo- and regioselectivity, particularly when using reagents like sodium hydrosulfide (NaHS) in an aqueous medium, which presents a greener and scalable protocol. [7]The amination of anthraquinone-1-sulfonic acid, while effective, has raised environmental concerns due to the use of a mercury catalyst in the sulfonation step. [8]

Detailed Experimental Protocol: Laboratory-Scale Synthesis from 1-Nitroanthraquinone

This protocol describes a laboratory-scale synthesis of this compound by the reduction of 1-nitroanthraquinone using sodium hydrosulfide.

Materials:

  • 1-Nitroanthraquinone

  • Sodium hydrosulfide (NaHS)

  • Water

  • Ethanol

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a slurry of 1-nitroanthraquinone in water.

  • Reagent Addition: While stirring the slurry, heat the mixture to 90-95 °C. Prepare an aqueous solution of sodium hydrosulfide and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration and washed thoroughly with hot water to remove any inorganic salts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield ruby-red crystals.

Causality: The use of sodium hydrosulfide as the reducing agent is effective for the selective reduction of the nitro group to an amino group without affecting the anthraquinone core. The reaction is carried out in water, which is an environmentally benign solvent. The dropwise addition of the reducing agent helps to control the exothermic nature of the reaction.

Key Reactions and Applications in Dye Synthesis

This compound serves as a versatile precursor for a wide range of anthraquinone dyes. Its primary amino group is readily functionalized, allowing for the introduction of various substituents to tune the color and properties of the final dye molecule.

Synthesis of Bromamine Acid

A crucial intermediate derived from this compound is 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as Bromamine Acid. [9][10]This compound is a key building block for many acid and reactive dyes. [3]

G This compound This compound This compound-2-sulfonic acid This compound-2-sulfonic acid This compound->this compound-2-sulfonic acid Sulfonation (H₂SO₄ or ClSO₃H) Bromamine Acid Bromamine Acid This compound-2-sulfonic acid->Bromamine Acid Bromination (Br₂) G This compound This compound 1-Amino-2,4-dibromoanthraquinone 1-Amino-2,4-dibromoanthraquinone This compound->1-Amino-2,4-dibromoanthraquinone Bromination 1-Amino-2-bromo-4-hydroxyanthraquinone 1-Amino-2-bromo-4-hydroxyanthraquinone 1-Amino-2,4-dibromoanthraquinone->1-Amino-2-bromo-4-hydroxyanthraquinone Hydrolysis Disperse Red 60 Disperse Red 60 1-Amino-2-bromo-4-hydroxyanthraquinone->Disperse Red 60 Condensation with Phenol

Caption: Synthesis of Disperse Red 60 starting from this compound.

Synthesis of Acid Dyes: Acid Blue 25

Acid dyes are water-soluble anionic dyes used for dyeing protein fibers like wool and silk, as well as synthetic polyamides. Acid Blue 25 is synthesized from Bromamine Acid, which is derived from this compound.

[11][12]Reaction Scheme: Bromamine Acid is condensed with aniline in the presence of a copper catalyst to yield Acid Blue 25.

[11]#### 4.4. Synthesis of Vat Dyes

This compound is also a key component in the synthesis of certain vat dyes, which are known for their excellent fastness properties on cellulosic fibers. For example, it can be reacted with brominated dibenzanthrone to produce grey or black vat dyes.

[13]### 5. Analytical Methods

The purity and characterization of this compound are crucial for its use in synthesis. High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.

HPLC Analysis Protocol

Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size). [14]Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous formic acid (50:50 v/v). [14]Detection: UV detector at 230 nm. [14]Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.

This method allows for the separation and quantification of this compound and can be adapted for the analysis of its metabolites in biological samples.

[14]### 6. Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. *[1][15] IR Spectroscopy: The infrared spectrum reveals the functional groups present, such as the N-H stretches of the amino group and the C=O stretches of the quinone moiety. *[16] UV-Vis Spectroscopy: The UV-Visible spectrum shows the electronic transitions within the molecule, which are responsible for its color.

[17][18]### 7. Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: It may cause skin, eye, and respiratory tract irritation. T[19]here is limited evidence of a carcinogenic effect. *[19] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. *[19] Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

[19]A comprehensive review of the material safety data sheet (MSDS) is essential before working with this compound.

Conclusion

This compound remains a chemical of significant industrial importance, primarily due to its role as a versatile intermediate in the synthesis of a vast array of anthraquinone-based dyes. Its rich reactivity, stemming from the presence of the amino group on the anthraquinone core, allows for the creation of a diverse palette of colors with excellent fastness properties. While traditional synthesis methods have raised environmental concerns, newer, greener protocols are being developed to ensure its continued and sustainable production. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and professionals seeking to leverage this important molecule in the development of new colorants, materials, and pharmaceuticals.

References

  • CN104448886A - Preparation method for disperse red 60 - Google P
  • PubChem. This compound. (URL: [Link])
  • ResearchGate. A Green and Scalable Synthesis of 1-Amino Anthraquinone. (URL: [Link])
  • CN101003691A - Method for producing modified disperse red 60 - Google P
  • US4851157A - Process for the preparation of vat dyes from brominated dibenzanthrone and this compound - Google P
  • SIELC Technologies. Separation of 1-Amino-4-((1-methylethyl)amino)anthraquinone on Newcrom R1 HPLC column. (URL: [Link])
  • Lu, B. et al. A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5 (2019). (URL: [Link])
  • World dye variety. Acid Blue 25. (2012). (URL: [Link])
  • NIST. Anthraquinone, 1-amino-2,4-dihydroxy-. (URL: [Link])
  • SciSpace.
  • Hydrazine Hydrate. anthraquinone dyestuff this compound/ CAS 82-45-1. (URL: [Link])
  • Nesterkina, M. Characterization of this compound metabolite in rats after oral administration by HPLC-MS.
  • ResearchGate. A new method for the preparation of 1-amino-4-bromo-2-anthraquinonesulphonic acid (bromamine acid)
  • NCBI. 1-AMINO-2,4-DIBROMOANTHRAQUINONE. (URL: [Link])
  • ResearchGate. Investigation of vat dyes as potential high performance pigments. (URL: [Link])
  • Wang, Y. et al. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Processes, 11(6), 1629 (2023). (URL: [Link])
  • SpectraBase. This compound - Optional[1H NMR] - Spectrum. (URL: [Link])
  • PubChem. 1-Amino-4-hydroxyanthraquinone. (URL: [Link])
  • Wang, Y. et al. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI (2023). (URL: [Link])
  • Wikipedia. Anthraquinone dyes. (URL: [Link])
  • SciSpace. A new method for the preparation of 1-amino-4-bromo-2-anthraquinonesulphonic acid(bromamine acid)
  • CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of ...
  • Organic Syntheses Procedure. Anthraquinone, 1-methylamino-4-bromo. (URL: [Link])
  • Fibre2Fashion.
  • Organic Syntheses Procedure. 1-methylaminoanthraquinone. (URL: [Link])
  • ResearchGate. The UV–Vis absorption and fluorescence emission (dotted lines) spectra... (URL: [Link])
  • ResearchGate.
  • NIST. 9,10-Anthracenedione, 1-amino-. (URL: [Link])
  • ResearchGate. (PDF) Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. (URL: [Link])
  • National Technical Reports Library - NTIS. Anthraquinone Dye Toxicological Profiles. (1981). (URL: [Link])
  • CN117106317A - Preparation process of acid blue 25 - Google P
  • DrugFuture. This compound. (URL: [Link])
  • MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (URL: [Link])
  • Wikipedia. Acid Blue 25. (URL: [Link])
  • Digital Commons@DePaul. Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. (2021). (URL: [Link])
  • Scirp.org. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. (URL: [Link])
  • Wikipedia. Disperse Red 60. (URL: [Link])
  • European Patent Office. Synthesis of 1-amino-anthraquinone. (URL: [Link])

Sources

Synthesis of 1-Aminoanthraquinone from anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Aminoanthraquinone from Anthraquinone

Abstract

This compound is a cornerstone intermediate in the chemical industry, pivotal for the synthesis of a vast array of anthraquinone-based dyes, pigments, and pharmaceutical compounds.[1][2] Its production is a subject of significant industrial and academic interest, balancing efficiency, cost, and environmental impact. This guide provides a comprehensive technical overview of the two primary synthetic pathways originating from anthraquinone: the modern, industrially preferred Nitration-Reduction pathway and the classic, mercury-catalyzed Sulfonation-Amination route. We will delve into the underlying chemical principles, provide detailed experimental protocols, compare the methodologies, and address critical safety and handling considerations. This document is intended for researchers, chemists, and process development professionals seeking a deep, field-proven understanding of this compound synthesis.

Introduction

The value of this compound lies in its chromophoric structure and the reactivity of its amino group, which serves as a versatile handle for building more complex molecules. It is the precursor to vital colorants like Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a key component in fiber-reactive dyes.[1] Historically, the synthesis landscape has been dominated by methods that, while effective, posed significant environmental hazards.[1][3][4] Modern advancements have shifted focus toward cleaner, more efficient, and scalable processes. This guide will first explore the dominant Nitration-Reduction pathway, followed by an analysis of the older Sulfonation-Amination method to provide historical context and highlight the rationale for the industry's evolution.

Chapter 1: The Nitration-Reduction Pathway

This two-step process is the most common contemporary method for industrial-scale production. It involves the direct nitration of anthraquinone to form 1-nitroanthraquinone, which is subsequently reduced to the target amine. This route avoids the use of highly toxic mercury catalysts, a significant advantage over the classic sulfonation method.[1]

Theoretical Principles & Mechanism

Nitration: The core of this step is the electrophilic aromatic substitution of anthraquinone. The anthraquinone ring system is electron-deficient due to the two deactivating carbonyl groups. Consequently, forcing conditions are required for nitration. The reaction typically employs strong nitric acid, often in the presence of sulfuric acid (mixed acid), to generate the potent electrophile, the nitronium ion (NO₂⁺).[5]

The substitution occurs preferentially at the α-positions (1, 4, 5, 8) rather than the β-positions (2, 3, 6, 7) because the α-positions are less deactivated by the carbonyl groups. However, the direct nitration of anthraquinone is notoriously difficult to control and often yields a mixture of 1-nitroanthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinones (e.g., 1,5- and 1,8-).[1][3] Judicious selection of reaction conditions is paramount to maximize the yield of the desired 1-nitro isomer.[6]

Reduction: The second step involves the reduction of the nitro group of 1-nitroanthraquinone to a primary amine. This can be achieved through various methods, including the use of alkali sulfides or hydrosulfides, or through catalytic hydrogenation.[5][7][8] The sulfide-based reduction is common in industrial settings due to its cost-effectiveness.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Reduction HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus AQ Anthraquinone NO2_plus->AQ Attack on Ring HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Intermediate Sigma Complex AQ->Intermediate + NO₂⁺ 1NAQ 1-Nitroanthraquinone Intermediate->1NAQ - H⁺ 1AAQ This compound 1NAQ->1AAQ Reduction (e.g., NaHS) Sulfonation_Pathway Classic Sulfonation-Amination Workflow AQ Anthraquinone Sulfonation Sulfonation AQ->Sulfonation ASA Anthraquinone-1-Sulfonic Acid Sulfonation->ASA Amination Amination AAQ This compound Amination->AAQ ASA->Amination Reagent1 Oleum (H₂SO₄/SO₃) + HgSO₄ Catalyst Reagent1->Sulfonation Warning WARNING: MERCURY IS HIGHLY TOXIC Reagent2 Aqueous Ammonia (NH₃) High T, High P Reagent2->Amination

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Properties of 1-Aminoanthraquinone

Abstract

This compound (1-AAQ) is a foundational molecule in the development of a vast array of dyes, pigments, and functional materials, including those with applications in drug development as fluorescent probes and photosensitizers.[1][2] A comprehensive understanding of its spectroscopic properties is paramount for researchers and scientists aiming to modulate its function and harness its photophysical behavior. This guide provides an in-depth analysis of the core spectroscopic characteristics of 1-AAQ, grounded in established experimental data and theoretical principles. We will explore its electronic absorption (UV-Vis), fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, with a particular focus on the underlying mechanisms that govern its behavior, such as solvent-dependent Intramolecular Charge Transfer (ICT).

Introduction: The Structural Basis of 1-AAQ's Spectroscopic Signature

This compound is an organic compound with the chemical formula C₁₄H₉NO₂.[3][4] Its structure consists of an anthraquinone core—a tricyclic aromatic system with two ketone groups—substituted with a single amino group at the C1 position. This "push-pull" architecture, where the electron-donating amino group (-NH₂) is conjugated with the electron-accepting anthraquinone system, is the primary determinant of its rich and environment-sensitive spectroscopic properties. Upon photoexcitation, this arrangement facilitates a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT).[5][6]

The following diagram illustrates the fundamental structure of this compound and the key functional groups that dictate its spectroscopic behavior.

G cluster_AAQ This compound (1-AAQ) cluster_donor Electron-Donating Group cluster_acceptor Electron-Accepting Core mol donor_node Amino Group (-NH₂) acceptor_node Anthraquinone System donor_node->acceptor_node Conjugation → ICT

Caption: Structure of this compound highlighting the donor-acceptor system.

Electronic Spectroscopy: A Window into Intramolecular Charge Transfer

The UV-Visible absorption and fluorescence emission spectra of 1-AAQ are particularly informative, revealing a strong dependence on the surrounding solvent environment. This phenomenon, known as solvatochromism, is a direct consequence of the ICT character of its excited states.[6][7]

UV-Visible Absorption

1-AAQ typically displays two main absorption regions:

  • π → π* Transitions: High-intensity bands in the UV region, corresponding to electronic transitions within the aromatic anthraquinone system.[8]

  • n → π* and ICT Transitions: A lower-intensity, broad band extending into the visible region (typically around 450-500 nm), which is highly sensitive to solvent polarity. This band is attributed to a combination of n → π* transitions of the carbonyl groups and, more significantly, the Intramolecular Charge Transfer from the amino group to the anthraquinone core.[5][6][8]

The position of the ICT band undergoes a bathochromic (red) shift as the polarity of the solvent increases. This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition.[9]

Fluorescence Spectroscopy and the TICT Model

The fluorescence of 1-AAQ is profoundly influenced by solvent polarity. In nonpolar solvents like n-hexane, it exhibits relatively strong fluorescence. However, as solvent polarity increases, the fluorescence quantum yield dramatically decreases.[6] This behavior is rationalized by the Twisted Intramolecular Charge Transfer (TICT) model.

The TICT mechanism proposes the existence of two distinct excited states:

  • Locally Excited (LE) State: A planar, fluorescent state initially formed upon excitation.

  • Twisted Intramolecular Charge Transfer (TICT) State: A non-fluorescent (or weakly fluorescent) state with a twisted geometry of the amino group relative to the anthraquinone plane. This state is highly polar and is stabilized by polar solvents.

In polar environments, the molecule can transition from the LE state to the lower-energy, more stable TICT state. This provides a non-radiative decay pathway, effectively quenching the fluorescence.[5][6]

TICT_Model GS Ground State (S₀) Planar Geometry LE Locally Excited (LE) State Planar, Fluorescent GS->LE Absorption (hv) LE->GS Fluorescence (Nonpolar Solvents) TICT TICT State Twisted, Non-Fluorescent LE->TICT Twisting Motion (Polar Solvents) TICT->GS Non-Radiative Decay note Increased solvent polarity favors the formation of the non-fluorescent TICT state, quenching fluorescence.

Caption: The Twisted Intramolecular Charge Transfer (TICT) model for 1-AAQ.

Quantitative Spectroscopic Data

The following table summarizes the absorption and emission maxima of 1-AAQ in various solvents, illustrating the solvatochromic effect.

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
n-Hexane1.88~465~550~34000.15[6]
Benzene2.28~480~580~3500-
Chloroform4.81~485~610~4200-
Ethanol24.55~485~630~4800-
DMSO46.7~485~660~5600<0.03[6]

Data compiled from multiple sources.[5][6] Exact values may vary based on experimental conditions.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the 1-AAQ molecule. The spectrum is dominated by vibrations of the amino (-NH₂) and carbonyl (C=O) groups.

Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3420 - 3300N-H StretchingAmino (-NH₂)Typically appears as two distinct bands (symmetric and asymmetric stretching), confirming the primary amine.[10]
1670 - 1630C=O StretchingCarbonyl (Ketone)Strong absorption characteristic of the anthraquinone core. The presence of the electron-donating amino group can slightly lower this frequency compared to unsubstituted anthraquinone.[10]
1600 - 1550N-H BendingAmino (-NH₂)Scissoring vibration of the amino group.
~1300C-N StretchingAryl-AmineStretching vibration of the bond connecting the amino group to the aromatic ring.

Reference data from similar anthraquinone derivatives.[10]

Experimental Protocol: Acquiring an ATR-IR Spectrum

This protocol describes a standard method for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Rationale: ATR-IR is chosen for its simplicity, speed, and the ability to analyze solid samples directly without the need for KBr pellets, which can introduce moisture artifacts.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is a critical self-validating step, as the background accounts for the instrumental and environmental absorbance.

  • Sample Application: Place a small amount of solid 1-AAQ powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 1-AAQ by providing information about the hydrogen and carbon environments, respectively.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-AAQ will show signals corresponding to the aromatic protons and the amine protons.

  • Aromatic Protons (H-Ar): These will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings and carbonyl groups. The splitting patterns (doublets, triplets, etc.) will be complex due to coupling between adjacent protons.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift can be variable and is dependent on the solvent and concentration due to hydrogen bonding. This peak will disappear upon D₂O exchange, a key validation step.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton.

  • Carbonyl Carbons (C=O): These will be the most downfield signals (typically >180 ppm) due to the strong deshielding effect of the oxygen atoms.[11]

  • Aromatic Carbons (C-Ar): A series of signals in the 110-150 ppm range. The carbon attached to the amino group (C1) will be shifted upfield relative to its position in unsubstituted anthraquinone due to the electron-donating nature of the -NH₂ group.

Experimental Protocol: ¹H NMR Analysis

Rationale: Deuterated chloroform (CDCl₃) is a common solvent but may not be ideal if solubility is low. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that readily dissolves 1-AAQ and allows for clear observation of exchangeable -NH₂ protons.[12]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-AAQ in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent. Standard shimming procedures are performed to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum. Typical parameters on a 400 MHz spectrometer might include a 90° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • D₂O Exchange (Validation): To confirm the -NH₂ peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The protons of the amino group will exchange with deuterium (NH₂ → ND₂) and the corresponding peak will disappear or significantly diminish, confirming its identity.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied to the resulting spectrum. The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Conclusion and Future Directions

The spectroscopic properties of this compound are a direct reflection of its unique electronic structure. Its pronounced solvatochromism, governed by an efficient Intramolecular Charge Transfer process and well-described by the TICT model, makes it a highly sensitive environmental probe. Vibrational and nuclear magnetic resonance spectroscopies provide robust methods for its structural confirmation and quality control. For drug development professionals, understanding how to interpret these spectral signatures is crucial for designing novel fluorescent labels, optimizing photosensitizer activity, and characterizing interactions with biological targets. Future research will likely focus on leveraging time-resolved spectroscopic techniques to further elucidate the ultrafast dynamics of the ICT process and its modulation by complex biological environments.[5][6]

References

  • Pang, Y., Lee, S., Jen, M., & Lee, G. (2021). Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide. Molecules, 26(21), 6617. [Link][6][7]
  • Koval, O., et al. (2023). Structural and Spectroscopic Study of Benzoperimidines Derived from this compound and Their Application to Bioimaging. Molecules, 28(14), 5395. [Link][1][11]
  • ResearchGate. (n.d.). Fig. S6 (a) The UV-Vis spectra of 1-amino-4-hydroxy-9,10-anthraquinone.... [Link][15]
  • PubChem. (n.d.). This compound. [Link][4]
  • Khan, A. K., et al. (2018). Synthesis, Characterization and Antibacterial Screening of New this compound Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(4), 123-131. [Link][3][13]
  • Siddlingeshwar, B., & Hanagodimath, S. M. (2009). Estimation of first excited singlet-state dipole moments of aminoanthraquinones by solvatochromic method. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 72(3), 490–495. [Link][8]
  • Hampson, N. A., & Spencer, P. J. (2014). Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. International Journal of Chemical and Applied Biological Sciences, 1(4), 104-110. [Link][10]

Sources

The Industrial Synthesis of 1-Aminoanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of a Key Chromophore

1-Aminoanthraquinone stands as a cornerstone intermediate in the synthesis of a vast array of anthraquinone dyes and pigments.[1][2] Its characteristic ruby-red crystalline structure is the foundation for a spectrum of colors, finding applications in vat dyes, acid dyes, disperse dyes, and reactive dyes that are integral to the textile and coloration industries.[2] The position of the amino group on the anthraquinone core is critical; its placement at the C-1 position dictates the final color and properties of the derived dye.[1] Given its industrial significance, the development of efficient, cost-effective, and environmentally conscious synthesis methods for this compound is a subject of continuous research and optimization. This technical guide provides an in-depth exploration of the primary industrial synthesis routes, offering insights into the underlying chemical principles, process parameters, and practical considerations for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Industrial Synthesis Methodologies

Two principal routes have historically dominated the industrial production of this compound: the nitration-reduction of anthraquinone and the sulfonation-amination of anthraquinone. Each pathway presents a unique set of advantages and challenges in terms of yield, purity, cost, and environmental impact.

The Nitration-Reduction Pathway: A Prevalent and Evolving Method

The nitration of anthraquinone followed by the reduction of the resulting 1-nitroanthraquinone is a widely employed industrial method.[1][3] This two-step process offers a direct route to the desired product, but careful control of reaction conditions is paramount to maximize the yield of the 1-isomer and minimize the formation of unwanted byproducts.

Step 1: Nitration of Anthraquinone

The electrophilic substitution of an amino group onto the anthraquinone ring is not directly feasible. Therefore, a nitro group is first introduced, which can then be readily reduced to the desired amino group. The nitration of anthraquinone is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) in an organic solvent.[4]

The choice of solvent is critical for controlling the reaction selectivity and facilitating product isolation. Dichloroethane, dimethylformamide, xylene, chlorobenzene, and toluene are commonly used solvents.[2] The reaction temperature is a key parameter that must be carefully controlled, typically within the range of 10-40°C, to favor the formation of the 1-nitroanthraquinone isomer and suppress the formation of dinitroanthraquinones and the 2-nitroanthraquinone isomer.[2][4]

A significant challenge in this step is the inherent formation of a mixture of isomers, including 2-nitroanthraquinone and various dinitroanthraquinones.[1][3] The separation of pure 1-nitroanthraquinone from this mixture can be complex and costly.[3] To address this, some industrial processes focus on controlling the nitration depth to achieve a specific composition of the crude nitration product, which is then carried forward to the reduction step without intermediate purification.[4]

Step 2: Reduction of 1-Nitroanthraquinone

The conversion of the nitro group to an amino group is achieved through a reduction reaction. Several reducing agents can be employed, with sodium sulfide and sodium hydrosulfide being common choices in industrial settings due to their cost-effectiveness and efficiency.[5][6] The reduction is typically carried out in an aqueous medium.

A recent development in this area is the use of sodium hydrosulfide (NaHS) in water under mild conditions, which has been presented as a clean, operationally simple, and scalable method for the highly chemo- and regioselective reduction of 1-nitroanthraquinone.[5] This method boasts high yields and an easy work-up procedure, making it attractive for industrial production.[5]

The crude this compound obtained after reduction often requires purification to remove unreacted starting materials, isomers, and other impurities. Purification can be achieved through various techniques, including recrystallization from solvents or treatment with acid or organic solvents to separate the desired product from byproducts.[4]

Table 1: Typical Process Parameters for the Nitration-Reduction Pathway

Parameter Nitration Step Reduction Step
Reactants Anthraquinone, Concentrated Nitric Acid, Concentrated Sulfuric Acid1-Nitroanthraquinone, Sodium Sulfide or Sodium Hydrosulfide
Solvent Dichloroethane, Toluene, or other inert organic solventsWater
Temperature 10 - 40 °C[2][4]Mild to elevated temperatures (e.g., up to 95°C)[7]
Key Considerations Control of nitration depth to manage isomer formation.[4]Efficient reduction to minimize side reactions.
Yield High, but dependent on the control of side reactions.Typically high, often exceeding 95%.[7]
Purity of Final Product Can exceed 98% after purification.[4]

Experimental Protocol: Synthesis of this compound via Nitration-Reduction

Part A: Nitration of Anthraquinone

  • In a well-ventilated fume hood, charge a reaction vessel with anthraquinone and an appropriate solvent (e.g., dichloroethane).

  • Cool the mixture and slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 10-20°C.[2]

  • After the addition is complete, allow the reaction to proceed for 1-3 hours while monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).[2]

  • Upon completion, quench the reaction by carefully adding the mixture to ice water.

  • Filter the precipitated crude 1-nitroanthraquinone and wash with water until the filtrate is neutral.

Part B: Reduction of 1-Nitroanthraquinone

  • Prepare a slurry of the crude 1-nitroanthraquinone in water.

  • Slowly add a solution of sodium sulfide or sodium hydrosulfide to the slurry.

  • Heat the reaction mixture to facilitate the reduction, typically in the range of 45-95°C, and monitor the reaction progress.[7]

  • Once the reduction is complete, cool the mixture and filter the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent or by washing with acidic or organic solutions to remove impurities.[4]

Logical Flow of the Nitration-Reduction Pathway

Nitration_Reduction_Pathway Anthraquinone Anthraquinone Nitration Nitration Anthraquinone->Nitration Mixed_Acid Mixed Acid (HNO3 + H2SO4) Mixed_Acid->Nitration Crude_1NAQ Crude 1-Nitroanthraquinone (contains isomers) Nitration->Crude_1NAQ Reduction Reduction Crude_1NAQ->Reduction Reducing_Agent Reducing Agent (e.g., Na2S, NaHS) Reducing_Agent->Reduction Crude_1AAQ Crude this compound Reduction->Crude_1AAQ Purification Purification Crude_1AAQ->Purification Pure_1AAQ Pure this compound Purification->Pure_1AAQ

Caption: Nitration-Reduction pathway for this compound synthesis.

The Sulfonation-Amination Pathway: A Classic but Challenging Route

An alternative industrial method involves the sulfonation of anthraquinone, followed by amination of the resulting sulfonic acid derivative.[1][3] This route avoids the direct handling of nitric acid for nitration but introduces its own set of challenges, most notably the use of a toxic catalyst.

Step 1: Sulfonation of Anthraquinone

In this step, anthraquinone is reacted with oleum (fuming sulfuric acid) in the presence of a mercury catalyst (such as mercury sulfate) to produce anthraquinone-1-sulfonic acid.[1][3] The mercury catalyst is essential for directing the sulfonation to the 1-position.

The primary drawback of this method is the use of mercury, a highly toxic heavy metal that poses significant environmental and health risks.[1][3] Strict regulations and costly waste treatment procedures are necessary to manage the mercury-containing waste streams, making this process less favorable from an environmental perspective.

Step 2: Amination of Anthraquinone-1-Sulfonic Acid

The anthraquinone-1-sulfonic acid is then reacted with ammonia, typically in an aqueous solution, to replace the sulfonic acid group with an amino group, yielding this compound.[1][3] This nucleophilic substitution reaction is a key step in forming the final product.

While this pathway can produce high-purity this compound, the environmental concerns associated with the mercury catalyst have led to a decline in its use in many regions.

Logical Flow of the Sulfonation-Amination Pathway

Sulfonation_Amination_Pathway Anthraquinone Anthraquinone Sulfonation Sulfonation Anthraquinone->Sulfonation Oleum_Hg Oleum (H2SO4/SO3) + Mercury Catalyst Oleum_Hg->Sulfonation AQ_1_Sulfonic_Acid Anthraquinone-1-Sulfonic Acid Sulfonation->AQ_1_Sulfonic_Acid Amination Amination AQ_1_Sulfonic_Acid->Amination Ammonia Ammonia (NH3) Ammonia->Amination Crude_1AAQ Crude this compound Amination->Crude_1AAQ Purification Purification Crude_1AAQ->Purification Pure_1AAQ Pure this compound Purification->Pure_1AAQ

Caption: Sulfonation-Amination pathway for this compound synthesis.

Modern Approaches and Future Outlook: Towards Greener and Safer Synthesis

Recognizing the limitations of traditional methods, research efforts are increasingly focused on developing more sustainable and safer routes for this compound synthesis.

Continuous-Flow Ammonolysis: A Safer Alternative

A promising modern approach is the use of continuous-flow microreactors for the ammonolysis of 1-nitroanthraquinone.[8] This method offers significant advantages in terms of safety, efficiency, and process control compared to conventional batch reactors.[8] High-temperature and high-pressure conditions, which are often required for ammonolysis, can be managed more safely in a continuous-flow setup, minimizing the risk of explosions associated with volatile ammonia.[8] This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.[8]

Catalytic Innovations

Research is also exploring novel catalytic systems to improve the efficiency and selectivity of the synthesis. For instance, the use of ionic liquids as solvents and catalysts in the nitration of anthraquinone has been investigated as a way to control the reaction and potentially reduce the environmental impact.[2]

Purification and Quality Control

Regardless of the synthesis route, the purification of crude this compound is a critical step to meet the stringent quality requirements for its use in dye manufacturing. Common impurities include unreacted starting materials, isomeric aminoanthraquinones (such as 2-aminoanthraquinone), and diaminoanthraquinones.[9]

Purification methods can involve:

  • Recrystallization: Using suitable solvents to obtain a product with high purity.

  • Acid/Base Washing: Treating the crude product with acidic or basic solutions to remove specific impurities.[4]

  • Solvent Extraction: Selectively dissolving the desired product or impurities in a particular solvent.

  • Hydrogenation: A patented process describes the purification of crude this compound by hydrogenating it in an aqueous medium in the presence of a base and a catalyst to convert impurities into forms that can be more easily separated.[9]

Safety and Environmental Considerations

The industrial production of this compound involves the handling of hazardous materials and the generation of waste streams that require careful management.

  • Hazardous Chemicals: The use of concentrated acids (sulfuric and nitric acid), flammable organic solvents, and toxic reagents like mercury and ammonia necessitates strict safety protocols, including the use of personal protective equipment and well-ventilated production facilities.[10][11]

  • Waste Management: The generation of acidic and organic waste, as well as solid residues, requires appropriate treatment and disposal methods to minimize environmental pollution.[4] The development of cleaner production processes that minimize waste generation is a key area of focus.[4]

  • Product Safety: this compound itself is considered a hazardous substance and can cause skin and eye irritation.[12] Proper handling and storage procedures are essential to ensure workplace safety.[11]

Conclusion

The industrial synthesis of this compound is a mature field with well-established methodologies. The nitration-reduction pathway remains a dominant force due to its avoidance of mercury, while ongoing research into cleaner reagents and process technologies, such as continuous-flow synthesis, is paving the way for more sustainable and safer production. As the demand for high-performance dyes and pigments continues, the optimization of this compound synthesis will remain a critical endeavor for the chemical industry, balancing economic viability with environmental responsibility and worker safety.

References

  • CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents.
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents.
  • Synthesis of 1-amino-anthraquinone - European Patent Office - EP 0499451 A1 - Googleapis.com.
  • Bin Lu, Yi-Yu Yan, Yong-Fu Qiu, Tian-Li Zhang, Shi Qi, Jian-Hua Tian, Wan-Yue Luo, Xiao Hu, and Jin Wang. 2019. “A Green and Scalable Synthesis of 1-Amino Anthraquinone”. Asian Journal of Applied Chemistry Research 3 (1):1–5.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - MDPI.
  • This compound - ChemBK.
  • US3984425A - Process for purifying this compound - Google Patents.
  • US2581016A - Process for sulfonating 1-amino-anthraquinones - Google Patents.
  • 1-methylaminoanthraquinone - Organic Syntheses Procedure.
  • US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents.
  • CN108129363A - Synthesis of this compound-2-sulfonic acid by solid phase method - Google Patents.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC - NIH.
  • EP0499450A1 - Synthesis of this compound - Google Patents.
  • US4045454A - Production of 1-nitroanthraquinone and this compound - Google Patents.
  • This compound | C14H9NO2 | CID 6710 - PubChem.

Sources

Navigating the Environmental Crossroads of 1-Aminoanthraquinone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of a Critical Intermediate

1-Aminoanthraquinone (1-AAQ) stands as a cornerstone intermediate in the chemical industry, particularly for the synthesis of a vast array of high-performance anthraquinone dyes and pigments.[1] Its molecular structure is the foundation for vibrant and durable colorants used in textiles, printing inks, and advanced materials.[2] The position of the amino group on the anthraquinone core is critical; substitution at other positions yields compounds with entirely different colors and properties.[2] However, the industrial importance of 1-AAQ is shadowed by the significant environmental impact of its traditional manufacturing processes. This guide provides an in-depth analysis of the environmental burdens associated with conventional 1-AAQ synthesis, explores emerging green alternatives, and offers a comparative framework for researchers and drug development professionals to make informed, sustainable choices. The production and use of dye intermediates are under increasing scrutiny from environmental authorities, making sustainable practices not just an ethical choice but a business imperative.[3][4]

PART 1: Conventional Synthesis Routes and Their Environmental Burdens

The two most established industrial methods for synthesizing 1-AAQ are fraught with environmental challenges, from the use of highly toxic catalysts to the generation of complex, hazardous waste streams.

The Sulfonation-Amination Pathway: A Legacy of Mercury

The oldest and perhaps most notorious route involves the sulfonation of anthraquinone followed by amination. This process, while effective, is infamous for its reliance on a mercury catalyst to direct the sulfonyl group to the desired alpha-position (position 1).[2][5]

Core Chemistry:

  • Sulfonation: Anthraquinone is reacted with oleum (fuming sulfuric acid) in the presence of a mercury salt (e.g., mercury sulfate) to produce anthraquinone-1-sulfonic acid.[1][6]

  • Amination (Ammonolysis): The resulting sulfonic acid is then heated with aqueous ammonia, often in the presence of an oxidizing agent, to replace the sulfonyl group with an amino group, yielding 1-AAQ.

Environmental Impact Analysis:

  • Extreme Toxicity of Mercury: Mercury is a potent neurotoxin and a persistent environmental pollutant.[2][7] Its use poses severe risks to worker health and the surrounding ecosystem. The catalyst can contaminate the final product and is difficult to completely remove from waste streams, leading to mercury discharge into waterways.[8]

  • Acidic Waste Streams: The process generates large volumes of acidic effluent from the use of oleum and subsequent neutralization steps. This wastewater requires significant treatment to mitigate its corrosive nature and high sulfate content before discharge.

  • Energy Intensity: The high temperatures required for both the sulfonation and amination steps contribute to a significant energy footprint and associated greenhouse gas emissions.

The severe environmental problems associated with mercury have made this route increasingly untenable under modern environmental regulations.[1][6]

Sulfonation_Amination_Pathway cluster_0 Step 1: Sulfonation cluster_1 Step 2: Amination AQ Anthraquinone ASA Anthraquinone-1-Sulfonic Acid AQ->ASA Oleum (H₂SO₄/SO₃) Hg Catalyst AAQ This compound ASA->AAQ NH₃ (aq) Heat Waste1 Mercury-Contaminated Acidic Waste ASA->Waste1 Waste2 Sulfite/Sulfate Wastewater AAQ->Waste2 Nitration_Reduction_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Purification cluster_2 Step 3: Reduction AQ Anthraquinone NAQ_Mix Mixture of Nitroanthraquinones (1-NAQ, 2-NAQ, di-NAQ) AQ->NAQ_Mix HNO₃ / H₂SO₄ Purified_NAQ Purified 1-Nitroanthraquinone NAQ_Mix->Purified_NAQ Solvent Recrystallization Waste1 Isomeric Nitro-Waste & Unreacted AQ NAQ_Mix->Waste1 AAQ This compound Purified_NAQ->AAQ NaSH or H₂/Catalyst Waste2 Spent Acid & Nitrated Effluent Purified_NAQ->Waste2 Waste3 Sulfide/Sulfate Wastewater AAQ->Waste3

Caption: Traditional Nitration-Reduction pathway for 1-AAQ synthesis.

PART 2: Greener Synthesis Alternatives and Innovations

The significant drawbacks of conventional methods have spurred research into more environmentally benign synthesis strategies. These approaches focus on improving selectivity, reducing hazardous waste, and avoiding toxic catalysts.

Catalytic Amination and Flow Chemistry

A promising green alternative involves the direct catalytic amination of anthraquinone derivatives or the use of modern process technology to improve existing reactions.

  • Copper-Catalyzed Amination: Research has explored the use of copper catalysts for the amination of aryl halides. [9]This could potentially be applied to a precursor like 1-chloroanthraquinone, avoiding the harsh conditions of traditional ammonolysis.

  • Continuous-Flow Technology: Applying continuous-flow methods to the ammonolysis of 1-nitroanthraquinone can significantly improve safety and efficiency. [9]Flow reactors offer better control over temperature and pressure, minimizing the risk of runaway reactions or explosions associated with ammonium nitrite decomposition. [9][10]This technology allows for the use of lower molar ratios of ammonia, reducing the subsequent recovery load, and can lead to higher yields and purity under optimized conditions. [10]

Innovations in the Nitration-Reduction Pathway

Significant efforts have been made to clean up the nitration-reduction route.

  • Selective Reduction: One green approach focuses on the highly chemo- and regioselective reduction of 1-nitroanthraquinone using sodium hydrosulfide (NaHS) in water. [11]This method is clean, operationally simple, provides for an easy work-up, and avoids the use of organic solvents during the reduction step, making it scalable for industrial production. [11]* Catalytic Hydrogenation: Replacing chemical reductants like sodium sulfide with catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) is another green strategy. [12]This process uses hydrogen gas as the reductant, and the primary byproduct is water, drastically reducing the inorganic salt waste stream. The catalyst can also be recovered and reused. [12]* Waste Valorization: A novel process has been developed to treat the solid waste generated during the solvent-based purification of 1-nitroanthraquinone. [13]This method allows for the recovery of valuable 1-nitroanthraquinone from the waste residue, turning a liability into a resource and moving towards a circular economy model. [13]

Green_Synthesis_Logic cluster_approaches Green Chemistry Approaches center Core Goals for Green 1-AAQ Synthesis node_cat Avoid Toxic Catalysts center->node_cat node_sel Improve Selectivity center->node_sel node_waste Minimize Waste (High Atom Economy) center->node_waste node_cond Use Milder Conditions (Lower Energy) center->node_cond app_flow Continuous Flow Chemistry node_cat->app_flow app_hydro Catalytic Hydrogenation node_cat->app_hydro app_water Aqueous Phase Reactions node_cat->app_water app_valor Waste Valorization node_cat->app_valor node_sel->app_flow node_sel->app_hydro node_sel->app_water node_sel->app_valor node_waste->app_flow node_waste->app_hydro node_waste->app_water node_waste->app_valor node_cond->app_flow node_cond->app_hydro node_cond->app_water node_cond->app_valor

Caption: Logical relationships in green synthesis strategies for 1-AAQ.

PART 3: Comparative Analysis and Data Presentation

To facilitate decision-making, the following table summarizes the key environmental and process parameters of the different synthesis routes.

ParameterSulfonation-AminationNitration-Reduction (Traditional)Nitration-Reduction (Green)
Key Reagents Anthraquinone, Oleum, NH₃Anthraquinone, HNO₃/H₂SO₄, Na₂S/NaSHAnthraquinone, HNO₃/H₂SO₄, H₂ Gas
Catalyst Mercury Salts (Highly Toxic) None (for nitration)Palladium/Carbon (recyclable)
Primary Waste Mercury-contaminated acidIsomeric nitro-waste, sulfide salts, spent acidWater, recoverable catalyst, spent acid
Selectivity HighLow to ModerateLow (Nitration), High (Reduction)
Key Hazard Extreme Mercury Toxicity Uncontrolled nitration, toxic wasteFlammable H₂ gas, handling of catalyst
Solvent Use MinimalHigh (e.g., DMF, Dichloroethane)Reduced or eliminated in reduction step
Environmental Score Very PoorPoor to ModerateGood

PART 4: Detailed Experimental Protocols

These protocols are provided for illustrative purposes, reflecting methodologies described in the literature. Adherence to all local safety and environmental regulations is mandatory.

Protocol 4.1: Green Reduction of 1-Nitroanthraquinone using NaHS

[11]

  • Objective: To synthesize 1-AAQ via a clean, aqueous reduction of 1-nitroanthraquinone.

  • Methodology:

    • Prepare a slurry of 1-nitroanthraquinone (98.0% purity) in water. A typical concentration is around 17% by weight. [14] 2. Prepare a separate aqueous solution of sodium hydrosulfide (NaHS), for example, a 12.0% solution. [14] 3. In a stirred reaction vessel, add the 1-nitroanthraquinone slurry and the NaHS solution dropwise while maintaining the internal temperature at 94-96 °C. [14] 4. Monitor the reaction to completion.

    • The resulting this compound product precipitates from the aqueous solution.

    • Filter the crystalline product, wash thoroughly with water until the washings are neutral (pH 7-8).

    • Dry the product in a vacuum oven. This method can yield this compound with high purity (>99%) and excellent filterability. [14]* Self-Validation: The purity of the final product should be confirmed using High-Performance Liquid Chromatography (HPLC). The absence of nitro-intermediates in the final product validates the completion of the reduction.

Protocol 4.2: Catalytic Hydrogenation of 1-Nitroanthraquinone

[12]

  • Objective: To synthesize 1-AAQ using a clean, catalytic reduction method that minimizes salt waste.

  • Methodology:

    • Charge a pressure-rated glass reactor with 1-nitroanthraquinone (e.g., 100g, 99.0% purity), a suitable solvent like N,N-dimethylformamide (DMF, e.g., 600g), and a palladium-on-carbon catalyst (e.g., 5.0g of 3% Pd/C). [12] 2. Seal the reactor and purge the system with hydrogen gas.

    • Pressurize the reactor with hydrogen and begin agitation. Conduct the hydrogenation at room temperature.

    • Monitor hydrogen uptake until the theoretical amount is absorbed (approximately 3 hours for the given scale). [12] 5. Once the reaction is complete, depressurize the reactor and filter the reaction mixture to recover the catalyst for reuse.

    • The this compound can be precipitated from the filtrate, for example, by standing in a freezer for several hours. [12] 7. Filter the crystals, dry, and weigh. The mother liquor can be reused in subsequent batches to improve overall yield. [12]* Self-Validation: The reaction is self-validating through the monitoring of hydrogen consumption, which ceases upon completion. Final product purity is confirmed via HPLC, with an expected purity >99.3%. [12]

Conclusion and Future Outlook

The synthesis of this compound is at a critical juncture where environmental responsibility must drive process innovation. While traditional methods involving mercury catalysts and poorly selective nitration are still in use, they are fundamentally unsustainable and incompatible with modern environmental, health, and safety standards. [15][16][17]The future of 1-AAQ production lies in the adoption and optimization of greener chemical pathways.

The development of highly selective catalysts for direct amination, the widespread implementation of continuous-flow technologies for safer and more efficient reactions, and the integration of waste valorization to create circular processes are the most promising avenues. [13][9]For researchers and drug development professionals, selecting intermediates produced via these green routes is not only an ethical imperative but also a strategic decision that mitigates regulatory risk and aligns with the growing global demand for sustainable chemical manufacturing.

References

  • Lu, B., Yan, Y., Qiu, Y., Zhang, T., Qi, S., Tian, J., Luo, W., Hu, X., & Wang, J. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • Corpbiz. (n.d.). Environmental Compliance and EC Process for Dyes & Dye Intermediate Manufacturing Industries.
  • Corpseed. (2025). What are the Standards for Emission or Discharge of Environmental Pollutants for Dye and Dye Intermediate Industry?.
  • Google Patents. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • European Patent Office. (n.d.). EP 0499451 A1 - Synthesis of 1-amino-anthraquinone.
  • AS Engineers. (2024). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • ResearchGate. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone.
  • Google Patents. (1992). EP0499450A1 - Synthesis of this compound.
  • MDPI. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • ResearchGate. (2021). Proposed mechanism for the synthesis of amino anthraquinone derivatives.
  • Google Patents. (2012). CN101838204B - Novel process for controlling waste residue and recycling resources in this compound production.
  • U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous.
  • Meghmani. (2023). Direct Dyes Manufacturers and Global Regulations: Compliance and Safety Measures.
  • Google Patents. (2013). CN103113245B - A kind of method of synthesizing this compound.
  • ResearchGate. (2023). (PDF) Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Royal Society of Chemistry. (2025). Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications.
  • Google Patents. (1956). US2742484A - beta-sulfonation of anthraquinone containing mercury.
  • Google Patents. (1978). US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.
  • Google Patents. (1974). US3849452A - Process for producing alpha-anthraquinone-sulfonates with low mercury content.
  • Google Patents. (2015). CN104447367A - Preparation method of 1-amino-anthraquinone.
  • Google Patents. (1976). US3984425A - Process for purifying this compound.
  • ResearchGate. (n.d.). The influence of mercury on the sulphonation of anthraquinone.
  • ResearchGate. (n.d.). Final Analysis: Mercury as a Catalyst Poison.

Sources

The Multifaceted Biological Activities of 1-Aminoanthraquinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-aminoanthraquinone scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent and varied biological activities. Historically recognized for their vibrant colors as dyes, these compounds have emerged as significant players in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the biological landscape of this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, including the induction of apoptosis, cell cycle arrest, and enzyme inhibition. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these biological effects, designed to ensure scientific integrity and reproducibility. Through a synthesis of technical accuracy and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the complexities and unlock the full therapeutic potential of this versatile chemical class.

Introduction: The Enduring Relevance of the this compound Core

The anthraquinone framework, a tricyclic aromatic quinone, is a common motif in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological effects.[1] The introduction of an amino group at the C1 position fundamentally alters the electronic and steric properties of the anthraquinone core, creating a versatile platform for chemical modification and a focal point for interactions with biological macromolecules. Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] This guide will systematically dissect the key biological activities of these derivatives, elucidating the structure-activity relationships and the intricate molecular pathways they modulate.

Anticancer Activities: A Multi-pronged Assault on Malignancy

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving a coordinated attack on fundamental cellular processes essential for cancer cell proliferation and survival.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways.

Many this compound derivatives trigger the intrinsic apoptotic pathway, which is initiated by intracellular stress signals. A key event in this pathway is the generation of reactive oxygen species (ROS).[5] The excessive production of ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytoplasm.[6]

Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex, in turn, activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3.[7] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_0 This compound Derivative cluster_1 Cellular Response AAQD This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) AAQD->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: ROS-Mediated Intrinsic Apoptosis Pathway.

While less commonly reported, some derivatives may also engage the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8.[7] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound derivatives can also arrest the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. The G2/M phase is a common target for these compounds.[4] By arresting cells at this stage, the derivatives prevent them from entering mitosis, ultimately leading to a halt in proliferation. This cell cycle arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

cluster_0 Cell Cycle Progression cluster_1 Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 AAQD This compound Derivative Block AAQD->Block Block->G2 G2/M Arrest

Figure 2: G2/M Phase Cell Cycle Arrest.

Enzyme Inhibition: Targeting Key Cellular Machinery

The planar aromatic structure of the anthraquinone core makes it an ideal scaffold for interacting with the active sites of various enzymes.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Several anthracycline antibiotics, which share the anthraquinone core, are potent topoisomerase II inhibitors.[2] Similarly, certain this compound derivatives have been shown to inhibit topoisomerase I and II, leading to DNA strand breaks and subsequent cell death.[8][9][10][11]

Protein kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Some this compound derivatives have been identified as inhibitors of specific kinases, such as liver pyruvate kinase (PKL), interfering with cancer cell metabolism.[12][13]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 4 PC3 (Prostate)4.65[3]
Derivative 34 K562 (Leukemia)2.17[6]
Derivative 35 K562 (Leukemia)2.35[6]
Derivative 36 HeLa (Cervical)7.66[6]
Compound 67 HCT116 (Colon)17.80 µg/mL[6]
Compound 63 HCT116 (Colon)108.1[6]

Table 1: IC₅₀ Values of Selected this compound Derivatives Against Various Cancer Cell Lines.

Antimicrobial Properties: Combating Pathogenic Microorganisms

Beyond their anticancer potential, this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[14][15]

Spectrum of Antimicrobial Activity

These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The specific substitutions on the this compound core play a crucial role in determining the spectrum and potency of their antimicrobial activity.

Derivative/CompoundMicroorganismMIC (µg/mL)Reference
6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) Staphylococcus aureus62.5[5]
Staphylococcus epidermidis15.62[5]
Bacillus subtilis62.5[5]
Enterococcus faecalis62.5[5]
Pseudomonas aeruginosa150[5]
Trichophyton mentagrophytes15.62[5]
Trichophyton simii15.62[5]
Aspergillus niger7.81[5]
Conioanthraquinone MRSA8[16]
Penicillanthranin A Staphylococcus aureus ATCC2592316[16]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Anthraquinone Derivatives Against Various Microorganisms.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of anthraquinone derivatives are not as extensively characterized as their anticancer effects but are thought to involve multiple targets. These may include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the anthraquinone core can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Nucleic Acid and Protein Synthesis: Similar to their anticancer mechanisms, these derivatives can intercalate into bacterial DNA and inhibit essential enzymes involved in replication, transcription, and translation.

  • Generation of Reactive Oxygen Species: The production of ROS can induce oxidative stress in microbial cells, leading to damage of cellular components and ultimately cell death.

Experimental Protocols for Biological Evaluation

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

cluster_0 MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Derivatives A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC₅₀ G->H

Figure 3: MTT Assay Experimental Workflow.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound derivative onto the surface of the agar.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disk.

  • Interpretation: The size of the zone of inhibition is used to determine whether the microorganism is susceptible, intermediate, or resistant to the compound, based on established interpretive criteria.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the this compound derivative for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Analysis of Apoptotic Proteins: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis-related protein (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent anticancer and antimicrobial activities through diverse and often interconnected mechanisms. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds, ensuring the generation of high-quality, reproducible data.

Future research in this area should focus on several key aspects. A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design and optimization. The exploration of novel synthetic strategies to expand the chemical diversity of this compound libraries will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are essential to validate the therapeutic potential of the most promising candidates and to assess their safety and efficacy in preclinical models. The continued investigation of this compound derivatives holds immense promise for the development of next-generation therapies to combat cancer and infectious diseases.

References

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
  • Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]
  • Minimum inhibitory concentration (MIC) of compounds 1-25 against...
  • Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway.
  • Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines. PubMed. [Link]
  • Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature.
  • Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered p
  • Jugiones A–D: Antibacterial Xanthone–Anthraquinone Heterodimers from Australian Soil-Derived Penicillium shearii CMB-STF067. MDPI. [Link]
  • Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
  • Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor.
  • Synthesis, Characterization and Antibacterial Screening of New this compound Derivatives.
  • Synthesis and Antimicrobial Activity Of Nitrogen-Containing Anthraquinone Derivatives Shupeniuk V.І.,1, Тaras Т.N., Sabadak.
  • An aminoquinone containing anticancer agent.
  • Anthraquinone antitumour agents, doxorubicin, pirarubicin and benzoperimidine BP1, trigger caspase-3/caspase-8-dependent apoptosis of leukaemia sensitive HL60 and resistant HL60/VINC and HL60/DOX cells. PubMed. [Link]
  • Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruv
  • The Anthraquinone Derivative C2 Enhances Oxaliplatin-Induced Cell Death and Triggers Autophagy via the PI3K/AKT/mTOR P
  • Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. MDPI. [Link]
  • Expression profiling identifies epoxy anthraquinone derivative as a DNA topoisomerase inhibitor. PubMed. [Link]
  • Inhibitory constant (Ki). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
  • Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line.
  • Inhibition of topoisomerase I by naphthoquinone deriv
  • Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling p
  • Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
  • Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase. University of Gothenburg. [Link]
  • An anthraquinone derivative, emodin sensitizes hepatocellular carcinoma cells to TRAIL induced apoptosis through the induction of death receptors and downregulation of cell survival proteins.

Sources

1-Aminoanthraquinone: A Cornerstone Precursor for High-Performance Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Aminoanthraquinone stands as a pivotal intermediate in the synthesis of anthraquinone dyes, a class of colorants second only to azo dyes in industrial importance.[1] Renowned for their brilliant hues, exceptional light fastness, and chemical stability, anthraquinone-based dyes are indispensable in applications demanding high performance.[2][3] this compound, a red or brown crystalline powder, serves as the foundational building block for a vast array of disperse, acid, reactive, and vat dyes.[4][5][6] Its strategic importance stems from the reactivity of its amino group and the susceptibility of the anthraquinone nucleus to further functionalization, enabling the synthesis of diverse and complex chromophoric systems. This guide provides an in-depth exploration of the core synthetic transformations of this compound, detailing the underlying chemical principles, field-proven experimental protocols, and the pathways to major classes of commercial dyes.

Core Properties and Chemical Reactivity

The synthetic utility of this compound is dictated by its unique electronic structure. The electron-donating amino group (-NH₂) at the C1 position activates the aromatic rings towards electrophilic attack while also serving as a primary site for diazotization. Conversely, the conjugated quinone system acts as an electron-withdrawing moiety, influencing the overall reactivity and providing the basis for the chromophore.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₄H₉NO₂[5]
Molecular Weight223.23 g/mol [6]
AppearanceRed to brown crystalline powder[5][6]
Melting Point253-255 °C[5]
SolubilityInsoluble in water; Soluble in hot nitrobenzene, toluene, acetic acid, chloroform, and ethanol.[4][5]

The key to harnessing this compound's potential lies in selectively targeting its reactive sites: the amino group for diazotization and coupling, and the aromatic nucleus for electrophilic substitution, most notably sulfonation and bromination.

Foundational Synthetic Pathways

The conversion of this compound into advanced dye intermediates involves several critical, high-yield transformations. Understanding the causality behind these reaction sequences is essential for achieving desired product profiles and minimizing side-product formation.

Electrophilic Aromatic Substitution: The Gateway to Functionalization

Strategic functionalization of the anthraquinone skeleton is paramount for creating key dye intermediates. The most significant of these is 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as Bromaminic Acid.

The synthesis of Bromaminic Acid is a classic illustration of using a directing group to control regioselectivity. Direct bromination of this compound yields the 2,4-dibromo derivative as the major product.[3] To achieve selective bromination at the C4 position, the C2 position must first be blocked by sulfonation.

Causality: The sulfonic acid group (-SO₃H) at the C2 position sterically and electronically deactivates this position, forcing the incoming electrophile (Br⁺) to attack the next available activated position, which is C4. This sequence is fundamental to producing a wide range of brilliant blue and cyan dyes.[2][3]

A This compound B This compound- 2-sulfonic acid A->B Sulfonation (Oleum or ClSO₃H) C Bromaminic Acid (1-Amino-4-bromoanthraquinone- 2-sulfonic acid) B->C Bromination (Br₂)

Caption: Workflow for the synthesis of Bromaminic Acid.

Experimental Protocol: Synthesis of Bromaminic Acid Sodium Salt [7][8]

  • Sulfonation: Dissolve this compound in an inert solvent such as nitrobenzene. Add chlorosulfonic acid dropwise while maintaining the temperature below 30°C. Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation of Sulfonic Acid: Carefully pour the reaction mixture into a large volume of ice water to precipitate the this compound-2-sulfonic acid. Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Bromination: Suspend the dried this compound-2-sulfonic acid in a suitable solvent like N,N-Dimethylformamide (DMF). Add liquid bromine dropwise at room temperature. Heat the mixture gently (e.g., to 50-60°C) and stir for several hours.

  • Work-up: After cooling, the precipitated product is filtered. To obtain the sodium salt, the product can be washed with a sodium chloride solution. The final product is then washed with water and dried. This yields Bromaminic Acid sodium salt, a crucial precursor for acid and reactive dyes.[7]

Diazotization and Azo Coupling: Merging Chromophores

This pathway creates vibrant azo-anthraquinone dyes, which combine the robust light fastness of the anthraquinone moiety with the high tinctorial strength of the azo group.[9][10] Due to the electron-withdrawing nature of the anthraquinone core, the amino group is weakly basic, necessitating strong acidic conditions for effective diazotization.

Causality: The reaction is typically performed in concentrated sulfuric acid, where sodium nitrite generates nitrosylsulfuric acid (in situ), a powerful diazotizing agent capable of converting the poorly reactive amine into its diazonium salt.[9][11] This salt is then reacted with a coupling component, such as a pyrazolone or pyridone derivative, to form the final azo dye.[12][13]

cluster_0 Diazotization cluster_1 Azo Coupling A This compound B Anthraquinone-1- diazonium salt A->B NaNO₂ / conc. H₂SO₄ (Nitrosylsulfuric Acid) 0-5 °C D Azo-Anthraquinone Dye B->D C Coupling Component (e.g., Phenylpyrazolone) C->D

Caption: General workflow for Azo-Anthraquinone dye synthesis.

Experimental Protocol: Synthesis of a Phenylpyrazolonyl Azo-Anthraquinone Disperse Dye [12]

  • Diazotization: Dissolve this compound (1 equivalent) in concentrated sulfuric acid (98%) with stirring at a temperature maintained below 5°C. Add a solution of sodium nitrite (1.5 equivalents) in water dropwise over 10 minutes, ensuring the temperature does not exceed 5°C. Stir the mixture for 1 hour at this temperature.

  • Precipitation of Diazonium Salt (Optional but recommended): Add fluoroboric acid (40%) to the mixture to precipitate the diazonium tetrafluoroborate salt. Filter the salt and wash it with cold water. This provides a more stable and purer diazonium salt for the coupling step.

  • Coupling Reaction: Prepare a solution of the coupling component, for example, 1-phenyl-3-methyl-5-pyrazolone (1 equivalent), in a suitable solvent. Add the isolated diazonium salt portion-wise to this solution while maintaining a low temperature (0-5°C) and slightly alkaline pH.

  • Isolation: Stir the reaction mixture for 30-60 minutes after the addition is complete. The dye product precipitates out of the solution. Isolate the solid dye by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Nucleophilic Aromatic Substitution: The Ullmann Condensation

The Ullmann condensation is a cornerstone reaction for producing brilliant blue and green anthraquinone dyes. It involves the copper-catalyzed reaction between an aryl halide (most notably, Bromaminic Acid) and a nucleophile, typically an amine.[2][14]

Causality: The bromine atom at the C4 position of Bromaminic Acid is activated towards nucleophilic substitution. A copper catalyst (e.g., copper(I) chloride or copper powder) is essential to facilitate the C-N bond formation between the anthraquinone core and the incoming arylamine. This reaction forms the basis for some of the most commercially significant dyes, including the precursor to C.I. Reactive Blue 19.[2]

A Bromaminic Acid C Condensation Product (Blue Dye Precursor) A->C B Arylamine (e.g., 3-(2-hydroxyethylsulfonyl)-aniline) B->C Ullmann Condensation (Cu Catalyst, Base)

Caption: Ullmann condensation for synthesis of a blue dye precursor.

Application in the Synthesis of Major Dye Classes

The foundational reactions described above are deployed to create dyes tailored for specific fibers and applications.

Disperse Dyes for Synthetic Fibers

Disperse dyes are non-ionic, sparingly water-soluble colorants designed for hydrophobic fibers like polyester and polylactide (PLA).[15] Azo-anthraquinone structures are particularly effective as disperse dyes, offering good sublimation fastness and exhaustion on these fibers.[9][12] The synthesis protocol outlined in section 2.2 is a direct method for producing such dyes.

Acid and Reactive Dyes for Natural Fibers

Acid dyes are water-soluble anionic dyes applied to fibers such as wool, silk, and nylon. Reactive dyes form a covalent bond with the fiber (e.g., cotton), offering outstanding wash fastness.[10] Bromaminic Acid is the key starting material for this class.

Synthesis of C.I. Reactive Blue 19: The synthesis begins by condensing Bromaminic Acid with 3-(2-hydroxyethylsulfonyl)-aniline via an Ullmann reaction, as depicted in section 2.3.[2] The resulting blue chromophore is then esterified with sulfuric acid to introduce the vinyl sulfone reactive group, which can then form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.

Vat Dyes for High-Fastness Applications

Vat dyes are insoluble pigments applied to cellulosic fibers in a reduced, soluble "leuco" form, which is then oxidized back to the insoluble pigment within the fiber.[16] This process imparts exceptional wash and light fastness. This compound is used as a key component in building larger, complex vat dye molecules.

Experimental Protocol: Synthesis of a Vat Dye from Brominated Dibenzanthrone [17]

  • Preparation of Brominated Intermediate: In an inert, high-boiling solvent like nitrobenzene, brominate dibenzanthrone using elemental bromine at elevated temperatures (e.g., 150°C).

  • Condensation: Without isolating the brominated intermediate, cool the reaction mixture (e.g., to 100°C). Add anhydrous sodium carbonate, this compound, and a copper(I) chloride catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 200-210°C) and maintain for several hours to drive the condensation reaction.

  • Isolation: After cooling, the product is isolated by filtration, washed with a solvent like ethanol to remove residual nitrobenzene, and then with hot water. The resulting press cake is the final vat dye.

Characterization and Quality Control

The identity and purity of synthesized dyes are confirmed using a suite of analytical techniques.

  • UV-Visible Spectroscopy: Determines the wavelength of maximum absorption (λmax), which corresponds to the perceived color of the dye.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the quinone, N-H of amines, S=O of sulfonyl groups).[18]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Used for unambiguous structural elucidation of novel compounds.[12]

  • Performance Evaluation: Application-specific tests are conducted to measure properties like wash fastness, light fastness, and sublimation fastness according to ISO or AATCC standards.[15][19]

Conclusion

This compound is a remarkably versatile and indispensable precursor in the dye industry. Through a series of well-established and controllable chemical transformations—including directed electrophilic substitution, diazotization, and copper-catalyzed condensation—it provides access to a broad spectrum of high-performance dyes. The ability to systematically modify its structure allows for the fine-tuning of color, fastness properties, and fiber affinity. The protocols and principles outlined in this guide serve as a foundational resource for researchers and scientists engaged in the development of novel colorants and functional organic materials.

References

  • Synthesis and application of azo-anthraquinone disperse dyes on polylactide fabrics. (n.d.). Google Scholar.
  • Yuan, J., et al. (n.d.). Synthesis and application of yellow azo‐anthraquinone disperse dyes for polylactide fibres. SciSpace.
  • Synthesis and application of yellow azo‐anthraquinone disperse dyes for polylactide fibres. (n.d.).
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (n.d.). Beilstein Journals.
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone. (1992).
  • Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. (n.d.). Academic Research Publishing Group.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (n.d.).
  • Anthraquinone dyes. (n.d.). Wikipedia.
  • Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. (1997). Oriental Journal of Chemistry.
  • Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. (2025).
  • Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. (2012). Scirp.org.
  • US4851157A - Process for the preparation of vat dyes from brominated dibenzanthrone and this compound. (1989).
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023). MDPI.
  • Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. (n.d.). MDPI.
  • CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. (n.d.). ScienceDirect.
  • EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones. (1994).
  • The Chemistry and Manufacturing of V
  • The bromination mechanism of this compound-2,4-disulfonic acid in sulfuric acid. (2025).
  • A new method for the preparation of 1-amino-4-bromo-2-anthraquinonesulphonic acid (bromamine acid) directly from anthraquinone. (2025).
  • EP0499450A1 - Synthesis of this compound. (1992).
  • How to Prepare 1-Amino Anthraquinone? (n.d.). Guidechem.
  • Synthesis of 1-amino-anthraquinone. (1992).
  • This compound. (n.d.). ChemBK.
  • This compound can only be diazotised by which of the following? (2025). Filo.
  • Red pink aminoanthraquinone for making reactive dyes. (n.d.). LookChem.
  • This compound. (n.d.). ExSyn Corp.

Sources

An In-Depth Technical Guide to Anthraquinone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of anthraquinone-based fluorescent probes, delving into their fundamental principles, design strategies, and diverse applications in scientific research and drug development. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for professionals leveraging fluorescent technologies.

The Anthraquinone Scaffold: A Privileged Structure for Fluorescence Sensing

The anthraquinone core, a tricyclic aromatic ketone, has long been recognized for its role in dyes and pigments.[1][2] However, its inherent photophysical properties and structural versatility also make it an exceptional platform for the development of fluorescent probes.[2][3] Unlike many conventional fluorophores, anthraquinone derivatives can exhibit high photostability, resistance to photobleaching, and large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths.[3][4] These characteristics are critical for demanding applications such as live-cell imaging and high-throughput screening.[3][5]

The true power of the anthraquinone scaffold lies in its tunability. The strategic placement of electron-donating or electron-withdrawing substituents on the anthraquinone ring system allows for precise control over its photophysical properties, including absorption/emission wavelengths and quantum yield.[6] This modularity enables the rational design of probes tailored for specific analytes and biological environments.[2]

Core Principles of Probe Design and Sensing Mechanisms

The development of effective anthraquinone-based fluorescent probes hinges on the integration of a recognition moiety (receptor) with the anthraquinone fluorophore. The interaction of the receptor with a specific analyte triggers a change in the electronic properties of the fluorophore, leading to a detectable change in its fluorescence signal. Several key photophysical mechanisms govern this process:

Photoinduced Electron Transfer (PET)

PET is a powerful mechanism for designing "turn-on" fluorescent probes, which exhibit low background fluorescence and a significant increase in signal upon analyte binding.[7][8][9] In a typical PET-based probe, the anthraquinone fluorophore is linked to a recognition unit via a non-conjugated spacer.[7][8] In the "off" state, an electron transfer occurs from the recognition unit (donor) to the excited fluorophore (acceptor), quenching its fluorescence.[8][10] Upon binding of the analyte to the recognition unit, the electron transfer process is inhibited, leading to a restoration of fluorescence.[1][10] This "off-on" switching provides a high signal-to-noise ratio, which is crucial for sensitive detection.[8]

Causality in Experimental Design: The choice of the recognition moiety is paramount in PET-based probe design. Its Highest Occupied Molecular Orbital (HOMO) energy level must be precisely positioned between the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) of the anthraquinone fluorophore to facilitate efficient quenching in the unbound state. Analyte binding must then sufficiently alter the electronic properties of the recognition moiety to disrupt this PET process.

Diagram: Photoinduced Electron Transfer (PET) Mechanism

PET_Mechanism cluster_off cluster_on Off Off State (Fluorescence Quenched) State (Fluorescence Quenched) Fluorophore (Ground) Fluorophore (Ground State) Fluorophore (Excited) Fluorophore (Excited State) Fluorophore (Ground)->Fluorophore (Excited) Excitation (hν) Fluorophore (Excited)->Fluorophore (Ground) Non-radiative decay Receptor Receptor Receptor->Fluorophore (Excited) PET (e- transfer) On On State (Fluorescence Restored) State (Fluorescence Restored) Fluorophore (Ground)2 Fluorophore (Ground State) Fluorophore (Excited)2 Fluorophore (Excited State) Fluorophore (Ground)2->Fluorophore (Excited)2 Excitation (hν) Fluorophore (Excited)2->Fluorophore (Ground)2 Fluorescence (hν') Receptor-Analyte Receptor-Analyte Complex Analyte Analyte Analyte->Receptor Binding ICT_Mechanism cluster_analyte_interaction Analyte Interaction Ground_State Ground State Electron Donor π-linker Anthraquinone (Acceptor) Excited_State_No_Analyte Excited State (No Analyte) δ+ δ- Ground_State->Excited_State_No_Analyte Excitation (hν) Excited_State_With_Analyte Excited State (With Analyte) δ++ δ-- Ground_State->Excited_State_With_Analyte Excitation (hν) Excited_State_No_Analyte->Ground_State Emission 1 (λ1) Excited_State_With_Analyte->Ground_State Emission 2 (λ2) (Ratiometric Shift) Analyte Analyte Analyte->Ground_State Binding

Caption: Analyte-induced modulation of ICT leading to a ratiometric response.

Applications in Research and Drug Development

The versatility of anthraquinone-based fluorescent probes has led to their application in a wide range of scientific disciplines. [2]

Detection of Metal Ions and Anions

Anthraquinone derivatives have been extensively developed as chemosensors for various metal ions and anions. [1][2][11]Probes incorporating crown ethers, aza-crown ethers, or other specific chelating agents can selectively bind to metal ions such as Ca²⁺, Mg²⁺, and In³⁺, resulting in a fluorescent response. [1]Similarly, probes with hydrogen-bond donating moieties can be designed for the selective detection of anions like F⁻, CN⁻, and OH⁻. [12]The ability to monitor these ions is crucial for understanding their roles in biological processes and for detecting environmental contaminants. [2][13][14]

Analyte Sensing Mechanism Observed Change Reference
In³⁺ Fluorescence Decrease/Increase Decrease at 625 nm, Increase at 535 nm [1]
Mg²⁺ PET Fluorescence Enhancement [1]
Ca²⁺, Ba²⁺ PET Fluorescence Enhancement [1]
F⁻, CN⁻, OH⁻ ICT / Deprotonation Red-shifted Absorption/Emission [12]

| Ag⁺ | Complexation | Fluorescence Quenching | [15]|

Sensing of Reactive Oxygen Species (ROS)

Reactive oxygen species play a dual role in cellular signaling and oxidative stress. Fluorescent probes that can detect specific ROS are invaluable tools for studying these processes. Anthraquinone-based probes have been designed to react with ROS, leading to a change in their fluorescence properties, enabling the visualization of ROS in living cells. [16]

Probing the Cellular Microenvironment

The fluorescence of certain anthraquinone derivatives is sensitive to the local microenvironment. This property has been exploited to develop probes for monitoring parameters such as viscosity and polarity within living cells. [17][18]For example, "molecular rotor" probes based on anthraquinone show increased fluorescence intensity in more viscous environments due to the restriction of intramolecular rotation. [17][19][20]Monitoring changes in mitochondrial viscosity, for instance, can provide insights into cellular health and disease states. [17][19]

Experimental Workflow: A Practical Guide

The successful application of anthraquinone-based fluorescent probes requires careful experimental design and execution. The following provides a generalized workflow for cellular imaging applications.

Probe Synthesis and Characterization

The synthesis of anthraquinone probes often involves multi-step organic reactions to introduce the desired functional groups and recognition moieties. [21][22]Following synthesis, rigorous characterization is essential to confirm the structure and purity of the probe. Standard analytical techniques include:

  • NMR Spectroscopy (¹H, ¹³C): To elucidate the chemical structure. [23]* Mass Spectrometry: To confirm the molecular weight. [23]* FTIR Spectroscopy: To identify functional groups. [23]* UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties, including absorption and emission maxima, Stokes shift, and quantum yield. [4][23]

In Vitro Probe Evaluation

Before cellular studies, the probe's response to the target analyte should be thoroughly evaluated in vitro. This typically involves titrating the probe with varying concentrations of the analyte and monitoring the changes in its fluorescence spectrum. These experiments are crucial for determining the probe's selectivity, sensitivity, detection limit, and binding stoichiometry.

Cellular Imaging Protocol

This protocol provides a general guideline for staining live cells with an anthraquinone-based fluorescent probe. Optimization will be required for specific probes and cell types. [24][25][26] Materials:

  • Anthraquinone fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets [5] Step-by-Step Methodology:

  • Cell Seeding: Plate cells at an appropriate density on imaging-quality plates or coverslips and allow them to adhere overnight.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the optimized duration (e.g., 15-60 minutes).

  • Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium. [25][26]6. Imaging: Mount the cells on the fluorescence microscope and acquire images using the appropriate excitation and emission channels. [26][27]For live-cell imaging, it is crucial to maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Diagram: Cellular Imaging Workflow

Cellular_Imaging_Workflow A 1. Cell Culture (Plate cells on coverslips) B 2. Probe Loading (Incubate with probe solution) A->B C 3. Washing (Remove unbound probe) B->C D 4. Analyte Treatment (Optional) (Induce cellular changes) C->D E 5. Fluorescence Microscopy (Image acquisition) C->E D->E F 6. Data Analysis (Quantify fluorescence changes) E->F

Caption: A generalized workflow for live-cell imaging with a fluorescent probe.

Conclusion and Future Perspectives

Anthraquinone-based fluorescent probes represent a powerful and versatile class of tools for researchers in chemistry, biology, and medicine. [2][3]Their robust photophysical properties and the ease with which their structure can be modified will continue to drive the development of novel sensors with enhanced capabilities. Future research will likely focus on the development of probes that operate in the near-infrared (NIR) region to minimize cellular autofluorescence and improve tissue penetration, as well as the creation of multi-analyte and activatable probes for more complex biological investigations. The continued innovation in this field promises to provide even more sophisticated tools for unraveling the complexities of biological systems and accelerating the drug discovery process.

References

  • Title: Anthraquinone as Fluorescent Chemosensor for Metal Ions Source: SciSpace URL:[Link]
  • Title: Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems Source: PMC - NIH URL:[Link]
  • Title: Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile Source: Malaysian Journal of Chemistry URL:[Link]
  • Title: Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions Source: ResearchG
  • Title: Imidazoanthraquinone-triarylamines based Chromofluorogenic Chemosensors for Anion Sensing Source: Progress in Chemical and Biochemical Research URL:[Link]
  • Title: ICT-based fluorescent probes for intracellular pH and biological species detection Source: NIH URL:[Link]
  • Title: PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE Source: USD RED URL:[Link]
  • Title: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes Source: Scholars Crossing URL:[Link]
  • Title: FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes Source: Liberty University URL:[Link]
  • Title: Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments Source: MDPI URL:[Link]
  • Title: A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus Source: PMC - PubMed Central URL:[Link]
  • Title: Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
  • Title: ICT-based fluorescent probes for intracellular pH and biological species detection Source: Frontiers URL:[Link]
  • Title: Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy Source: SciSpace URL:[Link]
  • Title: Photoinduced electron transfer (PeT)
  • Title: Anthraquinones as versatile colorimetric reagent for anions Source: ResearchG
  • Title: The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer Source: MDPI URL:[Link]
  • Title: Studies of Photoinduced Electron Transfer (PET)
  • Title: Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
  • Title: Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions Source: SciSpace URL:[Link]
  • Title: Classification and application of fluorescent probes Source: Sourcezon URL:[Link]
  • Title: Application Of Membrane & Cell Wall Selective Fluorescent Dyes-Live-Cell Imaging l Protocol Preview Source: YouTube URL:[Link]
  • Title: Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues Source: MDPI URL:[Link]
  • Title: Characteristics of fluorescent probes.
  • Title: Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 Source: PMC - NIH URL:[Link]
  • Title: Synthesis of Fluorenone and Anthraquinone Derivatives from Aryl- and Aroyl-Substituted Propiolates Source: Organic Letters - ACS Public
  • Title: Advances in fluorescence labeling strategies for dynamic cellular imaging Source: PMC - NIH URL:[Link]
  • Title: Synthesis and characterization of a new fluorescent probe for reactive oxygen species Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Recent Progress in Fluorescent Probes For Metal Ion Detection Source: Frontiers URL:[Link]
  • Title: Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
  • Title: Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors Source: MDPI URL:[Link]
  • Title: An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells Source: RSC Publishing URL:[Link]
  • Title: A deep-red emission fluorescent probe for detection of viscosity in living cells and mice Source: Analytical Methods (RSC Publishing) URL:[Link]
  • Title: Recent Progress in Fluorescent Probes For Metal Ion Detection Source: PubMed URL:[Link]
  • Title: Lessons in Organic Fluorescent Probe Discovery Source: PMC - PubMed Central - NIH URL:[Link]
  • Title: A targetable fluorescent probe for detecting mitochondrial viscosity in live cells by fluorescence lifetime imaging Source: ResearchG
  • Title: Synthesis And Performance Analysis Of Fluorescent Probes For Detecting Viscosity And Bioactive Species Source: Globe Thesis URL:[Link]
  • Title: Development of xanthine oxidase activated NIR fluorescence probe in vivo imaging Source: spiedigitallibrary.org URL:[Link]

Sources

1-Aminoanthraquinone: A Scaffolding Nexus for Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The anthraquinone scaffold has long been a privileged structure in medicinal chemistry, giving rise to a plethora of biologically active compounds. Among its numerous derivatives, 1-aminoanthraquinone stands out as a critical and versatile starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the pharmaceutical potential of this compound, moving beyond its historical use in the dye industry to its emerging role in modern drug discovery. We will delve into its core chemical properties, synthesis, and, most importantly, its diverse pharmacological activities, with a focus on anticancer, antiviral, and anti-inflammatory applications. This document is designed to be a practical resource, offering not only a thorough review of the current state of research but also detailed experimental protocols and insights into the structure-activity relationships that govern the therapeutic potential of its derivatives.

The this compound Core: Chemical Properties and Synthesis

This compound (1-AAQ) is a deep brown crystalline powder with a melting point of 253-255 °C.[1] It is soluble in various organic solvents such as alcohol, benzene, chloroform, and ether, but is insoluble in water.[1][2] This solubility profile is a key consideration in its synthetic manipulation and formulation for biological testing.

The synthesis of this compound can be achieved through several routes, with the most common industrial methods being the nitration-reduction of anthraquinone and the aminolysis of anthraquinone-1-sulfonic acid.[2][3]

  • Nitration-Reduction Method: This involves the nitration of anthraquinone with a mixed acid to yield 1-nitroanthraquinone, followed by reduction with a reducing agent like sodium sulfide to produce this compound.[2]

  • Anthraquinone Sulfonate Aminolysis: In this method, anthraquinone is sulfonated to anthraquinone-1-sulfonic acid, which is then subjected to aminolysis with ammonia to yield the final product.[2]

For laboratory-scale synthesis of novel derivatives, this compound serves as a readily available starting material for a variety of chemical modifications, primarily targeting the amino group and the anthraquinone ring system.

PropertyValueReference(s)
Molecular Formula C₁₄H₉NO₂[4]
Molecular Weight 223.23 g/mol [4]
Melting Point 253-255 °C[1]
Appearance Deep brown crystalline powder[1]
Solubility Soluble in alcohol, benzene, chloroform, ether; Insoluble in water[1][2]

The Pharmacological Potential of this compound Derivatives

The planar tricyclic structure of the anthraquinone core allows for intercalation into DNA, a mechanism that underpins the activity of several established anticancer drugs.[5] The addition of the amino group at the 1-position provides a crucial handle for synthetic modifications, enabling the generation of a diverse library of derivatives with a wide spectrum of biological activities.

Anticancer Activity: A Primary Focus of Research

The development of this compound derivatives as anticancer agents is the most extensively studied area of its pharmaceutical potential.[6] Research has demonstrated that modifications to the 1-amino group and substitutions on the anthraquinone ring can lead to compounds with potent cytotoxic activity against various cancer cell lines.[7]

Mechanisms of Action:

  • Kinase Inhibition: A significant body of research has focused on the development of this compound derivatives as kinase inhibitors. For instance, novel Schiff bases derived from this compound and amino acids have been shown to target the human serine/threonine kinase PAK4, a protein implicated in cancer cell proliferation, survival, and metastasis.[8][9]

  • Induction of Apoptosis: Many cytotoxic this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential.[10]

  • DNA Intercalation and Topoisomerase Inhibition: The planar anthraquinone ring can intercalate between DNA base pairs, interfering with DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during these processes.[11]

Structure-Activity Relationship (SAR):

The anticancer activity of this compound derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Substitution at the 1-amino group: The nature of the substituent on the amino group significantly influences activity. For example, the introduction of amino acid moieties has led to potent PAK4 inhibitors.[8]

  • Substitution on the anthraquinone ring: The addition of hydroxyl, alkyl, or other functional groups to the anthraquinone core can modulate the compound's cytotoxicity and selectivity for different cancer cell lines.[12]

Quantitative Data on Anticancer Activity:

DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference(s)
Tryptophan-based Schiff base-Docking studies suggest high affinity for PAK4PAK4 Inhibition[8]
Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinoneMCF-7 (Breast Cancer)95 ± 0.05 µg/mLInduction of Apoptosis[10]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dionePC3 (Prostate Cancer)4.65Induction of Apoptosis, Autophagy[13]
Antiviral Activity: An Emerging Area of Investigation

While less explored than their anticancer properties, this compound derivatives have also shown promise as antiviral agents.[14] The planar structure and potential for interaction with viral proteins and nucleic acids make them attractive candidates for antiviral drug discovery.

Mechanisms of Action:

The antiviral mechanisms of this compound derivatives are not as well-elucidated as their anticancer counterparts. However, potential mechanisms include:

  • Inhibition of Viral Enzymes: Some anthraquinone derivatives have been shown to inhibit viral reverse transcriptase, a key enzyme for retroviruses like HIV.[15]

  • Interference with Viral Entry and Replication: These compounds may interfere with the early stages of viral infection, such as attachment to host cells and replication of the viral genome.[4]

Structure-Activity Relationship (SAR):

The antiviral activity of anthraquinone derivatives appears to be influenced by the substitution pattern on the aromatic rings. For example, studies on anthraquinones from lichens have shown that chlorination can enhance antiviral activity against Herpes Simplex Virus Type 1 (HSV-1).[7]

Quantitative Data on Antiviral Activity:

DerivativeVirusEC₅₀AssayReference(s)
Emodin (related anthraquinone)HSV-150 µg/mL (antiviral index 2.07)CPE Reduction[4]
Emodin (related anthraquinone)HSV-250 µg/mL (antiviral index 3.53)CPE Reduction[4]
Hypericin (related anthraquinone derivative)Vesicular Stomatitis Virus, HSV-1, HSV-2, Parainfluenza, Vaccinia< 1 µg/mLDirect Pre-infection Incubation[14]
Anti-inflammatory Activity: Modulating the Immune Response

Anthraquinone derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory diseases.[16]

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: this compound derivatives can inhibit the production of key pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.[5]

  • Modulation of Signaling Pathways: These compounds can interfere with inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[17]

Structure-Activity Relationship (SAR):

The anti-inflammatory activity of anthraquinones is often linked to the presence and position of hydroxyl groups on the anthraquinone ring.[10][18] The amino group in this compound provides a site for modifications that can further enhance these properties.

Quantitative Data on Anti-inflammatory Activity:

DerivativeIn Vitro/In Vivo ModelEffectMechanismReference(s)
Emodin (related anthraquinone)LPS-stimulated RAW 264.7 macrophagesInhibition of NO, iNOS, and COX-2 expression-[5]
Emodin (related anthraquinone)Carrageenan-induced paw edema in miceReduced paw swelling-[5]

Experimental Protocols: A Practical Guide for the Researcher

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives often involves the modification of the amino group or substitution on the anthraquinone ring. Below is a general protocol for the synthesis of N-substituted this compound derivatives.

Protocol: Synthesis of N-Aryl-1-aminoanthraquinones

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).

  • Addition of Reactants: Add the desired aryl halide (e.g., aryl bromide or iodide, 1.1 equivalents) and a copper catalyst (e.g., copper(I) iodide, 0.1 equivalents).

  • Base Addition: Add a base such as potassium carbonate (2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-1-aminoanthraquinone derivative.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of N-Aryl-1-aminoanthraquinones Start Start: this compound Reactants Add Aryl Halide, Cu Catalyst, Base Start->Reactants Step 1 Reaction Reflux in Solvent (e.g., Pyridine, DMF) Reactants->Reaction Step 2 Workup Cool & Pour into Ice-Water Reaction->Workup Step 3 Extraction Extract with Organic Solvent Workup->Extraction Step 4 Purification Column Chromatography Extraction->Purification Step 5 Characterization NMR, Mass Spec Purification->Characterization Step 6 End End: Purified Derivative Characterization->End Step 7

Caption: A generalized workflow for the synthesis of N-aryl-1-aminoanthraquinone derivatives.

Biological Evaluation

Protocol: MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).[4][19]

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 6-well plate to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the this compound derivative. In separate tubes, incubate a known titer of the virus with each concentration of the compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration and determine the EC₅₀ value.

Protocol: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[20][21]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay: Collect the cell culture supernatant. In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition for each concentration of the test compound.

Biological_Assay_Workflow cluster_assays Biological Evaluation Workflows cluster_anticancer Anticancer (MTT Assay) cluster_antiviral Antiviral (Plaque Reduction) cluster_antiinflammatory Anti-inflammatory (NO Assay) A1 Seed Cancer Cells A2 Treat with Derivative A1->A2 A3 Incubate A2->A3 A4 Add MTT & Incubate A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 B1 Seed Host Cells B2 Incubate Virus with Derivative B1->B2 B3 Infect Cells B2->B3 B4 Overlay with Agarose B3->B4 B5 Incubate & Visualize Plaques B4->B5 B6 Count Plaques B5->B6 C1 Seed Macrophages C2 Treat with Derivative & LPS C1->C2 C3 Incubate C2->C3 C4 Griess Assay on Supernatant C3->C4 C5 Measure Absorbance C4->C5

Caption: Overview of the experimental workflows for evaluating the biological activities of this compound derivatives.

Pharmacokinetics and Toxicology: Considerations for Drug Development

While the in vitro efficacy of this compound derivatives is promising, their successful development into clinical candidates requires a thorough understanding of their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles.

Pharmacokinetics:

  • Absorption: The lipophilicity of anthraquinone derivatives plays a crucial role in their absorption, which primarily occurs in the intestines.[22]

  • Metabolism: Anthraquinones undergo extensive metabolism in the liver, including phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation and sulfation) reactions.[22] In silico ADMET prediction tools can provide initial insights into the likely metabolic fate of novel derivatives.[23]

Toxicology:

  • General Toxicity: this compound itself is considered a hazardous substance and can cause skin, eye, and respiratory irritation.[24]

  • In Vivo Studies: Animal studies are essential to evaluate the systemic toxicity of new derivatives. For example, a 13-week study of 1-amino-2,4-dibromoanthraquinone in rats and mice revealed dose-related toxic effects, particularly in the liver and kidneys of rats.[18] Careful toxicological evaluation is therefore critical in the development of any new this compound-based therapeutic.

Future Directions and Conclusion

This compound has firmly established itself as a valuable scaffold in pharmaceutical research. The wealth of research into its anticancer potential, coupled with the emerging evidence for its antiviral and anti-inflammatory activities, underscores the continued importance of this compound in drug discovery.

Future research should focus on:

  • Rational Design: Utilizing computational tools and a deeper understanding of SAR to design derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to in vivo animal models to assess their efficacy and safety in a more complex biological system.

References

  • Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2018). Molecules, 23(11), 2815. [Link]
  • This compound - ChemBK. (n.d.).
  • Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. (2023).
  • A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells. (2021). ACS Omega, 6(51), 35783–35794. [Link]
  • Anthraquinones as a new class of antiviral agents against human immunodeficiency virus. (1990). Antiviral Research, 13(5), 265-272. [Link]
  • Thirteen-week toxicology studies of 1-amino-2,4-dibromoanthraquinone in Fischer 344/N rats and B6C3F1 mice. (1989). Fundamental and Applied Toxicology, 13(3), 445-454. [Link]
  • The effect of emodin, an anthraquinone derivative extracted from the roots of Rheum tanguticum, against herpes simplex virus in vitro and in vivo. (2008). Journal of Ethnopharmacology, 117(2), 266-271. [Link]
  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs.
  • Antiviral activities of anthraquinones, bianthrones and hypericin derivatives from lichens. (1996). Experientia, 52(2), 180-183. [Link]
  • In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2015).
  • Synthesis of 1‐arylaminoanthraquinone‐based monoboron complexes 3 and 4. (n.d.).
  • Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. (2023).
  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University.
  • This compound | C14H9NO2 | CID 6710. (n.d.). PubChem.
  • In vitro virucidal activity of selected anthraquinones and anthraquinone derivatives. (1991). Antiviral Research, 16(2), 185-196. [Link]
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Cancer Institute.
  • Anti-inflammatory properties of anthraquinones and their relationship with the regulation of P-glycoprotein function and expression. (2013). European Journal of Pharmaceutical Sciences, 48(3), 455-464. [Link]
  • A Green and Scalable Synthesis of 1-Amino Anthraquinone. (2019). Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • Biological activity of anthraquinone derivatives. (n.d.). ResearchGate.
  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). RSC Medicinal Chemistry, 12(11), 1836-1861. [Link]
  • Structural and Spectroscopic Study of Benzoperimidines Derived from this compound and Their Application to Bioimaging. (2023). Molecules, 28(22), 7621. [Link]
  • Synthesis, Characterization and Antibacterial Screening of New this compound Derivatives. (2016). Journal of Al-Nahrain University, 19(1), 25-35. [Link]
  • Proposed mechanism for the synthesis of amino anthraquinone derivatives. (n.d.). ResearchGate.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). Cells, 11(1), 143. [Link]
  • Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (2015). Journal of Pharmacokinetics and Pharmacodynamics, 42(5), 481-495. [Link]
  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2020). Foods, 9(11), 1601. [Link]
  • The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. (2017). Scientific Reports, 7, 5645. [Link]
  • Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. (2022). International Journal of Molecular Sciences, 23(1), 92. [Link]
  • Novel Anthraquinone-based Derivatives as Potent Inhibitors for Receptor Tyrosine Kinases. (n.d.).
  • Effects of Anthraquinones on Immune Responses and Inflammatory Diseases. (2022). Molecules, 27(12), 3831. [Link]
  • Health functions and structure-activity relationships of natural anthraquinones from plants. (2019). Food & Function, 10(1), 15-32. [Link]
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (2021). Russian Journal of General Chemistry, 91(5), 903-910. [Link]
  • Pharmacokinetics of Anthraquinones from Medicinal Plants. (2021). Frontiers in Pharmacology, 12, 638993. [Link]
  • Efficient and Mild Deamination Procedure for 1-Aminoanthraquinones Yielding a Diverse Library of Novel Derivatives with Potential Biological Activity. (2016). Molecules, 21(11), 1475. [Link]
  • Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]
  • Effects of Anthraquinones on Immune Responses and Inflammatory Diseases. (2022). Molecules, 27(12), 3831. [Link]
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2022). Molecules, 27(11), 3564. [Link]
  • In vivo toxicology studies. (n.d.). Vivotecnia.
  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). RSC Medicinal Chemistry, 12(11), 1836-1861. [Link]
  • Antiviral EC50 curves covering the range 0.001, 0.005, 0.01, 0.5, 1 μg... (n.d.). ResearchGate.
  • This compound - ChemBK. (n.d.).
  • NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Impact of thymoquinone on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo. (2023). Frontiers in Pharmacology, 14, 1186358. [Link]

Sources

Navigating the Future of Dye Intermediate Synthesis: A Technical Guide to Green Routes for 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 9, 2026 – As the chemical industry pivots towards sustainable practices, the synthesis of key intermediates like 1-aminoanthraquinone (1-AAQ), a cornerstone for a vast array of high-performance dyes and pharmaceuticals, is undergoing a critical re-evaluation. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of innovative and environmentally benign methodologies for the production of this compound, moving beyond the legacy of hazardous and inefficient conventional routes.

The Imperative for Greener Synthesis: Deconstructing Conventional Methodologies

Traditionally, the industrial synthesis of this compound has been dominated by two primary routes: the sulfonation of anthraquinone followed by ammonolysis, and the nitration of anthraquinone followed by reduction. While effective in producing the target molecule, these methods are fraught with significant environmental and safety concerns.

The sulfonation route infamously relies on a mercury catalyst during the sulfonation of anthraquinone with oleum, posing severe risks of heavy metal contamination. The subsequent ammonolysis step often requires high temperatures and pressures, contributing to a substantial energy footprint.

The nitration-reduction pathway, on the other hand, suffers from a lack of selectivity during the initial nitration of anthraquinone, leading to the formation of a mixture of mono- and di-nitroanthraquinones. This necessitates complex and wasteful separation processes to isolate the desired 1-nitroanthraquinone isomer before its subsequent reduction to this compound. Furthermore, both traditional methods often employ harsh acids and generate considerable volumes of hazardous and recalcitrant wastewater, presenting significant treatment challenges.

This guide will now illuminate several promising green alternatives that address these shortcomings, offering pathways to a more sustainable future for this compound production.

Aqueous-Phase Reduction of 1-Nitroanthraquinone: A Scalable and Benign Approach

A significant advancement in the green synthesis of this compound involves the reduction of 1-nitroanthraquinone using sodium hydrosulfide (NaHS) in an aqueous medium.[1] This method presents a compelling alternative to traditional reduction techniques that often utilize hazardous and expensive reducing agents.

The causality behind this choice of reagent and solvent lies in the principles of green chemistry. Water as a solvent is non-toxic, non-flammable, and readily available, drastically reducing the environmental footprint compared to organic solvents. Sodium hydrosulfide is an inexpensive and effective reducing agent for aromatic nitro compounds.[2]

Experimental Protocol: Aqueous Reduction of 1-Nitroanthraquinone

Materials:

  • 1-Nitroanthraquinone

  • Sodium hydrosulfide (NaHS)

  • Water

  • Beaker or reaction flask

  • Heating and stirring apparatus

Procedure:

  • Prepare a slurry of 1-nitroanthraquinone in water in a suitable reaction vessel.

  • Prepare an aqueous solution of sodium hydrosulfide.

  • Gradually add the sodium hydrosulfide solution to the 1-nitroanthraquinone slurry while stirring.

  • Heat the reaction mixture to 95-100°C and maintain this temperature for approximately 3 hours to ensure complete conversion.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the this compound product can be isolated by filtration, washed with water, and dried.

This protocol offers a clean, operationally simple, and scalable route to this compound with high yields.[1]

Continuous-Flow Ammonolysis: Enhancing Safety and Efficiency

The ammonolysis of 1-nitroanthraquinone represents a direct route to this compound. However, traditional batch processing of this reaction is often plagued by safety concerns due to the use of high temperatures and pressures with volatile ammonia. A transformative green approach is the implementation of continuous-flow microreactor technology. This methodology offers intrinsic safety benefits and enhanced process control.

The rationale for employing a continuous-flow system is rooted in its superior heat and mass transfer capabilities. The small dimensions of the microreactor channels allow for rapid heating and cooling, precise temperature control, and efficient mixing, which minimizes the risk of runaway reactions and improves product selectivity.

Experimental Workflow: Continuous-Flow Ammonolysis

A typical continuous-flow setup for the ammonolysis of 1-nitroanthraquinone involves the following stages:

G reagent_prep Reagent Preparation: 1-Nitroanthraquinone solution Aqueous Ammonia pumps High-Pressure Pumps reagent_prep->pumps mixer T-Mixer pumps->mixer microreactor Heated Microreactor Coil mixer->microreactor back_pressure Back-Pressure Regulator microreactor->back_pressure collection Product Collection back_pressure->collection

Figure 1: A simplified workflow for the continuous-flow synthesis of this compound.

Key Parameters and Insights:

  • Solvent: Due to the poor solubility of 1-nitroanthraquinone in many common solvents, a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can be employed.

  • Temperature and Residence Time: The reaction is typically conducted at elevated temperatures (e.g., 213°C) with short residence times (e.g., 4.3 minutes) in the microreactor to achieve high conversion and yield.

  • Stoichiometry: The molar ratio of ammonia to 1-nitroanthraquinone is a critical parameter that can be precisely controlled to optimize the reaction.

  • Safety: The small reaction volume within the microreactor at any given time significantly mitigates the risks associated with high-temperature and high-pressure ammonolysis.

Ionic Liquids as Green Reaction Media and Catalysts

Ionic liquids (ILs) are emerging as promising green solvents and catalysts in chemical synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties.[3] In the context of this compound synthesis, ILs can play a crucial role in the nitration of anthraquinone, a key precursor step.

A patented method describes the use of a methylimidazole bromide ionic liquid as both a solvent and a catalyst for the nitration of anthraquinone.[3] This approach offers several advantages over traditional methods that use large quantities of strong acids. The ionic liquid facilitates the reaction and allows for easy separation and recycling of the reaction medium.

Logical Relationship: Ionic Liquid-Mediated Nitration

G anthraquinone Anthraquinone mixing Mixing and Reaction (10-20°C, 1-3 hours) anthraquinone->mixing ionic_liquid Methylimidazole Bromide (Solvent & Catalyst) ionic_liquid->mixing nitric_acid Concentrated Nitric Acid nitric_acid->mixing separation Phase Separation mixing->separation product 1-Nitroanthraquinone separation->product recycled_il Recycled Ionic Liquid separation->recycled_il recycled_il->mixing

Figure 2: The role of ionic liquid in the selective nitration of anthraquinone.

This method reports high yields (95-99%) of 1-nitroanthraquinone with high purity (>99%), which can then be reduced to this compound using a green reduction method as described previously.[3]

Emerging Green Technologies: A Glimpse into the Future

The quest for sustainable chemical manufacturing continues to drive innovation. Two other promising areas for the green synthesis of this compound are microwave-assisted and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[4][5] This is due to the efficient and direct heating of the reaction mixture. While specific protocols for this compound are still emerging in peer-reviewed literature, the application of microwave-assisted nucleophilic aromatic substitution reactions on similar substrates suggests its high potential.[6]

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can promote bond cleavage and the formation of reactive intermediates. Ultrasound has been shown to be effective in various condensation and cyclization reactions.[7][8]

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. While direct biocatalytic amination of the anthraquinone core to produce this compound is still an area of active research, the use of transaminases for the synthesis of chiral amines from ketones is well-established.[9][10][11][12] The development of novel transaminases or other enzymes capable of this transformation could represent the ultimate green synthesis route.

Comparative Analysis and Future Outlook

To provide a clearer perspective for researchers, the following table summarizes the key aspects of the discussed green synthesis routes in comparison to conventional methods.

Synthesis RouteKey AdvantagesKey Challenges
Conventional Sulfonation Established industrial processUse of toxic mercury catalyst, high energy consumption, hazardous waste
Conventional Nitration Readily available starting materialsPoor regioselectivity, complex purification, acid waste
Aqueous NaHS Reduction Use of water as solvent, inexpensive reagents, high yield, simple work-upRequires pre-synthesized 1-nitroanthraquinone
Continuous-Flow Ammonolysis Enhanced safety, precise process control, high efficiencyRequires specialized equipment (microreactor setup)
Ionic Liquid-Mediated Nitration Recyclable solvent/catalyst, high selectivity and yieldCost of ionic liquids, potential for downstream contamination
Microwave/Ultrasound-Assisted Rapid reaction rates, potential for higher yieldsScalability can be a challenge, requires specific equipment
Biocatalysis High selectivity, mild reaction conditions, environmentally benignEnzyme discovery and stability, substrate scope limitations

The transition towards greener and more sustainable methods for the production of this compound is not merely an environmental aspiration but a scientific and economic necessity. The methodologies outlined in this guide, from aqueous-phase reductions and continuous-flow processes to the use of novel media like ionic liquids, demonstrate the tangible progress being made. Future research will likely focus on the development of robust biocatalytic systems and the optimization and scaling-up of microwave and ultrasound-assisted protocols. By embracing these innovative approaches, the chemical industry can continue to provide essential molecules like this compound while minimizing its impact on the planet.

References

  • Measurement and correlation of solubility of anthraquinone derivatives in supercritical carbon dioxide. (n.d.). CORE.
  • 一种1-氨基蒽醌的合成方法. (2018). Google Patents.
  • Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations. (2021). MDPI.
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • 一种用于取代硫化钠的芳香族硝基物还原方法. (n.d.). Google Patents.
  • Khudaida, S. H., et al. (n.d.). Solubility of anthraquinone derivatives in supercritical carbon dioxide. ResearchGate.
  • Synthesis of this compound. (n.d.). Google Patents.
  • Mehta, B., & Bhardwaj, S. (2009). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE DERIVATIVES A SOLVENT FREE PATH. Rasayan Journal of Chemistry, 2(3), 659-661. [Link]
  • Synthesis of 1-amino-anthraquinone. (n.d.). Google Patents.
  • Synthesis of ionic liquid-supported anthraquinone. (n.d.). ResearchGate.
  • Ultrasound assisted Heterocycles Synthesis. (n.d.). ResearchGate.
  • Jain, K., & Singh, S. (n.d.). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE PATH FOR SOME DYES. TSI Journals.
  • The biocatalytic concepts for reductive amination by means of transaminases (a) and amine dehydrogenases (b). (n.d.). ResearchGate.
  • Prediction of the solid solubility of anthraquinone derivatives in supercritical CO2 from the molecular structure and melting temperature by the solution model approach. (2025). ResearchGate.
  • 1-methylaminoanthraquinone. (n.d.). Organic Syntheses.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
  • Reaction Pathway Diagrams. (2025). Save My Exams.
  • Amine Transaminases in Biocatalytic Amine Synthesis. (2016). Diva-portal.org.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Wang, H., et al. (2020). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Reaction Chemistry & Engineering, 5(1), 123-127. [Link]
  • Wu, S., et al. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(1), 34-46. [Link]
  • Viewing a reaction path diagram. (n.d.). Cantera.
  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier.
  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (n.d.). ResearchGate.
  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(8), 9789-9807. [Link]
  • Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. (n.d.). Bentham Science.
  • E-Factor. (n.d.). Sheldon.nl.
  • Chemical reactions in supercritical carbon dioxide. (n.d.). Arkat USA.
  • 一种1-氨基-蒽醌的合成方法. (n.d.). Google Patents.
  • Metrics to 'Green' Chemistry—Which Are the Best?. (2025). ResearchGate.
  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. [Link]
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Beilstein Journal of Organic Chemistry.
  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. (2025). ResearchGate.
  • ChemInform Abstract: Ultrasound-Assisted Ullmann Reaction of Alkyl and Aromatic Amines with Substituted Benzoic Acids Using Copper Catalyst. (n.d.). ResearchGate.
  • Kelly, P. P., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(12), 5175-5186. [Link]
  • The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). (2025). ResearchGate.
  • Purification of 1-nitroanthraquinone. (n.d.). Google Patents.
  • Biocatalytic cascade to polysaccharide amination. (2024). PubMed.
  • 1-Nitro-anthraquinone separation from reaction mixt - by reduction of dinitro-anthraquinones in solvents in opt presence of water. (n.d.). Google Patents.
  • How Do You Interpret Reaction Coordinate Diagrams In Chemistry?. (2025). YouTube.
  • Pathway Diagrams. (n.d.). Reactome.
  • Reaction Pathway Diagrams (5.1.2). (n.d.). TutorChase.

Sources

1-Aminoanthraquinone: A Technical Guide for Organic Semiconductor Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Aminoanthraquinone (1-AAQ), a derivative of anthraquinone, has emerged as a molecule of significant interest in the field of organic electronics.[1][2][3][4] Historically recognized for its role as an intermediate in the synthesis of a wide array of dyes, its unique electronic and photophysical properties have paved the way for its exploration in advanced applications.[5][6][7][8] This guide provides an in-depth technical overview of this compound's role in organic semiconductor research, tailored for researchers, scientists, and professionals in drug development who may leverage similar molecular scaffolds. We will delve into its fundamental properties, synthesis, and applications in various organic electronic devices, underpinned by field-proven insights and detailed experimental considerations.

Core Molecular Properties of this compound

The utility of this compound in organic semiconductors stems from its distinct molecular structure, which features a planar anthraquinone core and an electron-donating amino group. This combination gives rise to several key properties:

  • Intramolecular Charge Transfer (ICT): The amino group (–NH2) acts as a strong electron donor, inducing an intramolecular charge transfer (ICT) characteristic upon photoexcitation.[1][9] This property is fundamental to its photophysical behavior and is heavily influenced by the surrounding solvent polarity.[9][10] Theoretical studies have proposed a twisted intramolecular charge transfer (TICT) mechanism, where the amino group twists, leading to ultrafast deactivation of the excited state.[1][9] This large change in dipole moment between the ground and excited states is a hallmark of this charge transfer process.[1]

  • Electrochemical Behavior: Anthraquinone derivatives are known for their redox activity, which is tunable through chemical modification.[11][12][13] The introduction of the amino group modulates the electronic properties of the anthraquinone core, influencing its reduction potential.[12] This electrochemical versatility is crucial for applications in energy storage and electronic devices.[12][14]

  • Optical Properties: this compound exhibits notable UV-vis absorption and fluorescence properties.[15][16] Its chromophoric system has been extensively utilized in the development of chemosensors for detecting metal ions and anions, where changes in absorbance or fluorescence signal the presence of the target analyte.[11][15][16] The fluorescence of 1-AAQ is highly sensitive to the polarity of its environment, showing significant Stokes shifts in polar solvents.[9]

Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages and considerations. A common laboratory and industrial method involves the sulfonation of anthraquinone followed by amination.

Representative Synthesis Protocol: From Anthraquinone-1-sulfonic acid

This method is a well-established route, though it often involves the use of mercury as a catalyst, which poses significant environmental concerns.[6][7] Alternative, greener methods are actively being researched.

Step-by-step methodology:

  • Sulfonation: Anthraquinone is reacted with oleum (fuming sulfuric acid) in the presence of a mercury catalyst to produce anthraquinone-1-sulfonic acid.[6][7]

  • Amination: The resulting anthraquinone-1-sulfonic acid is then reacted with ammonia under elevated temperature and pressure to replace the sulfonic acid group with an amino group, yielding this compound.[8]

Another notable synthesis involves the ammonolysis of 1-chloroanthraquinone, which can be derived from a multi-step process starting with the condensation of 2-chlorobenzyl chloride and xylene.[5][6]

Applications in Organic Semiconductor Devices

The unique properties of this compound and its derivatives have led to their investigation in a variety of organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Anthraquinone derivatives have been explored as n-type organic semiconductors in OFETs.[17][18] While many organic semiconductors are p-type (hole-transporting), n-type (electron-transporting) materials are crucial for the development of complementary logic circuits.[17] The electron-withdrawing nature of the anthraquinone core facilitates electron injection and transport.

Causality in OFET Performance:

The performance of an OFET is critically dependent on the molecular packing and thin-film morphology of the organic semiconductor.[19][20] For this compound derivatives, the planarity of the anthraquinone core promotes π-π stacking, which is essential for efficient charge transport.[21] However, the amino group can introduce hydrogen bonding, which can influence the molecular packing and, consequently, the charge carrier mobility.[22] Careful molecular design is required to balance these interactions to achieve optimal device performance.

Experimental Workflow: OFET Fabrication

The following provides a generalized workflow for the fabrication of a bottom-gate, bottom-contact OFET using a this compound derivative.

OFET_Fabrication cluster_substrate Substrate Preparation cluster_electrode Electrode Deposition cluster_dielectric Dielectric Surface Modification cluster_semiconductor Semiconductor Deposition cluster_characterization Device Characterization S1 Start with n+-Si/SiO2 substrate S2 Substrate Cleaning (Sonication in Acetone, IPA) S1->S2 S3 UV/Ozone Treatment S2->S3 E1 Pattern Source/Drain Electrodes (Photolithography) S3->E1 E2 Deposit Au (40 nm) via Thermal Evaporation E1->E2 E3 Lift-off E2->E3 D1 Treat with Self-Assembled Monolayer (e.g., HMDS or PFBT) E3->D1 SC1 Dissolve 1-AAQ derivative in suitable solvent (e.g., toluene) D1->SC1 SC2 Spin-coat or drop-cast onto substrate SC1->SC2 SC3 Anneal to improve crystallinity SC2->SC3 C1 Measure Transfer and Output Characteristics SC3->C1 C2 Calculate Field-Effect Mobility (μ) and On/Off Ratio C1->C2

Sources

The Discovery and Synthesis of 1-Aminoanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Aminoanthraquinone stands as a cornerstone intermediate in the synthesis of a vast array of synthetic dyes and functional organic materials. Its discovery and the subsequent evolution of its manufacturing processes are deeply intertwined with the rise of the modern chemical industry. This technical guide provides an in-depth exploration of the history, discovery, and synthetic methodologies for this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this pivotal molecule. The narrative delves into the causality behind experimental choices in various synthetic routes, from historical mercury-catalyzed processes to modern, highly selective methods. Detailed, field-tested protocols are provided, alongside a critical examination of the mechanistic principles that govern these transformations.

Introduction: The Dawn of Synthetic Dyes and the Rise of Anthraquinones

The mid-19th century marked a paradigm shift in the world of color. William Henry Perkin's accidental discovery of mauveine in 1856 ignited the synthetic dye industry, liberating textile coloration from the limited palette and variable supply of natural sources.[1] This new era was driven by the burgeoning field of organic chemistry and the availability of coal tar, a once-unwanted byproduct of gasworks, as a rich source of aromatic compounds.[2]

In this landscape, anthraquinone-based dyes emerged as a class renowned for their exceptional stability and lightfastness.[3] While the parent anthraquinone molecule is colorless, the introduction of electron-donating auxochromes, such as amino (–NH₂) or hydroxyl (–OH) groups, at specific positions on its tricyclic aromatic core, gives rise to vibrant and enduring colors.[3] The German chemical giant, Badische Anilin- & Sodafabrik (BASF), founded in 1865, became a powerhouse in this domain.[2][4] A pivotal figure at BASF was chemist René Bohn, whose work on indanthrene dyes, starting in 1901, revolutionized the field of vat dyeing and established a new benchmark for color permanence.[5][6]

Central to the synthesis of a vast portfolio of these high-performance acid, reactive, disperse, and vat dyes is this compound (1-AAQ).[7] Its strategic importance lies in its role as a primary amine, which can be readily diazotized or subjected to nucleophilic substitution, allowing for the construction of more complex and functional dye molecules. A prime example is its use in producing Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a key intermediate for many reactive dyes.[8][9] This guide will trace the path from the initial discovery of 1-AAQ to the sophisticated and environmentally conscious synthetic strategies employed today.

Foundational Synthetic Strategies: A Tale of Two Pathways

The industrial production of this compound has historically been dominated by two main approaches starting from anthraquinone itself. These methods, while effective, are fraught with challenges, including environmental toxicity and a lack of regioselectivity.

The "Baking Process": Sulfonation-Amination Route (The Historical Method)

One of the earliest industrial methods involved the sulfonation of anthraquinone, followed by nucleophilic substitution of the resulting sulfonic acid group with ammonia. This process is often referred to as the "baking process" due to the high temperatures required.

Causality and Mechanism:

The direct sulfonation of anthraquinone with oleum (fuming sulfuric acid) typically yields the thermodynamically favored 2-anthraquinonesulfonic acid. To achieve the desired substitution at the 1-position (the alpha or α-position), a catalyst is required. The discovery that mercury or its salts could direct the sulfonation to the α-position was a critical breakthrough.[10]

The mechanism of this catalytic effect is believed to involve the formation of an organomercury intermediate. The mercury atom coordinates to the anthraquinone skeleton at the α-position, which then facilitates the electrophilic attack by SO₃ at that same position.[11] This mercury-catalyzed sulfonation produces anthraquinone-1-sulfonic acid.

The subsequent step is an ammonolysis reaction, where the sulfonic acid group is displaced by an amino group. This nucleophilic aromatic substitution is carried out under high pressure and temperature in the presence of aqueous ammonia. An oxidizing agent is often added to facilitate the reaction.

Drawbacks: The primary and most significant drawback of this method is the use of highly toxic mercury.[8][12] Environmental regulations and the high cost of waste remediation have rendered this process largely obsolete in modern chemical manufacturing.

Experimental Protocol: Synthesis of this compound via Sulfonation-Amination

This protocol is provided for historical and educational purposes. Due to the extreme toxicity of mercury compounds, this synthesis should not be attempted without specialized equipment and safety protocols.

Step 1: Mercury-Catalyzed Sulfonation of Anthraquinone

  • To a three-necked flask equipped with a mechanical stirrer and thermometer, cautiously add 120 g of 20% oleum.

  • Add 1 g of mercuric oxide (HgO) to the oleum with stirring.

  • Heat the mixture to 100°C in an oil bath within a fume hood.

  • Gradually add 100 g of dry anthraquinone powder to the stirred, hot solution.

  • Increase the reaction temperature to 145-150°C and maintain for 1 hour.

  • Allow the reaction to cool slightly before cautiously pouring the hot acid mixture into 1 L of boiling water with vigorous stirring.

  • Boil the aqueous mixture for 5 minutes to precipitate unreacted anthraquinone.

  • Filter the hot solution to remove the unreacted anthraquinone.

  • To the hot filtrate, add a solution of 32 g of potassium chloride in 250 mL of water to precipitate potassium anthraquinone-1-sulfonate.

  • Cool the mixture to room temperature and collect the precipitated potassium salt by filtration. Wash with a cold potassium chloride solution and dry.[10]

Step 2: Ammonolysis of Potassium Anthraquinone-1-sulfonate

  • Charge a high-pressure autoclave with 399 g of potassium anthraquinone-1-sulfonate, 1.2 L of water, and 780 g of a 25% aqueous ammonia solution.

  • Seal the autoclave and heat to 130-135°C with constant stirring for 12 hours. The internal pressure will rise significantly.

  • Cool the autoclave to room temperature. Carefully vent the excess ammonia pressure.

  • Open the autoclave and filter the solid product.

  • Wash the crude this compound product thoroughly with hot water until the washings are neutral.

  • Dry the red crystalline product in an oven at 80-100°C.

The Nitration-Reduction Pathway: A More Direct but Less Selective Route

A more direct approach to 1-AAQ involves the electrophilic nitration of anthraquinone followed by the reduction of the resulting 1-nitroanthraquinone. This method avoids the use of mercury but introduces its own set of challenges, primarily concerning regioselectivity.

Causality and Mechanism:

The anthraquinone ring system is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups. Nitration, therefore, requires harsh conditions, typically a mixture of concentrated nitric and sulfuric acids (mixed acid) or concentrated nitric acid alone at elevated temperatures.[6]

The carbonyl groups direct incoming electrophiles primarily to the α-positions (1, 4, 5, 8). However, the deactivation is strong enough that forcing conditions can lead to the formation of multiple isomers, including 2-nitroanthraquinone and various dinitroanthraquinones (e.g., 1,5- and 1,8-dinitroanthraquinone).[8][9] Separating the desired 1-nitroanthraquinone from this mixture is a significant purification challenge, making the process less efficient.[8]

Once the purified 1-nitroanthraquinone is obtained, it is reduced to this compound. This reduction can be achieved using a variety of reagents. A common industrial method is the use of sodium sulfide or sodium hydrosulfide in an aqueous solution.[13] This method is effective and economical. Other reducing agents like hydrazine or catalytic hydrogenation can also be employed.

Experimental Protocol: Synthesis of this compound via Nitration-Reduction

Step 1: Nitration of Anthraquinone

  • In a flask, add 208 g (1.0 mol) of pure anthraquinone to 900 parts of 98% nitric acid at 35°C with vigorous stirring.[6]

  • The reaction is exothermic; maintain the temperature isothermally at 40-45°C for the duration of the reaction (typically several hours, monitored by TLC or HPLC).[6]

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude nitroanthraquinone product.

  • Filter the yellow solid and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product is a mixture of isomers. Purification can be achieved by treating the mixture with an aqueous sodium sulfite solution. The undesired 2-nitroanthraquinone reacts to form a water-soluble sulfonate, which can be filtered off. The remaining solid, enriched in 1-nitroanthraquinone, is then washed and dried.[14] An alternative is recrystallization from a suitable solvent like concentrated nitric acid.[5]

Step 2: Reduction of 1-Nitroanthraquinone

  • Prepare a solution of sodium hydrosulfide (NaHS) in water (e.g., a 12% aqueous solution).[15]

  • Create a slurry of the purified 1-nitroanthraquinone (e.g., 100 g) in water.

  • In a reaction vessel maintained at 90-95°C, slowly and simultaneously add the 1-nitroanthraquinone slurry and the sodium hydrosulfide solution, maintaining a slight excess of the reducing agent.[15]

  • Stir the reaction mixture at 90-95°C for 2-3 hours until the reduction is complete (monitored by the disappearance of the yellow starting material and formation of the red product).

  • Cool the reaction mixture and filter the solid this compound.

  • Wash the product with hot water to remove inorganic salts and dry. A final purification can be done by recrystallization from a solvent like glacial acetic acid.

Modern Synthetic Approaches: The Pursuit of Selectivity and Sustainability

The drawbacks of the classical methods—toxicity and poor selectivity—drove the development of more sophisticated and efficient synthetic routes. These modern approaches often build the anthraquinone core with the desired 1-amino functionality (or a precursor) already positioned correctly, thus avoiding the problematic electrophilic substitution of the pre-formed anthraquinone ring.

Phthalic Anhydride Route: Building the Core via Friedel-Crafts Acylation

A common strategy for building the anthraquinone skeleton is the Friedel-Crafts acylation of a benzene derivative with phthalic anhydride, followed by ring closure. To produce a 1-substituted anthraquinone, a substituted benzene is used as the starting material.

G cluster_0 Friedel-Crafts Acylation cluster_1 Ring Closure Phthalic Anhydride Phthalic Anhydride Substituted Benzene Substituted Benzene Benzoylbenzoic Acid Intermediate Benzoylbenzoic Acid Intermediate Substituted Anthraquinone Substituted Anthraquinone This compound This compound Substituted Anthraquinone->this compound Further Steps (e.g., Reduction)

Fig 1: General scheme for anthraquinone synthesis via Friedel-Crafts acylation.

Causality and Mechanism:

This approach involves two key steps:

  • Intermolecular Friedel-Crafts Acylation: Phthalic anhydride is reacted with a substituted benzene (e.g., chlorobenzene or toluene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16] The Lewis acid activates the anhydride, allowing it to acylate the benzene ring to form a 2-benzoylbenzoic acid derivative.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting benzoylbenzoic acid is then treated with a strong protic acid, such as concentrated sulfuric acid, at high temperatures. This induces an intramolecular acylation, closing the third ring to form the anthraquinone skeleton.[16]

If the goal is this compound, one might start with a precursor like nitrobenzene. However, the strong deactivating effect of the nitro group makes the initial Friedel-Crafts reaction challenging. A more elegant and patented approach starts with a 2-substituted benzoic acid and xylene.[8][9] This route precisely controls the final position of the amino group.

Patented Selective Synthesis from 2-Substituted Benzoic Acid

A more advanced, multi-step synthesis offers excellent selectivity and avoids many of the issues of older methods.

Reaction Pathway:

  • Condensation: A 2-substituted benzoic acid (e.g., 2-chlorobenzoic acid) is condensed with xylene.[8]

  • Oxidation: The methyl groups from the xylene moiety are oxidized to carboxylic acids.

  • Ring Closure: Acid-catalyzed cyclization (e.g., with oleum) forms a 1-substituted anthraquinone carboxylic acid.[8]

  • Ammonolysis: The substituent at the 1-position (e.g., chloro) is displaced by ammonia.

  • Decarboxylation: The carboxylic acid group is removed to yield the final this compound.[8]

Fig 2: Selective synthesis pathway starting from 2-substituted benzoic acid.

Causality and Self-Validation: The brilliance of this method lies in its inherent control. By starting with a benzoic acid derivative where the leaving group is fixed at the 2-position, the final substitution pattern on the anthraquinone ring is predetermined.[8] This completely bypasses the regioselectivity problems of direct nitration or sulfonation, eliminating the need for complex isomer separation and thereby increasing the overall yield and purity of the final product. Each step is a well-established organic transformation, making the process robust and scalable.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route in an industrial setting is a trade-off between raw material cost, reaction efficiency, product purity, and environmental impact.

Method Key Reagents Typical Yield Advantages Disadvantages
Sulfonation-Amination Anthraquinone, Oleum, HgO, NH₃ModerateEstablished historical processHighly toxic mercury catalyst; high energy consumption; environmental pollution.[8][12]
Nitration-Reduction Anthraquinone, HNO₃, H₂SO₄, Na₂S/NaHS70-80% (after purification)Mercury-free; uses common industrial reagents.Poor regioselectivity leading to isomeric byproducts; requires extensive purification; waste acid streams.[8][10]
Selective Multi-step 2-Chlorobenzoic acid, Xylene, NH₃High (>90%)Excellent regioselectivity; high purity product; avoids toxic catalysts like mercury.[8][15]Multi-step process can be more complex; may involve more expensive starting materials.
High-Temp Ammonolysis 1-Nitroanthraquinone, NH₃ (aq)~88%High yield; can be adapted for continuous flow, improving safety and efficiency.[17]Requires high temperature and pressure; potential for side reactions if not controlled.[17]

Safety and Handling

This compound and the reagents used in its synthesis present several hazards that require strict adherence to safety protocols.

  • This compound: It is a red-brown crystalline powder. It is considered a hazardous substance and can cause skin, eye, and respiratory irritation.[11][17] There is limited evidence of carcinogenic effects in animal studies, and it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator to avoid dust inhalation.[11][17] It is also classified as toxic to aquatic life with long-lasting effects.[12]

  • Reagents:

    • Acids/Oleum (H₂SO₄, HNO₃): These are highly corrosive and strong oxidizing agents. Handle only in a chemical fume hood with acid-resistant gloves and face shields.

    • Mercury Compounds (HgO): Extremely toxic and pose a severe environmental hazard. Their use is highly regulated and should be avoided.

    • Ammonia (NH₃): A corrosive and toxic gas with a pungent odor. High-pressure ammonolysis reactions carry a significant risk of leaks and require specialized equipment.

All synthetic procedures should be preceded by a thorough risk assessment. Work should be conducted in well-ventilated areas, and appropriate spill control materials should be readily available.

Conclusion and Future Outlook

The journey of this compound synthesis mirrors the evolution of industrial organic chemistry—from brute-force methods reliant on toxic catalysts to elegant, multi-step syntheses that offer precise molecular control. While the nitration-reduction pathway remains in use, the future of 1-AAQ production is geared towards greener and more efficient technologies. The development of continuous-flow reactors for high-temperature ammonolysis represents a significant step forward, offering enhanced safety and process control.[17] As a critical building block for high-performance materials, from advanced textiles to organic electronics and pharmaceuticals, the demand for high-purity this compound will continue to drive innovation in its synthesis, prioritizing not only economic viability but also environmental sustainability.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 90%.
  • EBSCO. (n.d.). Creation of the First Synthetic Vat Dye | Research Starters.
  • Google Patents. (n.d.). US3968130A - Process for the nitration of anthraquinones.
  • Google Patents. (n.d.). EP0499450A1 - Synthesis of this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MDPI. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5.
  • Royal Society of Chemistry. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society Open Science.
  • Wikipedia. (n.d.). Scholl reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • National Center for Biotechnology Information. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules, 28(11), 4420.
  • Google Patents. (n.d.). US4328161A - Process for the preparation of 1-aminoanthraquinones.
  • European Patent Office. (n.d.). EP 0499451 A1 - Synthesis of 1-amino-anthraquinone.
  • Organic Syntheses. (n.d.). 1-methylaminoanthraquinone.
  • ChemBK. (n.d.). This compound.
  • Google Patents. (n.d.). US4045454A - Production of 1-nitroanthraquinone and this compound.
  • Google Patents. (n.d.). CN104447367A - Preparation method of 1-amino-anthraquinone.
  • Wikipedia. (n.d.). Anthraquinone dyes.
  • DrugFuture. (n.d.). This compound.
  • ResearchGate. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • ResearchGate. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.
  • Google Patents. (n.d.). US4016182A - Process for the production of aminoanthraquinone compounds.
  • Organic Syntheses. (n.d.). POTASSIUM ANTHRAQUINONE-α-SULFONATE.
  • Google Patents. (n.d.). US2874168A - Process for the preparation of 1-nitroanthraquinone.
  • Scribd. (n.d.). Anthraquinone Ullmann.
  • Britannica. (n.d.). Anthraquinone dye.
  • Wikipedia. (n.d.). BASF.
  • ChemistryViews. (2023). History of Synthetic Dyes.
  • Science Museum Group. (n.d.). Anthracene dye sample.

Sources

Chemical reactivity of the amino group in 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 1-Aminoanthraquinone

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (1-AAQ) stands as a cornerstone intermediate in the synthesis of a vast array of functional organic molecules, most notably high-performance dyes and pharmaceutically active compounds.[1][2][3][4] Its utility is fundamentally derived from the rich and versatile chemistry of its primary amino group. The reactivity of this amine is intricately modulated by the electronic properties of the large, fused anthraquinone system. This guide provides a comprehensive exploration of the principal chemical transformations of the amino group in 1-AAQ, offering field-proven insights into the causality behind experimental choices and self-validating protocols for researchers, scientists, and professionals in drug development.

The Electronic Landscape of this compound

The chemical behavior of this compound is a direct consequence of the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing anthraquinone core. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic system, particularly at the ortho (position 2) and para (position 4) positions, making the ring highly susceptible to electrophilic attack.[5] Conversely, the two carbonyl groups on the central ring exert a strong deactivating effect, which tempers the reactivity of the amino group itself, making it less basic and nucleophilic than a simple aniline.[6][7] This electronic dichotomy is the key to understanding its synthetic utility, allowing for selective reactions on either the amino group or the aromatic ring by careful choice of reagents and conditions.

Acylation: Protection and Reactivity Modulation

Acylation serves as a fundamental strategy to temporarily "protect" the amino group, thereby moderating its powerful activating effect. This is crucial for achieving selective substitution on the anthraquinone ring.

Causality and Mechanism

The reaction proceeds via nucleophilic attack of the amino group's lone pair on the electrophilic carbonyl carbon of an acylating agent, such as benzoyl chloride or acetic anhydride.[5][6] The resulting amide (e.g., acetanilide derivative) significantly reduces the electron-donating capacity of the nitrogen atom because the lone pair is delocalized into the adjacent acyl carbonyl group.[5] This deactivation prevents polysubstitution during subsequent electrophilic reactions like halogenation or nitration and allows for greater regiochemical control.[5][8]

Diagram: Mechanism of Acylation

Caption: Mechanism of Acylation on this compound.

Protocol: Benzoylation of this compound[8]
  • Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 10 g of this compound in 100 mL of an inert solvent like nitrobenzene or pyridine.

  • Heating: Heat the mixture to 100-150°C with stirring.

  • Acylation: Add at least one molar equivalent of benzoyl chloride (approx. 6.5 mL) dropwise to the heated suspension over 15-20 minutes.

  • Reaction: Maintain the temperature and continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture. The acylated product, being less soluble, will precipitate. Filter the hot mixture and wash the solid residue with a small amount of hot solvent, followed by a low-boiling solvent like methanol to remove residual high-boiling solvent.

  • Purification: The crude product can be recrystallized from a suitable solvent such as toluene or acetic acid to yield pure 1-benzoylaminoanthraquinone.

Data: Common Acylation Reactions
Acylating AgentSolventTemperature (°C)Typical Product
Benzoyl ChlorideNitrobenzene1501-Benzoylaminoanthraquinone[8]
Acetic AnhydrideAcetic AcidReflux1-Acetylaminoanthraquinone
p-Toluenesulfonyl ChloridePyridine1001-(p-Toluenesulfonylamido)anthraquinone

Alkylation and Arylation: Expanding the Core Structure

Alkylation and arylation reactions at the amino group or the anthraquinone nucleus are pivotal for synthesizing advanced dye structures and functional materials.

Causality and Mechanism

Direct N-alkylation of the amino group can be achieved but sometimes faces challenges. A more unique and synthetically valuable reaction is the nuclear alkylation (C-alkylation) at the 2-position. This is typically performed on the leuco-derivative (the "vat") of this compound, where the reduced quinone system enhances the nucleophilicity of the aromatic ring, facilitating attack by aldehydes.[9][10]

For arylation, the Ullmann condensation is a powerful method. This copper-catalyzed reaction couples an aryl halide with the amine. A prominent example in dye chemistry involves the reaction of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with various amines, where the bromine atom at the 4-position is substituted.[11]

Diagram: C-Alkylation Workflow

start This compound vat Reduction (e.g., Na₂S₂O₄, NaOH) start->vat leuco Leuco-derivative (Vat) vat->leuco aldehyde Add Aldehyde (e.g., Acetaldehyde) leuco->aldehyde intermediate Alkylation Intermediate aldehyde->intermediate oxidation Air Oxidation intermediate->oxidation product 2-Alkyl-1-aminoanthraquinone oxidation->product

Caption: Synthesis of 2-Alkyl-1-aminoanthraquinone via its leuco-derivative.

Protocol: Nuclear Alkylation with Acetaldehyde[9][10]
  • Vatting: Prepare the leuco-derivative by dissolving 5 g of this compound in 100 mL of 2% aqueous sodium hydroxide and adding sodium dithionite (hydrosulfite) portion-wise at 50-60°C until a clear, deep red solution is obtained.

  • Alkylation: Add a molar excess of acetaldehyde to the vat solution and stir at 60°C for several hours.

  • Re-oxidation: Oxidize the reaction mixture back to the quinone form by bubbling a stream of air through the solution. The color will change from red back to the original hue, and the product will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Diazotization: Gateway to Diverse Functionalities

The conversion of the primary amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening a gateway to a multitude of other functional groups.

Causality and Mechanism

Due to the electron-withdrawing nature of the anthraquinone core, the amino group in 1-AAQ is less reactive than in aniline.[12] Consequently, standard diazotization conditions (NaNO₂/HCl) are often insufficient. The reaction typically requires a stronger nitrosating agent, nitrosylsulfuric acid, which is generated in situ from sodium nitrite in concentrated sulfuric acid or oleum at low temperatures (0–5°C).[11][12][13] The resulting anthraquinone-1-diazonium salt is a highly valuable intermediate. It can undergo:

  • Sandmeyer Reactions: Replacement of the -N₂⁺ group with -Cl, -Br, -CN, or -I.[14][15]

  • Schiemann Reaction: Replacement with -F.

  • Azo Coupling: Reaction with electron-rich aromatic compounds (like phenols or other amines) to form intensely colored azo dyes.[13]

Diagram: Diazotization and Sandmeyer Reaction

start This compound reagents NaNO₂ + conc. H₂SO₄ (0-5 °C) start->reagents diazonium Anthraquinone-1-diazonium Salt [AQ]-N₂⁺ HSO₄⁻ reagents->diazonium sandmeyer Sandmeyer Reaction (e.g., CuBr) diazonium->sandmeyer azo_coupling Azo Coupling (e.g., Pyridone derivative) diazonium->azo_coupling product 1-Bromoanthraquinone sandmeyer->product azo_dye Azo-Anthraquinone Dye azo_coupling->azo_dye

Caption: Diazotization of 1-AAQ and subsequent functionalization pathways.

Protocol: Diazotization and Azo Coupling[13]
  • Diazotization: Dissolve 5 g of this compound in 50 mL of concentrated sulfuric acid, cooling to 0-5°C in an ice-salt bath. Slowly add a stoichiometric amount of solid sodium nitrite. Alternatively, prepare nitrosylsulfuric acid separately and add it to the 1-AAQ solution. Stir the mixture at 0-5°C for 1-2 hours until diazotization is complete.

  • Coupling Component: In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., a substituted pyridone) in a suitable solvent like dimethylformamide (DMF) or an aqueous alkaline solution, and cool to 5°C.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. The pH may need to be controlled by adding a base like sodium hydroxide or sodium carbonate.

  • Isolation: The resulting azo dye, typically a brightly colored solid, will precipitate. Stir for an additional 30 minutes, then filter, wash with water until neutral, and dry.

Halogenation: Directing Electrophilic Attack

The strong activating and ortho-, para-directing nature of the amino group makes the A-ring of this compound a prime target for electrophilic halogenation.

Causality and Mechanism

Direct bromination of this compound with molecular bromine readily occurs at the electron-rich 2- and 4-positions.[16][17] The reaction is often so facile that it can lead to the formation of the 2,4-dibromo derivative.[16] To achieve mono-substitution, particularly at the 4-position, it is often necessary to first sulfonate the 2-position, which blocks it, and then introduce the bromine. This is the cornerstone of the synthesis of Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a critically important dye intermediate.[1][18][19]

Diagram: Electrophilic Bromination of 1-AAQ

Caption: Electrophilic bromination of 1-AAQ leading to the 2,4-disubstituted product.

Protocol: Synthesis of 1-Amino-2,4-dibromoanthraquinone[16]
  • Setup: Dissolve 5 g of this compound-2-sulfonic acid in 100 mL of water.

  • Bromination: Heat the solution to 100°C. Add a molar excess of molecular bromine (Br₂) to the solution. The reaction is often rapid.

  • Reaction: The bromine will substitute at the 4-position, and under these conditions, the sulfonic acid group at the 2-position is also replaced by bromine (ipso-substitution).

  • Isolation: After stirring for a few hours, cool the mixture. The dibrominated product will precipitate.

  • Purification: Collect the scarlet powder by filtration, wash with water, and recrystallize from glacial acetic acid.

Data: Halogenation Products and Conditions
Reagent(s)ConditionsMajor Product(s)
Br₂ in Acetic AcidRoom Temp1-Amino-2-bromoanthraquinone, 1-Amino-2,4-dibromoanthraquinone
1. Oleum; 2. Br₂130°C then RT1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid)[19][20]
N-Bromosuccinimide (NBS)DMF1-Amino-2-bromoanthraquinone[17]

Sulfonation: A Key Industrial Transformation

Sulfonation is an essential reaction for producing water-soluble anthraquinone dyes and is the first step in the industrial synthesis of many important intermediates.

Causality and Mechanism

Sulfonation of this compound is an electrophilic aromatic substitution that primarily occurs at the 2-position.[21][22] The reaction is typically carried out using fuming sulfuric acid (oleum) or chlorosulfonic acid.[18][20][21] The addition of sodium or potassium sulfate to the reaction mixture is a key process control parameter; it helps to prevent over-sulfonation (disubstitution) and side reactions like hydroxylation at the 4-position.[20] The resulting this compound-2-sulfonic acid is the direct precursor to Bromamine Acid.[1][18]

Diagram: Workflow for Bromamine Acid Synthesis

start This compound sulfonation Sulfonation (Oleum, Na₂SO₄, 130°C) start->sulfonation sulf_product This compound-2-sulfonic Acid sulfonation->sulf_product bromination Bromination (Br₂ in H₂O) sulf_product->bromination final_product Bromamine Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid) bromination->final_product

Caption: Key industrial workflow for the synthesis of Bromamine Acid.

Protocol: Sulfonation of this compound[20]
  • Setup: In a suitable reactor, prepare a mixture of 200 mL of 20% oleum and 100 g of anhydrous sodium sulfate.

  • Addition: While stirring, carefully introduce 150 g of this compound into the oleum mixture.

  • Heating: Heat the reaction mixture to 130°C over the course of 1 hour.

  • Reaction: Maintain this temperature for 2-3 hours. To drive the reaction to completion, an additional charge of oleum and sodium sulfate may be added, followed by stirring for another 3 hours at 130°C.

  • Workup: The reaction progress can be monitored by chromatography. Once complete, the mixture is carefully poured onto ice to precipitate the product.

  • Isolation: The precipitated this compound-2-sulfonic acid is isolated by filtration, washed, and can be used directly in the next step for bromination.

Conclusion

The amino group of this compound is a remarkably versatile functional handle. Its reactivity, finely tuned by the electronic demands of the anthraquinone scaffold, allows for a wide range of selective and high-yield transformations. From protective acylation and structure-expanding alkylations to the gateway chemistry of diazotization and the industrially vital halogenation and sulfonation reactions, mastering the chemistry of this single functional group unlocks a vast chemical space. For scientists in dye chemistry and drug discovery, a deep, mechanistic understanding of these reactions is not merely academic—it is the foundation for innovation and the development of novel, high-performance materials.

References

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC - NIH. (n.d.).
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone. (n.d.).
  • EP0499450A1 - Synthesis of this compound. (n.d.).
  • Synthesis of 1-amino-anthraquinone - European Patent Office. (n.d.).
  • Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. (n.d.). Academic Research Publishing Group. [Link]
  • This compound. (n.d.). ChemBK. [Link]
  • The bromination mechanism of this compound-2,4-disulfonic acid in sulfuric acid. (2005).
  • Synthesis and fluorescence properties of halogenated aminoanthraquinones. (1978).
  • US2581016A - Process for sulfonating 1-amino-anthraquinones. (n.d.).
  • Havlíčková, L., & Arient, J. (1970). Anthraquinone dyes. Part VI. Nuclear alkylation of this compound leuco-derivative. Journal of the Chemical Society C: Organic, 570-571. [Link]
  • Anthraquinone dyes. Part VI. Nuclear alkylation of this compound leuco-derivative. (1970). Journal of the Chemical Society C: Organic. [Link]
  • Reactivity of Amines. (2023). Chemistry LibreTexts. [Link]
  • Reactions of arom
  • US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I. (n.d.).
  • This compound can only be diazotised by which of the following? (n.d.). Filo. [Link]
  • Day, F. H. (1939). 174. Halogenation in the Anthraquinone Series. Journal of the Chemical Society (Resumed), 816-819. [Link]
  • Litvinova, V. A., & Shchekotikhin, A. E. (2020). Methods for functionalization of anthraquinones. Russian Chemical Reviews, 89(1), 1-35. [Link]
  • Chemical Reactions of Amines – Electrophilic Substitution. (n.d.). BYJU'S. [Link]
  • Test for Amino Groups: Methods, Reactions & Examples. (n.d.). Vedantu. [Link]
  • CN108129363A - Synthesis of this compound-2-sulfonic acid by solid phase method. (n.d.).
  • Amine Reactivity. (n.d.).
  • US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones. (n.d.).
  • Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (2020). RSC Advances, 10(49), 29337-29348. [Link]
  • Azo pigments and their intermediates. A reinvestigation of the tetrazotization of 1,4-diaminoanthraquinone. (1995). Canadian Journal of Chemistry, 73(11), 1878-1883. [Link]
  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Experimental protocol for 1-Aminoanthraquinone synthesis in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 1-Aminoanthraquinone

Authored by: A Senior Application Scientist

Introduction

This compound is a cornerstone intermediate in the chemical industry, particularly for the synthesis of a vast array of anthraquinone-based dyes and pigments.[1] Its molecular structure, featuring a primary amine on the anthraquinone core, serves as a versatile anchor for chromophoric and auxochromic modifications, leading to a wide spectrum of colors with high fastness properties.[2] Beyond its role in coloration, derivatives of this compound have been explored for applications in materials science and as biologically active compounds.[2][3]

Industrially, this compound is produced via several routes, including the ammonolysis of anthraquinone-1-sulfonic acid or the reduction of 1-nitroanthraquinone.[4] The former method, while historically significant, often involves the use of toxic mercury catalysts, posing significant environmental concerns.[5] The latter pathway, starting with the nitration of anthraquinone followed by reduction, is often preferred due to better cost-effectiveness and raw material availability.[1] However, direct nitration can yield a mixture of isomers, necessitating intricate purification steps.[2]

This guide provides a detailed, laboratory-scale protocol for the synthesis of this compound, focusing on a robust and environmentally conscious method: the selective reduction of 1-nitroanthraquinone using sodium hydrosulfide (NaHS) in an aqueous medium. This protocol is designed for researchers and scientists, emphasizing not just the procedural steps but also the underlying chemical principles, safety considerations, and methods for validation.

Principles and Reaction Mechanism

The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. While various reducing agents can accomplish this, sodium hydrosulfide (NaHS) offers a highly chemoselective and efficient option, particularly for aromatic nitro compounds.[6]

The overall reaction is as follows:

1-Nitroanthraquinone + 3 NaHS + H₂O → this compound + 3 S + 3 NaOH

The mechanism for the reduction of a nitro group by a sulfide species is complex and involves a series of single-electron and proton transfer steps. A plausible pathway involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine. The sulfide is oxidized to elemental sulfur in the process. This method is advantageous as it is performed in water under relatively mild conditions, making it a "greener" alternative to methods requiring harsh reagents or organic solvents.[6]

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the reduction of 1-nitroanthraquinone. The procedure is designed to be a self-validating system, with clear steps for reaction, isolation, and purification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-NitroanthraquinoneReagent, 98%Standard SupplierStarting material.
Sodium Hydrosulfide (NaHS)Technical Grade, ~70% flakesStandard SupplierReducing agent. Handle with care, corrosive and releases H₂S gas upon acidification.
Deionized WaterN/ALaboratory SupplyUsed as the reaction solvent.
Hydrochloric Acid (HCl)37% (conc.)Standard SupplierUsed for pH adjustment during workup.
TolueneACS GradeStandard SupplierUsed for recrystallization (optional).
Round-bottom flask (500 mL)N/ALaboratory GlasswareReaction vessel.
Reflux CondenserN/ALaboratory GlasswareTo prevent solvent loss during heating.
Magnetic Stirrer/HotplateN/ALaboratory EquipmentFor heating and agitation.
Büchner Funnel and FlaskN/ALaboratory GlasswareFor filtration.
pH paper or meterN/ALaboratory EquipmentFor monitoring pH.
Reaction Parameters
ParameterValueUnitRationale
1-Nitroanthraquinone10.0gLimiting Reagent
Molar Amount of 1-Nitroanthraquinone~0.0395molBased on MW of 253.21 g/mol
Sodium Hydrosulfide (NaHS)~10.0g~3.5 molar equivalents (adjusting for ~70% purity)
Deionized Water200mLReaction Solvent
Reaction Temperature90 - 95°CEnsures a reasonable reaction rate without excessive boiling.[7]
Reaction Time3 - 4hoursSufficient for complete conversion.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis reagents Weigh 1-Nitroanthraquinone (10.0 g) and NaHS (~10.0 g) setup Assemble 500 mL RBF with condenser and stir bar reagents->setup add_nahs Slowly add NaHS portion-wise over 30 minutes charge Add 1-Nitroanthraquinone and 200 mL DI Water to RBF setup->charge heat Heat mixture to 90-95°C with stirring charge->heat Start Heating heat->add_nahs At Temp reflux Maintain at 90-95°C for 3-4 hours add_nahs->reflux Monitor Reaction cool Cool reaction mixture to room temperature reflux->cool Reaction Complete filter Filter the suspension using a Büchner funnel cool->filter wash Wash the solid with hot water (2 x 100 mL) until filtrate is neutral (pH ~7) filter->wash dry Dry the red solid product in a vacuum oven at 60°C wash->dry purify Optional: Recrystallize from Toluene dry->purify characterize Characterize product: Melting Point, FTIR, NMR dry->characterize Crude Product purify->characterize Pure Product

Sources

Application Note: 1-Aminoanthraquinone and Its Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Selective Metal Ion Sensing

The detection and quantification of metal ions are paramount in fields ranging from environmental monitoring and clinical toxicology to pharmaceutical development.[1] Many metal ions are essential for biological processes at trace levels, yet become highly toxic at elevated concentrations. Traditional detection methods like atomic absorption spectroscopy, while accurate, are often lab-based, time-consuming, and require expensive instrumentation. Fluorescent chemosensors offer a compelling alternative, providing high sensitivity, real-time response, and the potential for in-situ and cellular imaging.[2][3]

The 9,10-anthraquinone scaffold is a robust and versatile chromophore that has garnered significant interest in sensor development.[2][4] Its derivatives are known for their rich photophysical properties and the ability to coordinate with metal ions through the carbonyl oxygen and amino nitrogen lone pairs.[1] While basic 1-aminoanthraquinone (1-AAQ) is a fluorescent dye, its true power as a selective sensor is unlocked through chemical modification, creating derivatives that exhibit tailored responses to specific metal ions. This guide provides a detailed overview of the principles, applications, and protocols for using 1-AAQ-based probes in metal ion detection.

Principle of Detection: Modulating Fluorescence Through Host-Guest Interaction

The core principle behind 1-AAQ-based sensors is the modulation of the fluorophore's emission properties upon binding to a target metal ion. This modulation typically occurs through one of two primary mechanisms: fluorescence quenching ("turn-off") or fluorescence enhancement ("turn-on").

Fluorescence Quenching ("Turn-Off") Sensing

This is the most frequently observed mechanism for transition metal ions such as Fe³⁺, Cu²⁺, and Ag⁺.[5][6][7] Quenching occurs when the bound metal ion provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively turning the fluorescence "off". Key processes include:

  • Photoinduced Electron Transfer (PET): An electron is transferred from the excited state of the anthraquinone probe to the d-orbitals of the bound metal ion.[8] This is a highly efficient quenching pathway, particularly for redox-active metals.

  • Static Quenching: The probe and the metal ion form a stable, non-fluorescent complex in the ground state.[5][9] As the concentration of the metal ion increases, more of the fluorescent probe is sequestered into this dark complex, leading to a decrease in overall emission intensity.

  • Energy Transfer: The presence of low-lying d-d electronic transitions in metal ions like Cu²⁺, Ni²⁺, and Mn²⁺ can facilitate energy transfer from the excited probe, leading to quenching.[10]

Fluorescence Enhancement ("Turn-On") Sensing

While less common for 1-AAQ derivatives, fluorescence enhancement can be engineered for certain metal ions. This "turn-on" response is often attributed to Chelation-Enhanced Fluorescence (CHEF) .[3] In the unbound state, the probe's fluorescence may be suppressed by internal processes like PET or intramolecular vibrations. Upon chelation with a metal ion, the probe's structure becomes more rigid, inhibiting these non-radiative decay pathways and causing a significant increase in fluorescence quantum yield.

cluster_0 Mechanism of Fluorescence Quenching Probe 1-AAQ Derivative (Fluorescent) ExcitedProbe Excited State [Probe*] Probe->ExcitedProbe Excitation (hν) ExcitedProbe->Probe Fluorescence (hν') 'Signal ON' Metal Quenching Metal Ion (e.g., Fe³⁺) ExcitedProbe->Metal Binds to Metal Ion Complex Non-Fluorescent Complex [Probe-Metal] ExcitedProbe->Complex Quenching Pathway (e.g., PET, Energy Transfer) 'Signal OFF' Metal->Complex Forms Complex GroundState Ground State Complex->GroundState Non-Radiative Decay

Caption: Signaling pathway for a "turn-off" 1-AAQ metal ion sensor.

Applications and Probe Specificity

The selectivity of a this compound probe is not inherent to the core molecule but is imparted by the specific chelating moieties attached to it. By rationally designing these receptor sites, high selectivity for different metal ions can be achieved.

One of the most successful applications has been the development of highly sensitive and selective probes for ferric iron (Fe³⁺), a crucial ion in biological systems and a key indicator of corrosion.[11][12] For instance, a polymer synthesized from 1-amino-5-chloroanthraquinone (PACA) acts as an ultrasensitive sensor for Fe³⁺, detecting it at concentrations as low as the picomolar range through a static quenching mechanism.[5] Similarly, functionalizing a resorcin[13]arene scaffold with aminoanthraquinone groups creates a sensor that can detect Fe³⁺ in the nanomolar range via PET-induced quenching.[8]

Other derivatives have been designed for different targets. Functionalization with polyamine chains has been shown to produce colorimetric sensors for Cu²⁺ and Pb²⁺.[4][14] An anthraquinone-imidazole derivative has been reported as a selective "turn-off" fluorescent sensor for Ag⁺.[6]

The table below summarizes the performance of several this compound-based probes.

Probe/DerivativeTarget IonSensing MechanismLimit of Detection (LOD)Solvent SystemReference(s)
Poly(1-amino-5-chloroanthraquinone) (PACA)Fe³⁺Fluorescence Quenching2.0 x 10⁻¹¹ MH₂O/DMSO (9:1, v/v), pH 7.0[5]
Resorcin[13]arene-AAQ (L₁)Fe³⁺Fluorescence Quenching (PET)10.51 nMNot Specified[8]
Anthraquinone-imidazole (FAI)Ag⁺Fluorescence Quenching66 nM1,4-dioxane/H₂O (3:7), pH 7.4[6]
This compound-polyamine derivative (L³)Cu²⁺Colorimetric (Red to Blue)Not SpecifiedBuffered Aqueous (pH 7.4)[4][14]
This compound-polyamine derivative (L³)Pb²⁺Colorimetric (Red to Orange)Not SpecifiedBuffered Aqueous (pH 7.4)[4][14]

Detailed Experimental Protocols

This section provides a generalized, adaptable protocol for using a 1-AAQ derivative as a "turn-off" fluorescent sensor for a target metal ion.

Protocol 1: Preparation of Reagents and Stock Solutions
  • Rationale: Preparing concentrated stock solutions in appropriate solvents ensures solubility and allows for precise dilution into the final aqueous buffer, minimizing the organic solvent percentage in the final assay. High-purity reagents are essential to avoid metal contamination.

  • Probe Stock Solution (1 mM): Accurately weigh the this compound derivative and dissolve it in HPLC-grade dimethyl sulfoxide (DMSO) or acetonitrile to a final concentration of 1 mM. Store this solution in the dark at 4°C.

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4): Prepare a buffer solution appropriate for the assay. The pH is critical as it can affect both the probe's fluorescence and the metal ion's speciation.[4][14] A common choice for biological and environmental samples is HEPES buffer at pH 7.0-7.4.[5]

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the target metal ion and potential interfering ions using their high-purity nitrate or chloride salts in ultrapure deionized water. Serial dilutions can be made from these stocks to create a range of working solutions.

Protocol 2: Fluorescence Titration Assay
  • Rationale: A titration experiment determines the sensor's response profile and sensitivity to the target analyte. Including a selectivity screen against other ions is a self-validating step to confirm the probe's specificity.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for signal stability. Set the excitation and emission wavelengths specific to the 1-AAQ derivative being used. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Prepare Blank Sample: In a quartz cuvette, place 2 mL of the buffer solution. Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix thoroughly by gentle inversion.

  • Record F₀: Place the blank sample in the spectrofluorometer and record its fluorescence intensity. This value is F₀ (the initial fluorescence in the absence of the quencher).

  • Titration: To the same cuvette, add small, incremental aliquots of the target metal ion working solution. After each addition, mix gently and allow the solution to incubate for 1-2 minutes to ensure the binding equilibrium is reached. Record the fluorescence intensity (F) after each addition.

  • Selectivity Test: Prepare a series of cuvettes, each containing the probe in buffer at the same final concentration. To each cuvette, add a high concentration (e.g., 10-100 fold excess) of a different, potentially interfering metal ion. Record the fluorescence intensity and compare it to the response from the target ion.

cluster_workflow Experimental Workflow prep 1. Reagent Preparation - Probe Stock (DMSO) - Buffer (e.g., HEPES) - Metal Ion Stocks (H₂O) assay 2. Assay Setup - Add Buffer + Probe to Cuvette - Measure Initial Fluorescence (F₀) prep->assay titrate 3. Titration - Add Incremental Amounts of Target Metal Ion - Mix, Incubate, Measure Fluorescence (F) assay->titrate validate 5. Validation (Optional) - Test with Interfering Ions assay->validate Selectivity Check analyze 4. Data Analysis - Plot F₀/F vs. [Metal Ion] - Perform Linear Fit (Stern-Volmer) - Calculate LOD titrate->analyze

Caption: A generalized workflow for metal ion detection using a fluorescent probe.

Protocol 3: Data Analysis and Interpretation
  • Rationale: Proper data analysis quantifies the sensor's performance, including its binding affinity and limit of detection. The Stern-Volmer plot is a standard method for analyzing fluorescence quenching data.

  • Correction for Dilution: If the added volumes of the metal ion solution are significant (>5% of the total volume), correct the fluorescence intensity values for dilution using the formula: F_corrected = F_observed * [(V_initial + V_added) / V_initial].

  • Create Calibration Curve: Plot the fluorescence intensity (F) as a function of the metal ion concentration.

  • Stern-Volmer Analysis: For quenching data, construct a Stern-Volmer plot. The relationship is described by the equation: F₀ / F = 1 + Ksv[Q] Where F₀ is the fluorescence without the metal ion, F is the fluorescence with the metal ion, [Q] is the concentration of the metal ion (quencher), and Ksv is the Stern-Volmer quenching constant. Plot F₀/F versus [Q]. A linear relationship indicates a single, consistent quenching mechanism (either static or dynamic).[8] The slope of this line is Ksv, which is a measure of the probe's sensitivity to the metal ion.

  • Limit of Detection (LOD) Calculation: The LOD is the lowest concentration of the analyte that can be reliably distinguished from the blank. It is commonly calculated using the formula: LOD = 3σ / k Where σ is the standard deviation of the fluorescence intensity of the blank (measured at least 10 times), and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

Conclusion

This compound serves as an excellent foundational structure for the development of fluorescent chemosensors. Through rational chemical design, the core fluorophore can be adapted to create highly sensitive and selective probes for a variety of metal ions, with a particular demonstrated success for Fe³⁺. The "turn-off" sensing mechanism, often driven by Photoinduced Electron Transfer or static complex formation, provides a robust and easily measurable signal. The protocols outlined in this guide offer a comprehensive framework for researchers to utilize these powerful analytical tools in their own work, from initial probe characterization to quantitative analysis in complex samples.

References

  • Le Gac, S., et al. (2011). Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. Dalton Transactions, 40(40), 10491-10502. [Link]
  • Le Gac, S., et al. (2011). Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. Dalton Transactions. [Link]
  • ResearchGate. (n.d.). Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution | Request PDF. [Link]
  • Kaur, K. (n.d.). Anthraquinone as Fluorescent Chemosensor for Metal Ions. SciSpace. [Link]
  • Huang, S., et al. (2013). Poly(1-amino-5-chloroanthraquinone): Highly Selective and Ultrasensitive Fluorescent Chemosensor For Ferric Ion. Journal of Fluorescence, 23(4). [Link]
  • Lin, Y-H., et al. (2024). A Turn-Off Fluorescent Sensor for Metal Ions Quantifies Corrosion in an Organic Solvent. ChemRxiv. [Link]
  • ResearchGate. (2022). Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions. Inorganica Chimica Acta, 536(11). [Link]
  • Patel, H., et al. (2025).
  • Ganesan, G., et al. (2026). Fluorescence turn-on and turn-off sensing mechanisms for metal ion detection in water. Fluorescence Spectroscopy in Analytical Chemistry, 553-580. [Link]
  • Pal, T., et al. (2002). Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions. [Link]
  • Zhu, L., et al. (2010). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. PubMed Central. [Link]
  • Al-Hamdani, A. A. S., et al. (2023). Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor. RSC Advances. [Link]
  • Wang, X., et al. (2020). An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells. Analyst. [Link]

Sources

Application of 1-Aminoanthraquinone in Textile Dyeing Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 1-Aminoanthraquinone (1-AAQ) and its derivatives in textile dyeing. This guide delves into the synthesis of dyes derived from 1-AAQ, detailed protocols for their application on cotton and polyester fibers, the underlying chemical mechanisms of dye-fiber interaction, and troubleshooting common dyeing issues.

Introduction to this compound in Dye Chemistry

This compound (CAS 82-45-1) is a pivotal aromatic organic compound, serving as a fundamental building block for a vast array of synthetic dyes.[1][2] Its anthraquinone core imparts exceptional stability and lightfastness to the final dye molecule, while the amino group at the 1-position provides a reactive site for the synthesis of a diverse palette of colors.[3] Anthraquinone dyes represent the second largest class of textile dyes after azo dyes and are prized for their vibrant shades and high performance, particularly in demanding applications.[4][5]

1-AAQ is an essential intermediate in the production of disperse, reactive, and vat dyes, making it a versatile precursor for coloring a wide range of textile fibers, including cotton and polyester.[6]

Synthesis of Dyes from this compound

The versatility of 1-AAQ stems from the reactivity of its amino group, which can be readily modified to create a variety of dye structures.

Synthesis of Reactive Dyes

Reactive dyes derived from 1-AAQ are primarily used for dyeing cellulosic fibers like cotton. The synthesis typically involves introducing a reactive group that can form a covalent bond with the hydroxyl groups of cellulose. A common strategy is the introduction of a triazine or vinyl sulfone group.

For instance, the important intermediate 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid) is synthesized from 1-AAQ.[2][7] This intermediate can then be reacted with a compound containing a reactive moiety to produce a fiber-reactive dye.[7]

Application Protocols for Textile Dyeing

The following sections provide detailed protocols for the application of 1-AAQ derived dyes onto cotton and polyester fabrics.

Dyeing Cotton with 1-AAQ Derived Reactive Dyes

Reactive dyes form a covalent bond with the cellulose fibers of cotton, resulting in excellent wash fastness.[6] A common method for their application is the dip-pad-steam process.[6][8]

Materials and Reagents:

  • Scoured and bleached cotton fabric

  • 1-AAQ derived reactive dye (e.g., a synthesized azo-anthraquinone reactive dye)

  • Sodium carbonate (soda ash)

  • Sodium chloride (salt)

  • Synthrapol or a similar neutral detergent

  • Deionized water

Equipment:

  • Dyeing bath (beaker or stainless steel container)

  • Padding mangle

  • Steamer

  • Hot plate with magnetic stirrer

  • pH meter

  • Graduated cylinders and pipettes

Protocol: Dip-Pad-Steam Method [6][8][9]

  • Pre-treatment: Begin by pre-washing the cotton fabric with a neutral detergent like Synthrapol to remove any impurities, sizing agents, or oils that could hinder dye uptake.[10][11] Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare the dye solution by dissolving the 1-AAQ derived reactive dye in deionized water. A typical dye concentration is 25 g/L.[6][8][9]

    • Add sodium chloride to the dye bath. The salt helps to promote dye exhaustion onto the fiber.

  • Dipping and Padding:

    • Immerse the cotton fabric in the dye bath for a specific duration, typically around 3 minutes.[6][8][9]

    • Pass the fabric through a padding mangle to ensure even dye application and to achieve a specific wet pick-up percentage (e.g., 80%).

  • Fixation:

    • Prepare a separate fixation bath containing sodium carbonate (e.g., 12 g/L).[6][8][9] Sodium carbonate creates the alkaline conditions necessary for the covalent bond formation between the dye and the cotton fiber.[11]

    • Pass the padded fabric through the fixation bath.

  • Steaming:

    • Immediately after padding with the alkali, steam the fabric at 100°C for approximately 30 minutes.[6][8][9] The steam provides the necessary energy for the reaction between the dye and the fiber.

  • Washing Off:

    • After steaming, it is crucial to thoroughly wash the dyed fabric to remove any unfixed or hydrolyzed dye.[11]

    • Rinse the fabric in cold water, followed by a hot soaping bath (e.g., with 1-2 g/L of a neutral detergent at 95-98°C).[11]

    • Finally, rinse with warm and then cold water until the rinse water is clear.

  • Drying: Dry the fabric at an appropriate temperature.

Diagram of the Reactive Dyeing Process on Cotton:

ReactiveDyeingProcess cluster_prep Fabric Preparation cluster_dyeing Dyeing cluster_fixation Fixation cluster_post Post-Treatment Prewash Pre-wash Fabric DyeBath Prepare Dye Bath (Dye + Salt) Prewash->DyeBath Clean Fabric DipPad Dip & Pad Fabric DyeBath->DipPad AlkaliPad Pad with Alkali (Sodium Carbonate) DipPad->AlkaliPad Even Dye Application Steam Steam at 100°C AlkaliPad->Steam Covalent Bond Formation WashOff Wash Off Unfixed Dye Steam->WashOff Dry Dry Fabric WashOff->Dry

Caption: Workflow for dyeing cotton with reactive dyes.

Dyeing Polyester with 1-AAQ Derived Disperse Dyes

Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[4][12] The dyeing mechanism involves the diffusion of the dye molecules into the amorphous regions of the polyester fibers at high temperatures.[4][13][14]

Materials and Reagents:

  • Polyester fabric

  • 1-AAQ derived disperse dye

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid (to maintain pH)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Deionized water

Equipment:

  • High-temperature dyeing machine (e.g., a laboratory-scale jet or beaker dyeing machine)

  • pH meter

  • Standard laboratory glassware

Protocol: High-Temperature Exhaustion Method [15][16]

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1 to 20:1.[15]

    • Add a dispersing agent (0.5 - 1.0 g/L) to the bath.[15]

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[15][16]

    • Thoroughly disperse the required amount of the 1-AAQ derived disperse dye in a small amount of water before adding it to the dye bath.

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.[15]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[15]

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[15]

  • Cooling and Rinsing:

    • Cool the dye bath down to 70-80°C before draining.

    • Rinse the dyed fabric thoroughly with warm and then cold water.

  • Reduction Clearing:

    • To remove any unfixed dye from the fiber surface and improve wash fastness, perform a reduction clearing.

    • Prepare a bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[15]

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly to remove the reduction clearing chemicals, neutralizing if necessary.

    • Dry the dyed polyester fabric.

Diagram of the Disperse Dyeing Process on Polyester:

DisperseDyeingProcess cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment PrepareBath Prepare Dye Bath (Dye, Dispersant, pH 4.5-5.5) LoadFabric Load Fabric at 60°C PrepareBath->LoadFabric Heat Heat to 130°C LoadFabric->Heat 1-2°C/min Dye Dye for 30-60 min Heat->Dye CoolRinse Cool & Rinse Dye->CoolRinse ReductionClear Reduction Clearing CoolRinse->ReductionClear Remove Surface Dye FinalRinseDry Final Rinse & Dry ReductionClear->FinalRinseDry

Caption: Workflow for dyeing polyester with disperse dyes.

Mechanism of Dye-Fiber Interaction

Reactive Dyes on Cotton

The dyeing of cotton with reactive dyes is a two-step process: exhaustion and fixation.[17] In the presence of an alkali, such as sodium carbonate, the hydroxyl groups of the cellulose fibers are deprotonated to form highly nucleophilic cellulosate anions.[17] The reactive group on the dye molecule then undergoes a nucleophilic substitution or addition reaction with the cellulosate anion, forming a strong, permanent covalent bond.[6][17]

Diagram of Reactive Dye Covalent Bonding with Cellulose:

ReactiveDyeMechanism cluster_cellulose Cellulose Fiber cluster_alkali Alkaline Condition cluster_reaction Reaction Cellulose Cellulose-OH Cellulosate Cellulose-O⁻ (Cellulosate Anion) Cellulose->Cellulosate + OH⁻ Alkali OH⁻ (from Na₂CO₃) CovalentBond Dyed Fiber (Dye-O-Cellulose) Cellulosate->CovalentBond ReactiveDye Reactive Dye (Dye-Reactive Group) ReactiveDye->CovalentBond Nucleophilic Attack

Caption: Covalent bond formation in reactive dyeing.

Disperse Dyes on Polyester

The dyeing of polyester with disperse dyes is a physical process governed by diffusion.[4][13][16] The non-ionic, sparingly soluble disperse dye molecules are present in the dye bath as a fine dispersion. At elevated temperatures (typically above the glass transition temperature of polyester, around 80°C), the amorphous regions of the polyester fibers swell, creating temporary channels.[13] The individual dye molecules then diffuse from the aqueous phase into these channels and are held within the fiber matrix by van der Waals forces and hydrophobic interactions.[4][12]

Diagram of Disperse Dye Diffusion into Polyester:

DisperseDyeMechanism cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber (at T > Tg) DyeDispersion Dispersed Dye Particles DissolvedDye Dissolved Dye (Single Molecules) DyeDispersion->DissolvedDye Equilibrium FiberSurface Fiber Surface DissolvedDye->FiberSurface Adsorption FiberInterior Amorphous Regions (Swollen) FiberSurface->FiberInterior Diffusion

Caption: Diffusion mechanism of disperse dyes into polyester.

Fastness Properties of 1-AAQ Dyed Textiles

Dyes derived from this compound are known for their good to excellent fastness properties. The specific ratings depend on the dye structure, the type of fiber, and the dyeing process employed.

Dye TypeFiberWash FastnessRub Fastness (Dry/Wet)Light FastnessReference
Azo-Anthraquinone ReactiveCottonGrade 4 and aboveGrade 4 and aboveGrade 4-5 and above[6][8][9][18]
Azo-Anthraquinone DispersePolyesterGood to Very GoodGood to Very GoodGood to Very Good[3]
Various Disperse DyesPolyesterGoodGoodGood[19]

Fastness grades are typically rated on a scale of 1 to 5, with 5 being the highest.

Troubleshooting Common Dyeing Issues

ProblemPossible CausesRecommended Solutions
Uneven Dyeing (Patchiness) - Inadequate fabric preparation (impurities, sizing).- Incorrect dye liquor circulation.- Temperature fluctuations.[11]- Ensure thorough scouring and bleaching of the fabric before dyeing.[11]- Optimize machine loading and ensure uniform liquor flow.[11]- Maintain a consistent temperature throughout the dyeing cycle.[11]
Poor Color Yield (Dull Shades) - Incorrect pH of the dye bath.- Insufficient alkali in reactive dyeing.- Hard water interfering with dye-fiber interaction.[11]- Regularly check and adjust the pH of the dye bath to the recommended range.[11]- Ensure the correct concentration of alkali is used for fixation of reactive dyes.[11]- Use water softeners or sequestering agents if water hardness is an issue.[11]
Low Wash Fastness - Incomplete fixation of the dye.- Inadequate washing off of unfixed dye.[11]- Ensure optimal fixation conditions (time, temperature, alkali concentration).- Implement a thorough post-dyeing washing process, including a hot soaping step, to remove all unfixed dye.[11]
Dye Spots - Improper dissolving of the dye powder.- Ensure the dye is completely dissolved or dispersed before adding it to the main dye bath.[20]

Safety and Handling of this compound

This compound is a chemical that requires careful handling.

  • Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[21] It should be handled as a potential carcinogen with extreme caution.[22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][23] Use in a well-ventilated area or with local exhaust ventilation.[23][24]

  • Handling: Avoid creating dust.[23] Wash hands thoroughly after handling.[24] Do not eat, drink, or smoke when using this product.[21]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[24][25]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[21][23]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[21][23][24][25]

Conclusion

This compound is a cornerstone intermediate in the synthesis of high-performance dyes for the textile industry. Its derivatives, when applied to cotton and polyester using appropriate methodologies, yield vibrant and durable colorations. A thorough understanding of the dyeing mechanisms, adherence to optimized protocols, and a commitment to safety are paramount for achieving successful and reproducible results in a research and development setting.

References

  • Umar Salami Ameuru, Peter Kayode Okah, Hafsat Ronke Saliu, Charles Itopa Yakubu. SYNTHESIS AND DYEING PERFORMANCE OF AZO-ANTHRAQUINONE DYES ON POLYESTER FABRICS. Science Forum (Journal of Pure and Applied Sciences).
  • Fisher Scientific.
  • Santa Cruz Biotechnology.
  • Cole-Parmer.
  • ChemicalBook.
  • Scirp.org. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides.
  • Chauhan Y. B., Raval D. A. Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. Oriental Journal of Chemistry 1997;13(3).
  • Shan, B., Xiong, W., & Zhang, S. (2019). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Molecules (Basel, Switzerland), 24(7), 1334.
  • Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Benchchem. Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Black 9.
  • PubChem. This compound.
  • Textile Learner. Dyeing of Polyester Fabric with Disperse Dyes.
  • Wikipedia. Anthraquinone dyes.
  • NJ.gov. 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY.
  • Society of Dyers and Colourists. Synthesis and application of yellow azo‐anthraquinone disperse dyes for polylactide fibres.
  • Shan, B., Xiong, W., & Zhang, S. (2019). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Molecules, 24(7), 1334.
  • BenchChem.
  • Organic Cotton Plus. Reactive Dyeing Instructions.
  • ResearchGate. Synthesis and Application of Reactive Dyes Based on Azo-Anthraquinone Skeleton to Realize Clean Printing of Cotton Fabrics.
  • Shan, B., Xiong, W., & Zhang, S. (2019). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Molecules, 24(7), 1334.
  • P2 InfoHouse.
  • PubMed. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton.
  • MDPI. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • ChemicalBook. Disperse dyes.
  • Textilecoach.
  • NIH. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities.
  • ResearchGate.
  • ResearchGate.
  • Wikipedia. Disperse dye.
  • Vipul Organics. Troubleshooting Common Reactive Dye Problems in Textile Production.
  • MDPI. The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes.
  • ResearchGate. Anthraquinone dyes for superhydrophobic cotton.
  • ResearchGate. Color fastness to rubbing and light fastness properties.
  • ResearchGate. Disperse dyeing mechanism for polyester fibers[9].
  • ResearchGate. Color fastness to rubbing, perspiration, wash and light of different dyed organic nonwoven cotton fabric.
  • Letters in Applied NanoBioScience. Investigations of the Colorimetric and Fastness Properties of Modified Cotton Dyed with the Madder by Reflectance Measurements.
  • YouTube. Reactive Dyeing of Cotton: The Chemistry Behind Vibrant, Permanent Colors.
  • Applied Microbiology and Biotechnology.
  • TESTEX. Common Problems in Cotton Fabric Dyeing: The Causes and Solution of Dyeing Defects.
  • Scribd. Dyeing Troubleshooting Guide.
  • YouTube. Differents Dyeing Faults Causes And Remedies.

Sources

1-Aminoanthraquinone: A Versatile Chromophore for Advanced Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Analytical Potential of 1-Aminoanthraquinone

This compound (1-AAQ) is a robust organic compound, recognized for its vibrant red-orange hue and extensive use as an intermediate in the synthesis of a wide array of dyes and pigments.[1][2] Beyond its traditional role in coloration, the unique electronic and structural properties of the 1-AAQ scaffold have positioned it as a highly effective and versatile analytical reagent. Its applications span various domains of chemical analysis, including environmental monitoring, pharmaceutical quality control, and biological assays.[3][4] The core of its analytical utility lies in its ability to act as a chromogenic and fluorogenic signaling unit, enabling the sensitive and selective detection of a range of analytes.

This technical guide provides an in-depth exploration of this compound and its derivatives as analytical reagents. We will delve into the fundamental principles governing their function and present detailed, field-proven protocols for their application in spectrophotometric and chromatographic analyses. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to harness the full potential of this compound in their analytical workflows.

Core Principles: The Chemistry of Detection

The efficacy of this compound as an analytical reagent is rooted in its molecular structure. The anthraquinone core is an excellent electron acceptor, while the amino group at the 1-position is an electron-donating group. This intramolecular charge-transfer character gives rise to its strong absorption in the visible region of the electromagnetic spectrum.

Alterations to the amino group or the anthraquinone ring system through chemical reactions or complexation with analytes can significantly modify the electronic distribution within the molecule. This, in turn, leads to observable changes in its spectroscopic properties, such as a shift in the maximum absorption wavelength (color change) or a change in fluorescence intensity. It is this principle that underpins its use in colorimetric and fluorometric assays. Furthermore, the reactive nature of the amino group allows for its use as a derivatizing agent, enabling the detection of molecules that lack a native chromophore.[5]

Application I: Spectrophotometric Determination of Metal Ions

The lone pair of electrons on the nitrogen atom of the amino group, along with the oxygen atoms of the carbonyl groups on the anthraquinone ring, can act as coordination sites for metal ions. This interaction forms a metal-ligand complex, which often exhibits distinct colorimetric properties compared to the free this compound molecule. This phenomenon allows for the simple and rapid quantification of metal ions using spectrophotometry.

Protocol 1: Determination of Iron(III) using 1-Amino-4-hydroxyanthraquinone

This protocol describes a method for the determination of trace amounts of iron(III) based on its complexation with 1-amino-4-hydroxyanthraquinone (a derivative of 1-AAQ). The formation of the Fe(III)-AMHA complex results in a significant color change, which can be quantified spectrophotometrically.[3]

Materials and Reagents:

  • 1-Amino-4-hydroxyanthraquinone (AMHA)

  • Ethanol

  • Perchloric acid (HClO₄)

  • Sodium hydroxide (NaOH)

  • Iron(III) standard solution (1000 ppm)

  • Deionized water

Instrumentation:

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of Reagents:

    • AMHA Solution (1 mM): Dissolve an accurately weighed amount of 1-amino-4-hydroxyanthraquinone in ethanol to prepare a 1 mM stock solution.

    • Iron(III) Working Standards: Prepare a series of iron(III) working standards (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution with deionized water.

    • pH Adjustment: Use dilute HClO₄ and NaOH to adjust the pH of the solutions.

  • Sample Preparation and Measurement:

    • To a 10 mL volumetric flask, add 1 mL of the AMHA solution.

    • Add an appropriate volume of the iron(III) standard or sample solution.

    • Add 4 mL of ethanol.

    • Adjust the pH of the solution to 2.5 using dilute HClO₄ or NaOH.

    • Bring the solution to volume with deionized water.

    • Allow the solution to stand for 10 minutes for complete color development.

    • Measure the absorbance of the solution at 640 nm against a reagent blank prepared in the same manner without the iron(III) standard or sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values of the iron(III) standards against their corresponding concentrations.

    • Determine the concentration of iron(III) in the unknown sample by interpolating its absorbance value on the calibration curve.

Performance Characteristics:

ParameterValueReference
λmax640 nm[3]
Optimal pH2.5[3]
Molar Absorptivity (ε)~2.1 x 10⁴ L·mol⁻¹·cm⁻¹[3]

Application II: Colorimetric and Fluorometric Sensing of Heavy Metals

By functionalizing the this compound scaffold with specific chelating groups, highly selective and sensitive chemosensors for heavy metal ions can be developed. These sensors can provide a rapid visual or fluorescent response to the presence of target ions.[6][7]

Protocol 2: Colorimetric Detection of Copper(II) with a Modified this compound Chemosensor

This protocol outlines a general procedure for the detection of copper(II) ions in an aqueous solution using a rationally designed this compound-based chemosensor. The principle involves the chelation of Cu²⁺ by a polyamine chain attached to the 1-amino position, leading to a distinct color change.[7]

Materials and Reagents:

  • This compound-based chemosensor (e.g., L² as described in Ranyuk et al., 2011)[7]

  • HEPES buffer (35 mM, pH 7.4)

  • Copper(II) standard solution (1000 ppm)

  • Deionized water

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Chemosensor Stock Solution: Prepare a stock solution of the this compound-based chemosensor in a suitable solvent (e.g., DMSO or ethanol).

    • Working Chemosensor Solution: Dilute the stock solution with HEPES buffer (pH 7.4) to the desired working concentration.

    • Copper(II) Working Standards: Prepare a series of copper(II) working standards in HEPES buffer.

  • Measurement:

    • In a cuvette, place the working chemosensor solution.

    • Record the initial UV-Vis spectrum of the chemosensor solution.

    • Add a known concentration of the copper(II) standard solution to the cuvette.

    • Mix thoroughly and allow the reaction to equilibrate.

    • Record the UV-Vis spectrum of the solution after the addition of copper(II).

    • A color change from yellow to purple is indicative of the presence of copper(II).

  • Analysis:

    • The quantification of copper(II) can be achieved by monitoring the change in absorbance at a specific wavelength corresponding to the Cu²⁺-chemosensor complex.

    • A titration experiment can be performed by incrementally adding the copper(II) solution to the chemosensor solution and recording the spectra to determine the binding stoichiometry and detection limit.

Visualization of the Detection Mechanism:

G Colorimetric Detection of Cu²⁺ Chemosensor This compound Chemosensor (Yellow) Complex Chemosensor-Cu²⁺ Complex (Purple) Chemosensor->Complex + Cu²⁺ Cu2_ion Copper(II) Ion Cu2_ion->Complex Color_Change Visual Color Change Complex->Color_Change Results in

Caption: Workflow for the colorimetric detection of Copper(II) ions.

Application III: Derivatization Agent for Chromatographic Analysis

For analytes that lack a chromophore or fluorophore, this compound derivatives can be used as pre-column derivatization reagents in High-Performance Liquid Chromatography (HPLC). The reaction of the amino group of the analyte with a reactive this compound derivative introduces a strongly UV-absorbing or fluorescent tag, significantly enhancing detection sensitivity.

Protocol 3: HPLC Analysis of Amines via Pre-Column Derivatization

This protocol provides a methodology for the quantitative analysis of primary and secondary amines using HPLC with UV/Vis detection, following a pre-column derivatization step with an activated this compound derivative (e.g., an N-hydroxysuccinimide ester of a this compound carboxylic acid).

Materials and Reagents:

  • Activated this compound derivatization reagent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Amine standards

  • Carbonate buffer (0.1 M, pH 9.5)

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Solutions:

    • Derivatization Reagent Solution: Prepare a solution of the activated this compound reagent in acetonitrile.

    • Amine Standard Solutions: Prepare stock and working solutions of the target amines in an appropriate solvent.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix a specific volume of the amine standard or sample with the derivatization reagent solution.

    • Add the carbonate buffer to facilitate the reaction.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

    • After incubation, the reaction mixture is ready for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid) is typically used. The exact gradient will depend on the specific amine derivatives.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the elution of the derivatized amines at the wavelength of maximum absorbance of the this compound chromophore.

    • Injection Volume: Inject a suitable volume of the derivatized sample (e.g., 10-20 µL).

  • Quantification:

    • Generate a calibration curve by derivatizing and analyzing a series of amine standards of known concentrations.

    • Quantify the amines in the samples by comparing their peak areas to the calibration curve.

Visualization of the Derivatization and Analysis Workflow:

G HPLC Analysis of Amines Workflow cluster_0 Pre-Column Derivatization cluster_1 HPLC Analysis cluster_2 Quantification Analyte Amine Analyte Derivatized_Analyte Derivatized Amine (UV-Active) Analyte->Derivatized_Analyte Reagent Activated 1-AAQ Reagent Reagent->Derivatized_Analyte HPLC_Injection Inject into HPLC Derivatized_Analyte->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV/Vis Detector Separation->Detection Chromatogram Chromatogram (Peak Area) Detection->Chromatogram Quantification Concentration Determination Chromatogram->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for HPLC analysis of amines using 1-AAQ derivatization.

Conclusion and Future Perspectives

This compound and its derivatives have demonstrated significant utility as analytical reagents, offering straightforward and effective methods for the detection and quantification of various analytes. The inherent chromophoric and fluorophoric properties of the 1-AAQ scaffold, coupled with the ease of its chemical modification, provide a versatile platform for the development of novel analytical methods. Future research in this area is likely to focus on the design of new 1-AAQ-based chemosensors with enhanced selectivity and sensitivity for a wider range of analytes, including biologically important molecules and environmental pollutants. The continued development of these reagents will undoubtedly contribute to advancements in analytical chemistry and its diverse applications.

References

  • Complexation equilibria and spectrophotometric determination of iron(III) with 1-amino-4-hydroxyanthraquinone. Talanta. URL
  • Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. Dalton Transactions. URL
  • Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution.
  • Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. PubMed. URL
  • Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. Dalton Transactions (RSC Publishing). URL
  • An Aminoanthraquinone-based Colorimetric sensor for Selective detection of Cu2+ ions: Isolation of complexes, DFT studies.
  • Anthraquinone as Fluorescent Chemosensor for Metal Ions. SciSpace. URL
  • An Aminoanthraquinone-based Colorimetric sensor for Selective detection of Cu2+ ions: Isolation of complexes, DFT studies. Semantic Scholar. URL
  • This compound. Chem-Impex. URL
  • In focus: this compound. ExSyn Corp. URL
  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. PubMed Central. URL
  • Application Note: HPLC Analysis of Amines via Pre-Column Derivatization with 2-Nitroanthraquinone. Benchchem. URL
  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.
  • This compound. Merck. URL
  • This compound.
  • SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. International Journal of Research and Analytical Reviews. URL
  • Derivatization and Separation of Aliph
  • SPECTROPHOTOMETRIC DETERMIN

Sources

Application Note & Protocol: Synthesis, Characterization, and Applications of Novel Schiff Bases Derived from 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel Schiff bases derived from 1-aminoanthraquinone. The anthraquinone scaffold is a privileged structure in medicinal chemistry, and its combination with the versatile azomethine group (–C=N–) of Schiff bases yields compounds with significant therapeutic and material science potential.[1][2][3] This document details robust protocols for both conventional and microwave-assisted synthesis, outlines systematic characterization methodologies, and explores the evidenced-based applications of these compounds, particularly as antimicrobial and anticancer agents.[4][5][6] It is intended for researchers, chemists, and drug development professionals seeking to explore this promising class of molecules.

Theoretical Background & Mechanistic Insights

The Chemistry of Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[7] The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields the characteristic azomethine or imine group (–C=N–). The stability and reactivity of the resulting Schiff base are influenced by the electronic and steric properties of its substituents.

The Significance of the this compound Scaffold

This compound is a vital intermediate in the synthesis of dyes and pigments, known as anthraquinone dyes.[8][9][10] Structurally, it consists of an anthracene core with two ketone groups and an amino group at the 1-position. This planar, aromatic structure is a well-established pharmacophore, capable of intercalating with DNA and inhibiting key enzymes like topoisomerases, which has led to its extensive investigation in anticancer drug discovery.[4][5] The primary amino group on the anthraquinone ring provides a reactive handle for derivatization, making it an ideal precursor for generating a library of novel compounds.

Synthesis Protocols & Methodologies

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. Below are two field-proven protocols: a conventional reflux method and a modern, energy-efficient microwave-assisted method.

General Reaction Scheme

The core reaction involves the condensation of this compound with a selected aldehyde or ketone.

G Aminoanthraquinone This compound (Primary Amine) Conditions Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) Heat (Conventional or Microwave) Aminoanthraquinone->Conditions Carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') Carbonyl->Conditions SchiffBase 1-((Alkyl/Arylidene)amino)anthraquinone (Schiff Base) Conditions->SchiffBase Water Water (H₂O) Conditions->Water

Figure 1: General synthesis of this compound Schiff bases.

Materials and Reagents
  • This compound (97% purity)

  • Substituted aromatic or aliphatic aldehydes/ketones

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

  • Monowave Microwave Reactor (for Protocol 2)

Protocol 1: Conventional Synthesis (Reflux Method)

This method is reliable and requires standard laboratory equipment.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 223.24 mg) in 20 mL of absolute ethanol.

  • Addition of Carbonyl: To this solution, add an equimolar amount of the desired aldehyde or ketone (1.0 mmol). For example, add benzaldehyde (1.0 mmol, 106.12 mg).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain reflux for 2-4 hours.

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture.

  • Drying: Dry the purified product in a vacuum oven at 60°C for 4-6 hours.

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry)

Microwave-assisted synthesis offers dramatically reduced reaction times, often with improved yields and higher purity.[11][12]

  • Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the selected aldehyde/ketone (1.0 mmol), and 3-4 mL of ethanol.[13]

  • Catalysis: Add one drop of glacial acetic acid.

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100°C) for 5-15 minutes.[11][14] Reaction parameters (time, temperature) may require optimization for different substrates.

  • Isolation and Purification: Follow steps 6-8 from the conventional protocol. The rapid and uniform heating often leads to cleaner product formation, simplifying purification.

Table 1: Comparison of Synthesis Methods for a Representative Schiff Base
ParameterConventional MethodMicrowave-Assisted Method
Reactants This compound, BenzaldehydeThis compound, Benzaldehyde
Solvent/Catalyst Ethanol / Acetic AcidEthanol / Acetic Acid
Reaction Time 2 - 4 hours5 - 15 minutes[11]
Temperature ~78 °C (Reflux)100 °C
Typical Yield 75 - 85%85 - 95%[11]
Energy Consumption HighLow

Purification and Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

G cluster_characterization Structural Characterization Start Crude Product (Post-Synthesis) Recrystallization Purification (Recrystallization from Ethanol/DMF) Start->Recrystallization Filtration Isolation (Vacuum Filtration & Drying) Recrystallization->Filtration PureProduct Pure Crystalline Solid Filtration->PureProduct FTIR FT-IR Spectroscopy (Confirm C=N bond) PureProduct->FTIR NMR ¹H & ¹³C NMR (Elucidate full structure) PureProduct->NMR MS Mass Spectrometry (Confirm Molecular Weight) PureProduct->MS

Figure 2: Workflow for purification and characterization.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The most crucial evidence for successful Schiff base formation is the appearance of a strong absorption band corresponding to the azomethine (–C=N–) stretching vibration. This band typically appears in the region of 1610-1650 cm⁻¹ .[15][16][17] The disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretch of the aldehyde (around 1700 cm⁻¹) further confirms the reaction.[16]

  • ¹H NMR Spectroscopy: The proton spectrum will show a characteristic singlet for the azomethine proton (–CH=N–) typically in the range of δ 8.0-9.0 ppm . The aromatic protons of the anthraquinone and the substituent aldehyde/ketone will appear in the downfield region (δ 7.0-8.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (–C=N–) will show a signal in the range of δ 150-165 ppm .

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

Table 2: Expected Spectroscopic Data for 1-((phenylmethylene)amino)anthracene-9,10-dione
TechniqueCharacteristic SignalExpected Value/Range
FT-IR (KBr, cm⁻¹) C=N Stretch~1625 cm⁻¹[18]
C=O Stretch (Quinone)~1670 cm⁻¹
¹H NMR (DMSO-d₆, ppm) Azomethine Proton (-CH=N-)δ ~8.9 ppm (singlet)
Aromatic Protonsδ 7.4 - 8.4 ppm (multiplets)
MS (ESI+) [M+H]⁺m/z 312.10

Applications & Future Directions

Schiff bases derived from this compound are versatile compounds with a wide range of biological activities and material applications.[1]

Antimicrobial and Antifungal Agents

The combination of the planar anthraquinone core and the reactive imine group makes these compounds potent antimicrobial agents.[2] They are reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[6] The mechanism is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with microbial enzymes, disrupting cellular processes.[7][19] Certain derivatives have shown excellent efficacy against pathogens like Staphylococcus aureus, Escherichia coli, and the fungus Aspergillus niger.[2][7]

Anticancer Properties

The anthraquinone moiety is a known scaffold for anticancer drugs.[4][5] Derivatization into Schiff bases can enhance this activity. These compounds can act as inhibitors of key kinases, such as the human serine/threonine kinase PAK4, which is overexpressed in various cancers.[4][20] Molecular docking and in-vitro studies have shown that these Schiff bases can bind effectively to the active sites of such enzymes, suggesting their potential as targeted cancer therapeutics.[4][5][21]

Other Potential Applications
  • Analgesic Compounds: Certain derivatives have demonstrated significant analgesic (pain-killing) activity in preclinical models, comparable to standard drugs like diclofenac.[1]

  • Corrosion Inhibitors: The electron-rich nature of the imine group allows these molecules to adsorb onto metal surfaces, forming a protective layer against corrosion.[2]

  • Dyes and Pigments: Leveraging the chromophoric properties of the anthraquinone core, these Schiff bases can be used as specialty dyes.[2]

Conclusion

The synthesis of novel Schiff bases from this compound provides a fertile ground for the discovery of new chemical entities with significant biological and material properties. The synthetic protocols described herein are robust, efficient, and adaptable, allowing for the creation of diverse molecular libraries. With demonstrated potential as antimicrobial, anticancer, and analgesic agents, these compounds represent a valuable and promising area for further research and development.

References

  • Fareed, G., et al. (2017). Schiff Bases Derived from this compound: A New Class of Analgesic Compounds. Pakistan Journal of Scientific and Industrial Research. Series A. Physical Sciences, 60(3), 122-127. [Link]
  • Fareed, G. (n.d.). Schiff Bases Derived from this compound: a new class of analgesic compounds. Semantic Scholar.
  • Al-Amiery, A. A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(15), 4643. [Link]
  • Hasan, H. M., et al. (2024). Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. Research Square. [Link]
  • Hasan, H. M., et al. (2024). Novel anthraquinone amino derivatives as anticancer agents targeting the human serine/threonine kinase PAK4. Research Square. [Link]
  • Fareed, G., et al. (2018). Schiff Bases Derived from this compound: A New Class of Analgesic Compounds. Semantic Scholar.
  • Kumar, D. S., et al. (2023). Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers. [Link]
  • Hasan, H. M., et al. (2024). Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. Research Square. [Link]
  • Al-Adilee, K. J. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. University of Thi-Qar.
  • Fareed, G., et al. (2018). Antibacterial Potential Assessment of Schiff Bases Derived from 1-Aminoanthracene-9, 10-Dione. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 61(1), 15-18. [Link]
  • Dash, K., et al. (2012). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Der Pharma Chemica, 4(1), 116-121. [Link]
  • Shakir, M., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Oriental Journal of Chemistry, 37(5). [Link]
  • ResearchGate. (n.d.). a and b The comparative characterization of FT-IR spectrum of Schiff base ligand and Schiff base stabilized Ag-Nanoparticles.
  • International Journal on Applied Bioengineering. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. TSI Journals. [Link]
  • Google Patents. (n.d.). EP0499450A1 - Synthesis of this compound.
  • Takeuchi, Y., et al. (2017). Anthraquinone and L-amino Acid Derivatives Schiff Base Cu(II) Complexes as a Mediator between Cathode of Biofuel Cell and Oxygen-reducing Laccase. Trends in Green Chemistry, 3(3). [Link]
  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Zhang, Y., et al. (2022).
  • Kapila, P., et al. (2017). Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Gavin Publishers. [Link]
  • Manjare, S. B., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega, 7(51), 48316-48323. [Link]
  • European Patent Office. (n.d.). EP 0499451 A1 - Synthesis of 1-amino-anthraquinone.
  • Sharma, K., & Singh, R. (2020). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Research Journal of Pharmacy and Technology, 13(10), 5013-5021. [Link]
  • Kim, H. J., et al. (2022). Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy. International Journal of Molecular Sciences, 23(19), 11956. [Link]
  • El-Gohary, N. M., & Shaaban, O. G. (2021).
  • Al-Jbouri, F. A. A., & Al-Janabi, A. S. H. (2021). Synthesis and Characterization of Some New Azo-Schiff Bases as Energy Rich Candidate Compounds Derived from 1, 5-Diaminoanthraquinone. Iraqi Journal of Science, 62(12), 4785-4793. [Link]
  • El-Gohary, N. M., & Shaaban, O. G. (2021).
  • Jain, K., & Singh, S. (n.d.). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE PATH FOR SOME DYES. TSI Journals.

Sources

Application Notes and Protocols: 1-Aminoanthraquinone Derivatives for Cancer Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 1-Aminoanthraquinone Derivatives in Oncology

The anthraquinone scaffold is a cornerstone in the development of anticancer agents, with several derivatives like doxorubicin and mitoxantrone being mainstays in clinical chemotherapy.[1] Beyond their therapeutic applications, the inherent fluorescent properties of certain anthraquinone derivatives have opened new avenues for their use in cancer cell imaging.[2][3] this compound and its derivatives, in particular, have garnered significant interest due to their potential as fluorescent probes for visualizing cancer cells.[2][3] These compounds can be designed to selectively accumulate in cancer cells, offering a powerful tool for diagnostics, monitoring therapeutic responses, and elucidating the complex biology of cancer.[4][5]

This guide provides a comprehensive overview of the application of this compound derivatives in cancer cell imaging, detailing their synthesis, photophysical properties, and protocols for live-cell imaging.

The Scientific Foundation: Why this compound Derivatives?

The utility of this compound derivatives in cancer cell imaging is rooted in a combination of their structural and photophysical properties. The core anthraquinone structure provides a planar system that can interact with biological macromolecules, while the amino group and other substituents can be modified to tune the compound's fluorescence, solubility, and cellular uptake.[6][7]

Mechanism of Action and Cellular Targeting:

Many this compound derivatives exert their anticancer effects by intercalating with DNA and inhibiting nucleic acid synthesis.[8][9] This interaction can also serve as a mechanism for their accumulation and visualization within the nucleus of cancer cells. Furthermore, modifications to the amino group can be used to create derivatives that target specific organelles within cancer cells, such as the lysosomes.[10][11][12][13] The acidic environment of lysosomes can be exploited by designing pH-activatable probes that only become fluorescent upon internalization into these organelles, thereby enhancing the signal-to-noise ratio for imaging.[4][14]

Photophysical Properties:

This compound derivatives typically exhibit absorption in the visible range and emit fluorescence in the green to red spectrum.[15] The specific excitation and emission wavelengths are highly dependent on the substitution pattern on the anthraquinone core and the polarity of the solvent or cellular microenvironment.[6][15] This solvatochromic behavior can be leveraged to probe the polarity of different cellular compartments.[15]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available this compound or its precursors.[16][17][18] A general synthetic scheme involves the modification of the amino group or the anthraquinone core through various organic reactions.

General Synthetic Protocol:

A common approach involves the nucleophilic substitution of a leaving group on the anthraquinone core with an amine. For instance, new aminoanthraquinone derivatives with cytotoxic activity have been synthesized through nucleophilic substitution reactions.[19] Another method involves the reduction of a nitroanthraquinone precursor to form the corresponding aminoanthraquinone.[16]

Below is a generalized workflow for the synthesis of a custom this compound derivative:

Synthesis_Workflow Start Starting Material (e.g., 1-Nitroanthraquinone) Reaction Chemical Modification (e.g., Reduction, Substitution) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Final Final Derivative Characterization->Final

Caption: Generalized workflow for the synthesis of this compound derivatives.

Photophysical Characterization

Before cellular application, it is crucial to characterize the photophysical properties of the synthesized derivatives. This data will inform the optimal settings for fluorescence microscopy.

PropertyTypical Range for this compound DerivativesSignificance
Absorption Maximum (λ_abs) 450 - 550 nm[6]Determines the optimal excitation wavelength.
Emission Maximum (λ_em) 500 - 650 nm[6][15]Determines the optimal emission filter for detection.
Molar Extinction Coefficient (ε) 10,000 - 50,000 M⁻¹cm⁻¹[15]Indicates the efficiency of light absorption.
Fluorescence Quantum Yield (Φ_F) 0.01 - 0.5[15]Represents the efficiency of fluorescence emission.
Stokes Shift 50 - 150 nm[15]A larger shift is desirable to minimize self-absorption.

Protocols for Cancer Cell Imaging

The following protocols provide a step-by-step guide for using this compound derivatives for live-cell imaging of cancer cells.

Protocol 1: Preparation of Staining Solution
  • Dissolve the this compound derivative in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 1-10 mM).

  • Dilute the stock solution in a physiologically compatible buffer, such as phosphate-buffered saline (PBS) or cell culture medium, to the desired final working concentration (typically in the low micromolar range). The optimal concentration should be determined empirically for each derivative and cell line to maximize signal and minimize cytotoxicity.

Protocol 2: Live-Cell Staining and Imaging

This protocol is a general guideline and may require optimization for specific cell types and derivatives.[20][21][22]

  • Cell Culture: Plate cancer cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the derivative's cell permeability.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the specific this compound derivative.[23]

Imaging_Workflow Start Culture Cancer Cells Stain Incubate with Derivative Start->Stain Wash Remove Unbound Probe Stain->Wash Image Fluorescence Microscopy Wash->Image

Caption: Experimental workflow for live-cell imaging with this compound derivatives.

Protocol 3: Co-localization Studies

To determine the subcellular localization of the this compound derivative, co-staining with organelle-specific fluorescent trackers is recommended.

  • Perform the live-cell staining protocol as described above for the this compound derivative.

  • After the final wash step, incubate the cells with a commercially available organelle-specific tracker (e.g., LysoTracker™ for lysosomes, MitoTracker™ for mitochondria, or Hoechst 33342 for the nucleus) according to the manufacturer's instructions.

  • Wash the cells to remove the excess organelle tracker.

  • Image the cells using the appropriate filter sets for both the this compound derivative and the organelle tracker.

  • Analyze the merged images to assess the degree of co-localization.

Data Analysis and Interpretation

The fluorescence images can be analyzed to obtain both qualitative and quantitative information.

  • Qualitative Analysis: Observe the subcellular distribution of the fluorescence signal to determine the localization of the this compound derivative.

  • Quantitative Analysis: Measure the fluorescence intensity in different cellular regions to quantify the uptake and accumulation of the probe. Changes in fluorescence intensity over time can be used to study dynamic cellular processes.

Troubleshooting and Considerations

  • Cytotoxicity: Some anthraquinone derivatives can be cytotoxic, especially at higher concentrations and with prolonged incubation times.[1][19][24][25][26][27][28][29] It is essential to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration for imaging.

  • Photostability: Photobleaching can be a concern during fluorescence microscopy. Use appropriate anti-fade mounting media for fixed cells and minimize the exposure time and excitation light intensity for live-cell imaging.

  • Background Fluorescence: Inadequate washing can lead to high background fluorescence. Ensure thorough washing steps to remove unbound probe. The use of activatable probes can also significantly reduce background signals.[4][14][30][31]

Conclusion

This compound derivatives represent a versatile class of fluorescent probes with significant potential for cancer cell imaging. Their tunable photophysical properties and amenability to chemical modification allow for the development of probes that can target specific cellular components and report on the cellular microenvironment. The protocols and guidelines presented here provide a solid foundation for researchers to explore the application of these promising compounds in their own cancer research endeavors.

References

  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaUkGT2EomKQ6VcoWCUbKO8TlsC0JH55rtFxsyM0dDZDUFDxpi2oDFku_AeGTIBUuR6P22PywRM29Ce8f2b9q92b2V-xlYUZid480SUKI5QiQc6rCvP7LCZdRhs4hb9DOE8LcDIZ1SsPeBbQ==
  • A novel combined fluorescent probe staining method for circulating tumor cell identification. (2022, January 5). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTMeqY4G0hsXrlYqF09j6YSos1TjT9BqxYvhW6IjGwW6xg4LD_v7sSq1-2s_PlktxJ_BwTX4PmgwfuDw8mOnYYEp6XwnPg6zXoQgRtuUZFgsU6g2YeXUjwmOqNCt6JGb_pyivqlnw_nZhFKA==
  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC - PubMed Central. (2024, March 4). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUHeymb_RtWzQ7a_idRpnrtQHQNO6PE5lGhth511JTN4MvJRMX4UsA7jY9XuwPsrsldz7zncEBO8qkODrIoLQDPG498UnuuM2KsjRidWDDTWj9N1vbD27Zf9QMdbNAdJOJj97miilAyqja3v8=
  • Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators f. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyICAH1Icbq60VDfPmBbuKah50zs3l99ISNKW68r8nsOH_pV8axhUxDcO9GGVrFT0iRF9FpEwxkHvIDzP1v1d_7r4-qA1C2-A4W_dTnROw9Yo47VyX3QA-RBvpsTkvx-_D46WKR7NuPc9CvQ7SEKdUxFsUI3xItwNdDyCne_fDCXizGw0-i7cVafn8yqPhu-8lqQXppDbli308IpStJCtThVWyD361UjWd-yKPkKSA1mIi3kYcrT9N3tA6EGUEQ_jpeGtWEEXfwiqY1C99kaEP8TKjQE7WCfPFIbf7Mn0g0q2ie44b7tQ_M1h4dCG-0hg7picEse5_E94-as_KmOi0hR0huylE0wjGc7IYPUlKA==
  • Protocol for the Preparation and Fluorescent ICC Staining of Cells on Coverslips. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbFonl_CE4TgVQmhwTXEEQv5wgf_0pGGb1iuadqWJqJvKjyKnrOb82WTOctoRAYh-ttJRz52d4BWZa0VfBh_OqeiHb8SOS2W9DYnBi10AiBR5srszhEJVM7DXNv9B2xICHOAAdWusxvxwcIPGbf1uxSsg2ELeQcqXThth65ET7jirH0zqI5vWYg4A0biX99tUZWG8RawKAOUtDCRJTAN8iRIEY0kVJc9CFN40=
  • 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5p3qH4Ui8iaJF2FAXcDVzi8uJ92ePb1r2iI5kzzxAJ9eEX4Urbo1shGZsHwmgjXGEDMv8KQyuFMPRE0OcJLxscaDcDjNxYQXhZSSDm7opxPSbwIp_Ibv1poCol2a-0V4znuo=
  • Experimental antitumor activity of aminoanthraquinones - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSvLDNgi0ay68MDdq1NYWIGIMXhK8ZmRCxagYLcCihYSJrp3ixSfnWw3AZoVvO-Npa2K04rNjiOSmhaObpwHOY31IQPs73WluwyDPebyTYtG9M7W9S7GA2rUD889NOLSGB
  • Effect of the amino and hydroxy substituents on the photophysical properties of 1,4-disubstituted-9,10-anthraquinone dyes | Request PDF - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.
  • Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines - SciSpace. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrjMdxZFV3cN4Oop-8zUvyR1NRiDBHK6OWzd0J8ARZt66PbqN-9BiUCIof1TzHtX9qABDs8B3L3DHEixtOqR7NdPDYWjFoO9E2Se79JW3zmv5ENV35ZisnnYtcUEOjnHHur1LLCmz-xziN9kuzouOmOvXLC4ejJjMaCU2pK2ZkETG-HfZeBkrmG_3AJ60VZvaCuAMINhEkol6l-A==
  • A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTHzKGv7ZRxF5tuTb3Kf9I5aMgkq4pSKTPnNhjK7u415duKpUkUeM6J7iV9OlFTqR0mNN9ryyKHxn2bjvlpI9eZMW5mHwAZ10R-rbKE8pzzEO2px-xnjvNEGVpAyp4Ezi_0PQ6_krjyyojFA==
  • Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYt1Z1TXZuFrVg9h_rgbw0m4PSfuqbAzEDHEA0dJBg9k42a78zmzm2FQ126HHV2_htxDKnNrQx5mP7GWNxKwdUKigWDgY4iKVPBjdqqssOvL36TWIXqsx580YZnoDMyipWGqOOUgj8QPSeOQ==
  • A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells | ACS Omega. (2021, December 28). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERNESpYHVCugwvAl62Ma4lkPt8KLXN51OOxi1K4let7DiLG5w6EXeZIu1rAwxNXK4q7wwJuEbSkOskwvbsA1o5_tvZw7ntuf4xcAOB1HjmBxFKDpN-rV854xZV4FXPF0KBoSg5c-jcJNrXFQ==
  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBK5HJIk7TcUnw3iy_SJoqKqIFK0LvDPbMra_sIiRXuD0rmBIyWbC5B9NNRI-6Lgbic8H2MYfTiy7ouAm_QfbreI2KhVxMhcly9mOCKQSRMh3cc8aGMgguenlYkz0BOTFlZAui-S1aVcyvezIUNxmqg65xWpmlXfyDyjYE6zhD4oEesI2qq5Ghav2xP092KdpHS4yLcqU=
  • This compound | 82-45-1 | FA07679 - Biosynth. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsdjmO_buFnCdau5VCNRj-8kzCekWdc8mn1_SqmxIeWFt0KtDpaTepSi_cPIwUo1bYw9E7Lm_zvSTZQwJgSXhjomnqbZfItHbHP1_OTIVO71oRUeFKngHGSTRUCemCS-k5CRsqVM4tLxFwvsQBbi-QUxq_hhrnkbml
  • A Green and Scalable Synthesis of 1-Amino Anthraquinone. (2019, March 20). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXQaytOi9LZQ2rhcV4OZhfAw44F2fhRW2Da4c9VDejLJN-p1GDRaFDuGZMz763o2VasnIMyjmHX1PABzeZ3tJgRKLkJE2kSZdkb1R49LR6H-0jhwpFaba13CVTGvrQtXpI4vBqm7v6CZ6NltYm5Vc1ccY=
  • Buy this compound | 82-45-1 - Smolecule. (n.d.). Retrieved from https://vertexaisearch.cloud.google.
  • Synthesis of 1-amino-anthraquinone - European Patent Office - EP 0499451 A1 - Googleapis.com. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlURD8cIHXPEK-GFVOr5tazs2XVtIQT-vek9PPCjzJzP5SyvsLpjBKY1tLZt6wE5lfFwDjJZ6UEE5WZ_bJ1_RINQRVZ7d4qRHa-AdZk2AVVcTt-O3GMQFpkno88J46a0jRkOYWVp8p8IJgnWsP5SYXhB9MyYaSx_Wsc7U7fGlpU8WQOiQyU1ITHHJ5Trc=
  • This compound - Chem-Impex. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB1n4bZDsNTMtoKZMOOIkZnDPjCbiSTO013n4e6_xVcYpM1MqI83sJ1L3vajYMfpcUPQp5LZm922AKAQbnsQ9Ar1-zqhlV2GXRShJZj6Y4Mh8fzEPgczsGcuvFlD0T2HsyUg==
  • Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions - MDPI. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwi1DB51UihTjQdwH0xryigK7uJwEkHv-hzPGkBKuiNjvW5ho6T2UUJrYotv6cFrRYS4o7aaQtqPtxlqPfddiSEZWcXjDgak-bMFgKKFaBLSKqCeCcrA9CWj8tMcGkYZaW4g==
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - NIH. (2023, May 24). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpbT3PfDX8FqpszWsnU9t1E1REXcktbBvudU7zL7hzyCFyMqQWHnzD4vla15IArX577ERtX1f3Ttd9F2horHxrwvRD02aCASWl5xJ35-PK_rLRzG4T9qrdSU8d5nIh6dVqzk952M96nSe2ru8=
  • Practical considerations for fluorescent cell staining and microscopy in cancer cell biology research - Labroots. (2023, April 5). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjpmV49hwc9NgehDqt3Czdwx1o9XaWg5qRbzSKzowNaarqhNypU6K1BxPTyZYdc3yYqh8hSWw1_kCPaAhoqbFeeVFK2l7-m-4am62HveXdm00317q7zu7WxY2gEZ3292LjtXk_ga7NEzokvEx0AAiMxlPFp-nj85ITcVef58dDvCzPWn_v2BY6_CzdGELpVgfchnsQHUZTijMbeZiIhX8W3TyiVs_FXzhwTsw50jszXoM-VG9p
  • Practical considerations for fluorescent cell staining & microscopy in cancer cell biology research - YouTube. (2023, April 14). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0v8b0ktf0NuMcQz8UeWDPBC7XK85JaPw8GryUrouS-itYZd8nwZnILx7QGJ_vpNyq_wNw-Oswjp9i7iDPGAhDwKNBwKZZ4D0DEFJq2tnXvMiILNp6m9S5_9bACYApHfNd1wC8gg==
  • CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhBjJZsCj1Npqhw9W4H0D5sgAosFH0pjBtY9JHFOoeyXmLEnXjsUks0qGE9XwwoUEE5OF2n5MVgM_pB9cyxQkHsR99GQqLEmbgpiIPD2lk9pE7W1x31MypMaugMXt5MAxqzdwi1dTokoQP41dHd7JH-5LNNN8VzA1wR4CKyopLkTX6hnCvgC-bx2-sXlHLpmuwPubRtN5kl8liNSHiKJ7CrDvlRUbZgCMa9F_n8ow6VorNXGRwvIk7-IcDYBC8kG92iaNON7Ql2oCL
  • [In vivo cancer detection with a newly designed fluorescent probe] - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Dq_eShxZUQOCpyyDO423-Ey61wpe0bklKn_fsuak1EsBqumWDii4jrc_WDwmcpEXaIN8Uad6TRFY-XJ_jvCVKMcXOFaToToyaC_hqGb7md7OJ0cSDbDIgttLRFWjl_X_iEw=
  • Synthesis of aminoanthraquinone derivatives and their in vitro evaluation as potential anti-cancer drugs - The Hebrew University of Jerusalem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_b5qjbUq00K1OQU6BgoXcxlNT1YK3FcCsagCbOsHyHRyyGLRfrePs1qU3JAxnr1UHmcdbuBx1X-dg1sGfQh5gg5leuU6n7mFg5-9N3Yor0e6nEidqpojXHZGflEiZQa7-ZfXYU2en-MuY-yPbu4glpDPwxJmTtglrwy4VUiTbfRzzFxUf7Sp3xg8veMRw6yXe8MyrgvSfs7VrS9nSDMPKCedtiA==
  • This compound 97 82-45-1 - Sigma-Aldrich. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3gbOuw5XTFwd88FZAeLOkBgaeuE930Lg7VZpTpPFyIUFXhL3rxoxwhARUbfGw2KFG-ZrUhZ84ysFT-6RNdzF98XeTXu4QcjD8A8f--A7MY4XmDAL8rLBSI5yr6X09naafaRNPboqteacsdNFz5f8m
  • Disubstituted Aminoanthraquinone-Based Photoinitiators for Free Radical Polymerization and Fast 3D Printing under Visible Light | Macromolecules - ACS Publications. (2018, December 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOxuj0fmJl7Jyhs7ObUZFrzsz_bszzhwAeu0Z0aVB5p6x9vT_SzaF17p0WJSJXa7zZutT0w5L0dAgQfmDaCEbyW5xn-7BKU8e3cAnom-DwTZkczsRwtAJcp4Ejpy8F2qjocY5BEZIixDXyjq8h-pU=
  • Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4 - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhupv4J_mRdrVn8RV8fcEcSnbygg5w1B8vkGqUCRKOfXgntBz3HILPXe5AqmF50Lof8u51A1Qib69GE4mfth5Rb3x7AgPovEw8yXMRs1ayuhE0Wn3dlugsLwsQlYw3Wp33tGJcHtS30QponUFg7N6s07E-BUboQ8Tek54U-M8XZUeA_rbS_-C3LspEFDuYRVBJAnwmLNe_DxN8NCtfJiJBqRN28n9NGnuYUV2q__HdNG-PCNTtNgbdB_6F0bozPGpe4HdOy9A2Hev_yKPv
  • Molecular probes for the in vivo imaging of cancer - PMC - PubMed Central - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm-g8zFA_1Z6JQ7M9-nCx8wV37m-52zBp2arSNCuHdTXtjk5OsHO0ho2FZXGcT1UY7KUordeslMAu7SCgfFBkgV7NIHc3WtjXhL6naSLeET7YQRLXKy-WcprDhKFfW22Xuijj8xuNmKGqxWA==
  • A lysosome-targeting and polarity-specific fluorescent probe for cancer diagnosis - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEVmwLGR2QrH1zRnumq4lmN9qtB7j3kKERtc-pwZhpvawKfyEEhq-OIgU0-d0IUiBW5-bTrhkQ37kHvNUvIH6t7WR_tzySOUM5lyWViyj_eHbuLQBMelQMnBC5gO5JMN1yirM=
  • Fluorescent probes for imaging live cells - Max-Planck-Gesellschaft. (2019, December 3). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAB_vWRwPnd9gGWpH9L4hysugtvAyyk4m63cNlQxtoEUt3SIqG8t3mS4F9Y8sy3FnTXzfXkZWbmO7grWVDlAynImBzrlRd_QTb3rZ79Jtido1WMmPhxztDcKEDPiiJTvuG79hWVVC6f8WY9LblwKufO2uzq7P6wTM9xE1PQmweY9fwngL5vuCxN5eUM0CAXTl3h3QPUYQ9np0CRE_zPIPjhQ==
  • A lysosome-targeted probe for the real-time detection of hypobromous acid in living human cancer cells - Analyst (RSC Publishing). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx5LLM_uo5vuPxnnZU5mlLhvviPkmJjUWRiTjdkLU6dIQcPPKtN0rLr6HNXBgcuj9O6u-2Ro1RtzFBI9dThdx8u_3LpsuvxSP5D1Jw2nZVKNLoxLNqcm9XD3fCPeItFMACIEZhKC_DByeshUos6UcKoJqGaUlJkI0Wr4U=
  • Light-induced interaction of anthraquinone derivative with Guanosine monophosphate: molecular mechanism and implication in cytotoxicity - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsmtHdXn-Aizx8SOYUu8-N3qAdydnT7Z4mWEOzUSmTddhVXTgZLJbnKy4j7nUV74ycBlCETHpNnus1vPIuXJLSrWW0CAR0FJzwneT4__a2Rn2cLgHBmHZH5skFTnpalyZssww=
  • In Vivo Rapid Cancer Imaging Using Small Molecule-Based Fluorogenic Probes - YouTube. (2020, August 10). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU8cVG2NUz2FIQZ2jjlq40SByG2RuapvSjhuYZtDLXgUYoFSVlt9jSF-0PYCoGb7Kfx-fhtQbz8Ojr3Dck_foXpsdPqeJIFDvQ-s9evIGnnHOq2y3H_8_mwPdjVOno0i-5lqxj9w==
  • Target-cancer cell specific activatable fluorescence imaging Probes: Rational Design and in vivo Applications - NIH. (2010, November 9). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwFrEc0CSLU4smrFSpaPyILdOwFTpySIgfZdrin1qkr5eUYTfX9ZbCx96vfp7NkyXfXr-8sAALuWvuR8mS0OE7V7lGC-2VnkvvRh0rcYmRr3h2rW275VEbd-NN_pbFC3wxzDGoAYX-14PmtA==
  • Targeting Lysosomes in Colorectal Cancer: Exploring the Anticancer Activity of a New Benzo[a]phenoxazine Derivative - MDPI. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu0azFNuEP_Ga7hFefV8WhaDcvZLaVySj-Il5RYFiZil4NkYEQdW0SwoPnnawGdeGXkfIT5pqqtrlN_fzqNWpFzN6YeyAeFWjEhBe63rcRhoGntnfd2yx87QmOoiZrS-pY
  • Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - Frontiers. (2021, August 26). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWg3hUafYKLpAPTFhYB6o95CnWkJHLknr3SEDbAbMwCVR6j5uMnONJfT7MS6SjPoc-KRwyEmPsYmiayM34OnJ3-diMQxBiybbE-imxjLpOpTYbGK7m9ZyUSCGx9mn0d-wqBpuNxYrrxJXrv0IioMWII0KQBle5ikF_fpuQVD2wuyw1pKs6cpF0HPfTXlB9

Sources

Protocol for using 1-Aminoanthraquinone in colorimetric sensors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Using 1-Aminoanthraquinone in Colorimetric Sensors Audience: Researchers, scientists, and drug development professionals.

A Guide to the Design and Application of this compound-Based Colorimetric Sensors

Introduction

This compound (1-AAQ) is a robust organic compound characterized by its anthraquinone core, a conjugated system that imparts distinct chromophoric properties.[1] While traditionally used in the manufacturing of vat dyes, its unique electronic and structural features have made it a valuable building block for the development of advanced chemical sensors.[2][3] The core principle behind its use in colorimetric sensing lies in the modulation of its intramolecular charge transfer (ICT) characteristics upon interaction with a target analyte. This interaction perturbs the electron density across the anthraquinone scaffold, resulting in a discernible shift in its UV-Visible absorption spectrum, which manifests as a naked-eye color change.

This application note provides a comprehensive protocol for the design, synthesis, and utilization of a 1-AAQ-based colorimetric sensor. We will focus on a common and effective strategy: the conversion of 1-AAQ into a Schiff base derivative to introduce a specific chelating site for metal ion detection. This approach enhances both the sensitivity and selectivity of the sensor. The protocols described herein are designed to be adaptable for various target analytes and research contexts.

Core Principles: The Mechanism of Sensing

The efficacy of 1-AAQ as a colorimetric sensor is rooted in its electronic structure. The amino group (-NH₂) at the C1 position acts as an electron-donating group, while the carbonyl groups (-C=O) of the anthraquinone core are electron-withdrawing. This arrangement facilitates an ICT pathway.

When a 1-AAQ derivative binds to a target analyte, such as a metal cation (e.g., Cu²⁺), the lone pair electrons of the nitrogen and other donor atoms in the chelating moiety coordinate with the analyte.[4][5] This coordination event significantly alters the electronic distribution of the sensor molecule, typically enhancing the ICT process. This enhancement leads to a bathochromic shift (a shift to a longer wavelength) in the maximum absorption wavelength (λmax), causing the solution to change color.[4] For instance, a solution might change from yellow to blue or pink to blue upon analyte binding.[6][7]

Sensing_Mechanism cluster_0 Sensor Design cluster_1 Sensing Event cluster_2 Signal Output Sensor 1-AAQ Schiff Base (Chelating Moiety) Complex Sensor-Analyte Complex (Coordination) Sensor->Complex Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Signal Enhanced ICT & Bathochromic Shift Complex->Signal Electronic Perturbation Output Visible Color Change Signal->Output

General sensing mechanism of a 1-AAQ-based sensor.

Part 1: Synthesis of a 1-AAQ Schiff Base Sensor

To impart selectivity, 1-AAQ is often functionalized with a receptor unit that has a high affinity for the target analyte. A straightforward and widely adopted method is the formation of a Schiff base by condensing the primary amine of 1-AAQ with an aldehyde-containing molecule. This protocol details the synthesis of a sensor by reacting this compound with salicylaldehyde. The resulting Schiff base contains a binding pocket composed of the imine nitrogen, the hydroxyl oxygen, and a carbonyl oxygen from the anthraquinone core, which is highly effective for chelating metal ions like Cu²⁺.

Materials & Reagents
  • This compound (1-AAQ)

  • Salicylaldehyde

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (as catalyst)

  • Standard laboratory glassware (reflux setup, beakers, filtration apparatus)

  • Magnetic stirrer with heating

Synthesis Workflow

Synthesis_Workflow A 1. Dissolve 1-AAQ in Ethanol B 2. Add Salicylaldehyde (Equimolar Amount) A->B C 3. Add Catalytic Acetic Acid (2-3 drops) B->C D 4. Reflux Mixture (4-6 hours) C->D E 5. Monitor Reaction via TLC D->E F 6. Cool to Room Temp. Precipitate Forms E->F G 7. Filter Precipitate (Vacuum Filtration) F->G H 8. Wash with Cold Ethanol G->H I 9. Dry Product in Vacuo H->I J 10. Characterize Product (NMR, FT-IR, MS) I->J

Workflow for the synthesis of a 1-AAQ Schiff base sensor.
Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 223 mg) in approximately 30 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved, warming gently if necessary.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount of salicylaldehyde (1.0 mmol, ~0.10 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete (as indicated by the consumption of the 1-AAQ starting material on TLC), remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for several hours to yield the final Schiff base sensor.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, FT-IR, and Mass Spectrometry.

Part 2: Protocol for Colorimetric Analyte Detection

This section outlines the procedure for using the synthesized 1-AAQ Schiff base sensor for the colorimetric detection of a target analyte in solution. Copper (II) is used as a representative metal ion for this protocol.

Materials and Reagents
  • Synthesized 1-AAQ Schiff base sensor

  • Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) (spectroscopic grade)

  • Deionized water

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Stock solution of the target analyte: Copper(II) perchlorate or sulfate (e.g., 1.0 x 10⁻² M in water)

  • Stock solutions of potential interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Ni²⁺, Zn²⁺, Pb²⁺, etc.)

Instrumentation
  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

  • pH meter

Step-by-Step Experimental Protocol
  • Preparation of Sensor Stock Solution: Prepare a stock solution of the 1-AAQ sensor (e.g., 1.0 x 10⁻³ M) in a suitable organic solvent like DMSO or MeCN. Causality Note: An organic solvent is used because many organic sensors have poor solubility in purely aqueous solutions. The final assay is typically performed in a mixed solvent system (e.g., MeCN/water).

  • Preparation of Working Solution: In a 10 mL volumetric flask, pipette a specific volume of the sensor stock solution and dilute it with the chosen solvent system (e.g., MeCN and buffered water, 1:1 v/v) to achieve a final concentration suitable for spectrophotometric analysis (e.g., 20 µM). The absorbance of this solution should ideally be between 0.1 and 1.0.

  • UV-Vis Titration:

    • Transfer 2 mL of the sensor working solution into a quartz cuvette and record its initial UV-Vis absorption spectrum (this is the 'zero' reading).

    • Sequentially add small aliquots of the Cu²⁺ stock solution (e.g., 2 µL increments) to the cuvette.

    • After each addition, gently mix the solution and wait for the color change to stabilize (typically < 1 minute). Record the UV-Vis spectrum.

    • Continue this process until no further significant changes in the spectrum are observed, indicating saturation of the sensor.

  • Visual Observation: Alongside the spectral measurements, visually document the color change of the solution at key points during the titration.

  • Selectivity Study:

    • To test for selectivity, prepare several cuvettes, each containing 2 mL of the sensor working solution.

    • To each cuvette, add a significant excess (e.g., 10-100 equivalents) of a different metal ion from the prepared stock solutions of interfering ions. Record the UV-Vis spectrum for each.

    • In a final cuvette, add the same amount of Cu²⁺ to demonstrate the selective response. This self-validating step confirms that the observed color change is specific to the target analyte under the tested conditions.

Data Analysis and Interpretation
  • Spectral Analysis: Plot the absorbance spectra from the titration experiment. Note the decrease in the initial absorption peak and the emergence of a new peak at a longer wavelength. The clear point where all the spectral lines cross is known as the isosbestic point, which indicates a clean conversion from the free sensor to the sensor-analyte complex.

  • Binding Stoichiometry: Use the titration data to create a Job's plot to determine the binding ratio between the sensor and the analyte.

  • Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (absorbance vs. low analyte concentrations).

  • Data Presentation: Summarize the performance characteristics of the sensor in a table for clarity.

Table 1: Representative Performance Data for a 1-AAQ Based Sensor

ParameterValueNotes
Target Analyte Cu²⁺
Solvent System MeCN/H₂O (1:1, v/v)Buffered at pH 7.4
λmax (Free Sensor) ~480 nm (Yellow)Wavelength of maximum absorbance for the sensor alone.
λmax (Sensor-Cu²⁺) ~610 nm (Blue)Wavelength of maximum absorbance for the complex.[6][8]
Bathochromic Shift ~130 nmIndicates strong electronic perturbation upon binding.
Linear Range 0.5 - 20 µMConcentration range where response is proportional.
Limit of Detection ~90 nMTheoretical minimum detectable concentration.[6]
Response Time < 1 minuteRapid complexation allows for real-time sensing.

References

  • Ranyuk, E., et al. (2011). Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. Dalton Transactions, 40(40), 10491-10502. [Link]
  • Kaur, N., & Kumar, S. (2012). Aminoanthraquinone-based chemosensors: colorimetric molecular logic mimicking molecular trafficking and a set-reset memorized device. Dalton Transactions, 41(17), 5217-5224. [Link]
  • ResearchGate. (n.d.). Aminoanthraquinone-based chemosensors: Colorimetric molecular logic mimicking molecular trafficking and a set-reset memorized device | Request PDF.
  • Journal of Materials Chemistry B. (2017).
  • ResearchGate. (n.d.). Aminoanthraquinone-based chemosensors: Colorimetric molecular logic mimicking molecular trafficking and a set-reset memorized device | Request PDF.
  • ResearchGate. (2017). An anthraquinone-based highly selective colorimetric and fluorometric sensor for sequential detection of Cu 2+ and S 2- with intracellular application.
  • Quantum Pioneer 24, et al. (n.d.). The Role of 1-Amino-5-chloroanthraquinone in Modern Dye Manufacturing.
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • Google Patents. (n.d.). EP0499450A1 - Synthesis of this compound.
  • Zeb, M., et al. (2017). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors.
  • National Center for Biotechnology Information. (2016). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. Sensors (Basel), 16(12), 2097. [Link]
  • OUCI. (n.d.). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors.
  • ResearchGate. (n.d.). Anthraquinones as versatile colorimetric reagent for anions | Request PDF.
  • ResearchGate. (n.d.). Selective colorimetric sensor for cyanide anion based on 1-hydroxyanthraquinone | Request PDF.

Sources

1-Aminoanthraquinone: A Cornerstone Intermediate in Vat Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This document provides a comprehensive technical guide on the application of 1-aminoanthraquinone as a pivotal intermediate in the production of vat dyes. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, these notes detail the synthesis, purification, and subsequent conversion of this compound into high-performance vat dyes. The protocols emphasize not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible methodology. Through detailed experimental workflows, quantitative data summaries, and mechanistic diagrams, this guide aims to equip the reader with the expertise to effectively utilize this critical chemical intermediate.

Introduction

Anthraquinone dyes represent the second most significant class of colorants after azo dyes, prized for their exceptional fastness properties and vibrant colors.[1][2] Within this class, vat dyes, which are insoluble in water, are renowned for their superior resistance to light, washing, and chemical degradation, making them ideal for dyeing cellulosic fibers like cotton.[3] At the heart of many of these robust colorants lies this compound (1-AAQ), a versatile chemical intermediate.[1][2][4] Its molecular structure, featuring an anthraquinone core with a reactive amino group, provides a foundational building block for a vast array of complex dye molecules.[5] This guide will explore the synthesis of this compound and its application in the production of a representative vat dye, Vat Blue 4.

PART 1: Synthesis and Purification of this compound

The industrial production of this compound is predominantly achieved through the reduction of 1-nitroanthraquinone.[6][7] This method is favored for its efficiency and cost-effectiveness.[2]

Section 1.1: Synthesis of 1-Nitroanthraquinone via Nitration of Anthraquinone

The initial step involves the nitration of anthraquinone. Controlling the reaction conditions is crucial to selectively introduce the nitro group at the 1-position and minimize the formation of dinitro and other isomers.[8][9]

Protocol 1: Nitration of Anthraquinone

  • Reaction Setup: In a well-ventilated fume hood, charge a 1L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 60g of anthraquinone and 120 mL of dichloroethane.[10]

  • Initiation: Begin stirring the suspension and add 20g of 98% concentrated nitric acid.[10]

  • Nitration: Maintain the reaction temperature between 35-40°C while slowly adding 45g of 100% sulfuric acid dropwise from the dropping funnel.[10] The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring for 3 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture, and recover the dichloroethane by distillation.[9]

  • Isolation: Filter the resulting solid and wash with water to obtain crude 1-nitroanthraquinone.[10]

Section 1.2: Reduction of 1-Nitroanthraquinone to this compound

The crude 1-nitroanthraquinone is then reduced to this compound. Catalytic hydrogenation is a common and clean method for this transformation.[11]

Protocol 2: Catalytic Hydrogenation of 1-Nitroanthraquinone

  • Catalyst and Reagents: In a pressure hydrogenation reactor, combine 100g of crude 1-nitroanthraquinone, 600g of N,N-dimethylformamide (DMF), and 5.0g of 3% palladium on carbon (Pd/C) catalyst.[10]

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then introduce hydrogen gas. Conduct the hydrogenation at room temperature with continuous stirring.[10][11]

  • Completion and Isolation: After the theoretical amount of hydrogen has been consumed (approximately 3 hours), stop the reaction.[10] Remove the catalyst by filtration. The resulting solution contains this compound.

  • Crystallization: The product can be precipitated by cooling the solution, followed by filtration and drying.[10][11]

Section 1.3: Purification of this compound

For high-purity applications, such as in the synthesis of specific vat dyes, further purification of this compound is necessary to remove any remaining impurities, particularly diaminoanthraquinones.[12]

Protocol 3: Purification by Selective Hydrogenation and Oxidation

  • Reduction to Hydroquinone: Crude this compound containing diaminoanthraquinone impurities is hydrogenated in an aqueous basic medium in the presence of a catalyst. This converts the anthraquinones to their corresponding water-soluble anthrahydroquinones.[12]

  • Partial Oxidation: The mixture is then partially oxidized. This step is critical as it selectively re-oxidizes the 1-aminoanthrahydroquinone back to the less soluble this compound, while the diaminoanthrahydroquinones remain in their reduced, water-soluble form.[12]

  • Separation: The water-insoluble, purified this compound is then separated by filtration.[12]

  • Final Oxidation: The remaining water-soluble residue, containing the diaminoanthrahydroquinones, can be fully oxidized to recover the diaminoanthraquinones if desired.[12] This process can yield this compound with a purity of at least 97%.[12]

Table 1: Typical Yield and Purity Data for this compound Synthesis

StepProductTypical YieldPurity
Nitration1-Nitroanthraquinone (crude)~85-90%~45% 1-NAQ
ReductionThis compound (crude)>95%~95-98%
PurificationThis compound (pure)>90% (of crude)>99%

PART 2: Application in Vat Dye Production - Synthesis of Vat Blue 4 (Indanthrone)

This compound is a precursor to a wide range of vat dyes.[4] A prominent example is the synthesis of Vat Blue 4 (C.I. 69800), also known as Indanthrone.[13][14]

Section 2.1: Dimerization and Cyclization of this compound

The synthesis of Vat Blue 4 from this compound involves a condensation reaction in the presence of a strong base.[15][16]

Protocol 4: Synthesis of Vat Blue 4

  • Reaction Mixture: In a suitable solvent such as N,N'-dimethyl propyleneurea, this compound is treated with a strong base like potassium hydroxide.[15][16]

  • Condensation: The reaction is carried out in the presence of an oxidizing agent, such as air or oxygen, and a phase-transfer catalyst at a temperature between 95-180°C for 3-16 hours.[15]

  • Mechanism: The reaction proceeds through the dimerization of this compound, followed by an intramolecular cyclization and subsequent oxidation to form the final indanthrone structure. While the detailed mechanism is complex, it involves the formation of an N,N'-dihydroazine intermediate.[14][15]

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.[15] The crude Vat Blue 4 is then collected by filtration, washed, and dried.[15] Further purification can be achieved by treatment with sodium hydroxide and a reducing agent.[15]

Figure 1: Synthesis of Vat Blue 4 from this compound

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Vat Blue 4 Anthraquinone Anthraquinone Nitroanthraquinone 1-Nitroanthraquinone Anthraquinone->Nitroanthraquinone Nitration (HNO₃, H₂SO₄) Aminoanthraquinone This compound Nitroanthraquinone->Aminoanthraquinone Reduction (H₂, Pd/C) Aminoanthraquinone_2 This compound VatBlue4 Vat Blue 4 (Indanthrone) Aminoanthraquinone_2->VatBlue4 Condensation (KOH, O₂)

Caption: Workflow for the synthesis of Vat Blue 4 from anthraquinone.

PART 3: Safety and Handling

This compound and the reagents used in its synthesis and conversion are hazardous and must be handled with appropriate safety precautions.

  • This compound: May cause skin, eye, and respiratory tract irritation.[17] It is crucial to wear personal protective equipment (PPE), including gloves, safety goggles, and a respirator when handling the solid material to avoid dust inhalation.[18][19]

  • Nitrating and Reducing Agents: Concentrated acids, such as nitric and sulfuric acid, are highly corrosive. Hydrogen gas is flammable and can form explosive mixtures with air. These reagents should be handled in a well-ventilated fume hood with appropriate engineering controls.[19]

  • Solvents: Many organic solvents used in these processes are flammable and/or toxic.[3] Proper storage and handling procedures must be followed.

  • General Precautions: Always work in a well-ventilated area and have access to an eyewash station and safety shower.[18] In case of spills, they should be cleaned up immediately following established laboratory safety protocols.[20]

Figure 2: Key Chemical Transformations

G cluster_0 Nitration cluster_1 Reduction cluster_2 Condensation Anthraquinone Anthraquinone 1-Nitroanthraquinone 1-Nitroanthraquinone Anthraquinone->1-Nitroanthraquinone + HNO₃/H₂SO₄ 1-Nitroanthraquinone 1-Nitroanthraquinone This compound This compound 1-Nitroanthraquinone ->this compound + H₂/Pd-C This compound This compound Vat Blue 4 Vat Blue 4 This compound ->Vat Blue 4 + KOH/O₂

Caption: Overview of the key reaction steps.

Conclusion

This compound is an indispensable intermediate in the synthesis of high-performance vat dyes. A thorough understanding of its synthesis, purification, and subsequent reactions is essential for the development of robust and efficient manufacturing processes. The protocols and information presented in this guide provide a solid foundation for researchers and professionals working in this field. Adherence to strict safety protocols is paramount when handling the chemicals involved in these syntheses.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 90%.
  • Google Patents. (1976). US3984425A - Process for purifying this compound.
  • Baptista, R. J. (2009). The Chemistry and Manufacturing of Vat Dyes. Fibre2Fashion.
  • Google Patents. (1977). US4045454A - Production of 1-nitroanthraquinone and this compound.
  • Google Patents. (2021). CN108911999B - A kind of synthetic method of this compound.
  • Eureka | Patsnap. (n.d.). Production method for high-purity this compound.
  • World dye variety. (2012). Vat Blue 4.
  • The Role of 1-Amino-5-chloroanthraquinone in Modern Dye Manufacturing. (n.d.).
  • Google Patents. (2011). CN102206425A - Preparation method of vat blue dye.
  • National Institutes of Health. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Google Patents. (n.d.). CN102206425B - Preparation method of vat blue dye.
  • MDPI. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Wikipedia. (n.d.). Anthraquinone dyes.
  • European Patent Office. (n.d.). Synthesis of 1-amino-anthraquinone - EP 0499451 A1.
  • Google Patents. (1989). US4851157A - Process for the preparation of vat dyes from brominated dibenzanthrone and this compound.
  • ChemBK. (n.d.). This compound.
  • Google Patents. (2015). CN104447367A - Preparation method of 1-amino-anthraquinone.
  • Google Patents. (1959). US2893998A - Anthraquinone vat dyes.
  • Google Patents. (2016). CN105778553A - Improvement method for preparing C.I.vat blue 4.
  • Organic Syntheses Procedure. (n.d.). 1-methylaminoanthraquinone.
  • ResearchGate. (2025). Investigation of vat dyes as potential high performance pigments.
  • A Green and Scalable Synthesis of 1-Amino Anthraquinone. (2019).
  • Google Patents. (1977). US4003924A - Process for preparing 1-amino anthraquinone.
  • Wikipedia. (n.d.). Indanthrone blue.
  • European Patent Office. (n.d.). Synthesis of this compound - EP 0499450 A1.
  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • DrugFuture. (n.d.). This compound.

Sources

Application Note & Protocol: A Validated One-Pot Synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic Acid (Bromamine Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as Bromamine acid. As a critical intermediate for a wide array of anthraquinone-based acid and reactive dyes, as well as biologically active compounds, a reliable and high-purity synthesis method is paramount.[1][2][3][4] This guide focuses on the robust "oleum" or "one-pot" method, which integrates sulfonation and bromination into a single, streamlined workflow. We will dissect the causality behind each procedural step, from reagent choice to reaction control, providing researchers and drug development professionals with a self-validating system for producing high-quality Bromamine acid.

Scientific Foundation & Synthesis Strategy

The synthesis of Bromamine acid from 1-aminoanthraquinone is a classic example of sequential electrophilic aromatic substitution. The core strategy involves two primary transformations on the anthraquinone nucleus:

  • Sulfonation: The first step is the introduction of a sulfonic acid (-SO₃H) group at the 2-position of the this compound starting material. The presence of the amino group at C1 and the carbonyl at C9 directs the sulfonation primarily to the C2 position.

  • Bromination: The electron-donating amino group and the electron-withdrawing sulfonic acid group then direct the subsequent electrophilic addition of bromine to the 4-position.

Two principal methods dominate the synthesis landscape: the "solvent method" and the "oleum method".[1] The solvent method is a two-stage process involving sulfonation with chlorosulfonic acid in an inert solvent, followed by isolation and subsequent bromination.[1][5][6][7] While effective, it can be complex.

This guide details the oleum (one-pot) method , where both sulfonation and bromination occur in the same reaction vessel using SO₃-containing sulfuric acid (oleum).[1][5][6] This approach is often favored for its operational simplicity and efficiency. A key refinement included in this protocol is a de-sulfonation step , which is critical for enhancing product purity. During the initial sulfonation, the formation of this compound-2,4-disulfonic acid is a major side reaction.[8][9] By carefully adjusting the acid concentration and temperature after the initial sulfonation, this di-sulfonated impurity is selectively converted back to the desired this compound-2-sulfonic acid intermediate, paving the way for a cleaner bromination and a higher-purity final product.[8][9][10]

Reaction Pathway Overview

Synthesis_Pathway A This compound B This compound- 2-sulfonic acid A->B Step 1: Sulfonation (Oleum, Na₂SO₄, Δ) C 1-Amino-4-bromoanthraquinone- 2-sulfonic acid (Bromamine Acid) B->C Step 3: Bromination (Br₂, Iodine, Δ) D This compound- 2,4-disulfonic acid (By-product) B->D Side Reaction (Over-sulfonation) D->B Step 2: De-sulfonation (H₂O, Δ)

Caption: One-pot synthesis pathway for Bromamine acid.

Detailed Synthesis Protocol: Oleum Method

This protocol provides a comprehensive, step-by-step methodology for the synthesis, isolation, and purification of Bromamine acid.

Materials, Reagents, and Equipment

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material.
Oleum (20% SO₃)ReagentFisher ScientificSulfonating agent. Highly corrosive.
Sodium Sulfate (Anhydrous)ACS GradeVWRSuppresses side reactions.[6]
Bromine≥99.5%Acros OrganicsBrominating agent. Highly toxic and corrosive.
IodineACS GradeJ.T. BakerCatalyst for bromination.[6]
Sulfuric Acid (98%)ACS GradeEMD MilliporeUsed for washing.
Sodium HydroxideACS GradeBDHFor neutralization and salt formation.
Sodium ChlorideACS GradeMacronFor product precipitation ("salting out").
Activated CharcoalDecolorizingCabotFor purification.
Deionized WaterType IIIn-houseUsed throughout work-up and purification.

Equipment:

  • 1L Three-necked round-bottom flask

  • Overhead mechanical stirrer with a PTFE paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser with a gas outlet to a scrubber (for SO₂/HBr/Br₂)

  • 250 mL pressure-equalizing dropping funnel

  • Buchner funnel and vacuum flask (1L and 2L)

  • Glass-fritted filter funnel

  • Beakers, graduated cylinders, and standard laboratory glassware

Experimental Procedure

WARNING: This procedure involves highly corrosive and toxic substances including oleum and bromine. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Step 1: Sulfonation

  • To the 1L three-necked flask equipped with a mechanical stirrer, add 150 mL of 20% oleum and 20 g of anhydrous sodium sulfate .[6] Stir the mixture to dissolve the sodium sulfate.

  • While stirring, slowly add 150 g of this compound in portions, ensuring the temperature does not exceed 60°C. Cooling with an ice bath may be necessary.[6]

  • Once the addition is complete, attach a reflux condenser and heat the reaction mixture to 110°C . Maintain this temperature for 3 hours.[6]

  • Cool the mixture to 80°C and add another 55 mL of 20% oleum . Re-heat the mixture to 110°C and hold for an additional 3 hours to ensure the completion of sulfonation.[6]

Step 2: Controlled De-sulfonation for Purity Enhancement

  • Cool the reaction mixture to approximately 50°C.

  • Very slowly and carefully, add ~25-30 mL of water to the reaction flask. This step is highly exothermic. The goal is to adjust the sulfuric acid concentration to approximately 85-95%.

  • Heat the mixture to 90°C and maintain for 3 hours. This step selectively removes the sulfo group from the 4-position of the this compound-2,4-disulfonic acid by-product, converting it to the desired intermediate.[10]

Step 3: Bromination

  • Cool the mixture to 80°C . Add 0.2 g of iodine as a catalyst.[6]

  • Fill the dropping funnel with 24 mL (approx. 75 g) of bromine .

  • Add the bromine dropwise to the reaction mixture over the course of 6-9 hours. Maintain the temperature at 80°C throughout the addition.[6] A slow, controlled addition is crucial for selective bromination and to manage the evolution of HBr gas.

  • After the addition is complete, maintain the mixture at 80°C for another 2 hours, or until reaction completion is confirmed by a suitable method (e.g., HPLC analysis showing <0.5% of this compound-2-sulfonic acid remaining).[2][10]

Step 4: Product Isolation (Work-up)

  • Cool the reaction mixture to room temperature (~20°C).[5][6]

  • In a separate 2L beaker, prepare a solution of 27 g of sodium chloride in 1200 g of ice-water .[5]

  • While stirring the ice-water vigorously, slowly pour the reaction mixture into it. A red precipitate of Bromamine acid will form.

  • Filter the crude product using a Buchner funnel. Wash the filter cake sequentially with 300 mL of 70% sulfuric acid and then 200 mL of 30% sulfuric acid to remove residual reagents.[5]

Step 5: Purification and Conversion to Sodium Salt

  • Transfer the crude filter cake to a 4L beaker containing 3000 mL of deionized water and stir to create a suspension.[5]

  • Adjust the pH of the suspension to 8-9 by the slow addition of 50% sodium hydroxide solution. The solid will dissolve as it converts to its sodium salt.[5][6]

  • Heat the resulting solution to 95-100°C. Add 12 g of activated charcoal , stir for 30 minutes to adsorb colored impurities, and then filter the hot solution through a pre-heated glass-fritted funnel to remove the charcoal.[5]

  • Transfer the hot, clear filtrate to a clean beaker. While maintaining the temperature at 90-95°C, add 50 g of sodium sulfate to precipitate the purified sodium salt of Bromamine acid.[5][6]

  • Cool the mixture slowly to 40°C, then filter the purified red crystals.[5] Wash the filter cake with a small amount of cold 1.5% aqueous sodium sulfate solution.[6]

  • Dry the final product in a vacuum oven at 80°C to a constant weight.

Expected Results & Key Parameters

Table 2: Summary of Key Reaction Parameters

StepParameterValueRationale
SulfonationTemperature110°CEnsures efficient sulfonation at the 2-position.
Time3 + 3 hoursDrives the reaction to completion.
De-sulfonationTemperature90°CSelectively removes the C4-sulfo group from the di-sulfonated by-product.[10]
BrominationTemperature80°COptimal temperature for controlled, selective bromination at the 4-position.[5][6]
Bromine Addition6-9 hoursPrevents di-bromination and controls exotherm/gas evolution.
PurificationpH Adjustment8-9Solubilizes the product as its sodium salt for charcoal treatment.[5][6]

Table 3: Expected Yield and Purity

MetricExpected ValueNotes
Yield 70-89%Yields are based on the starting this compound.[5][10]
Purity >99% (as sodium salt)Purity can be assessed by HPLC.[10] The de-sulfonation step is key to achieving high purity.
Appearance Red needle-like crystals or powderThe final product is typically the sodium salt.[11][12]

References

  • EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google P
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - Beilstein Journals. [Link]
  • This compound - ChemBK. [Link]
  • US2581016A - Process for sulfonating 1-amino-anthraquinones - Google P
  • The bromination mechanism of this compound-2,4-disulfonic acid in sulfuric acid - Diva-portal.org. [Link]
  • US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google P
  • CN108129363A - Synthesis of this compound-2-sulfonic acid by solid phase method - Google P
  • EP0132689B1 - Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid - Google P
  • CN1403444A - Technological process of synthesizing 1-amino-4-bromo anthraquinone-2-sodium sulfonate - Google P
  • Clean production method of bromamine acid - Eureka | P
  • The bromination mechanism of this compound-2,4-disulfonic acid in sulfuric acid | Request PDF - ResearchG
  • CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of ...
  • (PDF) Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues)
  • Bromamine Acid - ChemBK. [Link]
  • BROMAMINE ACID DERIV
  • Bromamine Acid (1-Amino-4-bromoanthraquinon ) - H. Ramesh Kumar. [Link]

Sources

Unlocking the Potential of 1-Aminoanthraquinone: A Guide to Functionalization for Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the functionalization of 1-aminoanthraquinone (1-AAQ). It moves beyond a simple recitation of facts to offer a comprehensive understanding of the strategic chemical modifications that unlock the vast potential of this versatile scaffold. Herein, we explore the causality behind experimental choices and provide self-validating, detailed protocols for the synthesis of high-value derivatives for applications in advanced dyes, targeted therapeutics, and sensitive chemosensors.

Introduction: The Enduring Relevance of the Anthraquinone Core

This compound is a cornerstone intermediate in the chemical industry, primarily recognized for its role in the synthesis of a wide array of anthraquinone dyes.[1][2] Its rigid, planar tricyclic structure imparts significant chemical and thermal stability, while the strategically positioned amino group offers a reactive handle for a multitude of chemical transformations. This unique combination of properties makes 1-AAQ an ideal starting material for the development of functional molecules with tailored electronic and biological properties.[3][4]

This guide will delve into specific, field-proven methodologies for the functionalization of 1-AAQ, providing not just the "how" but also the "why" behind each synthetic step. We will explore how precise modifications to the 1-AAQ core can dramatically alter its characteristics, leading to the creation of molecules with applications far beyond traditional coloration.

Application Note I: Synthesis of High-Performance Dyestuffs

The vibrant and stable colors of anthraquinone dyes are a direct result of the extended π-conjugated system of the core structure. Functionalization of 1-AAQ allows for the fine-tuning of these colors and the introduction of reactive groups for covalent bonding to textile fibers, leading to dyes with exceptional fastness properties.

Key Intermediate: The Synthesis of Bromamine Acid

A pivotal intermediate in the synthesis of many acid and reactive anthraquinone dyes is 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as Bromamine Acid.[4][5] The strategic introduction of the sulfonic acid group enhances water solubility, while the bromine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

Protocol 1: Two-Step Synthesis of Bromamine Acid from this compound

This protocol outlines the sulfonation of this compound followed by regioselective bromination.

Step 1: Sulfonation of this compound

  • Rationale: The introduction of a sulfonic acid group at the 2-position is achieved using chlorosulfonic acid in an inert solvent. The reaction conditions are controlled to favor monosulfonation.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, suspend this compound (1 equivalent) in a suitable inert solvent (e.g., o-dichlorobenzene).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • The precipitated this compound-2-sulfonic acid is then isolated by filtration, washed with cold water until the washings are neutral, and dried under vacuum.[6]

Step 2: Bromination of this compound-2-sulfonic acid

  • Rationale: The sulfonic acid group directs the incoming electrophile (bromine) to the 4-position. The reaction is typically carried out in an aqueous medium.

  • Procedure:

    • Dissolve the this compound-2-sulfonic acid (1 equivalent) from the previous step in water and adjust the pH to 5.5-6.5 with a suitable base (e.g., sodium hydroxide solution).[7]

    • Add liquid bromine (1-1.2 equivalents) dropwise to the solution at room temperature with vigorous stirring.[7]

    • Continue stirring for several hours until the reaction is complete (monitored by HPLC or TLC).

    • The product, Bromamine acid, can be precipitated by the addition of a salt (salting out) or by acidification.

    • Filter the solid, wash with a saturated sodium chloride solution, and then with cold water. Dry the product under vacuum.

From Intermediate to Final Product: Synthesis of C.I. Disperse Red 60

This protocol demonstrates the utility of Bromamine acid derivatives in the synthesis of a commercially important disperse dye, C.I. Disperse Red 60. The synthesis involves a nucleophilic aromatic substitution of the bromine atom.

Protocol 2: Synthesis of C.I. Disperse Red 60

This protocol describes the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol. 1-amino-2-bromo-4-hydroxyanthraquinone can be synthesized from this compound by bromination followed by hydrolysis.[8][9]

  • Rationale: The reaction proceeds via a nucleophilic aromatic substitution where the phenoxide ion displaces the bromide ion on the anthraquinone core. The use of an acid-binding agent is crucial to neutralize the HBr formed during the reaction and drive the equilibrium towards the product.

  • Procedure:

    • To a reaction vessel equipped with a stirrer and a dehydration setup, add phenol (2.5-3.5 parts by mass relative to the anthraquinone derivative) and potassium carbonate (an acid-binding agent, 0.3-0.4 parts by mass).[3]

    • Heat the mixture to 130-155 °C under normal or reduced pressure to remove any water.[3]

    • Once dehydration is complete, add dry 1-amino-2-bromo-4-hydroxyanthraquinone (1 part by mass) to the reaction mixture.[3]

    • Maintain the reaction temperature at 150-158 °C for several hours, monitoring the progress by TLC.[3]

    • After completion, cool the reaction mixture to 88-92 °C and add water to precipitate the product.[3]

    • Filter the crude Disperse Red 60, wash with water, and dry. The product can be further purified by recrystallization.

Application Note II: Development of Novel Anticancer Agents

The planar structure of the anthraquinone nucleus allows it to intercalate between the base pairs of DNA, a mechanism that is exploited in several clinically used anticancer drugs. Functionalization of the this compound scaffold allows for the introduction of side chains that can enhance this DNA binding, interact with other biological targets, or improve the pharmacological properties of the molecule.

Synthesis of a Thioether-Linked Anthraquinone Derivative

This protocol describes the synthesis of a novel 1-(4-aminothiophenyl)-9,10-dioxoanthraquinone derivative, a class of compounds that has shown promising cytotoxic effects against breast cancer cell lines.[10]

Protocol 3: Synthesis of 1-(4-Aminothiophenyl)-9,10-dioxoanthraquinone

  • Rationale: This synthesis involves a nucleophilic aromatic substitution reaction where the thiophenol displaces a suitable leaving group on the 1-position of the anthraquinone. In this example, we start from this compound and introduce the thioether linkage.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 g) in ethylene glycol (25 mL).[10]

    • Add 1-(4-aminothio)phenol to the mixture and stir.[10]

    • Add an aqueous solution of potassium hydroxide (10 mL).[10]

    • Heat the reaction mixture to 120-130 °C and reflux for 36 hours.[10]

    • After cooling, extract the product with chloroform (30 mL).[10]

    • Wash the organic layer with water and dry over anhydrous calcium sulfate.[10]

    • Purify the crude product by column chromatography to yield the red thioanthraquinone compound.[10]

Application Note III: Fabrication of Advanced Materials

The unique electronic properties of the anthraquinone core, combined with the versatility of the amino group for polymerization, make this compound an attractive monomer for the synthesis of electroactive polymers. These polymers have potential applications in organic electronics, energy storage, and sensor technology.

Electrochemical Polymerization of this compound

This protocol details the electrochemical synthesis of poly(this compound) (PAAQ) films on a conductive substrate.

Protocol 4: Electrochemical Preparation of Poly(this compound) Films

  • Rationale: The electrochemical oxidation of this compound in an acidic medium leads to the formation of radical cations that couple to form a polymer film on the electrode surface. The quinone moieties in the polymer backbone provide redox activity.

  • Procedure:

    • Prepare an electrolytic solution of 1-amino-9,10-anthraquinone in an appropriate solvent (e.g., acetonitrile with LiClO4 as the supporting electrolyte or an aqueous sulfuric acid solution).

    • Use a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon, platinum, or carbon paste), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Perform electropolymerization by cycling the potential in a range where the monomer is oxidized (e.g., 0.0 to +1.3 V vs. Ag/AgCl).

    • The polymer film will deposit on the working electrode. The thickness of the film can be controlled by the number of cycles and the monomer concentration.

    • After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer.

    • The electrochemical properties of the PAAQ film can then be characterized by cyclic voltammetry in a monomer-free electrolyte solution.

Data Presentation

Compound Starting Material Key Reagents Application Reference
Bromamine AcidThis compoundChlorosulfonic acid, BromineDye Intermediate[6][7]
C.I. Disperse Red 601-Amino-2-bromo-4-hydroxyanthraquinonePhenol, Potassium carbonateDisperse Dye[3]
1-(4-Aminothiophenyl)-9,10-dioxoanthraquinoneThis compound1-(4-Aminothio)phenol, KOHAnticancer Agent[10]
Poly(this compound)This compound(Electrochemical)Electroactive Polymer

Visualization of Synthetic Pathways

Functionalization_Pathways cluster_dye Dye Synthesis cluster_anticancer Anticancer Agent Synthesis cluster_material Materials Science AAQ This compound AAQS This compound- 2-sulfonic acid AAQ->AAQS Sulfonation (Chlorosulfonic acid) ThioAQ 1-(4-Aminothiophenyl)- 9,10-dioxoanthraquinone AAQ->ThioAQ Nucleophilic Substitution (1-(4-Aminothio)phenol, KOH) PAAQ Poly(this compound) AAQ->PAAQ Electropolymerization BA Bromamine Acid AAQS->BA Bromination (Br2) ABHA 1-Amino-2-bromo- 4-hydroxyanthraquinone BA->ABHA Hydrolysis DR60 C.I. Disperse Red 60 ABHA->DR60 Condensation (Phenol, K2CO3)

Caption: Synthetic pathways for the functionalization of this compound.

Conclusion

This compound is far more than a simple dye intermediate. Through strategic functionalization, it serves as a versatile platform for the creation of a diverse range of high-value molecules. The protocols detailed in this guide provide a starting point for researchers to explore the vast chemical space accessible from this remarkable scaffold. By understanding the principles behind these transformations, scientists can continue to innovate and develop new materials and therapeutics based on the enduring and adaptable anthraquinone core.

References

  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]
  • Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. SciSpace. [Link]
  • Electrochemical preparation and characterization of poly(1-amino-9,10-anthraquinone) films.
  • CN104448886A - Preparation method for disperse red 60.
  • CN101003691A - Method for producing modified disperse red 60.
  • C.I.Disperse Red 60 - Uses and synthesis methods. ChemBK. [Link]
  • Disperse Red 60. World dye variety. [Link]
  • EP0499450A1 - Synthesis of this compound.
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • A new method for the preparation of 1-amino-4-bromo-2-anthraquinonesulphonic acid (bromamine acid)
  • CN106748913A - A kind of preparation technology of bromamine acid.
  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - Precursors for dyes and drugs.
  • CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of ...
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Aminoanthraquinone in the Synthesis of High-Performance Disperse Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Anthraquinone Core as a Pillar of Modern Dyestuffs

In the synthesis of high-performance colorants, the choice of foundational intermediates is paramount to achieving desired characteristics such as color vibrancy, stability, and substrate affinity. 1-Aminoanthraquinone (CAS: 82-45-1) stands out as a cornerstone intermediate in the manufacture of a significant class of disperse dyes.[1] Its rigid, planar anthraquinone structure provides exceptional stability and resistance to light, while the primary amino group offers a versatile reactive site for chromophore development.[2][3]

This document serves as a comprehensive guide to the principles and practices of utilizing this compound for the preparation of disperse dyes. We will delve into the causality behind methodological choices, provide validated, step-by-step protocols for synthesis and application, and present the underlying chemical logic in a format accessible to both seasoned researchers and professionals new to this specific application.

The Starting Intermediate: this compound Profile

A thorough understanding of the primary intermediate is critical for successful and reproducible synthesis. 1-Amino-9,10-anthracenedione is a ruby-red crystalline solid whose properties dictate the initial reaction conditions.[4] Its insolubility in water necessitates the use of strong acids or organic solvents for chemical manipulation.[4][5]

PropertyValueSource
CAS Number 82-45-1[4][6]
Molecular Formula C₁₄H₉NO₂[4][6][7]
Molecular Weight 223.23 g/mol [4][6]
Appearance Ruby-red crystals[4]
Melting Point ~250-254 °C[4][7]
Solubility Practically insoluble in water; Soluble in concentrated sulfuric acid, glacial acetic acid, alcohol, benzene, chloroform.[4]

The Core Synthesis Workflow: Diazotization and Azo Coupling

The most prevalent and effective method for converting this compound into a vibrant azo disperse dye is through a two-stage process: diazotization of the primary amine, followed by coupling with an electron-rich aromatic compound.[8][9] This approach creates an azo-anthraquinone chromophoric system, where the anthraquinone moiety enhances the dye's affinity for hydrophobic fibers and improves its fastness properties.[5][8]

G cluster_0 PART A: Diazotization cluster_1 PART B: Azo Coupling A This compound in conc. H₂SO₄ B Cool to 0-5 °C A->B C Add NaNO₂ Solution (Forms Diazonium Salt) B->C D Isolate Diazonium Salt (e.g., as Tetrafluoroborate) C->D F Add Diazonium Salt Solution D->F Combine for Reaction E Prepare Coupling Component Solution (e.g., Pyridone in DMF/NaOH) E->F G Stir at 0-5 °C F->G H Precipitate, Filter & Wash Final Dye G->H

Caption: General workflow for synthesizing azo-anthraquinone disperse dyes.

Protocol 1: Diazotization of this compound

This protocol details the conversion of the primary aromatic amine on the anthraquinone core into a highly reactive diazonium salt.

Causality and Expertise:

  • Concentrated Sulfuric Acid: this compound is readily soluble in concentrated H₂SO₄, providing a homogenous medium for the reaction.[5] Furthermore, the reaction between NaNO₂ and H₂SO₄ generates nitrosylsulfuric acid, an efficient diazotizing agent for weakly basic amines like this compound.[5]

  • Low Temperature (0-5 °C): Aromatic diazonium salts are notoriously unstable at higher temperatures. Maintaining a low temperature throughout the process is critical to prevent decomposition and ensure a high yield of the desired intermediate.

Step-by-Step Methodology:

  • Carefully dissolve this compound (e.g., 2.23 g, 0.01 mol) in 20 mL of concentrated (98%) sulfuric acid with stirring in a flask. The solution will be deep red.

  • Cool the reaction mixture to between 0 °C and 5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (e.g., 0.76 g, 0.011 mol) in 5 mL of water.

  • Add the sodium nitrite solution dropwise to the stirred anthraquinone solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1 hour to ensure complete diazotization.

  • The resulting diazonium salt solution is typically used directly for the subsequent coupling reaction. For isolation, an agent like fluoroboric acid can be added to precipitate the stable tetrafluoroborate salt, which is then filtered and washed.[8]

Protocol 2: Azo Coupling Reaction

The reactive diazonium salt is now coupled with an electron-rich partner to form the final azo dye. Substituted pyridones or pyrazolones are excellent coupling components as they contribute to the dye's final color and light fastness.[5][8][10]

Causality and Expertise:

  • Coupling Component: The choice of coupling component is a primary determinant of the final dye's color. Electron-donating groups on the coupler will shift the absorption maximum, altering the shade.

  • Alkaline Conditions (NaOH): The coupling reaction is typically carried out under mild alkaline or neutral conditions. The base deprotonates the coupling component, increasing its nucleophilicity and facilitating the electrophilic attack by the diazonium salt.

  • Solvent (DMF): A solvent like dimethylformamide (DMF) is often used to dissolve the coupling component and the diazonium salt, creating a suitable reaction medium.[5]

Step-by-Step Methodology:

  • Prepare a solution of the coupling component (e.g., a substituted 2-hydroxy-6-pyridone, 0.01 mol) in a suitable solvent such as 30 mL of DMF.

  • Cool this solution to 0-5 °C in an ice bath.

  • Add a solution of 1 M sodium hydroxide to the coupling component mixture to achieve a pH between 7-8.[5]

  • Slowly add the previously prepared cold diazonium salt solution to the stirred coupling component solution. A colored precipitate should begin to form immediately.

  • Maintain stirring at 0-5 °C for an additional 30-60 minutes to allow the coupling reaction to go to completion.

  • Isolate the dye product by adding the reaction mixture to a larger volume of water (e.g., 250 mL), which causes the dye to precipitate fully.[5]

  • Collect the solid dye by vacuum filtration, wash it thoroughly with water until the filtrate is neutral, and dry it in a vacuum oven.

Caption: Chemical logic of azo-anthraquinone dye synthesis.

Application Protocol: Disperse Dyeing of Hydrophobic Textiles

The synthesized non-ionic azo-anthraquinone dyes are ideal for coloring hydrophobic fibers like polyester (PET) or polylactide (PLA) due to their low water solubility.[11] The process requires high temperatures to swell the fiber and allow dye penetration.

Causality and Expertise:

  • Dye Dispersion: Disperse dyes are milled into fine particles with a dispersing agent. This creates a stable aqueous dispersion, preventing dye aggregation and ensuring even application.[8]

  • Acidic pH: Dyeing is typically performed under acidic conditions (pH 4-5) to ensure the stability of the dye and the fiber (especially PLA).[10]

  • High Temperature: For polyester, temperatures of 120-130 °C are standard. For PLA, a lower temperature of 110-115 °C is used to prevent fiber degradation.[10] This thermal energy is necessary to increase the amorphous regions within the polymer, allowing the dye molecules to diffuse into the fiber structure.

ParameterPolyester (PET)Polylactide (PLA)Rationale
Dye Concentration 1-2% owf1-2% owfControls the depth of shade.
pH 4.5 - 5.54.5 - 5.0Optimizes dye stability and protects the fiber from hydrolysis.[10]
Temperature 120 - 130 °C110 - 115 °CRequired to open up fiber structure for dye penetration.[10]
Time 30 - 60 min15 - 30 minDuration at peak temperature to allow for dye diffusion and fixation.
Liquor Ratio 1:20 - 1:401:20 - 1:40Ratio of the weight of the dyebath to the weight of the fabric.
*owf: on weight of fabric

Step-by-Step Methodology:

  • Prepare Dye Dispersion: Mill the synthesized dye (e.g., 1.0 g) with a dispersing agent (e.g., 1.0 g of a lignosulfonate-based agent) and deionized water to create a fine, stable dispersion.[8]

  • Set Dyebath: Prepare a dyebath according to the desired liquor ratio. Add the dye dispersion and adjust the pH to the target range using an acetic acid/sodium acetate buffer.[8]

  • Dyeing: Introduce the fabric (e.g., polyester or PLA) into the dyebath at room temperature. Raise the temperature at a controlled rate (e.g., 2 °C/min) to the target dyeing temperature (e.g., 110 °C for PLA).

  • Hold: Maintain the dyeing at the target temperature for the specified time (e.g., 30 minutes) with continuous agitation to ensure level dyeing.

  • Cool Down: Cool the dyebath to approximately 50-60 °C before removing the fabric.

  • Rinsing and Reduction Clearing: Rinse the dyed fabric with cold water. For darker shades on polyester, a "reduction clearing" step (a treatment with sodium hydrosulfite and sodium hydroxide) is performed to remove surface dye and improve wash fastness.

  • Final Wash and Dry: Wash the fabric with a non-ionic detergent and water, then dry.

Quality Assessment and Validation

The integrity of the synthesis and application is validated through characterization of the dye and performance testing of the dyed fabric.

  • Dye Characterization: The identity and purity of the synthesized dye should be confirmed using analytical techniques such as UV-Visible Spectrophotometry (to determine λmax), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry.[8][10]

  • Fabric Performance: The quality of the dyeing is assessed by standardized fastness tests, including:

    • Wash Fastness: Evaluates color loss and staining on adjacent fabrics during laundering.

    • Light Fastness: Measures the resistance of the color to fading upon exposure to light.

    • Perspiration and Rubbing Fastness: Assesses color resistance to simulated sweat and physical abrasion.[10]

Dyes derived from this compound generally exhibit good to very good fastness properties, making them suitable for high-quality textile applications.[5][8][10]

References

  • Synthesis and application of azo-anthraquinone disperse dyes on polylactide fabrics. (n.d.). Ahmadu Bello University. [Link]
  • Synthesis and application of yellow azo‐anthraquinone disperse dyes for polylactide fibres. (2009).
  • The Role of 1-Amino-5-chloroanthraquinone in Modern Dye Manufacturing. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Synthesis and application of yellow azo‐anthraquinone disperse dyes for polylactide fibres. (n.d.). SciSpace. [Link]
  • This compound. (n.d.). DrugFuture. [Link]
  • This compound. (n.d.). Stenutz. [Link]
  • Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. (2017). Academic Research Publishing Group. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. (1997). Oriental Journal of Chemistry. [Link]
  • anthraquinone dyestuff this compound/ CAS 82-45-1. (n.d.). Jinan Fuhai Chemical Co., Ltd. [Link]
  • CHEMICAL CONSTITUTIONS OF DISPERSE DYES. (2012). How to dye and procedure of dyeing for textile. [Link]

Sources

Application Notes & Protocols: A Guide to the Laboratory-Scale Nitration of Anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory synthesis of 1-nitroanthraquinone via the electrophilic nitration of anthraquinone. It delineates the underlying chemical principles, offers a detailed, step-by-step protocol, emphasizes critical safety measures, and outlines methods for product purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a foundational understanding and a practical workflow for this important chemical transformation.

Introduction: The Significance of Nitroanthraquinones

Anthraquinone and its derivatives are a cornerstone of the dye industry and serve as pivotal intermediates in the synthesis of a wide array of functional organic molecules, including pharmaceuticals and advanced materials.[1] The introduction of a nitro group onto the anthraquinone scaffold via nitration is a critical first step in many synthetic pathways. The resulting nitroanthraquinones, particularly 1-nitroanthraquinone, are versatile precursors for producing aminoanthraquinones through reduction.[1] These amino derivatives are essential for preparing a vast range of anthraquinone dyes, including vat, acid, disperse, and reactive dyes.[2] The regiochemistry of nitration is paramount, as the position of the nitro group dictates the properties and subsequent reactivity of the molecule.

Mechanistic Insights: Electrophilic Aromatic Substitution

The nitration of anthraquinone is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic rings of the anthraquinone molecule.[3]

Generation of the Nitronium Ion

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[4]

Regioselectivity of the Reaction

The two carbonyl groups on the central ring of anthraquinone are strongly electron-withdrawing and deactivating. This deactivation directs the incoming electrophile (NO₂⁺) to the terminal aromatic rings (A and C). Consequently, substitution occurs almost exclusively at the alpha-positions (1, 4, 5, and 8), as the beta-positions (2, 3, 6, and 7) are more strongly deactivated. The primary product of mononitration is 1-nitroanthraquinone. Further nitration can lead to the formation of dinitroanthraquinones, such as 1,5- and 1,8-dinitroanthraquinone, as major by-products.[2] Controlling the reaction conditions—stoichiometry, temperature, and reaction time—is crucial to maximize the yield of the desired mono-nitrated product and minimize over-nitration.[3]

Critical Safety Protocols for Nitration Reactions

WARNING: Nitration reactions are energetic and potentially hazardous. Nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents. Strict adherence to safety protocols is mandatory.[5]

  • Hazard Assessment: A thorough risk assessment must be conducted before beginning any work.[6] Nitric acid can react violently with organic compounds, and the reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled.[5][6]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood with adequate ventilation to prevent exposure to toxic nitric acid fumes and nitrogen dioxide gas.[5][7] An emergency eyewash and safety shower must be immediately accessible.[8]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[5]

    • A flame-resistant lab coat.

  • Reagent Handling:

    • Always add acid to water, never the other way around. When preparing the nitrating mixture, concentrated sulfuric acid should be added slowly to concentrated nitric acid while cooling in an ice bath.

    • Store nitric acid away from combustible materials, organic solvents, and bases.[9][7]

  • Spill & Emergency Response: An appropriate spill kit containing a neutralizer (such as sodium carbonate or sodium bicarbonate) and absorbent material must be available.[9] All personnel must be trained on the emergency response plan.[5]

Experimental Procedure: Synthesis of 1-Nitroanthraquinone

This protocol details a common method for the nitration of anthraquinone using nitric acid in the absence of sulfuric acid, which can produce a high-purity product.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Anthraquinone97% or higherStandard vendorEnsure it is dry before use.
Nitric Acid (HNO₃)90% or higher, fumingStandard vendorHandle with extreme caution.
Deionized Water--For work-up.
Ice--For cooling baths and work-up.
Round-bottom flask--Appropriate size for the reaction.
Magnetic stirrer and stir bar--For agitation.
Thermometer--To monitor reaction temperature.
Ice Bath--For temperature control.
Buchner Funnel & Filter Flask--For product isolation.
Step-by-Step Synthesis Protocol
  • Reaction Setup: Place a 500 mL round-bottom flask equipped with a magnetic stir bar in a large ice bath situated on a magnetic stir plate inside a chemical fume hood.

  • Reagent Addition: Carefully charge the flask with 125 mL of 90% nitric acid. Begin stirring and allow the acid to cool to below 10°C.

  • Anthraquinone Addition: Once the nitric acid is cooled, slowly add 20.8 g (0.1 mol) of anthraquinone powder in small portions over 30 minutes. Use a powder funnel to avoid contact with the flask neck. Ensure the temperature of the reaction mixture does not exceed 30°C during the addition.

  • Nitration Reaction: After the addition is complete, maintain the reaction mixture with stirring at a controlled temperature of approximately 25°C. The reaction is typically stirred for 48-72 hours to ensure high conversion.[10] Monitor the reaction progress if analytical capabilities (e.g., TLC) are available.

  • Reaction Quenching (Work-up): Prepare a large beaker (2 L) containing approximately 500 g of crushed ice and 500 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. This "drowning" step quenches the reaction and precipitates the crude product.[10]

  • Product Isolation: Allow the slurry to stir for 15-20 minutes to ensure complete precipitation. Isolate the yellow solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

  • Drying: Press the cake dry on the funnel, then transfer the crude 1-nitroanthraquinone to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at 60-70°C. A typical yield of crude product is in the range of 90-96%.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Cool 90% HNO3 in ice bath (<10°C) B Slowly add Anthraquinone (maintain T < 30°C) A->B Step 1 C Stir at 25°C for 48-72 hours B->C Step 2 D Quench by pouring into ice-water mixture C->D Step 3 E Filter crude product (Buchner Funnel) D->E Step 4 F Wash with DI water until neutral E->F Step 5 G Dry product under vacuum F->G Step 6 H Purified 1-Nitroanthraquinone G->H To Purification

Caption: Workflow for the synthesis of 1-nitroanthraquinone.

Purification of 1-Nitroanthraquinone

Crude 1-nitroanthraquinone often contains unreacted starting material and dinitroanthraquinone isomers.[2][11] Purification is necessary to obtain a high-purity product suitable for subsequent reactions. A common and effective method involves treatment with sodium sulfite, which selectively reacts with dinitro isomers.[11][12]

Purification Protocol
  • Slurry Preparation: In a flask equipped for heating and stirring, prepare a slurry of the crude, dry 1-nitroanthraquinone in water. For every 10 g of crude product, use approximately 100 mL of water.

  • Sulfite Addition: Add sodium sulfite (Na₂SO₃). The amount should be empirically determined but a starting point is 0.2-0.5 moles of sodium sulfite per mole of the initial anthraquinone used in the nitration.[11]

  • Heating: Heat the mixture to 90-100°C with vigorous stirring for several hours (e.g., 4-6 hours).[12] During this process, the unwanted dinitro by-products are converted into water-soluble sulfonates, while the 1-nitroanthraquinone remains largely unaffected.

  • Isolation: Cool the mixture to room temperature. Filter the purified 1-nitroanthraquinone, which remains as a solid.

  • Washing and Drying: Wash the purified product thoroughly with hot water, followed by a final rinse with cold water. Dry the product completely. The purity can be expected to be >98%.[13]

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point: Pure 1-nitroanthraquinone has a reported melting point of approximately 228-231°C. A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): TLC can be used to assess purity by comparing the product to the anthraquinone starting material and checking for the presence of by-products. A suitable eluent system is toluene/hexane or dichloromethane.

  • Spectroscopy:

    • FT-IR: Look for characteristic peaks for the C=O groups (around 1675 cm⁻¹) and the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹).

    • ¹H and ¹³C NMR: NMR spectroscopy in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) will provide the definitive structural confirmation.

    • Mass Spectrometry: To confirm the molecular weight (C₁₄H₇NO₄, MW: 253.21 g/mol ).[3]

References

  • Henning, G., et al. (1977). Purification of 1-nitroanthraquinone. U.S. Patent 4,012,426.
  • YouTube. (2024). Nitration reaction safety.
  • Guggenheim, T. L., et al. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.
  • Whelen, M. S. (1942). Process of purifying 1-nitroanthraquinone. U.S. Patent 2,302,729.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Mueller, W., et al. (1976). Process for the preparation of 1-nitro-anthraquinone which is practically free from 1,5-dinitroanthraquinone. U.S. Patent 3,939,185.
  • PrepChem. (n.d.). Synthesis of 1-nitro-anthraquinone.
  • Scalera, M. (1959). Process for the preparation of 1-nitroanthraquinone. U.S. Patent 2,874,168.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • VPScience. (n.d.). NITRATION.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Zhang, Y., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI.

Sources

Application Note: A Stability-Indicating HPLC Method for the Determination of Purity of 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 1-Aminoanthraquinone. The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol with explanations for key experimental choices to ensure scientific integrity and reliable results. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with an acid to ensure optimal peak shape and resolution from potential impurities and degradation products.

Introduction: The Rationale for a Stability-Indicating Method

This compound is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a reliable analytical method is required to separate and quantify the main component from any process-related impurities or degradation products that may arise during synthesis, storage, or formulation.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility.[3][4] This application note details a stability-indicating HPLC method, which is a validated quantitative procedure designed to accurately measure the active ingredient's purity, free from interference from potential degradation products, process impurities, or other components.[5] The development of such a method is a regulatory expectation and is crucial during drug development, as outlined by the International Council for Harmonisation (ICH) guidelines.[6] The method's specificity is demonstrated through forced degradation studies, which intentionally stress the drug substance to generate potential degradants.[7][8]

Chromatographic Principles and Method Causality

The selection of chromatographic conditions is paramount for achieving the desired separation. This method is built on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar.[9][10][11]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen due to its hydrophobicity, which provides excellent retention for the moderately nonpolar this compound molecule. This type of column is versatile and widely used in the pharmaceutical industry for its robustness and ability to resolve a wide range of compounds.[9][12][13]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and water. Acetonitrile is selected for its low viscosity, low UV cutoff, and excellent solvating properties for anthraquinone derivatives. A gradient elution, where the proportion of acetonitrile is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted with good peak shape within a reasonable runtime.[12][14]

  • Mobile Phase Modifier: An acidic modifier, such as 0.1% formic acid or phosphoric acid, is added to both the aqueous and organic phases.[4][15][16] This serves two primary purposes:

    • Peak Shape Improvement: this compound has a basic amino group. At a low pH, this group is protonated, which minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase. This results in sharper, more symmetrical peaks.

    • Consistent Retention: Maintaining a constant pH throughout the gradient run ensures reproducible retention times. For mass spectrometry (MS) compatible applications, formic acid is preferred over non-volatile phosphoric acid.[15][16]

  • Detection Wavelength: The detection wavelength is set at 254 nm.[12] This wavelength provides good sensitivity for the anthraquinone chromophore, allowing for the detection of both the main component and related impurities at low levels. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for all analytes.

Experimental Workflow

The overall process for purity analysis involves sample preparation, HPLC analysis, and data interpretation, including a system suitability check to ensure the chromatographic system is performing adequately.

HPLC Workflow for this compound Purity cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Solution (this compound in Diluent) prep_sample 2. Prepare Sample Solution (Test Article in Diluent) sst 3. System Suitability Test (SST) (Inject Standard) prep_sample->sst analysis 4. Sample Analysis (Inject Sample & Blank) sst->analysis If SST Passes integration 5. Chromatogram Integration analysis->integration calculation 6. Calculate Purity (% Area) & Impurity Profile integration->calculation integration->calculation

Caption: Workflow for this compound Purity Analysis.

Detailed Protocols

  • This compound Reference Standard (≥96.5% purity)[17]

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic Acid or Phosphoric Acid (ACS grade or higher)

  • Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) (ACS grade or higher)[2][12]

ParameterRecommended Condition
HPLC System UHPLC/HPLC with Gradient Pump, Autosampler, Column Oven, and PDA/UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent EC-C18) or equivalent[12]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C[12]
Detection 254 nm[12]
Injection Vol. 10 µL
Run Time ~25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030

Causality of Diluent Choice: this compound is poorly soluble in water but soluble in organic solvents.[2] A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a common diluent. However, for initial dissolution of the solid, a small amount of a stronger organic solvent like DMSO may be necessary before dilution.

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Blank Solution: Use the Diluent as the blank.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of this compound Reference Standard.

    • Transfer to a 50 mL volumetric flask.

    • Add a small amount of DMSO (~2 mL) to dissolve the solid completely.

    • Dilute to volume with the Diluent and mix well.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent and mix well.

  • Sample Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of the this compound sample.

    • Prepare a 50 mL solution following the same procedure as the Standard Stock Solution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

Before sample analysis, the performance of the chromatographic system must be verified. This is a core requirement for method trustworthiness.[3][18] Inject the Working Standard Solution (50 µg/mL) in five replicate injections and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to generate narrow peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n=5 injectionsDemonstrates the precision of the injector and the stability of the detector response.[18]
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed.

  • Inject the Blank solution once to ensure no interfering peaks are present at the retention time of this compound or its impurities.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution periodically (e.g., after every 6-10 sample injections) to monitor system performance over the analytical run.

Data Analysis and Purity Calculation

The purity of the this compound sample is typically determined by the area percent method. This method assumes that all impurities have a similar detector response to the main component at the chosen wavelength.

  • Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).

  • Calculate the area percentage of the this compound peak relative to the total area of all integrated peaks.

Formula for Purity (%):

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Report any individual impurity exceeding the reporting threshold.

Method Specificity: Forced Degradation Protocol

To establish the stability-indicating nature of the method, forced degradation studies must be performed.[5][6] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are generated without over-stressing the molecule, which could lead to irrelevant secondary degradants.[7]

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) oxidation Oxidation (e.g., 3% H₂O₂) thermal Thermal (e.g., 80°C) photo Photolytic (ICH Q1B light exposure) control Control Sample (Untreated) neutralize Neutralize (if needed) photo->neutralize inject Inject & Analyze by HPLC neutralize->inject purity Assess Peak Purity (PDA Detector) inject->purity mass_balance Calculate Mass Balance purity->mass_balance

Caption: Protocol for Forced Degradation Studies.

Protocol:

  • Preparation: Prepare solutions of this compound (~500 µg/mL) and expose them to the following conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C.

    • Base Hydrolysis: Add 1M NaOH and keep at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat a solution at 80°C.

    • Photolytic Degradation: Expose a solution to light according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to the target concentration, and analyze using the HPLC method described above.

  • Evaluation: Analyze the resulting chromatograms to confirm that all degradation product peaks are well-resolved from the main this compound peak and from each other. Use a PDA detector to check for peak purity, ensuring no co-elution is occurring.

Conclusion

The RP-HPLC method detailed in this application note is specific, robust, and suitable for its intended purpose of determining the purity of this compound. The use of a gradient elution on a C18 column provides excellent resolution, while the forced degradation studies confirm the stability-indicating nature of the assay. This method provides a solid foundation for quality control, stability testing, and regulatory submissions in the pharmaceutical and chemical industries.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound, 96%.
  • Solubility of Things. (n.d.). This compound.
  • Wang, Y., et al. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI.
  • Logoyda, L., et al. (2021). Characterization of this compound metabolite in rats after oral administration by HPLC-MS. ResearchGate.
  • Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
  • Patel, Y., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Sabegh, M. A., et al. (2019). Solubility of this compound and 1-nitroanthraquinone in supercritical carbon dioxide. ResearchGate.
  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry.
  • McCalley, D. V. (2015). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International.
  • Singh, B., & Singh, S. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Shinde, S. S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Xu, X., et al. (2012). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. NIH National Library of Medicine.
  • SIELC Technologies. (n.d.). Separation of 1-Amino-4,5,8-trihydroxyanthraquinone on Newcrom R1 HPLC column.
  • Aly, F. A., et al. (2023). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol. MDPI.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Nawrocki, J. (2010). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass.
  • Hemmateenejad, B., et al. (2008). Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase. PubMed.
  • Aly, F. A., et al. (2023). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI.
  • Phenomenex. (2023). Pharmacopeia Application eBook.
  • Singh, R., et al. (2012). HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library.
  • George, D., et al. (n.d.). Live qualification/validation of purity methods for protein products.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.

Sources

1-Aminoanthraquinone: A Versatile Precursor for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of 1-Aminoanthraquinone

This compound (1-AAQ), a derivative of anthraquinone, is a cornerstone in the synthesis of a vast array of functional organic materials.[1] Its rigid, planar structure and the presence of a reactive primary amine group make it an exceptionally versatile building block. For decades, it has been a key intermediate in the production of vibrant and robust dyes and pigments.[2] More recently, its unique electronic and photophysical properties have led to its exploration in cutting-edge applications, including organic electronics, chemosensors, and advanced polymers.[3][4] This guide provides an in-depth exploration of 1-AAQ's potential, offering detailed protocols and scientific rationale for its use in creating high-performance functional materials.

Physicochemical Properties and Safety Considerations

This compound is a crystalline solid, typically appearing as red to brown needles or powder.[5] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₉NO₂[6]
Molecular Weight223.23 g/mol [6]
Melting Point253-256 °C[6]
SolubilityInsoluble in water; soluble in hot nitrobenzene, toluene, xylene, ether, acetic acid, chloroform, and benzene.[6]

Safety Precautions: this compound is an irritant to the eyes, skin, and respiratory system.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[8] All manipulations should be carried out in a well-ventilated fume hood.[8] Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.

Application in the Synthesis of High-Performance Dyes

The primary and most established application of this compound is in the synthesis of anthraquinone dyes, which are prized for their brilliant colors and exceptional lightfastness.[9] The amino group serves as a key functional handle for introducing various substituents to tune the color and properties of the final dye. A prominent example is the synthesis of Disperse Red 60, a widely used dye for synthetic fibers.

Protocol 1: Synthesis of C.I. Disperse Red 60

This protocol outlines the synthesis of Disperse Red 60, chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, from a derivative of this compound.[6] The synthesis involves the nucleophilic aromatic substitution of a bromine atom in 1-amino-2-bromo-4-hydroxyanthraquinone with phenol in an alkaline medium.[6]

Materials:

  • 1-amino-2-bromo-4-hydroxyanthraquinone

  • Phenol

  • Potassium carbonate (anhydrous)

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

Procedure:

  • Dehydration: In a three-necked round-bottom flask equipped with a mechanical stirrer and condenser, charge phenol and anhydrous potassium carbonate. Heat the mixture to 130-155°C under a gentle stream of nitrogen to remove any residual water.[10]

  • Condensation: Once the system is anhydrous, add 1-amino-2-bromo-4-hydroxyanthraquinone to the reaction mixture. Maintain the temperature at 150-158°C and stir vigorously.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., toluene:ethyl acetate 8:2). The reaction is typically complete within 6-8 hours.[11]

  • Isolation: After completion, cool the reaction mixture to approximately 90°C. Slowly add water to precipitate the product.[12]

  • Purification: Filter the crude product using a Buchner funnel and wash thoroughly with hot water to remove unreacted phenol and inorganic salts. The product can be further purified by recrystallization from a suitable solvent like toluene.

  • Drying: Dry the purified Disperse Red 60 in a vacuum oven at 80-90°C to a constant weight.

Causality in the Protocol: The anhydrous conditions in the initial step are crucial to prevent the hydrolysis of the starting material and to favor the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electron-deficient carbon atom bearing the bromine atom.

Caption: Synthesis of C.I. Disperse Red 60.

This compound in the Realm of Conductive Polymers

The electroactive nature of the anthraquinone core, coupled with the polymerizable amino group, makes 1-AAQ an attractive monomer for the synthesis of conductive polymers. These polymers have potential applications in energy storage, electrocatalysis, and sensors.[13] Poly(this compound) (P1AAQ) can be readily synthesized via electropolymerization.

Protocol 2: Electropolymerization of this compound

This protocol describes the electrochemical deposition of a P1AAQ film on a glassy carbon electrode (GCE).

Materials:

  • This compound (1-AAQ)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Acetonitrile (ACN)

  • Argon or Nitrogen gas

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working electrode: Glassy Carbon Electrode; Counter electrode: Platinum wire; Reference electrode: Ag/AgCl)

  • Polishing materials for GCE (alumina slurry or diamond paste)

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry or diamond paste to a mirror finish. Rinse thoroughly with deionized water and sonicate in deionized water and ethanol for 5 minutes each. Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a 5.0 mM solution of this compound in a mixed solvent of 4.0 M H₂SO₄ and acetonitrile (7:3 v/v).[13] Purge the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization: Immerse the three electrodes into the electrolyte solution. Perform cyclic voltammetry (CV) by scanning the potential from -0.5 V to +1.4 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for a desired number of cycles (e.g., 10-20 cycles).[13] A polymeric film will gradually deposit on the GCE surface.

  • Post-treatment: After polymerization, rinse the P1AAQ-modified GCE with deionized water to remove any unreacted monomer and electrolyte. The modified electrode is now ready for characterization and application.

Self-Validation: The successful formation of the P1AAQ film can be visually confirmed by the appearance of a colored film on the electrode surface. Electrochemically, the growth of the polymer film is evidenced by the increase in the peak currents of the redox waves in the successive CV cycles.

Electropolymerization_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Deposition cluster_post Post-Treatment Polish_GCE Polish and Clean Glassy Carbon Electrode Prepare_Electrolyte Prepare 1-AAQ in H₂SO₄/ACN Solution Purge_Solution Purge with N₂/Ar Assemble_Cell Assemble 3-Electrode Cell Purge_Solution->Assemble_Cell Run_CV Cyclic Voltammetry (-0.5V to +1.4V, 100mV/s) Rinse_Electrode Rinse with Deionized Water Run_CV->Rinse_Electrode Characterize Characterization (CV, SEM) Rinse_Electrode->Characterize

Caption: Workflow for P1AAQ Electropolymerization.

Characterization of this compound-Based Materials

A comprehensive characterization is essential to understand the structure-property relationships of the synthesized materials.

Cyclic Voltammetry (CV) of P1AAQ Films

CV is a powerful technique to probe the electrochemical properties of the P1AAQ film.

Protocol:

  • Place the P1AAQ-modified GCE in a monomer-free electrolyte solution (e.g., 0.1 M H₂SO₄).

  • Record the cyclic voltammogram in a potential window where the polymer is active (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).[14]

  • The resulting voltammograms will show characteristic redox peaks corresponding to the electrochemical processes of the polymer. The relationship between peak current and scan rate can provide insights into the charge transfer kinetics.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the synthesized materials.

Sample Preparation Protocol for SEM:

  • Mounting: For powdered samples (e.g., dyes), mount a small amount onto an aluminum stub using double-sided carbon tape. For polymer films on electrodes, the entire electrode can be mounted.[15]

  • Coating: As 1-AAQ and its derivatives are generally non-conductive, a thin layer of a conductive material (e.g., gold or carbon) must be sputtered onto the sample surface to prevent charging under the electron beam.[16]

  • Imaging: The coated sample is then introduced into the SEM chamber for imaging.

Emerging Applications: Photocatalysis and Chemosensing

The inherent photochemical activity of the anthraquinone moiety makes its derivatives promising candidates for photocatalysis.[4] Recent studies have shown that 1,5-diaminoanthraquinone immobilized on silica nanoparticles can act as a recyclable heterogeneous photocatalyst for various organic transformations.[17]

Furthermore, the amino group of 1-AAQ can be readily functionalized to create Schiff bases, which can act as selective chemosensors for metal ions.[18] The condensation reaction of this compound with various aldehydes or ketones yields Schiff bases where the imine nitrogen and other donor atoms can coordinate with metal ions, leading to a colorimetric or fluorometric response.

Protocol 3: General Synthesis of this compound-Based Schiff Bases

This protocol provides a general method for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., salicylaldehyde for a potential sensor)

  • Ethanol or methanol

  • Catalytic amount of glacial acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature to allow the Schiff base product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

The specific properties and applications of the resulting Schiff base will depend on the choice of the carbonyl compound.

Conclusion and Future Outlook

This compound continues to be a remarkably relevant and versatile building block in the field of functional materials. Its rich chemistry allows for the creation of a diverse range of materials with tailored properties. While its role in the dye industry is well-established, its potential in advanced applications such as organic electronics, photocatalysis, and sensing is still being actively explored. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their pursuit of novel and impactful functional materials. The continued investigation into the derivatives of this compound promises to yield even more exciting discoveries and applications in the years to come.

References

  • Google Patents.
  • Hangzhou Fucai Chem Co., Ltd. Production method of disperse red 60. [Link]
  • RSC Publishing.
  • RSC Publishing.
  • Wikipedia. Anthraquinone dyes. [Link]
  • Google Patents. CN101003691A - Method for producing modified disperse red 60.
  • iGEM. Protocol for cyclic voltammetry. [Link]
  • ChemBK. This compound. [Link]
  • ATA Scientific. A Simple Guide For Preparing Samples For Sem Imaging. [Link]
  • Semantic Scholar. Schiff Bases Derived from this compound: A New Class of Analgesic Compounds. [Link]
  • PMC - NIH.
  • PubMed Central. An impedimetric approach for determination of ammonium using silver/poly-1-aminoanthraquinone/carbon paste electrode. [Link]
  • VacCoat.
  • Solubility of Things. This compound. [Link]
  • ResearchGate. Cyclic voltammetry of this compound and compounds 7, 8, and 12... [Link]
  • ResearchGate. Kinetics of Electropolymerization of 1-Amino-9, 10-anthraquinone. [Link]
  • MDPI. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface. [Link]
  • Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Googleapis.com.
  • ResearchGate. (PDF)
  • ResearchGate. Schiff Bases Derived from this compound: A New Class of Analgesic Compounds. [Link]
  • Semantic Scholar.
  • MDPI.
  • Asian Journal of Applied Chemistry Research. A Green and Scalable Synthesis of 1-Amino Anthraquinone. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-aminoanthraquinone (1-AAQ). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

The main industrial pathways to synthesize this compound are through the ammonolysis of anthraquinone-1-sulfonic acid or the amination of 1-nitroanthraquinone.[1] The choice between these routes often depends on factors like raw material availability, cost, and environmental regulations.[1] Another method involves the reaction of 1-chloroanthraquinone with ammonia, often catalyzed by copper compounds.[2][3][4]

Q2: What are the major safety concerns during this compound synthesis?

The synthesis of this compound, particularly through ammonolysis, is considered a hazardous chemical process.[1] Key concerns include:

  • High Pressure & Temperature: Ammonolysis reactions are typically conducted at high temperatures (130-225°C) and pressures to achieve a practical reaction rate.[1][5] This necessitates the use of specialized equipment like autoclaves.

  • Ammonia Volatility: Ammonia is volatile, and its vapors can form explosive mixtures with air in concentrations between 16% and 28%.[1] Leaks in the reaction system pose a significant explosion risk.

  • Toxicity: this compound itself can cause skin allergies and eczema.[6] Proper personal protective equipment (PPE) and well-ventilated workspaces are essential.

  • Hazardous Reagents: Some older methods for preparing the anthraquinone-1-sulfonic acid precursor use mercury, which is highly toxic and presents severe environmental disposal problems.[2][4]

Q3: How do I choose the best starting material for my synthesis?

The selection of a starting material depends on your laboratory's capabilities, scale, and desired purity.

  • Anthraquinone-1-sulfonic acid: This is a traditional route. The sulfonation of anthraquinone, however, can be challenging to control and may require a mercury catalyst, though mercury-free alternatives exist.[2][7][8] The subsequent ammonolysis requires high pressure.

  • 1-Nitroanthraquinone: This is often preferred in industry due to high productivity and cost-effectiveness.[1] However, the initial nitration of anthraquinone can produce a mixture of isomers that require purification.[2][4] The reduction or ammonolysis of the nitro group can be highly effective, with modern continuous-flow methods offering enhanced safety and control.[1][9]

  • 1-Chloroanthraquinone: This route can be effective but often requires a copper catalyst and high temperatures (200-350°C) for the ammonolysis step.[2][3]

Q4: What are the typical impurities I might encounter and how can they be removed?

Common impurities depend on the synthetic route and include:

  • Isomers: Direct nitration of anthraquinone can yield 2-nitroanthraquinone and various dinitroanthraquinones, which are then converted to the corresponding aminoanthraquinones.[2][4]

  • Diaminoanthraquinones: These can form during the reaction and are a common impurity in crude 1-AAQ.[10]

  • Side-Reaction Products: During ammonolysis of 1-nitroanthraquinone, byproducts such as this compound imines and hydroxylated compounds can form under certain conditions.[1]

  • Unreacted Starting Material: Incomplete reactions will leave residual starting materials.

Purification often involves hydrogenation of the crude product to form water-soluble anthrahydroquinones, followed by a series of partial oxidation and filtration steps to separate the desired product from impurities.[10] Recrystallization from solvents like toluene is also a common purification method.[11]

Synthetic Pathways Overview

The primary routes for synthesizing this compound are visualized below. Each pathway presents unique challenges and optimization opportunities.

G Anthraquinone Anthraquinone SulfonicAcid Anthraquinone-1-Sulfonic Acid Anthraquinone->SulfonicAcid Sulfonation (H₂SO₄/Oleum, Hg catalyst) NitroAQ 1-Nitroanthraquinone Anthraquinone->NitroAQ Nitration (HNO₃/H₂SO₄) ChloroAQ 1-Chloroanthraquinone Anthraquinone->ChloroAQ Chlorination AAQ This compound SulfonicAcid->AAQ Ammonolysis (aq. NH₃, high T/P) NitroAQ->AAQ Ammonolysis or Reduction (aq. NH₃ or Na₂S/NaHS) ChloroAQ->AAQ Ammonolysis (aq. NH₃, Cu catalyst) G Start Problem: Low Yield of 1-AAQ CheckTemp Is Temperature Optimal? (e.g., ~213°C for flow) Start->CheckTemp CheckRatio Is M-Ratio Correct? (e.g., ~4.5) CheckTemp->CheckRatio Yes AdjustTemp Action: Adjust Temperature. Avoid >225°C to prevent side reactions. CheckTemp->AdjustTemp No CheckTime Is Residence Time Sufficient? (e.g., ~4.3 min for flow) CheckRatio->CheckTime Yes AdjustRatio Action: Increase M-Ratio. Avoid >7.5. CheckRatio->AdjustRatio No AdjustTime Action: Increase Reaction Time. Monitor via HPLC/TLC. CheckTime->AdjustTime No Success Yield Improved CheckTime->Success Yes AdjustTemp->CheckRatio AdjustRatio->CheckTime AdjustTime->Success

Caption: Systematic troubleshooting for low 1-AAQ yield.

Q: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A: The formation of byproducts such as this compound imine, hydroxylated compounds, or intermolecular condensation products is directly related to the reaction conditions. [1]

  • Cause: Extreme excess of ammonia and very high temperatures can promote the formation of imines and other byproducts. [1]* Solution: To optimize selectivity, it is crucial to find a balance. Avoid overly aggressive conditions. A moderate excess of ammonia (M-ratio of 4.5) and a carefully controlled temperature (e.g., 213°C) are key. [1][9]Using a continuous-flow setup can provide superior control over temperature and residence time, thereby minimizing the window for side reactions to occur. [1]

Optimized Protocols & Data

Data Summary: Optimized Reaction Parameters

The following table summarizes optimized conditions for this compound synthesis via the ammonolysis of 1-nitroanthraquinone in a continuous-flow system, which has been shown to produce high yields safely and efficiently. [1][9]

Parameter Optimized Value Rationale & Citation
Reaction Temperature 213 °C Balances reaction rate and selectivity. Higher temperatures can increase side reactions. [1][5]
M-Ratio (Ammonia:NAQ) 4.5 Provides sufficient excess ammonia to drive the reaction without promoting significant imine formation. [1][5]
Residence Time 4.3 minutes Allows for high conversion without prolonged exposure to high temperatures. [1][5]
Substrate Conc. 0.13 M A concentration demonstrated to be effective in the optimized system. [5]

| Expected Yield | ~88% | Achievable under the optimized continuous-flow conditions. [1][5][9]|

Experimental Protocol: Continuous-Flow Synthesis of this compound

This protocol is based on an optimized, high-yield continuous-flow method. [1][9] Materials:

  • 1-Nitroanthraquinone (NAQ)

  • Aqueous Ammonia (specify concentration)

  • Solvent (e.g., suitable for dissolving NAQ)

  • Continuous-flow microreactor system with temperature and pressure control

  • HPLC for analysis

Procedure:

  • Preparation: Prepare a 0.13 M solution of 1-nitroanthraquinone in a suitable solvent.

  • System Setup: Set up the continuous-flow reactor system. Ensure all connections are secure to handle the required pressure.

  • Parameter Setting:

    • Set the reactor temperature to 213°C.

    • Set the flow rates of the NAQ solution and the aqueous ammonia to achieve a molar ratio (M-ratio) of 4.5.

    • Adjust the total flow rate to achieve a residence time of 4.3 minutes within the heated zone of the reactor.

  • Reaction Initiation: Begin pumping the reagents through the reactor system. Allow the system to stabilize for a few minutes before collecting the product.

  • Product Collection: Collect the effluent from the reactor outlet.

  • Workup and Analysis:

    • Cool the collected product stream.

    • Precipitate the this compound product, which may occur upon cooling.

    • Isolate the solid product by filtration and wash with water.

    • Dry the product under vacuum.

    • Analyze the product purity and yield using HPLC.

References

  • Lei, C., et al. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules, 28(11), 4314. [Link]
  • Lei, C., et al. (2023). (PDF) Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • EP0499450A1 - Synthesis of this compound.
  • Wilson, C. V., et al. 1-methylaminoanthraquinone. Organic Syntheses Procedure. [Link]
  • EP 0499451 A1 - Synthesis of 1-amino-anthraquinone.
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC - NIH. [Link]
  • Lei, C., et al. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. PubMed. [Link]
  • US3984425A - Process for purifying this compound.
  • This compound. ChemBK. [Link]
  • CN104447367A - Preparation method of 1-amino-anthraquinone.
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research. [Link]
  • CN108129363A - Synthesis of this compound-2-sulfonic acid by solid phase method.
  • POTASSIUM ANTHRAQUINONE-α-SULFON
  • US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids.

Sources

Technical Support Center: Purification of Crude 1-Aminoanthraquinone by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the purification of 1-aminoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. As a compound central to the synthesis of numerous dyes and pharmaceuticals, achieving high purity is paramount.[1][2][3] This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter during the crystallization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for a successful purification workflow.

Q1: What are the typical impurities found in crude this compound and why are they present?

Understanding the impurity profile of your crude material is the first step in designing an effective purification strategy. The impurities are direct by-products of the synthetic route used. The most common synthesis involves the nitration of anthraquinone to 1-nitroanthraquinone, followed by reduction.[4]

Common impurities include:

  • Isomeric and Over-Nitrated Products: The initial nitration of anthraquinone is often not perfectly selective, leading to the formation of 2-nitroanthraquinone and various dinitroanthraquinones (e.g., 1,5-, 1,8-, 1,6-, and 1,7-isomers).[4][5]

  • Corresponding Amino Impurities: During the subsequent reduction step, these nitro-impurities are converted into their corresponding amino derivatives, such as 2-aminoanthraquinone and various diaminoanthraquinones (DAAQs).[5][6] These DAAQs are often the most challenging impurities to remove due to similar physical properties.

  • Unreacted Starting Materials: Depending on reaction conditions and work-up, residual unreacted anthraquinone or 1-nitroanthraquinone may persist in the crude product.[5][7]

  • Process-Related Impurities: Side-reactions can lead to other by-products, such as anthraquinone-1-sulfonic acid if sulfonation routes are used, or various condensation products.[8][9]

The presence of these impurities, particularly the isomers, can significantly impact the quality, color, and performance of the final dyes or active pharmaceutical ingredients.[4]

Q2: How do I select the best solvent for the crystallization of this compound?

Solvent selection is the most critical parameter in crystallization.[10] The ideal solvent should exhibit a steep solubility curve for this compound: high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is what allows for high recovery of the purified product upon cooling.[11]

Causality Behind Solvent Choice:

  • Solubility Profile: Test the solubility of your crude material in small amounts of various candidate solvents at both room temperature and their boiling points.

  • Impurity Solubility: Ideally, the impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[12]

  • Boiling Point: The solvent's boiling point should be high enough to sufficiently dissolve the compound but not so high that it becomes difficult to remove during the drying phase.

  • Reactivity: The solvent must be inert and not react with this compound.[2][13]

The table below summarizes common solvents used for this compound crystallization.

SolventBoiling Point (°C)Suitability and Expert Insights
Glacial Acetic Acid ~118 °CExcellent choice. Frequently used for anthraquinone derivatives.[1][14] Provides good differential solubility. The acidic nature can help suppress the solubility of basic impurities.
Toluene ~111 °CGood choice. Soluble when hot, less soluble when cold.[2][15] Less polar than acetic acid, which can alter the solubility of certain impurities.
Xylene ~140 °CGood choice. Similar to toluene but with a higher boiling point, which can improve the dissolution of less soluble crude materials.[2][15]
Nitrobenzene ~211 °CEffective but use with caution. Excellent solvent for dissolving this compound when hot.[2][15] However, its high boiling point and toxicity make it difficult to handle and remove completely. Generally reserved for very difficult purifications.
Dimethylformamide (DMF) ~153 °CGood solvent for dissolution. this compound is soluble in DMF.[16] It can be used as the primary solvent in a system where an anti-solvent (a miscible liquid in which the compound is insoluble) is added to induce crystallization.
Ethanol ~78 °CPoor primary solvent. this compound is only slightly soluble in cold ethanol.[15] It is more suitable as a washing solvent to remove residual mother liquor from the filtered crystals.[14]
Q3: What are the key physicochemical properties of this compound that influence crystallization?

Knowledge of the compound's properties is essential for troubleshooting and optimizing the process.

PropertyValueSignificance in Crystallization
Molecular Formula C₁₄H₉NO₂---
Molecular Weight 223.23 g/mol Used for calculating molar quantities and theoretical yields.[17]
Appearance Bright orange-red to ruby-red crystalline solid.[1][16][17]The color is an excellent indicator of purity. A dull, brown, or off-color hue suggests the presence of impurities.
Melting Point 253-255 °C[2][13]A sharp melting point within this range is a primary indicator of high purity. A broad or depressed melting range signifies impurities.
Water Solubility Practically insoluble (312.5 µg/L at 25 °C).[13][15]Confirms that aqueous systems are unsuitable for crystallization but are effective for washing away water-soluble inorganic salts.
Organic Solvent Solubility Soluble in hot solvents like acetic acid, toluene, xylene, and nitrobenzene; slightly soluble in cold ethanol.[1][2][13][15]This property is the basis for purification by crystallization.
Q4: What are the essential safety precautions for this procedure?

This compound is classified as a hazardous substance, primarily causing irritation.[15][18] Adherence to safety protocols is non-negotiable.

  • Engineering Controls: Always handle this compound powder and crystallization solvents inside a certified chemical fume hood to minimize inhalation of dust and vapors.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Eye Protection: Chemical safety goggles.[19]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat.[19]

  • Handling: Avoid creating dust when transferring the solid.[19] Use with adequate ventilation.[20]

  • Incompatibility: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][13]

  • Waste Disposal: Dispose of mother liquor and any contaminated materials as hazardous chemical waste according to your institution's guidelines.[20][21]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization process.

Q1: My compound is not crystallizing, even after the solution has cooled completely. What should I do?

This is a common issue related to nucleation, the initial formation of crystal seeds. The solution is likely supersaturated, but the energy barrier for crystal formation has not been overcome.

Troubleshooting Workflow:

G start Supersaturated solution fails to crystallize scratch Induce Nucleation: Scratch inner surface of the flask with a glass rod. start->scratch seed Add a Seed Crystal: Introduce a tiny crystal of pure 1-AAQ. scratch->seed If no success concentrate Increase Concentration: Gently evaporate some solvent and allow to cool again. seed->concentrate If no success anti_solvent Add an Anti-Solvent: Slowly add a miscible solvent in which 1-AAQ is insoluble. concentrate->anti_solvent If no success reassess Re-evaluate System: Is the concentration too low? Is the solvent choice correct? anti_solvent->reassess If no success G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolution Dissolve crude 1-AAQ in a minimum amount of boiling glacial acetic acid. hot_filter 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution by gravity. dissolve->hot_filter cool 3. Cooling & Crystallization Allow the filtrate to cool slowly and undisturbed to room temperature, then in an ice bath. hot_filter->cool vac_filter 4. Vacuum Filtration Collect crystals on a Büchner funnel. cool->vac_filter wash 5. Washing Wash crystals with a small amount of cold ethanol to remove residual acetic acid. vac_filter->wash dry 6. Drying Dry the purified crystals under vacuum. wash->dry

Sources

Technical Support Center: Synthesis of 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Aminoanthraquinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to overcome low yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two predominant industrial routes for synthesizing this compound are the nitration of anthraquinone followed by reduction, and the ammonolysis of 1-nitroanthraquinone. Historically, the reaction of anthraquinone-1-sulfonic acid with ammonia was also widely used, but environmental concerns associated with the use of mercury catalysts have diminished its application.[1][2] Alternative multi-step syntheses starting from precursors like 2-substituted benzoic acids have also been developed to ensure high selectivity.[2][3]

Q2: I'm observing a significant amount of 2-nitroanthraquinone and dinitroanthraquinones in my nitration step. How can I minimize these byproducts?

A2: The formation of 2-nitroanthraquinone and dinitroanthraquinones is a common challenge in the nitration of anthraquinone.[1] The key to minimizing these byproducts is stringent temperature control. Running the reaction at elevated temperatures increases the formation of these impurities.[4] It is advisable to maintain a reaction temperature below 40°C.[4] Additionally, controlling the nitration depth by adjusting the molar ratio of nitric acid to anthraquinone can help in selectively forming 1-nitroanthraquinone.[5] Some processes even suggest discontinuing the reaction before completion to prevent substantial dinitroanthraquinone formation.

Q3: My final this compound product is contaminated with diaminoanthraquinones. What is the best way to remove them?

A3: Diaminoanthraquinone impurities can form during the reduction of dinitroanthraquinone byproducts from the nitration step. A patented method for purification involves hydrogenating the crude this compound in an aqueous basic medium with a catalyst like Raney nickel. This converts the aminoanthraquinones to their hydroquinone forms. A subsequent partial oxidation and separation of water-insoluble materials can effectively remove the diaminoanthraquinone impurities, yielding this compound with high purity.[6]

Q4: What are the advantages of using a continuous-flow method for the ammonolysis of 1-nitroanthraquinone?

A4: The traditional batch ammonolysis of 1-nitroanthraquinone requires high temperatures and pressures, posing safety risks. A continuous-flow method offers significant advantages in terms of safety and efficiency.[7][8] It allows for better control over reaction parameters, enhanced heat and mass transfer, and inherently safer operation.[7] This method can achieve high yields of this compound (around 88%) with shorter residence times.[8][9]

Q5: Can you explain the mechanism of the reduction of 1-nitroanthraquinone using sodium sulfide?

A5: The reduction of aromatic nitro compounds like 1-nitroanthraquinone with sodium sulfide is a complex process involving electron transfer. Sodium sulfide acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamino species, before yielding the final amino group. The overall stoichiometry of the reaction is:

4 ArNO₂ + 6 Na₂S + 7 H₂O → 4 ArNH₂ + 3 Na₂S₂O₃ + 6 NaOH

This reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

Troubleshooting Guide: Overcoming Low Yield

Low yield in this compound synthesis can be attributed to various factors, from incomplete reactions to the formation of side products. This guide provides a systematic approach to troubleshooting these issues.

Problem Potential Cause Recommended Solution
Low yield of 1-nitroanthraquinone in the nitration step Incomplete reaction: Insufficient nitrating agent or reaction time.Increase the molar ratio of nitric acid to anthraquinone and/or extend the reaction time. Monitor the reaction progress using TLC or HPLC.
Formation of byproducts: High reaction temperature leading to the formation of 2-nitroanthraquinone and dinitroanthraquinones.[4]Maintain strict temperature control, preferably below 40°C.[4] Consider using a solvent like ethylene dichloride to moderate the reaction.[5]
Low yield in the reduction of 1-nitroanthraquinone Incomplete reduction: Insufficient reducing agent, low reaction temperature, or short reaction time.Ensure a sufficient molar excess of the reducing agent (e.g., sodium sulfide or sodium hydrosulfide). Optimize the reaction temperature and time. For sodium hydrosulfide, a temperature of 94-96°C has been shown to give high yields.[3]
Side reactions: Formation of undesired byproducts due to harsh reaction conditions.Use milder reducing agents or optimize the reaction conditions. Catalytic hydrogenation over a suitable catalyst can be a cleaner alternative.
Formation of this compound imine during ammonolysis Excess ammonia and high temperatures: These conditions can promote the formation of the imine byproduct.[8]Optimize the molar ratio of ammonia to 1-nitroanthraquinone. While an excess of ammonia is necessary, an extreme excess should be avoided.[8] The imine can be hydrolyzed back to this compound by treatment with water at elevated temperatures.[10]
Loss of product during purification Suboptimal crystallization conditions: Using an inappropriate solvent or cooling rate can lead to poor recovery.Screen different solvents for crystallization to find one that provides high recovery of pure this compound. Control the cooling rate to allow for the formation of well-defined crystals.
Incomplete separation of byproducts: Impurities co-precipitating with the desired product.Employ purification techniques specifically designed to remove the identified impurities, such as the hydrogenation-oxidation method for diaminoanthraquinones.[6]

Experimental Protocols

Protocol 1: Nitration of Anthraquinone

This protocol is a general guideline for the synthesis of 1-nitroanthraquinone.

Materials:

  • Anthraquinone

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (100%)

  • Dichloroethane

  • Ice

Procedure:

  • In a reaction flask, suspend anthraquinone in dichloroethane.

  • Add concentrated nitric acid to the suspension.

  • While maintaining the temperature between 35-40°C, slowly add concentrated sulfuric acid dropwise.

  • After the addition is complete, maintain the reaction mixture at the same temperature for 3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture onto ice to precipitate the crude 1-nitroanthraquinone.

  • Filter the precipitate and wash with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization or used directly in the subsequent reduction step.[5]

Protocol 2: Reduction of 1-Nitroanthraquinone with Sodium Hydrosulfide

This protocol describes a high-yield synthesis of this compound.[3]

Materials:

  • 1-Nitroanthraquinone (98% purity)

  • Sodium Hydrosulfide (aqueous solution, 12.0%)

  • Water

Procedure:

  • Prepare a slurry of 1-nitroanthraquinone in water.

  • In a reaction vessel equipped with a stirrer, maintain the internal temperature at 94-96°C.

  • Simultaneously add the 1-nitroanthraquinone slurry and the aqueous sodium hydrosulfide solution dropwise to the vessel while maintaining vigorous agitation.

  • After a continuous addition for a set period, the product, this compound, can be continuously withdrawn from the reaction mixture.

  • The crystalline product can be isolated by filtration. This method has been reported to yield this compound with 98.5% purity and a yield of 99.3%.[3]

Visualizing the Synthesis

The Core Synthesis Pathway

The following diagram illustrates the primary two-step synthesis of this compound from anthraquinone.

Synthesis_Pathway Anthraquinone Anthraquinone Nitration Nitration (HNO₃, H₂SO₄) Anthraquinone->Nitration Nitroanthraquinone 1-Nitroanthraquinone Nitration->Nitroanthraquinone Byproducts Byproducts (2-nitro & dinitro isomers) Nitration->Byproducts Reduction Reduction (e.g., NaSH) Nitroanthraquinone->Reduction Aminoanthraquinone This compound Reduction->Aminoanthraquinone

Caption: The primary synthesis route to this compound.

Troubleshooting Logic Flow

This diagram outlines a logical approach to diagnosing and resolving low yield issues.

Troubleshooting_Flow Start Low Yield of This compound CheckNitration Analyze Nitration Product (TLC/HPLC) Start->CheckNitration LowPurityNitration High Byproduct Content? CheckNitration->LowPurityNitration CheckReduction Analyze Reduction Product (TLC/HPLC) IncompleteReduction Incomplete Reaction? CheckReduction->IncompleteReduction IncompleteNitration Incomplete Reaction? LowPurityNitration->IncompleteNitration No OptimizeNitrationTemp Optimize Temperature (< 40°C) LowPurityNitration->OptimizeNitrationTemp Yes IncompleteNitration->CheckReduction No OptimizeNitrationTime Increase Reaction Time or Nitrating Agent IncompleteNitration->OptimizeNitrationTime Yes OptimizeReduction Increase Reducing Agent, Time, or Temperature IncompleteReduction->OptimizeReduction Yes FinalProduct High Purity Product IncompleteReduction->FinalProduct No PurifyCrude Purify Crude 1-Nitroanthraquinone OptimizeNitrationTemp->PurifyCrude OptimizeNitrationTime->CheckNitration OptimizeReduction->CheckReduction PurifyCrude->CheckReduction

Caption: A systematic workflow for troubleshooting low yields.

References

  • Sumitomo Chemical Company, Limited. (1983). Process for producing this compound. U.S.
  • Celanese Corporation. (1992). Synthesis of 1-amino-anthraquinone.
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • Mitsui Toatsu Chemicals, Inc. (1976). Process for purifying this compound. U.S.
  • Wilson, C. V., et al. (1941). 1-Methylaminoanthraquinone. Organic Syntheses, 21, 76. [Link]
  • Celanese Corporation. (1992). Synthesis of this compound.
  • Zhou, F., et al. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules, 28(11), 4314. [Link]
  • Zhou, F., et al. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Zhou, F., et al. (2023). (PDF) Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Reduction method of aromatic nitro-compound for replacing sodium sulfide. (2012).
  • SIELC Technologies. (n.d.). Separation of 1-Amino-4,5,8-trihydroxyanthraquinone on Newcrom R1 HPLC column. [Link]
  • A kind of synthetic method of this compound. (2018).
  • Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. (2023). RSC Advances, 13(20), 13473-13480. [Link]
  • General Aniline & Film Corporation. (1959). Process for the preparation of 1-nitroanthraquinone. U.S.
  • Method for preparing 1-nitroanthraquinone by using metal-modified molecular sieve as catalyst. (2014).
  • Synthetic method of 1-amino-anthraquinone. (2014).
  • Process for preparing anthraquinone derivatives. (1933). U.S.
  • Process for refining 1-amino-anthraquinone. (2014).
  • Preparation method of 1-amino-anthraquinone. (2015).
  • Gouda, M. A., et al. (2010). Chemistry of 2-aminoanthraquinones. Arkivoc, 2010(1), 651-709. [Link]
  • Characterization of this compound metabolite in rats after oral administration by HPLC-MS. (2021).
  • Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs. (1977). U.S.
  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (2020). Molecules, 25(21), 5089. [Link]
  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). (n.d.). WordPress. [Link]
  • Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. (1987). U.S.
  • Reduction of aromatic nitro and nitroso compounds. (1965). U.S.
  • Nguyen, T. B., et al. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Synthesis, 47(11), 1741-1748. [Link]
  • Process for the preparation of 1,5- and 1,8-diamino-anthraquinone. (1976). U.S.
  • Nitration of anthraquinone. (1974). U.S.
  • Process for the nitration of anthraquinones. (1976). U.S.
  • Panskura Chemistry. (2024, February 28). 190.
  • Process for the preparation of pure 1-amino anthraquinone. (1975). U.S.
  • Improved ammonolysis process for preparing this compound. (2003).
  • Thin‐Layer Chromatography for the Detection and Analysis of Bioactive Natural Products. (2018).
  • Process for preparing 1-amino anthraquinone. (1977). U.S.
  • NITR
  • Manufacture of 1-nitroanthraquinone. (1973). U.S.
  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2022). Molecules, 27(15), 4994. [Link]

Sources

Stability of 1-Aminoanthraquinone in different pH solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Aminoanthraquinone

Document ID: TSC-AAQ-STAB-2026-01

Last Updated: January 9, 2026

Introduction

This compound (1-AAQ) is a critical intermediate in the synthesis of a wide array of anthraquinone dyes and pigments.[1][2] Its robust chemical structure and vibrant color make it indispensable in industries ranging from textiles to advanced materials. However, for researchers in drug development and materials science, the stability of 1-AAQ in aqueous solutions is a paramount concern. Its behavior is profoundly influenced by environmental factors, particularly pH, which can dictate solubility, degradation pathways, and ultimately, experimental outcomes.[3]

This guide is designed to serve as a comprehensive technical resource for scientists and researchers. It provides in-depth answers to frequently asked questions, offers robust troubleshooting protocols for common experimental issues, and presents validated methodologies for conducting pH-dependent stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability so critical?

A1: this compound (CAS 82-45-1) is an aromatic organic compound featuring an amino group (-NH2) on an anthraquinone core. This structure makes it a valuable building block for more complex molecules.[2] Its stability is crucial because degradation can lead to the formation of impurities, loss of desired activity, and inconsistent experimental results. The pH of a solution directly impacts the protonation state of the amino group and can catalyze various degradation reactions, such as hydrolysis or oxidation, making a thorough understanding of its pH-dependent behavior essential for developing stable formulations and reliable analytical methods.[4]

Q2: How does pH generally affect the stability and solubility of 1-AAQ?

A2: The solubility of 1-AAQ is poor in water but increases in some organic solvents like ethanol, chloroform, and dimethylformamide (DMF).[2][3][5] The pH of an aqueous medium can influence its solubility by altering the protonation state of the amino group.[3] While specific data is sparse in readily available literature, compounds with amino groups typically show increased solubility at acidic pH due to the formation of the more soluble ammonium salt. Conversely, stability can be compromised under strongly acidic or basic conditions, which can accelerate degradation.[4][6] For instance, studies on other anthraquinones have shown significant decomposition at higher pH levels.[7]

Q3: What are the primary degradation pathways for 1-AAQ?

A3: While detailed pH-specific degradation pathways for 1-AAQ are not extensively documented in public literature, related anthraquinone compounds are known to degrade via several mechanisms:

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions.[8][9][10][11][12] This can involve interactions with the solvent or host polymer, leading to both reversible and irreversible degradation products.[8][9][10][11][12]

  • Oxidation: The anthraquinone structure can be susceptible to oxidation, particularly under harsh conditions (e.g., presence of strong oxidizing agents or elevated temperatures).[1] Forced degradation studies often employ oxidizing agents like hydrogen peroxide to simulate this pathway.[6]

  • Hydrolysis: Under strongly acidic or basic conditions, the amino group or other parts of the molecule could be susceptible to hydrolysis, although the core anthraquinone structure is generally stable.[1]

  • Microbial/Enzymatic Degradation: In environmental or biological systems, bacteria can degrade anthraquinone derivatives, often starting by cleaving substituent groups from the aromatic rings.[13][14]

Q4: What solvents are recommended for preparing a stable stock solution of 1-AAQ?

A4: Due to its poor water solubility, stock solutions of 1-AAQ should be prepared in organic solvents.[3] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for creating high-concentration stock solutions.[3] For subsequent dilution into aqueous buffers for stability studies, it is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid influencing the reaction kinetics or solubility in the aqueous phase. Always use high-purity, anhydrous solvents to prevent premature degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My 1-AAQ solution is changing color or becoming cloudy at a specific pH.
  • Potential Cause 1: Precipitation. 1-AAQ is poorly soluble in water.[3][5] Adjusting the pH can alter its solubility. A cloudy appearance (turbidity) is a strong indicator that the compound is precipitating out of solution. This is more likely to occur in neutral or near-neutral aqueous solutions where the molecule is uncharged.

  • Solution:

    • Verify Solubility Limits: Attempt to dissolve a smaller amount of 1-AAQ at the problematic pH to determine its approximate solubility limit.

    • Add a Co-solvent: If experimentally permissible, consider adding a small, controlled percentage of a co-solvent like DMSO or ethanol to your buffer to increase solubility.

    • pH Adjustment: Evaluate if your experimental design allows for working at a more acidic pH where the protonated form of 1-AAQ may be more soluble.

  • Potential Cause 2: Degradation. A distinct color change (e.g., from red-orange to yellow or colorless) can signify chemical degradation. The anthraquinone chromophore is responsible for its color, and reactions that alter this conjugated system will result in a visible change.

  • Solution:

    • Spectroscopic Analysis: Immediately acquire a UV-Vis spectrum of the solution. A shift in the maximum absorbance wavelength (λmax) or the appearance of new peaks is indicative of degradation.

    • Chromatographic Analysis: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent 1-AAQ peak and any new peaks corresponding to degradation products.[15][16]

    • Protect from Light: Ensure your experiments are conducted in amber vials or under light-protected conditions, as photodegradation can be a significant factor.[8][9]

Problem 2: I'm seeing multiple new peaks in my HPLC analysis after incubating my 1-AAQ solution.
  • Potential Cause: Chemical Degradation. The appearance of new, well-defined peaks in your chromatogram is the classic sign of degradation. Forced degradation studies are designed to intentionally generate these peaks to prove the analytical method can resolve them from the parent compound.[6][17][18][19]

  • Solution:

    • Systematic Investigation (Forced Degradation): To understand the origin of these peaks, perform a systematic forced degradation study as outlined in ICH guidelines.[6] Expose separate solutions of 1-AAQ to acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help you tentatively identify the degradation products based on the conditions under which they form.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of the main 1-AAQ peak. Co-elution of a degradant can lead to inaccurate quantification.

    • Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain mass-to-charge (m/z) data for the new peaks. This is the most direct way to identify the molecular weights of the degradation products and propose their structures.

Problem 3: The concentration of my 1-AAQ solution decreases rapidly even under mild conditions.
  • Potential Cause 1: Adsorption. Highly aromatic, planar molecules like 1-AAQ can adsorb to the surfaces of storage containers, particularly certain types of plastics.

  • Solution:

    • Use Appropriate Containers: Store solutions in amber glass or polypropylene vials, which are generally less adsorptive than other plastics.

    • Run a Control: Prepare a solution in your standard container and another in a silanized glass vial (which has a very inert surface). Compare the concentration over time to determine if adsorption is a significant factor.

  • Potential Cause 2: Uncontrolled Photodegradation. Ambient laboratory lighting can be sufficient to cause degradation over time, especially for photosensitive compounds.

  • Solution:

    • Strict Light Protection: Wrap all containers and vials with aluminum foil or use amber glassware exclusively.

    • Minimize Exposure: Prepare solutions fresh and minimize the time they are exposed to any light source before analysis.

Experimental Protocols & Data

Protocol 1: Standardized Workflow for a pH-Dependent Stability Study

This protocol outlines a robust, self-validating workflow for assessing the stability of this compound across a range of pH values.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-AAQ (e.g., 1 mg/mL) in a suitable organic solvent like HPLC-grade DMSO.[3]

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 11). Use buffers with known composition, such as phosphate, citrate, or borate, and verify the final pH with a calibrated meter.

  • Sample Incubation:

    • Dilute the 1-AAQ stock solution into each buffer to achieve the final target concentration (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is minimal (<1%).

    • Prepare multiple identical sets of samples.

    • Wrap one set in aluminum foil to serve as the "dark" control.

    • Place all sets in a temperature-controlled incubator (e.g., 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each sample.

    • Immediately quench any reaction by diluting with the mobile phase and/or cooling.

    • Analyze each sample by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of 1-AAQ remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH.

    • Identify and quantify any major degradation products.

G cluster_prep Preparation prep_stock 1. Prepare 1-AAQ Stock (e.g., 1 mg/mL in DMSO) incubate_samples 3. Dilute Stock into Buffers & Incubate (Temp/Light Control) prep_stock->incubate_samples prep_buffer 2. Prepare pH Buffers (e.g., pH 3, 7, 9) prep_buffer->incubate_samples sample_analysis 4. Analyze at Time Points (Stability-Indicating HPLC) incubate_samples->sample_analysis T=0, 2, 4, 8... hrs data_interp 5. Data Interpretation (Calculate % Remaining, ID Degradants) sample_analysis->data_interp outcome Stability Profile & Degradation Pathway data_interp->outcome

Caption: Workflow for pH-Dependent Stability Testing of 1-AAQ.

Data Presentation: Example Stability Data

The following table summarizes hypothetical data from a stability study conducted at 40°C, illustrating how results can be presented clearly.

pH of SolutionIncubation Time (hours)% 1-AAQ Remaining (Dark)% 1-AAQ Remaining (Light)Major Degradant Peak (% Area)
3.0 2498.5%92.1%3.5% (Deg-A)
7.0 2499.2%95.8%1.8% (Deg-A)
9.0 2491.3%85.4%6.2% (Deg-B)
11.0 2475.6%68.2%15.8% (Deg-C)

This data is for illustrative purposes only. It suggests that 1-AAQ is relatively stable at neutral and acidic pH but degrades more rapidly under basic conditions. It also highlights the contribution of photolytic degradation across all pH levels.

References

  • This compound - ChemBK. ChemBK.
  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. PubMed.
  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. The Journal of Chemical Physics.
  • This compound - Solubility of Things. Solubility of Things.
  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. The Journal of Chemical Physics.
  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. AIP Publishing.
  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. arXiv.
  • Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. ResearchGate.
  • Bacterial degradation of anthraquinone dyes. PMC - NIH.
  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. PMC - NIH.
  • Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. Harbin Institute of Technology.
  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect.
  • This compound. PubChem.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI.
  • Solubility of this compound and 1-nitroanthraquinone in supercritical carbon dioxide. ResearchGate.
  • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Publishing.
  • Forced degradation studies. MedCrave online.
  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta.
  • Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. PubMed Central.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.
  • Synthesis of 1-amino-anthraquinone. Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. ResearchGate.

Sources

Troubleshooting by-product formation in anthraquinone nitration

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating and resolving the complexities of by-product formation during the nitration of anthraquinone. Authored for scientists and development professionals, this technical support center provides in-depth, experience-driven answers to common experimental challenges.

Technical Support Center: Anthraquinone Nitration

The nitration of anthraquinone is a cornerstone reaction for producing key intermediates used in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] However, the process is notoriously sensitive, with the frequent formation of undesired isomers and over-nitrated species that complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these common issues, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the nitration of anthraquinone.

Q1: What are the primary by-products in anthraquinone nitration and why do they form?

The nitration of anthraquinone, an electrophilic aromatic substitution, primarily yields 1-nitroanthraquinone. However, two main classes of by-products are common:

  • Positional Isomers: The formation of 2-nitroanthraquinone occurs alongside the desired 1-nitro isomer.[3] While the 1-position (alpha position) is generally favored, reaction conditions can influence the ratio of 1- to 2-isomer formation.[3]

  • Over-Nitration Products: Dinitroanthraquinones are significant by-products that form when the initial product, 1-nitroanthraquinone, undergoes a second nitration before all the starting material has been consumed.[4] The primary dinitro isomers formed are 1,5- and 1,8-dinitroanthraquinone.[1][5]

The formation of these by-products is a result of competing reaction pathways. The deactivating effect of the first nitro group makes the second nitration slower, but under forcing conditions (high temperature, long reaction times, high concentration of nitrating agent), dinitration becomes significant.[6][7]

Q2: I'm getting an excessive amount of dinitroanthraquinones. How can I improve the selectivity for mononitration?

Controlling dinitration is critical for achieving a high yield of 1-nitroanthraquinone. The key is to stop the reaction once the optimal degree of mononitration is reached, before significant double nitration occurs.

Several strategies can be employed:

  • Reaction Monitoring: Do not run the reaction for a fixed time. Instead, monitor its progress using an appropriate analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][8] Aim to quench the reaction when the degree of nitration is between 90% and 110%.[3][6]

  • Temperature Control: The reaction can be managed either isothermally (at a constant temperature, typically 40°C to 70°C) or adiabatically (allowing the temperature to rise to a specific point).[3][9] Precise temperature control is crucial to prevent runaway reactions that favor over-nitration.[10]

  • Molar Ratio of Nitrating Agent: Using a significant excess of concentrated nitric acid (e.g., 6 to 100 moles of nitric acid to 1 mole of anthraquinone) can paradoxically enhance selectivity for the mono-nitro product.[3][9]

  • Reaction Quenching: Once the target conversion is achieved, the reaction must be stopped rapidly. This is typically done by pouring the reaction mixture onto a large volume of ice or ice-water, which dilutes the acid and drastically reduces the temperature.[3][6]

Q3: My product contains a high percentage of the 2-nitroanthraquinone isomer. How can I minimize its formation or remove it?

While reaction conditions can slightly alter the 1-nitro to 2-nitro isomer ratio, post-reaction purification is the most effective method for removal.[3]

  • Minimizing Formation: Nitration using concentrated nitric acid generally favors the formation of the 1-isomer.[3]

  • Purification: The most common and effective method for removing the 2-nitroanthraquinone by-product is to treat the crude product mixture with an aqueous solution of sodium sulfite.[3][6] The sulfite selectively reacts with the 2-nitro isomer, converting it into a water-soluble sulfonic acid derivative, which can be easily separated by filtration from the insoluble 1-nitroanthraquinone.[6]

Q4: The nitration is proceeding too quickly and is difficult to control. Are there ways to moderate the reaction rate?

Yes, the highly exothermic nature of nitration can be managed.[11] If the reaction is proceeding too rapidly, one effective method is to add an inhibitor after the reaction has already started (e.g., when it is 50-97% complete).[12]

  • Inhibitors: Ions with a basicity greater than the nitrate ion, such as nitrite (e.g., from sodium nitrite) or phosphate ions, can be introduced to the reaction mixture.[12] These ions compete for protons with the nitric acid, reducing the concentration of the highly reactive nitronium ion (NO₂⁺) and thereby slowing the reaction rate.[13]

Q5: How can I effectively separate the 1,5- and 1,8-dinitroanthraquinone isomers from each other?

The separation of 1,5- and 1,8-dinitroanthraquinone is a critical step for obtaining pure isomers and is typically achieved through fractional crystallization, leveraging their different solubilities in specific solvent systems.[5]

  • Selective Precipitation from Acid: One method involves carefully adding water to the reaction filtrate after the initial reaction. The 1,5-dinitroanthraquinone isomer is less soluble and will precipitate first.[5] After filtering this solid, further addition of water will cause the 1,8-dinitroanthraquinone to precipitate.[5]

  • Recrystallization from Organic Solvents: The crude dinitro-isomer mixture can be purified by recrystallization from high-boiling point organic solvents. For example, dissolving the mixture in hot sulpholane (e.g., at 190°C) and then allowing it to cool will lead to the crystallization of the desired isomer.[5][14] Multiple recrystallization steps may be necessary to achieve high purity (e.g., >99%).[5][14]

In-Depth Troubleshooting & Experimental Protocols

This section provides detailed workflows and visual guides for addressing specific by-product issues.

Reaction Pathway Overview

The following diagram illustrates the primary and side reactions during the nitration of anthraquinone.

G cluster_main Anthraquinone Nitration Pathways A Anthraquinone B 1-Nitroanthraquinone (Desired Product) A->B Major Pathway C 2-Nitroanthraquinone (Isomeric By-product) A->C Minor Pathway D 1,5-Dinitroanthraquinone (Over-nitration By-product) B->D Further Nitration E 1,8-Dinitroanthraquinone (Over-nitration By-product) B->E Further Nitration NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->A NitratingAgent->B G start Analyze Crude Product (e.g., HPLC, GC) q1 High percentage of dinitroanthraquinones? start->q1 q2 High percentage of 2-nitroanthraquinone? q1->q2 No p1 Implement Protocol 1: Controlled Mononitration q1->p1 Yes q3 Need to separate 1,5- and 1,8- isomers? q2->q3 No p2 Implement Protocol 2: Sulfite Wash Purification q2->p2 Yes p3 Implement Protocol 3: Fractional Crystallization q3->p3 Yes end_ok Product Meets Purity Specs q3->end_ok No p1->q2 end_reanalyze Re-analyze Purified Product p2->end_reanalyze p3->end_reanalyze end_reanalyze->q1

Caption: A decision tree for troubleshooting common by-product issues.

Data Summary: Influence of Reaction Conditions

The following table summarizes how key parameters affect product distribution. Precise outcomes depend on the specific combination of all factors.

ParameterChangeEffect on 1-Nitroanthraquinone (1-NAQ)Effect on Dinitroanthraquinones (DNAQs)Effect on 2-Nitroanthraquinone (2-NAQ)Rationale & Citations
Temperature IncreaseDecreases selectivityIncreases formation rateMinor effectHigher energy overcomes the activation barrier for the second nitration. [11][15]
Reaction Time IncreaseDecreases after optimumIncreases significantlyMinor effectMore time allows for the slower, secondary nitration of 1-NAQ to occur. [6]
HNO₃ Molarity IncreaseIncreases selectivity (with large excess)Can be suppressed with large excessFavors 1-isomerA large excess of nitric acid can surprisingly improve mononitration selectivity. [3][9]
H₂SO₄ (in mixed acid) PresenceIncreases reaction rateIncreases formation rateCan influence ratioSulfuric acid acts as a catalyst, generating more of the highly reactive NO₂⁺ electrophile. [1][13]
Protocol 1: Selective Mononitration of Anthraquinone

This protocol is designed to maximize the yield of 1-nitroanthraquinone while minimizing the formation of dinitro- species. [3] Methodology:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 15 molar equivalents of concentrated (98%) nitric acid per mole of anthraquinone.

  • Reactant Addition: While stirring, slowly add the ground anthraquinone powder to the nitric acid. Maintain the temperature below the target reaction temperature during addition.

  • Isothermal Reaction: Heat the mixture to a constant temperature between 45°C and 70°C. Maintain this temperature with vigorous stirring. [9]4. Reaction Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench it in a vial containing an ice/water mixture. Extract the nitrated products with a suitable solvent (e.g., chloroform) and analyze by GC to determine the ratio of anthraquinone, 1-nitroanthraquinone, and dinitroanthraquinones.

  • Reaction Quenching: Once the GC analysis shows the desired degree of conversion (e.g., >95% consumption of anthraquinone with <10% dinitroanthraquinones), immediately stop the reaction by pouring the entire mixture into a large beaker containing at least 10 volumes of ice and water with vigorous stirring. [3][6]6. Isolation: Filter the precipitated yellow solid using a Buchner funnel.

  • Washing: Wash the solid cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Purification of Crude 1-Nitroanthraquinone via Sodium Sulfite Wash

This protocol selectively removes the 2-nitroanthraquinone by-product from the crude reaction mixture. [3][6] Methodology:

  • Slurry Formation: In a round-bottom flask, create a slurry of the crude, dried nitroanthraquinone product from Protocol 1 in water (approx. 10 mL of water per gram of crude product).

  • Sulfite Addition: Prepare a solution of sodium sulfite (Na₂SO₃). Use approximately 0.5 to 1.0 molar equivalents of sodium sulfite relative to the estimated amount of 2-nitroanthraquinone in the crude mixture. Add this solution to the slurry.

  • Heating: Heat the mixture with stirring to 80-90°C for 1-2 hours. The 2-nitro isomer will react to form a water-soluble sodium salt of 2-anthraquinonesulfonic acid.

  • Cooling & Filtration: Allow the mixture to cool to room temperature. Filter the solid 1-nitroanthraquinone, which remains insoluble.

  • Washing: Wash the filtered solid thoroughly with hot water to remove all traces of the soluble sulfite adduct and any unreacted sodium sulfite.

  • Drying: Dry the purified 1-nitroanthraquinone in a vacuum oven to a constant weight. Confirm purity using HPLC or GC.

References

  • A Technical Guide to the Synthesis of 1,8-Dinitroanthraquinone via Nitration of Anthraquinone. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMNa-zfMi_VAQsTmtg9apO4Cv5FIrVeSyvsS52iQM11aXeSr6AOZP8w1RcAmvj_qu1GCRAcIXctpf3nGNafmU9dD1xU9u8yVAFV8T6PntR-EszcwukRBy-TrF6546aHhvLacFDvUCwZVy_eFk9tlQwjlmFXNGs_nNwyKhhRWmzfEfoMwI-jOGzE3UuaRXzmihsY2EWR4Pq9D1XS99Efqd6l67Fl4mjOHWztXr-L7PjPn7g_gVocWrnfBo=]
  • Synthesis of 1,8-Dinitroanthraquinone from Anthraquinone: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • preventing byproduct formation in anthraquinone nitration. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX9BowG2BjaX4AGojYZU49oyxcleanRzDg70zZUG_dmXYuFhvP-pUACTG1OyO8RY6hVxsZLVN3Al9BhjzsqLkOA5gxhMGCAiMKRemSVlO3tJxIqk1gRkliFFw4fwdtIgIop5lhDezRIV2rmUzZKp7Kla_25gWzzRKsaqhtzgnDadHmTouwWQm3WGlVQQdKQvnSFxn9ISQ=]
  • Technical Support Center: Managing Nitration Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5X6L20bcVbcLfR013L5I9GTOJ7NsGyFIQPQG2ftrcUCmqEsg8VgI0R1G4SKn1necpTj4WLXhZkW0F_Ut-63uuxAcKGLqrJl3zAy9Vdd4SNll1gZ7oKdWxLtX8y5GHUD33GBGEHOK00-rI3Rk8r3tlNz2t90Dg45zAHMDYvVzmuNXv9rqtFvvDNGsrZWuF-nUbIg==]
  • US Patent 3836547A, Nitration of anthraquinone. Google Patents. [URL: https://patents.google.
  • US Patent 4289706A, Method for producing 1-nitroanthraquinone. Google Patents. [URL: https://patents.google.
  • US Patent 3906011A, Process for the preparation of 1,5- and 1,8-dinitroanthraquinone. Google Patents. [URL: https://patents.google.
  • US Patent 4158009A, Process for preparing 1,5-dinitroanthraquinone. Google Patents. [URL: https://patents.google.
  • CN Patent 102285889A, Method for producing high-purity 1,5-dinitroanthraquinone. Google Patents. [URL: https://patents.google.
  • US Patent 3996252A, Preparation of pure 1,8-dinitroanthraquinone. Google Patents. [URL: https://patents.google.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI1zXWVABoNYng-Q4lmeNtCibLHsUtcOMXWA0SD8BAiOo6iFg8gL0QygSqzvLThMc5VS4eFRlYYKpyfE8fyfNwDjHLmJiwEn641CP2ZSqX3GrUYOow0ByNCUHr9WrUl-EQFR2xXSRkc-_7mCs=]
  • US Patent 3968130A, Process for the nitration of anthraquinones. Google Patents. [URL: https://patents.google.
  • US Patent 3968130A, Process for the nitration of anthraquinones. Google Patents. [URL: https://patents.google.
  • Nitration. vpscience.org. [URL: https://www.vpscience.
  • Synthesis of 1,5-dinitroanthraquinone. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-5-dinitroanthraquinone/]
  • Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4314]
  • CN Patent 104030927A, Method for preparing 1-nitroanthraquinone by using metal-modified molecular sieve as catalyst. Google Patents. [URL: https://patents.google.
  • CN Patent 101423477B, The production method of 1,5(1,8)-dinitroanthraquinone. Google Patents. [URL: https://patents.google.
  • Nitration of Anthraquinone in Nitric Acid. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bk-1976-0022.ch006]
  • Incident during nitration in a batch reactor. IChemE. [URL: https://www.icheme.org/media/11019/x-paper-27.pdf]
  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7qYUbMt1UlMW0679Q0bhynGJ-8fjsA5T-F09g1kpdvlNxlqctys9Y6esvQrTyieqAcB6rTuZUT41lrfN4HwEwRpWcKphT9nmY9pFCUddfIYzfBRGmmE08NqGg9USouRTG-kc7SqE-zHNjB4Srf5U8_6O6nh-AjVpPjjDKSsk7LyWZJ8x539_36u6c-hi4IxzmH7nvaUW_kCd_Uqo2l9O37iFZwh5Xj6BymI-egvwU-6iR7dOqgfaksdxxdbOESue4JcvWg4ryZ1A=]
  • Di-nitration troubleshooting. Reddit. [URL: https://www.reddit.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

Technical Support Center: Improving the Solubility of 1-Aminoanthraquinone for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Aminoanthraquinone (1-AAQ) is a versatile organic compound with significant potential in various research fields, including its use as an intermediate in the synthesis of novel drug candidates and as a fluorescent probe in biochemical research.[1][2] Despite its utility, researchers frequently encounter a significant hurdle: its extremely low solubility in aqueous solutions, which is a critical requirement for most biological assays.[1][3][4] This guide provides a comprehensive, in-depth resource for troubleshooting and overcoming the solubility challenges associated with 1-AAQ, ensuring reliable and reproducible experimental outcomes.

The core of the problem lies in 1-AAQ's planar, aromatic structure, which promotes strong intermolecular π-π stacking, making it difficult for polar solvents like water to effectively solvate the molecule.[1] This document moves beyond simple solvent suggestions to explain the underlying principles of solubility enhancement and provides systematic protocols to guide you to the optimal solution for your specific assay system.

Section 1: Understanding the Challenge: Physicochemical Properties of this compound

A foundational understanding of 1-AAQ's properties is the first step in troubleshooting. Its characteristics dictate the strategies that are most likely to succeed.

PropertyValueSignificance for Solubility
Molecular Formula C₁₄H₉NO₂The high carbon-to-heteroatom ratio indicates a predominantly non-polar, hydrophobic character.
Molar Mass ~223.23 g/mol [1][3][5]A moderate molecular weight, but its rigidity and planarity are the primary drivers of low solubility.
Appearance Bright orange-red to deep brown crystalline solid.[1][3][6]The crystalline nature implies strong lattice energy that must be overcome by the solvent for dissolution to occur.
Water Solubility Extremely low (~0.312 mg/L at 25°C).[3]Direct use in aqueous buffers or cell culture media is not feasible without solubility enhancement.
Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, glacial acetic acid, chloroform, and other organic solvents.[1][3][4]These solvents are essential for creating concentrated stock solutions, which are then diluted into the final aqueous assay medium.
Melting Point ~251-256°C[3]The high melting point is indicative of a stable crystal lattice, reinforcing the challenge of dissolution.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered by researchers.

Q1: My this compound (1-AAQ) powder won't dissolve in my aqueous buffer. What is the correct first step?

A: The first and most critical step is to prepare a concentrated stock solution using a suitable organic solvent. Direct dissolution in aqueous buffers will fail due to 1-AAQ's hydrophobic nature.[1][4] Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of organic molecules and its miscibility with water.[7]

Q2: I successfully dissolved 1-AAQ in DMSO, but it precipitated immediately when I added it to my cell culture media. Why did this happen?

A: This phenomenon is known as "crashing out" and is a classic problem for poorly soluble compounds.[8] While 1-AAQ is soluble in 100% DMSO, the sudden dilution into an aqueous environment drastically lowers the solvent's solvating power, causing the compound to rapidly precipitate. This is because the final concentration of DMSO is too low to keep the hydrophobic 1-AAQ molecules in solution.[7][8]

Q3: What is the maximum concentration of DMSO my cells can tolerate in an assay?

A: This is a critical parameter that must be empirically determined for your specific cell line and assay. As a general guideline, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and other off-target effects.[8][9] Exceeding this limit can lead to false results or cell death, confounding your data. It is imperative to run a vehicle control experiment (see Protocol 4.2) to determine the no-effect concentration of your solvent system.

Q4: My assay is highly sensitive to DMSO. What are some viable alternatives?

A: If DMSO is not suitable, other water-miscible organic solvents can be tested.[7] Good alternatives include:

  • Dimethylformamide (DMF): Similar to DMSO in solubilizing power but can be more toxic.[1][10]

  • Ethanol: A less toxic option, but it may have lower solubilizing power for 1-AAQ compared to DMSO or DMF.[1][10]

  • N-methyl-2-pyrrolidone (NMP): A powerful solvent that has been used in formulation studies to enhance solubility.[11][12]

For each alternative, you must re-validate the compound's solubility and perform vehicle controls to assess assay compatibility.

Q5: Can I use heat to help dissolve 1-AAQ?

A: Yes, gentle heating can be an effective strategy to increase the dissolution rate and solubility of 1-AAQ in organic solvents, as it is noted to be more soluble in hot solvents like nitrobenzene and toluene.[3][6] However, this must be done with caution. Use a water bath set to a moderate temperature (e.g., 37-50°C) and do not use a hot plate, which can cause local overheating and decomposition. Always assess the stability of your compound after heating. For biological assays, pre-warming the aqueous media to 37°C before adding the compound stock is a highly recommended and safe practice that can help prevent precipitation.[8]

Section 3: Troubleshooting Guide: A Systematic Approach to Solubility

When simple dissolution fails, a logical, stepwise approach is necessary to identify the source of the problem and find a solution.

Issue: Precipitation of 1-AAQ in Final Assay Medium

This is the most common and critical issue. The following workflow provides a systematic path to troubleshoot and resolve it.

G start Start: 1-AAQ precipitates in aqueous assay medium check_dmso Is final DMSO/solvent concentration > 0.5%? start->check_dmso reduce_dmso Action: Prepare a more concentrated stock to reduce the volume added. Re-calculate final concentration. check_dmso->reduce_dmso Yes check_protocol Was the stock solution added to pre-warmed (37°C) media while vortexing? check_dmso->check_protocol No reduce_dmso->check_protocol optimize_protocol Action: Optimize dilution protocol. Pre-warm media and add stock dropwise with gentle mixing. check_protocol->optimize_protocol No test_solvents Strategy 1: Test Alternative Solvents (e.g., DMF, Ethanol, NMP). Verify solubility and run vehicle controls. check_protocol->test_solvents Yes optimize_protocol->test_solvents test_excipients Strategy 2: Explore Solubilizing Excipients (e.g., Co-solvents, Surfactants, Cyclodextrins). Requires extensive validation. test_solvents->test_excipients end_node Optimized Solubilization Achieved test_excipients->end_node

Caption: Systematic workflow for troubleshooting 1-AAQ precipitation.

Section 4: Experimental Protocols

These detailed protocols provide step-by-step instructions for preparing and validating your 1-AAQ solutions.

Protocol 4.1: Preparation of a High-Concentration 1-AAQ Stock Solution
  • Objective: To create a stable, concentrated stock solution of 1-AAQ in DMSO.

  • Rationale: A high-concentration stock allows for minimal volume addition to the final assay, keeping the organic solvent concentration below toxic levels.

Materials:

  • This compound (powder)

  • Anhydrous DMSO (Biotechnology Grade)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh a small amount of 1-AAQ (e.g., 2.23 mg) into a tared vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock from 2.23 mg of 1-AAQ (MW = 223.23 g/mol ), add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can also be applied.

  • Storage: Once fully dissolved, the solution should be a clear, colored liquid. Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[7]

Protocol 4.2: Determining Maximum Tolerated Solvent Concentration (Vehicle Control)
  • Objective: To determine the highest concentration of your solvent (e.g., DMSO) that does not affect the biological readout of your assay.

  • Rationale: This is a mandatory control to ensure that any observed biological effects are due to 1-AAQ and not the solvent system.[9]

Procedure:

  • Assay Setup: Set up your biological assay as you normally would (e.g., plate cells, prepare reagents).

  • Serial Dilution of Solvent: Prepare serial dilutions of your solvent (e.g., DMSO) in the final assay medium to match the concentrations that will be used in the actual experiment. For example, if your final 1-AAQ concentrations will result in DMSO concentrations of 0.5%, 0.25%, 0.1%, 0.05%, and 0.01%, prepare these dilutions of DMSO in media without the compound.

  • Controls: Include a "media-only" (no solvent) control and your standard positive and negative controls for the assay.

  • Incubation & Readout: Add the solvent dilutions to the appropriate wells, incubate for the duration of your experiment, and then perform the assay readout (e.g., measure cell viability, enzyme activity, etc.).

  • Analysis: Compare the results from the solvent-treated groups to the "media-only" control. The highest concentration of solvent that shows no statistically significant difference from the media-only control is your maximum tolerated concentration.

Protocol 4.3: Optimized Dilution of 1-AAQ Stock into Aqueous Medium
  • Objective: To minimize precipitation ("crashing out") when preparing the final working concentration of 1-AAQ.

  • Rationale: The physical process of dilution is critical. Rapid, poorly mixed additions to cold media promote precipitation.[8]

Procedure:

  • Pre-warm Media: Pre-warm your complete cell culture medium or aqueous buffer to 37°C in a water bath.[8][13]

  • Prepare Intermediate Dilution (Optional but Recommended): If you are making a large final volume or a very dilute final concentration, creating an intermediate dilution can help. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first.

  • Vortexing and Addition: Place the tube of pre-warmed media on a vortex mixer set to a gentle speed.

  • Dropwise Addition: While the media is mixing, add the required volume of your 1-AAQ stock solution dropwise directly into the vortex. This ensures immediate and rapid dispersion, preventing the formation of localized high concentrations that can initiate precipitation.

  • Final Mix: Continue to vortex for another 5-10 seconds after the addition is complete.

  • Use Immediately: Use the final working solution as soon as possible, as some compounds may exhibit time-dependent precipitation even with an optimized protocol.[8]

Section 5: Advanced Solubilization Strategies

If the above protocols are insufficient, more advanced formulation strategies may be required. These methods often involve adding other excipients and require rigorous validation to ensure they do not interfere with the assay.

  • Co-solvents: The use of a secondary water-miscible organic solvent, such as polyethylene glycol (PEG 300 or PEG 400), in combination with DMSO can sometimes improve solubility.[14][15]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[15][16]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like 1-AAQ, effectively shielding the hydrophobic part from the water and increasing solubility.[14][15]

Note: When using any advanced excipient, you must repeat the vehicle control experiments (Protocol 4.2) with the new formulation to rule out any confounding biological activity.

Section 6: Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazards: It is classified as irritating to the eyes, respiratory system, and skin.[3][17][18]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[19][20]

  • Handling: Minimize dust generation when working with the powder.[19] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, tightly sealed container away from strong oxidizing agents.[3][19][21]

References

  • This compound - Solubility of Things. (n.d.). Solubility of Things.
  • This compound - ChemBK. (n.d.). ChemBK.
  • Material Safety Data Sheet - this compound, 90%. (n.d.). Cole-Parmer.
  • This compound. (n.d.). DrugFuture.
  • This compound | C14H9NO2 | CID 6710. (n.d.). PubChem.
  • S., S., & K., S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 12(5), 193-202.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate.
  • Various Authors. (2021). Alternatives to DMSO? Acetonitrile in biology? Reddit.
  • Linger, M. R., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1089–1093.
  • Wang, Y., et al. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules, 28(11), 4349.
  • anthraquinone dyestuff this compound/ CAS 82-45-1. (n.d.). Hydrazine Hydrate.

Sources

Technical Support Center: Purification of 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and drug development professionals who are tackling the common yet challenging task of purifying 1-aminoanthraquinone (1-AAQ) from its di-substituted isomers. The synthesis of 1-AAQ, often via nitration of anthraquinone followed by reduction, frequently yields a mixture of isomers, including 1,5- and 1,8-diaminoanthraquinones, which can be difficult to separate due to their structural similarities.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your purification workflow effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common di-substituted impurities I should expect?

During the synthesis of 1-AAQ, particularly through routes involving the nitration of anthraquinone, dinitroanthraquinones are common byproducts.[1] Subsequent reduction steps convert these into various diaminoanthraquinones (DAAQs). The most prevalent and challenging isomers to remove are typically 1,5-DAAQ and 1,8-DAAQ.[2][3]

Q2: Why are 1-AAQ and its di-substituted isomers so difficult to separate?

The primary challenge lies in their similar physicochemical properties. All are relatively planar, aromatic structures. While 1-AAQ is more polar than unsubstituted anthraquinone, the addition of a second amino group in the DAAQ isomers can alter polarity and solubility in ways that are not always straightforward. This similarity makes separation by standard techniques like recrystallization or chromatography dependent on subtle differences in their interaction with solvents and stationary phases.

Q3: What is the best initial approach for purifying crude 1-AAQ?

The choice of method depends on the impurity profile and scale.

  • For moderately pure material (>90%) with minor isomeric impurities: A carefully optimized recrystallization is often the most efficient first step.

  • For complex mixtures or when very high purity (>99.5%) is required: Column chromatography is the method of choice, as it offers superior resolving power.[4]

Q4: Are there industrial methods for removing diaminoanthraquinones?

Yes, specialized industrial processes exist. One patented method involves a selective hydrogenation of the crude mixture in an aqueous basic medium to form the corresponding hydroquinones.[3] The diaminoanthrahydroquinones are oxidized at a faster rate than the 1-aminoanthrahydroquinone.[3] This allows for a partial oxidation, where the now water-insoluble diaminoanthraquinones can be filtered off, leaving the water-soluble 1-aminoanthrahydroquinone salt in the solution to be re-oxidized back to pure 1-AAQ.[3] This method is highly effective but requires specialized equipment not typically found in a standard research lab.

Purification Workflow Overview

This diagram illustrates the general decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification Path cluster_end Finish Crude Crude 1-AAQ Product Analysis Assess Purity (TLC / HPLC / NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities (e.g., >90% pure) ColumnChrom Column Chromatography Analysis->ColumnChrom Major Impurities (e.g., <90% pure) Pure Pure 1-AAQ (>99%) Recrystallization->Pure ColumnChrom->Pure

Caption: Decision workflow for 1-AAQ purification.

Troubleshooting Guide: Common Issues & Solutions

Recrystallization Issues

Q: My 1-AAQ will not crystallize from the solution upon cooling. What went wrong?

  • Causality: The most likely cause is that the solution is not supersaturated, meaning you have used too much solvent. 1-AAQ, while poorly soluble in water, has moderate solubility in organic solvents like ethanol, DMF, and DMSO.[5] Another possibility is that the cooling process is too rapid, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[4] Adding a tiny seed crystal of pure 1-AAQ can also be effective.[4]

    • Concentrate the Solution: Gently heat the flask to boil off a portion of the solvent, thereby increasing the concentration of 1-AAQ.[4] Be careful not to evaporate too much, as this can cause impurities to precipitate as well. Cool the solution again slowly.

    • Add an Anti-Solvent: If you are using a highly polar solvent like DMF, you can sometimes induce precipitation by slowly adding a non-polar anti-solvent in which 1-AAQ is insoluble, but this should be done with caution as it can also crash out impurities.

Q: My recrystallized product is still impure or has poor color.

  • Causality: This often happens if the impurities have similar solubility profiles to 1-AAQ and co-precipitate. Highly colored impurities can also become trapped in the crystal lattice.

  • Solution:

    • Perform a Second Recrystallization: Purity is often significantly improved by a second recrystallization.[4]

    • Use Decolorizing Carbon: If your product has a persistent dark or off-color, highly colored impurities may be the cause. After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount (1-2% by weight) of activated charcoal.[6] Re-heat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[6]

    • Re-evaluate Your Solvent Choice: The ideal solvent will dissolve 1-AAQ well when hot but poorly when cold, while dissolving the di-substituted impurities well at all temperatures. Refer to the solvent data table below.

Column Chromatography Issues

Q: My compounds are not separating on the column; they are all eluting together.

  • Causality: The mobile phase (eluent) is too polar. A highly polar eluent will move all compounds, regardless of their individual polarity, down the column very quickly, affording no separation.

  • Solution: Decrease the polarity of the mobile phase. For a typical silica gel column (polar stationary phase), this means increasing the proportion of the non-polar solvent. For example, if you are using a 1:1 mixture of Hexane:Ethyl Acetate, try a 3:1 or 5:1 mixture.[4]

Q: My desired product seems to be stuck at the top of the column.

  • Causality: The mobile phase is not polar enough. The eluent does not have sufficient strength to displace the polar 1-AAQ from the polar silica gel stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. You can do this by slowly increasing the proportion of the polar solvent (e.g., moving from 5:1 Hexane:Ethyl Acetate to 2:1). This is the principle of a gradient elution.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Polar Organic Solvent

This protocol is effective for crude 1-AAQ that is already of moderate purity (>90%). One effective method involves using a high-boiling polar solvent like N,N-Dimethylformamide (DMF).[7]

Materials:

  • Crude this compound

  • N,N-Dimethylformamide (DMF) or other suitable polar solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 1-AAQ in an Erlenmeyer flask. Add a minimal amount of DMF and begin heating with stirring. Continue to add small portions of DMF until the solid is just fully dissolved at a high temperature (e.g., 135-140°C).[7] Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum. Assess purity via melting point and HPLC/TLC. Pure 1-AAQ has a melting point of 253-255°C.

Protocol 2: Flash Column Chromatography

This is the preferred method for separating mixtures with significant amounts of di-substituted isomers. The principle relies on the polarity difference between the mono- and di-substituted compounds.

Chromatography_Principle Column Start: Mixture Loaded Silica Gel (Polar Stationary Phase) Elution with Mobile Phase (Less Polar) Separation Less Polar Isomers (e.g., DAAQ) move faster More Polar 1-AAQ moves slower Fractions Early Fractions: Contain less polar impurities Later Fractions: Contain pure 1-AAQ

Caption: Principle of chromatographic separation of AAQ isomers.

Materials:

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Solvents (e.g., Hexane, Ethyl Acetate - HPLC grade)

  • Crude 1-AAQ mixture

  • Collection tubes

Procedure:

  • Select Mobile Phase: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for anthraquinones is a mixture of Hexane and Ethyl Acetate.[4][8] Adjust the ratio until the Rf value for 1-AAQ is approximately 0.25-0.35, and there is clear separation from other spots.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar solvent (Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks form.[9] Add a thin layer of sand on top to protect the silica bed.[9]

  • Load the Sample: Dissolve the crude 1-AAQ in the absolute minimum amount of a relatively polar solvent (like dichloromethane or the mobile phase itself). Carefully apply this concentrated solution to the top of the silica gel.[9]

  • Elute the Column: Begin adding the mobile phase to the top of the column and apply pressure (flash chromatography). The separation process begins as the solvent flows through the silica gel.[10]

  • Collect Fractions: Collect the eluent in a series of labeled test tubes.

  • Monitor Fractions: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain your pure product.[10]

  • Combine and Evaporate: Combine the fractions that contain only the pure 1-AAQ. Remove the solvent using a rotary evaporator to yield the purified solid product.

Data Summary Tables

Table 1: Solvent Selection for Recrystallization

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100Poor solubility for 1-AAQ and isomers.[5]
EthanolPolar78Moderate solubility; may require large volumes. Good for washing.[5]
TolueneNon-Polar111Anthraquinones have some solubility; may be useful.[11][12]
Glacial Acetic AcidPolar Protic118A commonly cited and effective solvent for recrystallizing anthraquinones.[4]
N,N-Dimethylformamide (DMF)Polar Aprotic153Good solubility at high temperatures, making it a strong candidate.[5][7]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189High solubility; may be difficult to get product to crystallize out.[5]

Table 2: Purity Assessment Methods

MethodPrincipleInformation Provided
Melting Point Measures the temperature range over which the solid melts.A sharp melting range close to the literature value (253-255°C) indicates high purity. Impurities cause depression and broadening of the range.[4]
TLC Separation on a silica plate based on polarity.Quick, qualitative assessment of the number of components in a mixture. Used to monitor reaction progress and column fractions.[4]
HPLC High-resolution separation on a packed column.Quantitative data on purity (e.g., area % of the main peak). Methods often use a C18 reverse-phase column with an acetonitrile/water mobile phase.[13][14]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity without a reference standard.[15]

References

  • Process for purifying this compound. (n.d.). Google Patents.
  • This compound. (n.d.). Solubility of Things.
  • Synthesis of this compound. (n.d.). Google Patents.
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5.
  • Process for refining 1-amino-anthraquinone. (n.d.). Google Patents.
  • Synthesis of 1-amino-anthraquinone. (n.d.). Google Patents.
  • Preparation method of 1-amino-anthraquinone. (n.d.). Google Patents.
  • Process for the preparation of 1,5- and 1,8-diamino-anthraquinone. (n.d.). Google Patents.
  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Zhang, Y., et al. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Reactions, 4(2), 293-305.
  • Method for preparing 1-amino-anthraquinone by taking ammonium molybdate as catalyst. (n.d.). Google Patents.
  • A new method for the preparation of 1-amino-2,4-dibromoanthra-9,10-quinone. (n.d.). ResearchGate.
  • Recrystallization. (n.d.).
  • TLC Separation and Spectrophotometric Determination of 2-Aminoanthraquinone in D&C Blue No. 9. (n.d.). Journal of AOAC INTERNATIONAL.
  • TLC Separation and Spectrophotometric Determination of 2-Aminoanthraquinone in D&C Blue No. 9. (2020). Journal of AOAC INTERNATIONAL.
  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (2023). PMC - NIH.
  • Column Chromatography. (2019). YouTube.
  • Anthraquinone. (2023). Sciencemadness Wiki.
  • Column chromatography. (n.d.). Khan Academy.
  • Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. (n.d.). Google Patents.
  • B. Column Chromatography. (2023). Chemistry LibreTexts.
  • Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and... (n.d.). ResearchGate.
  • Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. (n.d.). Academic Research Publishing Group.
  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (n.d.). ResearchGate.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.

Sources

Technical Support Center: Enhancing the Photostability of 1-Aminoanthraquinone Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Aminoanthraquinone (1-AAQ) Probes. This guide is designed for researchers, scientists, and drug development professionals who utilize 1-AAQ and its derivatives in their experimental workflows. As a Senior Application Scientist, I've compiled this resource to address common challenges related to the photostability of these probes and to provide actionable strategies for improving their performance and ensuring the reliability of your data.

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical issue in fluorescence-based applications.[1][2][3] For 1-AAQ probes, this can lead to diminished signal intensity, poor signal-to-noise ratios, and potentially misleading quantitative results.[2] This guide will delve into the mechanisms behind this phenomenon and offer practical troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is happening to my 1-AAQ probe when it photobleaches?

A1: Photobleaching of your 1-AAQ probe is a result of its photochemical degradation upon exposure to excitation light. This process is complex and can involve several pathways. A primary mechanism involves the excited 1-AAQ molecule interacting with molecular oxygen.[4] This interaction can lead to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can then attack and destroy the probe's chemical structure, rendering it non-fluorescent.[4][5] Additionally, the probe can undergo irreversible chemical reactions from its excited triplet state, a long-lived, highly reactive electronic state.[4][6] In some cases, especially when doped in polymer matrices, the photodegradation can be a reversible process, but irreversible pathways ultimately lead to permanent signal loss.[7][8][9][10][11]

Q2: My signal is fading rapidly during time-lapse imaging. How can I be sure it's photobleaching and not a biological event?

A2: This is a crucial question for data integrity. To differentiate between photobleaching and a genuine biological phenomenon, you should run a control experiment. Prepare a fixed sample containing your 1-AAQ probe and image it under the identical conditions (light intensity, exposure time, acquisition frequency) as your live-cell experiment. If you observe a similar rate of signal decay in the fixed sample, it strongly indicates that photobleaching is the primary cause of the signal loss.[2]

Q3: Can the choice of solvent or mounting medium affect the photostability of my 1-AAQ probe?

A3: Absolutely. The local chemical environment significantly influences a probe's photostability. Solvents can affect the excited-state dynamics of 1-AAQ, including intramolecular charge transfer, which can influence its susceptibility to photodegradation.[12] For microscopy, using a mounting medium containing an antifade reagent is one of the most effective strategies to combat photobleaching.[1][13] These reagents are designed to scavenge free radicals and reduce the concentration of molecular oxygen, thereby protecting the probe from photochemical damage.[13][14]

Troubleshooting Guide: Strategies to Mitigate Photobleaching

This section provides a systematic approach to troubleshooting and improving the photostability of your 1-AAQ probes.

Issue 1: Rapid Signal Loss Upon Initial Illumination

This is a classic sign of high phototoxicity from your imaging conditions. The goal is to reduce the rate of photon-induced damage.

Troubleshooting Steps:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[13] Employing neutral-density filters can be an effective way to attenuate the excitation light without altering the spectral quality.[1][3]

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector.[13] If the signal is too weak, consider using a more sensitive detector or an objective with a higher numerical aperture to improve light collection efficiency.

  • Optimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[13] This reduces the cumulative exposure of the probe to the excitation light.

Experimental Workflow for Optimizing Imaging Parameters

G cluster_0 Initial Setup cluster_1 Troubleshooting cluster_2 Outcome start Start with Standard Imaging Protocol check_signal Observe Signal Stability start->check_signal is_fading Rapid Fading? check_signal->is_fading reduce_intensity Reduce Excitation Intensity is_fading->reduce_intensity Yes proceed Proceed with Experiment is_fading->proceed No reduce_exposure Decrease Exposure Time reduce_intensity->reduce_exposure increase_interval Increase Time Interval reduce_exposure->increase_interval check_again Re-evaluate Signal increase_interval->check_again is_stable Signal Stable? check_again->is_stable is_stable->proceed Yes further_opt Implement Chemical Strategies is_stable->further_opt No further_opt->reduce_intensity

Caption: A decision-making workflow for optimizing imaging parameters to reduce photobleaching.

Issue 2: Persistent Photobleaching Despite Optimized Imaging Parameters

If you still experience significant photobleaching after adjusting your imaging settings, the next step is to modify the chemical environment of your 1-AAQ probe.

Troubleshooting Steps:

  • Incorporate Antifade Reagents: This is a highly effective approach. Antifade reagents are commercially available and can be added to your mounting or imaging medium. They work by various mechanisms, including scavenging reactive oxygen species.[14]

  • Use Antioxidants: Compounds like ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E) can be added to the imaging medium to reduce oxidative damage to the probe.[14][15] They function by neutralizing reactive oxygen species.[14]

  • Consider Triplet State Quenchers: These molecules, such as β-mercaptoethanol or cyclooctatetraene (COT), can depopulate the highly reactive triplet state of the fluorophore, returning it to the ground state before it can undergo photodegradation or generate singlet oxygen.[15]

Table 1: Common Chemical Additives for Enhancing Photostability

Additive ClassExamplesMechanism of ActionTypical Concentration Range
Antioxidants Ascorbic Acid, Trolox, n-propyl gallate (nPG)Scavenge reactive oxygen species (ROS), preventing oxidative damage to the probe.[14][15][16]1-10 mM
Triplet State Quenchers β-mercaptoethanol, Cyclooctatetraene (COT)De-excite the long-lived triplet state of the fluorophore, preventing photochemical reactions.[15]1-2% (v/v) for β-mercaptoethanol, 1-2 mM for COT
Oxygen Scavengers Glucose Oxidase/Catalase SystemEnzymatically remove dissolved molecular oxygen from the medium, a key component in many photobleaching pathways.Varies by system
Issue 3: Intrinsic Photolability of the 1-AAQ Probe in a Specific Application

In some demanding applications, such as super-resolution microscopy, the intrinsic photostability of the 1-AAQ probe itself may be the limiting factor.

Troubleshooting Steps:

  • Structural Modification of the Probe: The photostability of anthraquinone dyes can be influenced by their molecular structure. The introduction of electron-donating groups, such as additional amino or hydroxyl groups, can enhance photostability.[6][17] While this may require chemical synthesis, it can be a powerful strategy for developing more robust probes.

  • Encapsulation Strategies: Recent research has shown that encapsulating anthraquinone dyes within nanovesicles through supramolecular assembly can significantly decrease their photodegradation rates.[18] This approach protects the dye from the bulk environment.

  • Alternative Probes: If the photostability of your 1-AAQ probe remains a significant hurdle, consider if alternative fluorophores with inherently higher photostability are suitable for your experimental needs.[1]

The Photodegradation Pathway of this compound

G 1-AAQ (Ground State) 1-AAQ (Ground State) 1-AAQ (Singlet Excited State) 1-AAQ (Singlet Excited State) 1-AAQ (Ground State)->1-AAQ (Singlet Excited State) Excitation Light (hν) 1-AAQ (Singlet Excited State)->1-AAQ (Ground State) Fluorescence 1-AAQ (Triplet State) 1-AAQ (Triplet State) 1-AAQ (Singlet Excited State)->1-AAQ (Triplet State) Intersystem Crossing Reactive Oxygen Species (¹O₂) Reactive Oxygen Species (¹O₂) 1-AAQ (Triplet State)->Reactive Oxygen Species (¹O₂) + O₂ Degraded 1-AAQ (Non-fluorescent) Degraded 1-AAQ (Non-fluorescent) 1-AAQ (Triplet State)->Degraded 1-AAQ (Non-fluorescent) Irreversible Reactions Reactive Oxygen Species (¹O₂)->Degraded 1-AAQ (Non-fluorescent) Oxidation

Caption: A simplified diagram illustrating the key steps leading to the photobleaching of this compound.

References

  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. The Journal of Chemical Physics. [Link]
  • Molecular structure and reversible photodegradation in anthraquinone dyes. arXiv. [Link]
  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. The Journal of Chemical Physics. [Link]
  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. arXiv. [Link]
  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. The Journal of Chemical Physics. [Link]
  • Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model).
  • Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers.
  • Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentr
  • Generation of singlet oxygen catalyzed by the room-temperature-stable anthraquinone anion radical. RSC Publishing. [Link]
  • Anti-Fading Media for Live Cell GFP Imaging. PLOS One. [Link]
  • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. PMC - NIH. [Link]
  • Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability.
  • A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes.
  • Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide. MDPI. [Link]
  • Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. MDPI. [Link]
  • Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites. PubMed. [Link]
  • Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Comput
  • Anthraquinones-based photocatalysis: A comprehensive review. PMC - NIH. [Link]
  • Estimation of first excited singlet-state dipole moments of aminoanthraquinones by solv
  • Photosensitized gener
  • Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. PubMed. [Link]
  • Photobleaching in Live Cell Imaging. Biocompare. [Link]
  • Preparation and application of some new disperse anthraquinone dyes.
  • Photosensitized Generation of Singlet Oxygen.
  • Investigation of the Fluorescence Quenching of 1-Aminoanthracene by Dissolved Oxygen in Cyclohexane.
  • Singlet Oxygen in Photodynamic Therapy. MDPI. [Link]
  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. NIH. [Link]
  • Development of Photostable Fluorophores for Molecular Imaging. PubMed. [Link]
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Absorption and emission spectra of 1-HAQ (solid lines) and 1-DAQ...
  • Degradation of anthraquinone dyes from effluents. White Rose Research Online. [Link]
  • Mycoremediation of anthraquinone dyes from textile industries: a mini-review. PMC. [Link]
  • Chlorophyll to zeaxanthin energy transfer in nonphotochemical quenching: An exciton annihilation-free transient absorption study. PMC - PubMed Central. [Link]
  • Anthraquinone dyes. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Dyeing Processes with 1-Aminoanthraquinone-Based Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-aminoanthraquinone-based dyes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the dyeing process. This compound and its derivatives are critical intermediates in synthesizing a wide array of high-performance dyes, including disperse, reactive, acid, and vat dyes, prized for their structural stability and excellent fastness properties.[1][2][3] This document provides a structured approach to troubleshooting common issues and optimizing your experimental outcomes, moving beyond simple protocols to explain the core scientific principles at play.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based dyes and why are they important?

A1: this compound is a foundational chemical intermediate used to produce a variety of dyes.[4] The anthraquinone core is a stable aromatic structure that, when modified with functional groups like amino (-NH2) groups, forms a chromophore responsible for color.[2] These dyes are renowned for their brilliant shades (typically in the red to blue spectrum), high tinctorial strength, and, most notably, their exceptional lightfastness, making them superior to many azo-based dyes in applications requiring durability.[2][5][6]

Q2: What types of fibers can be colored with these dyes?

A2: The versatility of the this compound structure allows for its incorporation into different dye classes, each suitable for specific fibers:

  • Disperse Dyes: For hydrophobic fibers like polyester.

  • Reactive Dyes: For cellulosic fibers such as cotton, where they form a covalent bond.[5]

  • Acid Dyes: For protein fibers like wool and silk, as well as synthetic polyamides like nylon.[7]

  • Vat Dyes: Used for cotton to achieve very high wash and light fastness.[1]

Q3: What are the primary factors that influence the success of a dyeing experiment?

A3: The dyeing process is a multifactorial system.[8] Success hinges on the precise control of several key parameters:

  • Substrate Preparation: The fiber must be properly scoured and bleached to ensure uniform absorbency.[9]

  • Dye Selection & Quality: The purity and properties of the dye are paramount.[10]

  • Dye Bath Control: Temperature, pH, liquor ratio (water-to-fabric ratio), and dyeing time must be meticulously managed.[11][12]

  • Auxiliary Chemicals: The correct use of agents like leveling agents, dispersing agents, and electrolytes is critical.[11]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common experimental failures in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.

Problem 1: Uneven Dyeing, Patchiness, or Streaks

Q: My dyed substrate shows uneven color depth, with visible patches and streaks. What went wrong?

A: Uneven dyeing is one of the most frequent defects and typically points to a lack of control over the initial rate of dye uptake.[13][14] The dye is exhausting onto the fiber too quickly and failing to migrate evenly before fixation.

Causality & Solutions:

  • Improper Pretreatment: If the substrate has residual oils, sizes, or impurities, it will have non-uniform absorbency.[9]

    • Solution: Ensure the fabric is thoroughly and uniformly scoured and bleached. The material should wet out instantly and evenly when a drop of water is applied.

  • Incorrect pH: The pH of the dyebath dramatically affects the surface charge of the fiber and the solubility of the dye. An incorrect pH can cause an excessively rapid "strike" of the dye.[9][15]

    • Solution: Calibrate your pH meter and adjust the dyebath to the recommended pH for your specific dye-fiber system before adding the substrate. Monitor and maintain this pH throughout the process.

  • Rapid Temperature Rise: A sharp increase in temperature accelerates dye exhaustion, preventing level distribution.[13]

    • Solution: Implement a controlled temperature gradient. A typical rate is 1-2°C per minute. This allows the dye to migrate and level out before reaching the critical fixation temperature.

  • Inadequate Agitation or Circulation: Poor movement of the dye liquor relative to the substrate leads to localized dye concentration.

    • Solution: Ensure consistent and adequate agitation or pump speed in your dyeing machinery to maintain a homogenous dyebath.[13]

  • Improper Addition of Chemicals: Adding salts or alkali too quickly can cause localized, rapid fixation.[15]

    • Solution: Add electrolytes and pH-adjusting chemicals in portions over time or via a dosing pump to allow for gradual exhaustion.

Problem 2: Poor Color Yield or Pale Shades

Q: The final color of my fabric is much lighter than expected for the dye concentration used. Why?

A: Poor color yield indicates that an insufficient amount of dye has successfully fixed onto or into the fiber. This can be due to dye degradation, premature aggregation, or suboptimal dyeing conditions.

Causality & Solutions:

  • Dye Agglomeration (Disperse Dyes): Disperse dyes are sparingly soluble and exist as fine particles. If they agglomerate, the particle size becomes too large to penetrate the fiber structure.[16][17]

    • Solution: Use a high-quality, temperature-stable dispersing agent.[18] Ensure your dyeing water is not excessively hard, as metal ions can promote aggregation.[16] Pre-disperse the dye in warm water with the dispersing agent before adding it to the main dyebath.

  • Dye Hydrolysis (Reactive Dyes): In the presence of alkali and heat, reactive dyes can react with water (hydrolysis) instead of the fiber.[19] This hydrolyzed dye can no longer form a covalent bond and contributes to color yield loss.[20]

    • Solution: Precisely control the dyeing time, temperature, and pH.[19] Do not exceed the recommended fixation time. Prepare dye and alkali solutions separately and combine them only immediately before use to minimize premature hydrolysis.[19]

  • Suboptimal Temperature or Time: Each dye has an optimal temperature for diffusion and fixation. Insufficient temperature or time will result in incomplete dyeing.[21][22]

    • Solution: Consult the technical data sheet for the specific dye. Ensure the dyeing cycle reaches and holds at the recommended temperature for the specified duration.

Problem 3: Poor Colorfastness (Wash, Rub, or Light)

Q: The color bleeds during washing, rubs off easily, or fades in light. How can I improve this?

A: Poor fastness properties are almost always due to the presence of unfixed dye on the fiber surface or the selection of an inappropriate dye structure.[6]

Causality & Solutions:

  • Inadequate Post-Dyeing Wash-Off: The most common cause of poor wash and rub fastness is residual, unfixed dye. This includes hydrolyzed reactive dyes or surface-level disperse dye aggregates.[6][23]

    • Solution: Implement a rigorous "soaping" or "reduction clearing" (for polyester) process after dyeing. This involves washing the substrate at a high temperature with a suitable surfactant to remove all loose dye. The wash bath should be clear by the final rinse.

  • Dye Hydrolysis: As mentioned previously, hydrolyzed reactive dye has very poor affinity for the fiber and must be thoroughly washed off.[20]

    • Solution: Optimize the dyeing process to minimize hydrolysis (see Problem 2) and then ensure a stringent wash-off procedure.

  • Poor Lightfastness: While anthraquinone dyes generally have good lightfastness, this can be compromised.[2]

    • Solution: Ensure the dye is from a reputable supplier. Certain finishing chemicals, particularly cationic softeners, can negatively impact lightfastness.[6] Evaluate all post-dyeing chemical treatments for their compatibility.

Table 1: Troubleshooting Summary
Problem Probable Cause(s) Recommended Actions & Key Checks
Uneven Dyeing Incorrect pH, rapid heating, poor pretreatment, improper chemical addition.[9][13][15]Verify substrate absorbency; control heating rate (1-2°C/min); check and maintain dyebath pH; dose chemicals gradually.
Poor Color Yield Dye agglomeration (disperse), dye hydrolysis (reactive), insufficient temperature/time.[16][19]Use effective dispersing agents; control alkali/temperature to minimize hydrolysis; ensure dyeing cycle meets TDS specifications.
Poor Wash/Rub Fastness Incomplete removal of unfixed or hydrolyzed dye from the fiber surface.[6][23]Implement a thorough post-dyeing soaping/washing step at elevated temperatures until rinse water is clear.
Shade Inconsistency Variation in raw materials, water quality, or process parameters (temp, pH, time).[24][25]Standardize all inputs: use the same dye/chemical lots, monitor water hardness, and precisely replicate the dyeing program.

Experimental Protocols & Methodologies

General Workflow for Exhaust Dyeing

This diagram illustrates the fundamental stages of a typical exhaust dyeing process. Precise control at each step is critical for reproducibility and quality.

DyeingWorkflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle cluster_post Phase 3: Post-Treatment Pretreatment Substrate Pretreatment (Scouring, Bleaching) Weighing Weigh Dyes & Auxiliaries Bath_Prep Prepare Dyebath (Water, pH Adjustment) Load Load Substrate Bath_Prep->Load Dye_Add Add Dispersed Dye Load->Dye_Add Temp_Ramp Temperature Ramp (e.g., 1.5°C/min) Dye_Add->Temp_Ramp Hold Hold at Dyeing Temp (e.g., 130°C for 60 min) Temp_Ramp->Hold Cool Cool Down Hold->Cool Rinse Rinse Cool->Rinse Wash Soaping / Reduction Clear (High Temperature Wash) Rinse->Wash Final_Rinse Final Rinse Wash->Final_Rinse Drying Dry & Condition Final_Rinse->Drying TroubleshootingFastness Start Problem: Poor Colorfastness WashFastness Is it Poor Wash/Rub Fastness? Start->WashFastness LightFastness Is it Poor Lightfastness? Start->LightFastness UnfixedDye Cause: Unfixed Surface Dye WashFastness->UnfixedDye Yes HydrolyzedDye Cause: Hydrolyzed Reactive Dye WashFastness->HydrolyzedDye Yes (for Reactives) WrongDye Cause: Incorrect Dye Choice LightFastness->WrongDye Yes FinishingChem Cause: Finishing Chemical Interference LightFastness->FinishingChem Yes SolutionWash Solution: Implement/Improve Post-Dyeing Soaping or Reduction Clearing UnfixedDye->SolutionWash SolutionOptimize Solution: Optimize Dyeing pH/Temp/Time to Minimize Hydrolysis HydrolyzedDye->SolutionOptimize SolutionSelect Solution: Select Dye with Known High Lightfastness Rating WrongDye->SolutionSelect SolutionTest Solution: Test Finishing Agents for Impact on Lightfastness FinishingChem->SolutionTest SolutionOptimize->SolutionWash and

Caption: Decision tree for diagnosing colorfastness issues.

References

  • Vertex AI Search. (n.d.). The Role of 1-Amino-5-chloroanthraquinone in Modern Dye Manufacturing. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Uneven Dyeing Causes of faults: Correct pH value not maintained. ...
  • MDPI. (2019). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Retrieved January 9, 2026.
  • Wikipedia. (n.d.). Anthraquinone dyes - Wikipedia. Retrieved January 9, 2026.
  • Tiankun Chemical. (n.d.). Uneven Dyeing: What Causes It? - Tiankun Chemical. Retrieved January 9, 2026.
  • Textile Learner. (2022). Different Types of Dyeing Defects in Fabric and Their Causes and Remedies. Retrieved January 9, 2026.
  • ResearchGate. (2020). (PDF)
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Scribd. (n.d.). Dyeing Faults & Remedies | PDF. Retrieved January 9, 2026.
  • Hydrazine Hydrate. (n.d.). This compound CAS NO.
  • ResearchGate. (n.d.). Structures of aminoanthraquinone derivatives.
  • MDPI. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved January 9, 2026.
  • Tiankun Chemical. (2023). How to prevent the agglomeration of disperse dyes in dyeing? - Tiankun Chemical. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Fixation and fastness properties of azo-anthraquinone reactive dyes on...
  • Sinoever. (2020). How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2) - Knowledge - Sinoever. Retrieved January 9, 2026.
  • Sinoever. (2020). How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever. Retrieved January 9, 2026.
  • TIANKUN Dye Manufacturer & Supplier. (2021). The main factors affecting the dyeing process - TIANKUN Dye Manufacturer & Supplier. Retrieved January 9, 2026.
  • Sinoever International Co.,Ltd. (2019). Main Factors Affecting The Dyeing Process - Knowledge - Sinoever International Co.,Ltd. Retrieved January 9, 2026.
  • Textile Apex. (2023). Hydrolysis of Reactive Dye - Textile Apex. Retrieved January 9, 2026.
  • Textile World. (n.d.). What about poor color fastness? These factors and the solutions you need to know. Retrieved January 9, 2026.
  • Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Retrieved January 9, 2026.
  • Sustainability Directory. (n.d.). Dyeing Process Optimization → Term - Energy → Sustainability Directory. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Effect of (a) pH, (b) time and (c) temperature on dyeing.
  • MDPI. (n.d.). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Retrieved January 9, 2026.
  • TIANKUN Dye Manufacturer & Supplier. (2021). How to improve the color fastness of fabrics? - TIANKUN Dye Manufacturer & Supplier. Retrieved January 9, 2026.
  • IRJET. (n.d.). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC - IRJET. Retrieved January 9, 2026.
  • Hangzhou Tiankun Chem Co.,Ltd. (2021). What are the effects of pH on the dyeing and finishing process? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd. Retrieved January 9, 2026.
  • Benchchem. (n.d.). Unveiling EINECS 277-233-1: A Technical Guide to a Potential Anthraquinone Dye for Research and Development. Retrieved January 9, 2026.
  • Textile Technology. (n.d.). The 1°C, 0.01 g, and 0.1 pH that decide the shade: inside textile dyeing's color consistency race. Retrieved January 9, 2026.
  • P2 InfoHouse. (n.d.).

Sources

Technical Support Center: Advancing Sustainable 1-Aminoanthraquinone Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals on Reducing Environmental Waste

This technical support center provides in-depth guidance for scientists and researchers focused on the synthesis of 1-Aminoanthraquinone (1-AAQ), a critical intermediate in the dye and pharmaceutical industries. Recognizing the significant environmental challenges associated with traditional production methods, this resource offers troubleshooting for common experimental issues, frequently asked questions, and detailed protocols for greener, more sustainable synthetic routes. Our goal is to equip you with the knowledge to minimize waste, improve efficiency, and align your research with the principles of green chemistry.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on environmentally conscious solutions.

Question 1: My 1-AAQ synthesis via the nitration-reduction of anthraquinone is resulting in a low yield and a mixture of isomers. How can I improve the selectivity for the 1-isomer and reduce waste?

Answer: This is a common challenge with the direct nitration of anthraquinone. The process often yields a mixture of 1-, 2-, and dinitroanthraquinones, which, upon reduction, leads to a mixture of the corresponding aminoanthraquinones, necessitating complex and wasteful purification steps.[1]

  • Underlying Cause: The direct nitration of the anthraquinone core is not highly regioselective. Once a nitro group is introduced, it can influence the position of subsequent nitrations, leading to the formation of multiple isomers.[2]

  • Troubleshooting Steps & Solutions:

    • Controlled Nitration: Instead of pushing the reaction to completion, consider stopping the nitration at a lower conversion rate (e.g., 35-45%).[2] This minimizes the formation of dinitro byproducts. The unreacted anthraquinone can be recovered and recycled back into the nitration step, improving the overall atom economy of the process.[2][3]

    • Solvent Selection and Recrystallization: The choice of solvent for recrystallization of the crude 1-nitroanthraquinone is critical. Dimethylformamide (DMF) is commonly used to obtain high-purity 1-nitroanthraquinone.[3][4] However, this can still leave a significant amount of product and byproducts in the mother liquor, contributing to solid waste.[3] Investigate alternative solvent systems or develop methods to recover valuable components from the DMF mother liquor. A patented process describes treating the waste residue with sodium sulfite to remove β-nitroanthraquinone isomers as water-soluble sulfonates, followed by treatment with an organic amine to separate the desired 1-nitroanthraquinone from dinitro isomers.[4]

    • Alternative "Greener" Reduction Methods: For the reduction of 1-nitroanthraquinone to 1-AAQ, move away from traditional methods that produce significant iron mud waste.[5]

      • Sodium Hydrosulfide (NaHS) in Water: This method offers a highly chemo- and regioselective reduction of 1-nitroanthraquinone under mild, aqueous conditions. It is described as a clean, operationally simple protocol with an easy work-up, making it suitable for industrial application.[6]

      • Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst with hydrogen gas is a cleaner alternative.[7] The catalyst can often be recovered and reused, and the primary byproduct is water.

  • Workflow Diagram: Improving Selectivity in Nitration-Reduction

    G cluster_0 Conventional Nitration-Reduction cluster_1 Improved, Greener Approach A Anthraquinone B Direct Nitration (High Conversion) A->B C Mixture of Nitroanthraquinones (1-, 2-, Di-isomers) B->C D Reduction C->D E Mixture of Aminoanthraquinones D->E F Complex Purification E->F G Low Yield of 1-AAQ + Significant Waste F->G H Anthraquinone I Controlled Nitration (Low Conversion) H->I J 1-Nitroanthraquinone + Unreacted Anthraquinone I->J K Separation J->K L Unreacted Anthraquinone K->L Recovery N Purified 1-Nitroanthraquinone K->N M Recycle L->M M->H O Green Reduction (e.g., NaHS/Water or Catalytic Hydrogenation) N->O P High Purity 1-AAQ O->P Q Minimal Waste P->Q

    Caption: Comparison of conventional vs. improved nitration-reduction workflows.

Question 2: The traditional sulfonation-ammonolysis route for 1-AAQ synthesis requires a mercury catalyst, posing a significant environmental and health hazard. Are there viable, mercury-free alternatives?

Answer: Absolutely. The use of mercury in chemical synthesis is highly discouraged due to its extreme toxicity.[1][8][9] Fortunately, several mercury-free synthetic routes have been developed and are preferable for any new process development.

  • Underlying Issue: The mercury catalyst in the traditional sulfonation route acts as a locating agent to direct the sulfonation to the 1-position of the anthraquinone ring.[5] The subsequent ammonolysis replaces the sulfonic acid group with an amino group.

  • Viable Mercury-Free Alternatives:

    • Nitrification-Reduction Pathway: As detailed in the previous question, the nitration-reduction route, while having its own challenges with isomer formation, is a widely used mercury-free alternative.[1][8] Optimizing this process for selectivity is a key strategy for sustainable 1-AAQ production.

    • Novel Synthetic Routes from Alternative Starting Materials: A patented process describes a multi-step synthesis that avoids both mercury and the direct nitration of anthraquinone.[1] This route involves:

      • Reaction of 2-chlorobenzyl chloride with xylene using a solid acid catalyst.

      • Oxidation of the resulting intermediate.

      • Ring closure to form a 1-chloroanthraquinone derivative.

      • Ammonolysis to replace the chlorine with an amino group.

      • Decarboxylation to yield 1-AAQ. This method is designed to be highly selective for the 1-position, thereby avoiding the isomer separation issues of direct nitration.[1]

    • Continuous-Flow High-Temperature Ammonolysis: Recent research has demonstrated the synthesis of 1-AAQ through the high-temperature ammonolysis of 1-nitroanthraquinone in a continuous-flow system.[10][11] This method offers several advantages:

      • Enhanced Safety: Continuous-flow reactors handle smaller volumes of reactants at any given time, improving safety, especially for high-temperature and high-pressure reactions.[11]

      • Precise Control: Reaction parameters like temperature, pressure, and residence time can be precisely controlled, allowing for optimization of yield and minimization of byproducts.[10][11]

      • Efficiency: An ~88% yield of 1-AAQ can be achieved with a residence time of just 4.3 minutes at 213°C.[11]

  • Reaction Pathway Diagram: Mercury-Free Alternatives

    G cluster_0 Traditional (To Avoid) cluster_1 Greener Alternative 1: Nitration-Reduction cluster_2 Greener Alternative 2: Continuous-Flow Ammonolysis A Anthraquinone B Sulfonation (Oleum, Hg Catalyst) A->B C Anthraquinone-1-sulfonic acid B->C D Ammonolysis C->D E 1-AAQ D->E F Anthraquinone G Controlled Nitration F->G H 1-Nitroanthraquinone G->H I Reduction (e.g., NaHS) H->I J 1-AAQ I->J K 1-Nitroanthraquinone M Continuous-Flow Reactor (High Temp & Pressure) K->M L Aqueous Ammonia L->M N 1-AAQ M->N

    Caption: Comparison of the hazardous mercury-based route with greener alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of aqueous waste in 1-AAQ production, and how can they be treated?

A1: The production of dye intermediates like 1-AAQ generates wastewater characterized by high concentrations of organic matter, complex pollutants, and poor biodegradability.[12] The primary sources include washing steps, solvent recovery, and the reaction medium itself. Traditional wastewater treatment methods often struggle to effectively degrade these organic pollutants.[12] A modern and effective approach is a combined process of "ozone catalytic oxidation + biochemical degradation".[12]

  • Ozone Catalytic Oxidation: This advanced oxidation process uses a heterogeneous catalyst to enhance the oxidizing power of ozone. This breaks down complex, non-biodegradable organic molecules into simpler, more biodegradable compounds.[12]

  • Biochemical Degradation: Following oxidation, the wastewater is more amenable to conventional biological treatment methods, which can effectively reduce the remaining organic load (BOD and COD).[12][13]

Q2: Can phase-transfer catalysis (PTC) be used to create a more environmentally friendly process for reactions involving 1-AAQ?

A2: Yes, phase-transfer catalysis is an excellent green chemistry technique that can be applied to reactions involving 1-AAQ, such as N-alkylation. PTC facilitates reactions between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or an aqueous and an organic liquid).[14]

  • Benefits of PTC:

    • Milder Reaction Conditions: PTC can often allow reactions to proceed at lower temperatures (even room temperature) and without the need for harsh, anhydrous conditions.

    • Reduced Solvent Use: It can eliminate the need for expensive and often hazardous solvents that are required to dissolve all reactants in a single phase.[14]

    • Improved Yields and Reduced Byproducts: By facilitating the reaction at the interface or by transporting one reactant into the other phase, PTC can lead to higher yields and cleaner reactions.[14]

  • Application Example: The N-alkylation of this compound with alkyl halides has been successfully carried out under solid-liquid PTC conditions using catalysts like tetrabutylammonium bromide, achieving good yields at room temperature.

Q3: My final 1-AAQ product has a reddish color, but the purity by HPLC seems high. What could be the cause, and how can I purify it further?

A3: this compound itself is a red, crystalline solid.[15] Therefore, the color is inherent to the product. However, variations in the shade or intensity could indicate the presence of impurities, even at levels that are difficult to quantify by standard HPLC methods without specific reference standards.

  • Potential Impurities:

    • Isomers: Small amounts of 2-aminoanthraquinone or diaminoanthraquinone isomers can affect the color.[1][7]

    • Oxidation Products: Over-oxidation during synthesis or degradation during storage can lead to colored byproducts.

    • Residual Starting Materials: Trace amounts of unreacted 1-nitroanthraquinone or anthraquinone could be present.

  • Purification Strategy: A reported method for purification involves dissolving the crude this compound in 70% sulfuric acid, heating to ~80°C, and then filtering while hot. The 1-AAQ is then precipitated from the filtrate by adding water.[7] This process can effectively separate 1-AAQ from unreacted anthraquinone and other byproducts.[7]

Protocols for Greener 1-AAQ Synthesis

Protocol 1: Chemo- and Regioselective Reduction of 1-Nitroanthraquinone using NaHS in Water

This protocol is adapted from a reported green and scalable synthesis method.[6]

  • Objective: To synthesize this compound from 1-Nitroanthraquinone using an environmentally benign aqueous system.

  • Materials:

    • 1-Nitroanthraquinone (1-NAQ)

    • Sodium hydrosulfide hydrate (NaHS·xH₂O)

    • Deionized Water

    • Reaction flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a suitable reaction flask, add 1-Nitroanthraquinone (1 equivalent).

    • Add deionized water to the flask.

    • While stirring, add Sodium hydrosulfide hydrate (typically 2-3 equivalents) to the suspension.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and maintain for the required reaction time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product, this compound, will precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of water until the filtrate is neutral.

    • Dry the purified this compound product in a vacuum oven.

  • Advantages: This method avoids organic solvents, uses a readily available and inexpensive reducing agent, and operates under mild conditions with a simple work-up, generating minimal waste.[6]

Protocol 2: High-Temperature Ammonolysis of 1-Nitroanthraquinone in a Continuous-Flow System

This protocol is based on the principles of continuous-flow synthesis for enhanced efficiency and safety.[10][11]

  • Objective: To achieve a rapid and high-yield synthesis of 1-AAQ from 1-NAQ using a continuous-flow reactor.

  • Equipment:

    • Continuous-flow reactor system with high-pressure pumps, a heated reactor coil, and a back-pressure regulator.

    • Solution of 1-Nitroanthraquinone in a suitable solvent (e.g., an organic solvent miscible with aqueous ammonia under reaction conditions).

    • Aqueous ammonia solution.

  • Procedure:

    • Prepare a stock solution of 1-Nitroanthraquinone (e.g., 0.13 M).

    • Prepare a stock solution of aqueous ammonia.

    • Set up the continuous-flow system, priming the pumps with the respective reactant solutions.

    • Set the reactor temperature (e.g., 213°C) and system pressure using the back-pressure regulator to maintain the reaction mixture in the liquid phase.

    • Pump the 1-NAQ solution and the aqueous ammonia solution at specific flow rates to achieve the desired molar ratio (e.g., 4.5:1 ammonia to 1-NAQ) and residence time (e.g., 4.3 minutes).[11]

    • The two streams converge at a T-mixer before entering the heated reactor coil.

    • The reaction mixture exits the reactor, is cooled, and collected.

    • The product can then be isolated from the reaction stream, typically through precipitation and filtration.

  • Advantages: This method offers excellent control over reaction parameters, leading to high yields and selectivity in very short reaction times. The inherent safety of microreactors makes it an attractive option for handling potentially hazardous reactions at high temperatures and pressures.[11]

Data Summary: Comparison of Synthetic Routes

Synthetic Route Key Reagents Environmental Advantages Environmental Disadvantages Reported Yield Reference
Sulfonation-Ammonolysis Anthraquinone, Oleum, Mercury Catalyst , AmmoniaHigh selectivity for 1-isomerExtreme toxicity of mercury waste High[1][8][9]
Conventional Nitration-Reduction Anthraquinone, Nitric/Sulfuric Acid, Reducing Agent (e.g., Na₂S)Mercury-freeFormation of isomers, solid waste (e.g., iron mud), use of hazardous solventsVariable, often lower due to purification losses[1][3][5]
"Green" Nitration-Reduction 1-Nitroanthraquinone, NaHS, Water Aqueous medium, mild conditions, simple work-up, avoids organic solventsDependent on a clean source of 1-NAQNot specified in abstract[6]
Continuous-Flow Ammonolysis 1-Nitroanthraquinone, Aqueous AmmoniaHigh efficiency, excellent process control, enhanced safety, short reaction timeRequires specialized equipment, high temperature/pressure~88%[11]

References

  • Lu, B., Yan, Y., Qiu, Y., Zhang, T., Qi, S., Tian, J., Luo, W., Hu, X., & Wang, J. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • A Case Study of Dye Intermediate Production Wastewater Treatment. (2022). American Journal of Water Science and Engineering, 8(1), 1-6. [Link]
  • Synthesis of 1-amino-anthraquinone.
  • Synthesis of 1-amino-anthraquinone.
  • A Green and Scalable Synthesis of 1-Amino Anthraquinone.
  • Sharma, R. K., & Salunkhe, M. M. Solid-liquid phase transfer catalytic reaction of l-aminoanthraquinone with alkyl halides. Indian Journal of Chemistry, 37B, 210-211. [Link]
  • View of A Green and Scalable Synthesis of 1-Amino Anthraquinone. [Link]
  • Synthesis of this compound.
  • Method for preparing 1-amino-anthraquinone by taking ammonium molybdate as catalyst.
  • Novel process for controlling waste residue and recycling resources in 1-anthraquinone production.
  • Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. AS Engineers. [Link]
  • Textile Dyeing Wastewaters Characterization And Treatment. US Environmental Protection Agency. [Link]
  • Preparation method of 1-amino-anthraquinone.
  • A Case Study of Dye Intermediate Production Wastewater Treatment Project.
  • Textile and Dye Wastewater: Innovative Treatment Solutions for Environmental Protection. Environmental News. [Link]
  • Synthesis of Indan-based unusual α-amino acid derivatives under phase-transfer catalysis conditions.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
  • This compound. ChemBK. [Link]
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]
  • Process for purifying this compound.
  • Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applic
  • α-CHLOROANTHRAQUINONE. Organic Syntheses. [Link]

Sources

Technical Support Center: Scale-Up of 1-Aminoanthraquinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-aminoanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial industrial intermediate. Here, you will find practical, in-depth guidance to troubleshoot common issues and answer frequently asked questions, ensuring the integrity and efficiency of your synthesis.

I. Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Q: We are experiencing a significantly lower than expected yield of this compound during our pilot-scale batch production. What are the likely causes and how can we improve it?

A: Low yields in this compound synthesis at scale can often be attributed to several factors, primarily related to reaction conditions and raw material purity. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Underlying Science Troubleshooting Steps & Solutions
Incomplete Reaction The kinetics of the ammonolysis or reduction reaction are highly dependent on temperature, pressure, and reactant concentration. At a larger scale, achieving uniform heat and mass transfer becomes more challenging.1. Reaction Parameter Optimization: Re-evaluate and optimize reaction temperature, pressure, and time for the larger scale. A recent study on continuous-flow synthesis highlighted that a temperature of 213°C and a residence time of 4.3 minutes were optimal for achieving yields of approximately 88% in the ammonolysis of 1-nitroanthraquinone.[1][2] 2. Molar Ratio of Ammonia: Ensure an adequate molar excess of ammonia. However, an extreme excess can lead to the formation of byproducts like this compound imine.[3] A moderate excess is generally recommended.[3] 3. Catalyst Deactivation (if applicable): If using a catalyst (e.g., copper in certain routes), ensure it is not deactivated. Consider catalyst loading and turnover frequency at the new scale.
Byproduct Formation Several side reactions can compete with the main synthesis pathway, consuming starting materials and reducing the yield of the desired product. Common byproducts include dinitroanthraquinones, 2-nitroanthraquinone, and intermolecular condensation products.[1][4][5]1. Control Nitration Depth: In the nitration of anthraquinone, controlling the reaction to a 40-50% conversion to 1-nitroanthraquinone can minimize the formation of dinitro byproducts.[5] 2. Purification of Intermediate: If possible, purify the 1-nitroanthraquinone intermediate before the reduction/amination step to remove isomers and dinitro compounds.[5] 3. Reaction Temperature Control: Overly high temperatures can lead to desubstitution at the 1-position or other side reactions.[4][6] Maintain strict temperature control throughout the reaction.
Raw Material Quality Impurities in the starting materials (anthraquinone, nitric acid, etc.) can interfere with the reaction or introduce contaminants that are difficult to remove later.1. Raw Material Analysis: Perform thorough analytical testing (e.g., HPLC, GC-MS) on all incoming raw materials to ensure they meet the required purity specifications.[7][8] 2. Supplier Qualification: Work with reputable suppliers who can provide consistent, high-purity starting materials.

Experimental Protocol: Optimizing Reaction Conditions in a Continuous-Flow Reactor

This protocol outlines a general approach to optimizing the ammonolysis of 1-nitroanthraquinone (NAQ) using a continuous-flow setup, which offers enhanced safety and control for scale-up.[1][2][3]

  • System Setup: Assemble a continuous-flow microreactor system with precise temperature and pressure control.

  • Parameter Screening:

    • Temperature: Investigate a range of temperatures (e.g., 120°C to 225°C) while keeping other parameters constant.[2]

    • Residence Time: Vary the flow rate to achieve different residence times (e.g., 1 to 9 minutes).[2]

    • Molar Ratio: Adjust the concentration of the ammonia solution to test different molar ratios of ammonia to NAQ (e.g., 3.0 to 7.5).[3]

  • Sample Analysis: Collect samples at each condition and analyze the product mixture using HPLC to determine the conversion of NAQ and the yield of this compound.[3]

  • Optimization: Use a statistical design of experiments (DoE) approach, such as a Box-Behnken design, to identify the optimal combination of parameters for maximizing yield.[1][2]

Issue 2: Product Purity Below Specification

Q: Our final this compound product is failing to meet the required purity of >98%, with significant amounts of diaminoanthraquinones and other impurities. What purification strategies can we employ at scale?

A: Achieving high purity is a common challenge in the scale-up of this compound synthesis due to the formation of closely related isomers and byproducts. A multi-step purification process is often necessary.

Potential Causes & Solutions:

Potential Cause Underlying Science Troubleshooting Steps & Solutions
Isomeric Impurities Direct nitration of anthraquinone can produce a mixture of 1-, 2-, and dinitroanthraquinones, which are subsequently reduced to the corresponding aminoanthraquinones.[4][6] These isomers can be difficult to separate due to similar physical properties.1. Selective Synthesis Route: Consider alternative synthesis routes that offer better regioselectivity, such as those starting from anthraquinone-1-sulfonic acid.[4][6] However, this route often involves the use of mercury, which has significant environmental concerns.[4][6] 2. Controlled Nitration: As mentioned previously, limiting the nitration depth can reduce the formation of dinitro isomers.[5]
Ineffective Purification Simple crystallization may not be sufficient to remove all impurities, especially those with similar solubility profiles to the main product.1. Sulfonation Treatment: A refining process involving sulfonation can selectively remove other nitro by-products.[9] 2. Solvent-Based Refining: Multiple-stage dissolution and refining in a polar solvent can significantly improve purity.[9] 3. Hydrogenation-Based Purification: A process involving the hydrogenation of crude this compound to form the corresponding anthrahydroquinones, followed by partial oxidation and separation, can effectively remove diaminoanthraquinones.[10] 4. Column Chromatography/Sublimation: While more common at the lab scale, these techniques can be adapted for larger-scale purification to achieve very high purity.[11]

Troubleshooting Workflow for Purity Issues

G start Purity Below Specification check_impurities Identify Impurities (HPLC, MS) start->check_impurities isomeric Isomeric Impurities? check_impurities->isomeric process_related Process-Related Byproducts? check_impurities->process_related isomeric->process_related No optimize_synthesis Optimize Synthesis for Selectivity isomeric->optimize_synthesis Yes refining Implement Advanced Refining process_related->refining Yes optimize_synthesis->check_impurities sulfonation Sulfonation Treatment refining->sulfonation solvent_refining Multi-Stage Solvent Refining refining->solvent_refining hydrogenation Hydrogenation-Based Purification refining->hydrogenation end Purity Meets Specification sulfonation->end solvent_refining->end hydrogenation->end

Caption: Decision tree for troubleshooting purity issues.

Issue 3: Safety Concerns During Scale-Up

Q: We are planning to scale up our batch synthesis of this compound, which involves high temperatures and pressures. What are the major safety hazards, and how can we mitigate them?

A: The scale-up of this compound synthesis, particularly via ammonolysis, presents significant safety challenges that must be addressed proactively.

Major Hazards & Mitigation Strategies:

Hazard Description Mitigation Strategies
High Pressure & Temperature Ammonolysis reactions are typically conducted at high temperatures and pressures to achieve a reasonable reaction rate.[3] This creates a risk of reactor failure and uncontrolled release of hazardous materials.1. Continuous-Flow Synthesis: Transitioning from a batch to a continuous-flow process can significantly improve safety by reducing the volume of hazardous material under high temperature and pressure at any given time.[1][2][3] 2. Robust Reactor Design: Use reactors designed and certified for the intended operating pressures and temperatures. Regular inspection and maintenance are crucial. 3. Pressure Relief Systems: Install and maintain appropriate pressure relief valves and rupture disks.
Formation of Explosive Byproducts During the ammonolysis process, ammonium nitrite can be formed, which can decompose violently at high temperatures, potentially leading to an explosion.[3]1. Temperature Control: Strict temperature control is essential to prevent the rapid decomposition of ammonium nitrite. 2. Continuous-Flow Benefits: The small reaction volume in a continuous-flow reactor minimizes the potential impact of any decomposition.
Handling of Hazardous Materials Ammonia is a volatile and potentially explosive substance.[3] this compound itself can cause skin and respiratory irritation.[12][13][14]1. Proper Ventilation: Ensure adequate ventilation in all areas where ammonia and this compound are handled.[12][13] 2. Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including respiratory protection, gloves, and protective clothing.[13][15] 3. Closed Systems: Whenever possible, use closed systems for the transfer and handling of hazardous materials.[12]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound are:

  • Nitration and Reduction of Anthraquinone: This involves the nitration of anthraquinone to form 1-nitroanthraquinone, followed by a reduction step to yield this compound.[4][6] While this method is common, controlling the nitration to avoid the formation of multiple isomers can be challenging.[4][6]

  • Sulfonation and Amination of Anthraquinone: This route involves the sulfonation of anthraquinone to produce anthraquinone-1-sulfonic acid, which is then reacted with ammonia to form this compound.[4][6][12] This method offers better selectivity for the 1-position but has historically used mercury as a catalyst, which is a significant environmental hazard.[4][6]

Q2: How does a continuous-flow process improve the synthesis of this compound?

A2: A continuous-flow process offers several advantages over traditional batch synthesis for this compound, particularly in terms of safety and efficiency:

  • Enhanced Safety: By conducting the reaction in a small, continuous stream, the volume of hazardous materials under high temperature and pressure is significantly reduced, minimizing the risk of thermal runaways and explosions.[1][2][3]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for more efficient heat and mass transfer, leading to better temperature control and more consistent product quality.

  • Precise Control of Reaction Parameters: Continuous-flow systems allow for precise control over residence time, temperature, and stoichiometry, which can lead to higher yields and selectivities.[1][2]

  • Easier Scale-Up: Scaling up a continuous-flow process often involves running multiple reactors in parallel ("scaling out") rather than increasing the size of a single reactor, which can be a more straightforward and predictable process.

Q3: What analytical techniques are essential for monitoring the synthesis and ensuring the quality of this compound?

A3: A robust analytical workflow is critical for process control and quality assurance. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring reaction progress, identifying and quantifying impurities, and determining the final purity of the product.[3][16]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown impurities and confirming the structure of the product and byproducts.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the final product and can also be used to quantify impurities if appropriate standards are available.[17]

  • Infrared (IR) Spectroscopy: IR can be used for rapid identification of the product and to check for the presence of certain functional groups.

Workflow for Synthesis and Quality Control

G raw_materials Raw Material QC (HPLC, etc.) synthesis Synthesis (Batch or Continuous-Flow) raw_materials->synthesis in_process_control In-Process Control (HPLC) synthesis->in_process_control crude_product Crude Product Isolation synthesis->crude_product in_process_control->synthesis Adjust Parameters purification Purification crude_product->purification final_product Final Product QC (HPLC, MS, NMR) purification->final_product final_product->purification Fails Spec release Product Release final_product->release Meets Spec

Caption: General workflow for this compound synthesis and quality control.

III. References

  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. National Institutes of Health.[Link]

  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. ResearchGate.[Link]

  • Synthesis of 1-amino-anthraquinone. Google Patents.

  • Synthesis of 1-amino-anthraquinone. European Patent Office.[Link]

  • Preparation method of 1-amino-anthraquinone. Google Patents.

  • A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research.[Link]

  • This compound. ChemBK.[Link]

  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI.[Link]

  • Process for purifying this compound. Google Patents.

  • 1-methylaminoanthraquinone. Organic Syntheses.[Link]

  • Optimization of the reaction condition for the synthesis of 5aa. ResearchGate.[Link]

  • Synthesis of this compound. Google Patents.

  • 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY. NJ.gov.[Link]

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health.[Link]

  • Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. Royal Society of Chemistry.[Link]

  • Process for refining 1-amino-anthraquinone. Google Patents.

  • A Green and Scalable Synthesis of 1-Amino Anthraquinone. ResearchGate.[Link]

  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. PubMed.[Link]

  • This compound. PubChem.[Link]

  • Synthesis of this compound. European Patent Office.[Link]

  • Production of 1-amino-4-hydroxyanthraquinones substituted in the 2- and/or 3-positions. Google Patents.

  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect.[Link]

  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. PubMed.[Link]

Sources

1-Aminoanthraquinone incompatibility with strong oxidizing agents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Aminoanthraquinone

Guide ID: TSC-AAQ-001 Topic: Incompatibility with Strong Oxidizing Agents Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and safety protocols for handling this compound, with a specific focus on its incompatibility with strong oxidizing agents. As your Senior Application Scientist, my goal is to equip you with the expertise to anticipate and manage potential chemical conflicts, ensuring the integrity of your experiments and the safety of your laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound (1-AAQ) is a solid organic compound, appearing as a red to brown crystalline powder.[1][2][3] Its chemical structure consists of an amino group (-NH₂) attached to an anthraquinone core. This structure is foundational to its role as a vital intermediate in the synthesis of a wide range of anthraquinone-based dyes, including vat, reactive, and disperse dyes.[4][5][6][7][8] Its derivatives are critical for achieving specific, high-performance color characteristics, particularly in the textile industry.[7][9] Beyond dyes, derivatives of 1-AAQ are explored in organic electronics and for creating fluorescent probes for biochemical analysis.[2][7]

Q2: Why is this compound considered incompatible with strong oxidizing agents?

The incompatibility stems from the chemical nature of its primary aromatic amine group (-NH₂). Aromatic amines are susceptible to oxidation.[10][11] When this compound comes into contact with a strong oxidizing agent, the amino group can be aggressively and uncontrollably oxidized. This can lead to several hazardous outcomes:

  • Exothermic Reaction: The reaction can be highly exothermic, releasing significant heat and potentially causing a dangerous rise in temperature and pressure in a closed system.

  • Degradation and Gas Generation: The reaction can degrade the molecule, leading to the formation of toxic gases like nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[1][12]

  • Formation of Unstable or Polymeric Byproducts: Oxidation can lead to the formation of complex, often tar-like, polymeric materials or unstable intermediates that may pose their own hazards.

  • Ignition or Explosion: In cases of potent oxidizers or favorable conditions, the reaction can be violent enough to cause ignition or explosion.[11][13] Aromatic amines in general may react violently with strong oxidizers.[11]

This reactivity is explicitly noted in safety data sheets, which list oxidizing agents as a primary material to avoid.[1][4][5][14]

Q3: What common laboratory chemicals are considered strong oxidizing agents to avoid?

It is crucial to recognize and segregate this compound from a wide range of oxidizing agents. The table below lists common examples categorized by their hazard potential. Always consult the Safety Data Sheet (SDS) for any chemical you are working with to fully understand its oxidative properties.

Hazard ClassOxidizing Agent ExamplesPotential Reaction with this compound
High Hazard Perchloric Acid (>72%), Hydrogen Peroxide (>91%), Ammonium Permanganate, Potassium SuperoxidePotential for explosive reaction upon contact, especially with heat or friction.[15]
Moderate Hazard Nitric Acid (>70%), Hydrogen Peroxide (27-91%), Potassium Permanganate, Sodium Hypochlorite, Chromium TrioxideCan cause violent reactions, ignition, and release of toxic fumes.[15][16][17] Mixing with organic material can be violent.[16][17]
Lower Hazard Potassium Nitrate, Potassium Dichromate, Hydrogen Peroxide (8-27%)May increase the flammability of this compound and can initiate a hazardous reaction, especially if heated.[15][18]

Section 2: Troubleshooting Guide - Unexpected Experimental Outcomes

Q4: My reaction mixture containing this compound turned dark brown/black and formed a tar-like precipitate after I added a reagent. What likely happened?

This is a classic sign of an unintended oxidation reaction. The "tar" is likely a complex mixture of polymeric byproducts resulting from the uncontrolled oxidation of the amino group.

Causality: Strong oxidizing agents can initiate polymerization of aromatic amines. Instead of a clean, intended reaction, the oxidant has attacked the amine functional group, leading to a cascade of reactions that form high-molecular-weight, insoluble materials. This not only consumes your starting material but also creates a difficult-to-remove contaminant.

Troubleshooting Steps:

  • Stop the Reaction: Safely cease any further addition of reagents and stop heating.

  • Identify the Oxidant: Review every reagent and solvent added. Did one of them have oxidizing properties (e.g., nitric acid, aged ethers containing peroxides, certain metal catalysts)?

  • Future Prevention: Scrutinize all reaction components for potential incompatibilities before starting an experiment. Ensure solvents are peroxide-free. If an oxidation step is necessary, it must be done under controlled conditions with a selective, milder oxidant.

Q5: I observed a rapid temperature spike (exotherm) and gas evolution after mixing this compound with a solution. What are the immediate risks?

This indicates a runaway reaction, which is extremely dangerous.

Causality: The rapid exotherm is a direct result of the high energy released from the oxidation reaction. The gas is likely a mixture of nitrogen oxides (from the amine group's destruction) and carbon oxides, and potentially vaporized solvent due to the temperature increase.[1]

Immediate Actions & Risks:

  • Risk of Explosion: The primary risk is a rapid pressure build-up in your vessel, which can cause it to rupture or explode.

  • Evacuate: If the reaction is vigorous and cannot be immediately and safely controlled, evacuate the immediate area and alert others.

  • Ventilation: Ensure maximum ventilation by working in a fume hood. Do not approach the reaction vessel directly.[1]

  • Toxicity: The evolved gases (NOx) are highly toxic and can cause severe respiratory damage.[17]

Protocol for Prevention:

  • Pre-reaction Hazard Analysis: Always perform a risk assessment before mixing chemicals, especially when using a new reagent or protocol.

  • Controlled Addition: When adding any potentially reactive substance, do so slowly, in small portions, and with efficient cooling (e.g., an ice bath).

  • Scale: Never run a new reaction at a large scale for the first time. Start with a microscale or small-scale test.

Section 3: Protocols for Safe Handling and Storage

Q6: What is the Standard Operating Procedure (SOP) for the safe storage of this compound?

Proper storage is the first line of defense against accidental hazardous reactions. The key is segregation.

Step-by-Step Storage Protocol:

  • Verify Container Integrity: Upon receipt, ensure the container is tightly sealed and undamaged.[1]

  • Designate a Storage Area: Store this compound in a cool, dry, well-ventilated area.[1][12]

  • Segregate from Incompatibles: This is the most critical step. Store this compound in a cabinet designated for general organic solids. Crucially, it must NOT be stored in the same cabinet as oxidizing agents. This includes acids like nitric acid, as well as solid oxidizers like nitrates, permanganates, or perchlorates.[1][19]

  • Update Inventory: Log the chemical in your laboratory inventory system, noting its storage location and incompatibility warnings.

  • Labeling: Ensure the container's original label is legible. If transferring to a secondary container, label it with the full chemical name, CAS number (82-45-1), and clear incompatibility warnings (e.g., "Incompatible with Strong Oxidizers").

Logical Workflow for Safe Storage:

cluster_storage Storage Protocol Receive Receive Chemical Inspect Inspect Container (Sealed, Undamaged) Receive->Inspect CheckSDS Check SDS for Incompatibilities Inspect->CheckSDS Decision Is it an Oxidizer? CheckSDS->Decision StoreOrganic Store in 'General Organic Solids' Cabinet Decision->StoreOrganic No StoreOxidizer Store in dedicated 'Oxidizer' Cabinet Decision->StoreOxidizer Yes UpdateInv Update Inventory StoreOrganic->UpdateInv

Caption: Workflow for chemical segregation during storage.

Q7: How should I handle waste that may contain both this compound and a residual strong oxidizer?

Never mix waste streams containing incompatible chemicals. If an experiment inadvertently mixes these, the resulting waste is hazardous and requires special handling.

Waste Handling Protocol:

  • Do Not Mix: Never pour residual this compound and a strong oxidizer into the same waste container.

  • Neutralize/Quench (Expert Use Only): If you are experienced and your lab's SOPs allow for it, a quenching procedure may be necessary. For example, a residual oxidizer might be cautiously quenched with a reducing agent (like sodium bisulfite) under controlled, cooled conditions before being combined with any other waste. This must be done with extreme care.

  • Separate Waste Streams: The safest approach is to maintain separate, clearly labeled waste containers.

    • Container 1: "Halogenated/Non-halogenated Organic Waste containing this compound"

    • Container 2: "Oxidizer Waste (e.g., Nitric Acid Waste)"

  • Labeling for Disposal: If a mixture was accidentally created, the waste container must be labeled as "Hazardous Waste: Reactive Mixture" and list all components, including "this compound" and the specific oxidizing agent.

  • Consult EHS: Contact your institution's Environmental Health & Safety (EHS) department immediately. They will provide guidance on the proper disposal procedure for reactive waste, which often requires special handling by trained professionals.

Hazardous Waste Management Flow:

cluster_waste Waste Management Protocol Start End of Experiment Decision Are Oxidizers & Amines Mixed? Start->Decision Separate Use Separate, Labeled Waste Containers Decision->Separate No ContactEHS Label as 'Reactive Waste'. Contact EHS Immediately. Decision->ContactEHS Yes Disposal Dispose via Approved EHS Procedure Separate->Disposal ContactEHS->Disposal

Caption: Decision workflow for managing hazardous waste.

References

  • Material Safety Data Sheet - this compound, 90%. Cole-Parmer.
  • Common Oxidizing Agents & Reducing Agents. ChemTalk.
  • Oxidizing agent. Wikipedia.
  • List of Strongest Oxidizing agent. Physics Wallah.
  • Common Oxidizing Agents and Reducing Agents. LabXchange.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Strong Oxidizing Agents. Rosenheim Lab, University of California.
  • This compound - Product Information. ChemBK.
  • SAFETY DATA SHEET (UK) - this compound. Fisher Scientific.
  • 1-AMINO-2-METHYL-ANTHRAQUINONE HAZARD SUMMARY. NJ.gov.
  • Synthesis of 1-amino-anthraquinone. Google Patents.
  • Aromatic Amino Compounds: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety.
  • Anthraquinone dyes. Wikipedia.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI.
  • Synthesis of this compound. Google Patents.
  • Synthesis of 1-amino-anthraquinone. European Patent Office.
  • Process for purifying this compound. Google Patents.
  • Evaluation of thermal stability of quinones by thermal analysis techniques. ScienceDirect.
  • Amines as occupational hazards for visual disturbance. National Institutes of Health (NIH).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • Methods for functionalization of anthraquinones. Russian Chemical Reviews.

Sources

Technical Support Center: Efficient Functionalization of 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-aminoanthraquinone (1-AAQ) functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the 1-AAQ scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Understanding the Reactivity of this compound

The this compound core presents a unique set of challenges and opportunities. The electron-donating amino group activates the anthraquinone system, but its reactivity must be carefully managed to achieve desired selectivity and yield. Key to successful functionalization is understanding the interplay between the amino group, the anthraquinone carbonyls, and the aromatic rings.

The amino group can act as a nucleophile, a directing group in electrophilic substitutions, and a coordinating agent for metal catalysts. This versatility allows for a wide range of transformations, but also opens avenues for potential side reactions if not properly controlled.

Diagram: Reactivity Map of this compound

Caption: Key functionalization pathways for this compound.

Section 2: Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of various arylaminoanthraquinones.[1] However, its application to the 1-AAQ system can be challenging.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with 1-AAQ has stalled or shows low conversion. What are the likely causes?

A1: Several factors can lead to low conversion:

  • Catalyst Deactivation: The 1-AAQ substrate, with its amino and carbonyl groups, can act as a chelating ligand for the palladium center, leading to inactive catalyst species.

  • Ligand Choice: The ligand is critical for stabilizing the active palladium catalyst and facilitating the catalytic cycle.[2] For electron-rich anilines like 1-AAQ, bulky, electron-rich phosphine ligands are often required.

  • Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide are common, they can be problematic with sensitive substrates.[3] The base must be strong enough to deprotonate the amine without causing side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and catalyst stability.[4] Toluene and dioxane are commonly used, but their solvating properties can impact the solubility of intermediates.

Troubleshooting Steps:

  • Screen Ligands: If using a general-purpose ligand, consider switching to one designed for challenging substrates. Ligands like BrettPhos or RuPhos have shown success with a wide range of amines.[5]

  • Vary the Base: If you suspect base-related issues, try a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[6]

  • Solvent Screening: Test alternative solvents like CPME or t-AmOH, which may offer better solubility for the reaction components.[7]

Q2: I am observing significant amounts of hydrodehalogenation of my aryl halide coupling partner. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Mechanistic Insight: This often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the amido complex or reaction with trace water.

  • Solutions:

    • Ligand Modification: Employing bulkier ligands can sterically hinder side reactions and promote the desired reductive elimination.[8]

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

    • Base Choice: Some bases are more prone to promoting this side reaction. Experiment with different bases to find the optimal one for your system.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 1-AAQ
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium pre-catalyst (e.g., G3-XPhos, 0.02 mmol), the appropriate phosphine ligand (0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L2 OxAdd Oxidative Addition (L)Pd(II)(Ar)(X) Pd0L2->OxAdd Ar-X LigEx Ligand Exchange [(L)Pd(II)(Ar)(NHR')]+X- OxAdd->LigEx R'-NH2 Deprot Deprotonation (L)Pd(II)(Ar)(NR') LigEx->Deprot -HX (Base) Deprot->Pd0L2 Reductive Elimination (Ar-NHR')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[9]

Section 3: Troubleshooting Ullmann Condensation Reactions

The Ullmann condensation is a classical, copper-catalyzed method for N-arylation. While often requiring harsher conditions than palladium-catalyzed methods, it can be a robust alternative for certain substrates.[10]

Frequently Asked Questions (FAQs)

Q1: My Ullmann reaction is giving a low yield of the desired N-arylated product. What can I do to improve it?

A1: Low yields in Ullmann reactions are often due to the heterogeneous nature of the traditional reaction and the high temperatures required.[11]

  • Catalyst Source: The form of copper used is critical. "Activated" copper powder, often prepared in situ, can be more effective.[10] Soluble copper(I) salts, such as CuI, are often used in modern protocols.

  • Ligand Addition: The addition of ligands like 1,10-phenanthroline or certain amino acids can solubilize the copper catalyst and accelerate the reaction, allowing for lower temperatures.[12]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to drive the reaction to completion.[10]

  • Base: A stoichiometric amount of a base like K₂CO₃ is usually necessary to neutralize the HX formed.

Troubleshooting Steps:

  • Switch to a Homogeneous System: Instead of metallic copper, try using a Cu(I) salt like CuI with a suitable ligand.

  • Screen Ligands: Evaluate different diamine or amino acid ligands to find one that enhances your reaction.

  • Increase Temperature (with caution): If other methods fail, a carefully controlled increase in temperature may improve the reaction rate.

Q2: I'm observing a significant amount of biaryl homocoupling of my aryl halide. How can this be suppressed?

A2: Homocoupling is a common side reaction in Ullmann condensations.

  • Mechanistic Insight: This side reaction is also a copper-catalyzed process. The relative rates of N-arylation versus homocoupling are influenced by the reaction conditions.

  • Solutions:

    • Use of Ligands: Ligands that favor the C-N bond-forming pathway can suppress homocoupling.

    • Stoichiometry: Using a slight excess of the amine nucleophile (1-AAQ) can help to favor the desired cross-coupling reaction.

Data Table: Comparison of N-Arylation Methods
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Ligands Bulky phosphinesDiamines, amino acids
Reaction Temp. 60-120 °C150-220 °C (can be lower with ligands)
Substrate Scope Very broadGenerally good, can be substrate-specific
Functional Group Tol. Generally highCan be lower due to high temperatures
Common Side Reactions Hydrodehalogenation, β-hydride eliminationHomocoupling of aryl halide

Section 4: Purification of Functionalized this compound Derivatives

The purification of 1-AAQ derivatives can be challenging due to their often-intense color, potential for streaking on silica gel, and similar polarities of starting materials and products.

Frequently Asked Questions (FAQs)

Q1: My product is difficult to separate from the starting this compound by column chromatography. What techniques can I use?

A1:

  • Solvent System Optimization: Systematically screen different solvent systems for your column. A small amount of a polar solvent like methanol or a basic additive like triethylamine in your eluent can sometimes improve separation.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase stationary phase.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs to find optimal conditions.

  • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q2: How can I effectively remove residual metal catalyst from my final product?

A2: Residual palladium or copper can be problematic, especially for biological applications.

  • Aqueous Washes: Washing the organic extract with aqueous solutions of chelating agents (e.g., EDTA) or reagents that react with the metal (e.g., aqueous ammonia for copper) can help remove metal salts.

  • Specialized Scavengers: Commercially available silica-based or polymer-based metal scavengers can be very effective. The crude product solution is stirred with the scavenger, which is then filtered off.

  • Charcoal Treatment: Stirring the product solution with activated charcoal can sometimes help to adsorb residual metal complexes.

  • Recrystallization: This is often very effective at excluding metal impurities from the crystal lattice of your product.

References

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
  • The Ullmann Condensation Reaction of Haloanthraquinones and Amines. SciSpace.
  • Synthesis of 1‐arylaminoanthraquinone‐based monoboron complexes 3 and 4.
  • Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye. ScienceDirect.
  • Ullmann condens
  • 1-methylaminoanthraquinone. Organic Syntheses.
  • Buchwald–Hartwig amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Ullmann Reaction. BYJU'S.
  • Solvent‐Dependent Excited‐State Dynamics of 1‐Aminoanthraquinone Revealed by Transient Absorption Spectroscopy.
  • 1-methylamino-4-bromo-anthraquinone. Organic Syntheses.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction. PubMed Central.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI.
  • Process for purifying this compound.
  • Methods for functionalization of anthraquinones. Russian Chemical Reviews.
  • Solvent-Dependent Excited-State Dynamics of this compound Revealed by Transient Absorption Spectroscopy. Harbin Institute of Technology.
  • Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
  • Buchwald-Hartwig Amin
  • Process for refining 1-amino-anthraquinone.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • The mechanism of the modified Ullmann reaction. Dalton Transactions.
  • The Buchwald-Hartwig Amin
  • Optimization of reaction conditions for palladium-catalyzed amination...
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Synthesis of this compound.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Synthesis of 1-amino-anthraquinone.
  • Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide. MDPI.
  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Tetracycle Formation from the Reaction of Acetophenones with this compound, and Further Annulation of Pyridine and Diazepine Rings.
  • A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides. Ruhr-Universität Bochum.
  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. PubMed Central.
  • Avoiding byproduct formation in N-aryl
  • A new improved catalyst for the palladium-catalyzed amin
  • Efficient and Mild Deamination Procedure for 1-Aminoanthraquinones Yielding a Diverse Library of Novel Derivatives with Potential Biological Activity.
  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation str
  • 1,4-Dihydroxyanthraquinone–copper(ii)
  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI.

Sources

Methods for removing heavy metal catalysts from 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Removal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with 1-Aminoanthraquinone and similar compounds. Here, we provide in-depth, field-proven answers and troubleshooting protocols for the critical step of removing residual heavy metal catalysts.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual heavy metal catalysts from this compound so critical?

The removal of heavy metal catalysts is paramount for several reasons, primarily concerning the final product's use in pharmaceuticals and other regulated materials. Heavy metals like palladium, nickel, and copper, even at trace levels, are often toxic and can interfere with downstream biological applications. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent limits for metal residues in active pharmaceutical ingredients (APIs).[1] For instance, the permitted daily exposure for palladium is low, making its removal a non-negotiable step in process chemistry.[1][2] Failure to adequately remove these catalysts can lead to batch failure, regulatory rejection, and potential safety issues.

Q2: What are the principal methods for removing heavy metal catalysts from organic reaction mixtures?

There are several established techniques, and the optimal choice depends on the specific catalyst, the nature of your product, and the scale of the reaction. The most common methods include:

  • Adsorption: Employing solid-phase materials with a high surface area, such as activated carbon or functionalized silica, to bind the metal. The solid is then easily removed by filtration.[3][4][5]

  • Metal Scavenging/Chelation: Using specialized reagents (scavengers) that have functional groups with a high affinity for the target metal, such as thiols or amines.[5][6] These can be silica-based or polymer-bound for easy filtration. Aqueous chelating agents like EDTA are also effective, particularly for copper.[7][8]

  • Extraction: Performing liquid-liquid extractions with an aqueous solution containing a chelating agent to pull the metal salt from the organic phase.[5][8]

  • Crystallization: Purifying the final product through crystallization, which often leaves the more soluble metal impurities behind in the mother liquor.[5]

  • Chromatography: Passing the crude product through a short plug of silica or another stationary phase to trap the polar metal complexes.[5]

Q3: Which heavy metal catalysts are commonly used in the synthesis of this compound or its precursors?

The synthesis of this compound and related structures can involve several transition metal-catalyzed reactions:

  • Palladium (Pd): Frequently used for catalytic hydrogenation to reduce 1-nitroanthraquinone to this compound.[9][10][11] Palladium is also a cornerstone of C-N cross-coupling reactions which may be used in analogous syntheses.

  • Nickel (Ni): Raney Nickel is a common alternative for the hydrogenation of nitro groups.[9][12] Nickel catalysts are also employed in amination reactions of aryl chlorides.[13][14][15]

  • Copper (Cu): Used in Ullmann and Goldberg-type reactions for C-N bond formation (amination) or C-O bond formation, which are classical methods for synthesizing substituted amino- or phenoxy-anthraquinones.[16][17][18][19][20]

Q4: How do I select the most appropriate catalyst removal method for my experiment?

The selection process is a multi-factorial decision. Key considerations include the identity of the metal, its oxidation state, the cost and scalability of the method, and the chemical stability of your this compound product. The following decision-making workflow can guide your choice.

start Start: Crude This compound with Metal Catalyst metal_id What is the catalyst? start->metal_id pd_node Palladium (Pd) metal_id->pd_node Pd ni_node Nickel (Ni) metal_id->ni_node Ni cu_node Copper (Cu) metal_id->cu_node Cu pd_q1 Is the Pd species known (e.g., Pd(0) vs Pd(II))? pd_node->pd_q1 ni_q1 Is the Ni catalyst heterogeneous (e.g., Raney Ni)? ni_node->ni_q1 cu_q1 Is the product stable to aqueous/basic conditions? cu_node->cu_q1 pd_sol1 Adsorption: Activated Carbon (Good for Pd(0)) pd_q1->pd_sol1 Yes, Pd(0) pd_sol2 Scavenging: Thiol or Amino-functionalized Silica (Broad Spectrum) pd_q1->pd_sol2 No / Unsure ni_sol1 Simple Filtration (may need Celite) ni_q1->ni_sol1 Yes ni_sol2 Aqueous Acid Wash (for soluble Ni(II) species) ni_q1->ni_sol2 No (Homogeneous) cu_sol1 Aqueous Wash with Chelator (EDTA, aq. NH3) cu_q1->cu_sol1 Yes cu_sol2 Scavenging: Amino-functionalized Silica cu_q1->cu_sol2 No end_node Purified Product (Verify with ICP-MS) pd_sol1->end_node pd_sol2->end_node ni_sol1->end_node ni_sol2->end_node cu_sol1->end_node cu_sol2->end_node

Caption: Decision tree for selecting a catalyst removal method.

Q5: How can I confirm that the heavy metal catalyst has been successfully removed to the required level?

Visual confirmation (e.g., disappearance of black palladium particles) is insufficient. Quantitative analysis is required to ensure regulatory compliance. The standard, most reliable methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry gold standard for trace metal analysis, offering extremely low detection limits.[21]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique, suitable for slightly higher concentrations than ICP-MS.[22]

  • Atomic Absorption Spectrometry (AAS): A well-established and reliable method for quantifying specific metals.[22]

For process optimization and quick screening of different removal methods, faster but less precise techniques can be valuable. These include fluorescence-based assays that can provide semi-quantitative results in minutes.[21][23][24]

Troubleshooting & Optimization Guide

Problem: Incomplete Palladium Removal Using Activated Carbon
Possible Cause Underlying Rationale & Solution
Insufficient Adsorbent The surface of the activated carbon has become saturated with the catalyst. Solution: Increase the weight percentage of the activated carbon relative to the crude product. Perform small-scale trials to find the optimal loading.
Product Adsorption This compound, being a large, planar aromatic molecule, can adsorb onto the activated carbon surface via π-stacking, leading to yield loss.[5] Solution 1: Reduce the amount of activated carbon used to the minimum effective level. Solution 2: Screen different grades of activated carbon, as pore size and surface chemistry vary. Solution 3: Switch to a more selective method, like a thiol-based scavenger, which has a lower affinity for the product.
Wrong Palladium Species Activated carbon is most effective at adsorbing heterogeneous or colloidal Pd(0). Soluble Pd(II) species may not bind as effectively. Solution: Consider a pre-treatment step to reduce Pd(II) to Pd(0) before carbon treatment, or use a scavenger with functional groups that chelate Pd(II).
Problem: Low Product Recovery After Using a Solid-Supported Metal Scavenger
Possible Cause Underlying Rationale & Solution
Non-specific Binding The scavenger may have some affinity for the amino group on your product, causing it to be retained on the solid support. Solution: After filtering the scavenger, wash the filter cake thoroughly with several portions of a suitable solvent to recover any bound product. Combine the washings with the main filtrate.[5]
Incorrect Solvent Choice The efficiency of scavenging can be solvent-dependent. A solvent that causes the product to precipitate or the scavenger beads to swell improperly can trap the product. Solution: Perform the scavenging in a solvent where the product is highly soluble. Consult the scavenger manufacturer's guidelines for solvent compatibility.
Problem: Persistent Blue/Green Coloration After Attempting to Remove Copper Catalyst
Possible Cause Underlying Rationale & Solution
Insoluble Copper Salts The residual copper from an Ullmann or Goldberg reaction may be in the form of salts that are poorly soluble in both the organic solvent and plain water. Solution: Perform a liquid-liquid extraction using an aqueous solution containing a strong chelating agent. An aqueous solution of EDTA or aqueous ammonia is highly effective.[8] Ammonia complexes with copper to form a deep blue, water-soluble tetraamminecopper(II) complex, which is easily extracted from the organic layer.[8]
Product-Copper Complex The amino group of this compound can coordinate with copper ions, forming a stable, colored complex that is difficult to break. Solution: An aqueous wash with a chelator like EDTA is often sufficient to disrupt this complex by forming an even more stable copper-EDTA complex.[8] In difficult cases, a mild acidic wash (if the product is stable) can protonate the amino group, breaking the coordination to the copper.

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

This protocol is a general guideline for removing residual palladium, often present as Pd(0), from a reaction mixture.

  • Preparation: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or THF) to make a ~5-10% w/v solution.

  • Adsorbent Addition: To the stirred solution, add activated carbon (typically 5-20 wt% relative to the crude product). The optimal amount should be determined by small-scale trials.

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours. Longer times may be needed but can also increase product loss.

  • Filtration: Prepare a pad of Celite (diatomaceous earth) in a Büchner funnel. Filter the mixture through the Celite pad to remove the activated carbon.[5]

  • Rinsing & Concentration: Rinse the filter cake with fresh solvent to recover any adsorbed product. Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the purified product.

  • Verification: Submit a sample of the purified product for quantitative palladium analysis (e.g., ICP-MS).

A 1. Dissolve Crude Product in Solvent B 2. Add Activated Carbon (5-20 wt%) A->B C 3. Stir at RT or ~45°C for 1-4 hours B->C D 4. Filter through Celite Pad C->D E 5. Rinse Pad with Fresh Solvent D->E F 6. Combine Filtrates & Concentrate E->F G 7. Analyze for Residual Pd (ICP-MS) F->G

Caption: Workflow for palladium removal using activated carbon.

Protocol 2: Copper Removal via Aqueous EDTA Extraction

This protocol is effective for removing residual copper catalysts, which are often in the Cu(I) or Cu(II) oxidation state.

  • Preparation: Dissolve the crude this compound product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The copper will be chelated by the EDTA and drawn into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-4) one or two more times with fresh aqueous EDTA solution, or until the aqueous layer is no longer colored.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Verification: Submit a sample for quantitative copper analysis.

References

  • Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1404–1410. [Link]
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review.
  • Kuczynski, M., et al. (n.d.). Removing Palladium from Reaction Mixtures by Fixed Bed Adsorption.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • Google Patents. (n.d.). US3984425A - Process for purifying this compound.
  • Girgis, M. J., et al. (2011). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 15(3), 613–622. [Link]
  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
  • Girgis, M. J., et al. (2011). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption.
  • BenchChem. (2025). Technical Support Center: Metal Catalyst Removal from Cyclization Reactions.
  • ResearchGate. (n.d.). Use of Natural Organic and Synthetic Chelating Agents for Efficient Phytoremediation.
  • Garner, A. L., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
  • Science.gov. (n.d.). organic chelating agents: Topics.
  • ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?
  • Google Patents. (n.d.). US4054586A - Process for preparing this compound having high purity.
  • Science.gov. (n.d.). metal chelating agents: Topics.
  • Google Patents. (n.d.). EP0499450A1 - Synthesis of this compound.
  • Wikipedia. (n.d.). Ullmann condensation.
  • MDPI. (n.d.). Chelating Extractants for Metals.
  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Wikipedia. (n.d.). Chelation therapy.
  • European Patent Office. (n.d.). EP 0499451 A1 - Synthesis of 1-amino-anthraquinone.
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • Shen, Q., & Hartwig, J. F. (2008). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
  • Google Patents. (n.d.). CN102531925A - Method for preparing high-purity this compound through catalytic hydrogenation.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • MDPI. (n.d.). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Google Patents. (n.d.). CN104447367A - Preparation method of 1-amino-anthraquinone.
  • ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • MDPI. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • ACS Publications. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Royal Society of Chemistry. (2023). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst.

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 1-Aminoanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Aminoanthraquinone (1-AAQ) and its derivatives. This guide is designed to provide in-depth, practical solutions and foundational knowledge to help you overcome common challenges in enhancing the fluorescence quantum yield (Φf) of these versatile but often weakly emissive compounds.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Understanding the underlying photophysics of 1-AAQ is the first step toward troubleshooting and enhancing its fluorescence.

Q1: Why is the fluorescence quantum yield of this compound (1-AAQ) and its derivatives often inherently low?

A: The low quantum yield of 1-AAQ is primarily due to the existence of highly efficient non-radiative decay pathways that outcompete the radiative (fluorescence) pathway.[1] Upon photoexcitation, the molecule has several ways to release its energy, and for 1-AAQ, fluorescence is often the slowest and least probable route. The two dominant competing processes are:

  • Ultrafast Intersystem Crossing (ISC): The anthraquinone core is known to facilitate a rapid transition from the lowest excited singlet state (S₁) to the triplet state (T₁).[2][3][4] This spin-forbidden, yet highly efficient, process channels energy away from the fluorescence pathway.

  • Intramolecular Charge Transfer (ICT): The 1-amino group acts as a potent electron donor and the anthraquinone core as an electron acceptor.[5][6] Excitation promotes an ICT state which is highly sensitive to its environment and conformation, often leading to non-radiative decay.[7]

Q2: What is the Twisted Intramolecular Charge Transfer (TICT) state, and how does it quench fluorescence, especially in polar solvents?

A: The TICT model is a critical concept for understanding 1-AAQ fluorescence.[5] After excitation to the S₁ state, the molecule exists in a planar or near-planar local excited (LE) state. However, the amino group can rotate around its single bond to the anthraquinone ring. This twisting motion is coupled with a more complete charge separation, forming a highly polar, non-emissive "dark" state known as the TICT state.

In polar solvents, this charge-separated TICT state is significantly stabilized, making it an energetically favorable "trap." Molecules in the excited state rapidly convert to this TICT state and then return to the ground state non-radiatively (e.g., through heat dissipation), thus quenching fluorescence.[6][7] This is why the quantum yield of 1-AAQ is dramatically lower in polar solvents like DMSO compared to non-polar solvents like n-hexane.[7]

Q3: Besides ICT, what other factors contribute to the low quantum yield?

A: While the ICT/TICT mechanism is a primary driver, intersystem crossing (ISC) is also a major competing pathway. Anthraquinone derivatives are well-known for their high ISC efficiency.[2][3][8] The energy from the excited singlet state is rapidly transferred to the triplet manifold, which can then deactivate non-radiatively or, in some cases, lead to phosphorescence (though this is rare for 1-AAQ at room temperature in solution).[1][9] The interplay between the ICT character and ISC efficiency determines the ultimate fate of the excited state.[4]

Section 2: Troubleshooting Guide for Low Quantum Yield

This section addresses specific experimental issues in a Q&A format.

Issue 1: My 1-AAQ derivative has a negligible quantum yield in my experimental solvent (e.g., DMSO, Acetonitrile, or an aqueous buffer).

  • Underlying Cause: You are likely observing the solvent-polarity-induced quenching effect. Polar solvents stabilize the non-emissive TICT state, making this the dominant deactivation pathway.[7] The quantum yield of 1-AAQ in DMSO is less than 0.03, while in non-polar n-hexane it is 0.15.[7]

  • Troubleshooting Steps:

    • Solvent Screen: If your experiment allows, switch to a less polar solvent. Test your compound in a range of solvents from non-polar (e.g., n-hexane, toluene) to moderately polar (e.g., acetone). A study on 1-NH₂-AQ showed complete fluorescence quenching in n-hexane due to ICT state destabilization, but a measurable lifetime in acetone, highlighting the complex role of the solvent.[6][10]

    • Structural Modification: If you are in the design phase, consider modifications that restrict the rotation of the amino group. Introducing bulky substituents ortho to the amino group or incorporating the nitrogen into a rigid ring system can sterically hinder the twisting motion required to form the TICT state, thereby enhancing fluorescence.

    • Induce Aggregation (for AIE-active derivatives): Some anthraquinone derivatives are designed to have Aggregation-Induced Emission (AIE) properties.[11][12] These molecules are non-emissive in solution but become highly fluorescent in an aggregated state or in the solid state, as the aggregation physically restricts the intramolecular rotations that cause quenching.[11][13] If you suspect your molecule has AIE character, try inducing aggregation by adding a poor solvent (e.g., water to a THF solution).[13]

Issue 2: The fluorescence signal is initially strong but fades quickly during measurement or microscopy.

  • Underlying Cause: This phenomenon is known as photobleaching, the irreversible photochemical destruction of the fluorophore upon repeated excitation.[14][15] Fluorophores in an excited state, particularly the long-lived triplet state populated via ISC, are more susceptible to reactions with oxygen or other molecules, leading to their destruction.[16]

  • Troubleshooting Steps:

    • Minimize Excitation Exposure: Use the lowest possible excitation intensity and shortest exposure time necessary to obtain a good signal. Use neutral density filters to attenuate the light source.[17]

    • Use Antifade Reagents: If working with fixed samples in microscopy, mount your sample in a commercial or homemade antifade mounting medium. These reagents often contain free radical scavengers that reduce photobleaching.

    • Deoxygenate Solutions: For solution-based measurements, purging the solvent with nitrogen or argon can reduce the concentration of dissolved oxygen, a common culprit in photobleaching.

Issue 3: I observe a red-shift in the emission spectrum and a decrease in fluorescence intensity at higher concentrations.

  • Underlying Cause: For traditional fluorophores (non-AIE), this is a classic sign of Aggregation-Caused Quenching (ACQ).[11] At higher concentrations, planar aromatic molecules like 1-AAQ tend to form ground-state dimers or aggregates through π-π stacking. These aggregates often have new, non-radiative decay pathways that quench fluorescence.

  • Troubleshooting Steps:

    • Work at High Dilution: Perform all spectroscopic measurements at very low concentrations (typically in the micromolar range or lower) where the absorbance is below 0.1 to minimize both ACQ and inner filter effects.[18]

    • Incorporate Solubilizing Groups: Adding bulky or charged side chains to the 1-AAQ core can disrupt π-π stacking and reduce aggregation.

    • Verify with an Absorbance vs. Concentration Plot: A deviation from linearity in an absorbance vs. concentration plot (Beer's Law) can indicate the onset of aggregation.

Issue 4: My quantum yield measurements are inconsistent and not reproducible.

  • Underlying Cause: Accurate quantum yield measurement is highly sensitive to experimental parameters. Common errors include the "inner filter effect" where the sample absorbs too much excitation or emission light, use of an inappropriate fluorescence standard, or failure to correct for solvent differences.[18][19]

  • Troubleshooting Steps:

    • Control Absorbance: Ensure the absorbance of both your sample and the reference standard at the excitation wavelength is below 0.1 (for a 1 cm pathlength cuvette).[18] This is the most critical step to avoid the inner filter effect.

    • Choose the Right Standard: Select a well-characterized fluorescence standard that absorbs at the same excitation wavelength and emits in a similar spectral region as your sample.[18][19] This minimizes wavelength-dependent errors in the spectrometer's detector.

    • Correct for Refractive Index: The quantum yield calculation must include a correction for the refractive index of the solvents used for the sample and the standard.[18]

    • Ensure Sample Purity: Impurities, even in small amounts, can act as quenchers. Purify your compound thoroughly using methods like chromatography or recrystallization.

Section 3: Key Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol uses a comparative method, referencing a standard with a known quantum yield (Φf,ST).

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • 1 cm pathlength quartz cuvettes

  • Fluorescence standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54; or Rhodamine 6G in ethanol, Φf = 0.95)

  • Your purified 1-AAQ derivative (Sample, X)

  • High-purity spectroscopic grade solvents

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the desired solvent(s).

  • Prepare Dilutions: Create a series of dilutions for both the standard and the sample, ensuring that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. This confirms you are in a linear range and avoids inner filter effects.[18]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (λex). Plot absorbance vs. concentration to confirm linearity.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength (λex) on the spectrofluorometer.

    • Record the full emission spectrum for each diluted solution of both the standard and the sample. Ensure the entire emission peak is captured.

    • Make sure to record the spectrum of a solvent blank to subtract any background signal.

  • Data Analysis:

    • Integrate the area under the background-corrected fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • Determine the gradient (slope) of each line (Grad_ST for the standard, Grad_X for the sample).

  • Calculate Quantum Yield: Use the following equation:

    Φf,X = Φf,ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φf,X is the quantum yield of your sample.

    • Φf,ST is the known quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity vs. absorbance.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.[18]

Section 4: Data Summary & Visualizations
Table 1: Solvent Effects on this compound (1-AAQ) Properties
SolventPolarityQuantum Yield (Φf)Key ObservationReference
n-HexaneNon-polar0.15Highest reported Φf in solution[7]
AcetonePolar Aprotic-Shows a measurable fluorescence lifetime of 454 ps[6]
DMSOPolar Aprotic< 0.03Strong quenching due to ICT/TICT state stabilization[7]
Diagrams

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption S1->S0 Fluorescence (kf) T1 T₁ S1->T1 Intersystem Crossing (kISC) TICT TICT State (Non-Radiative) S1->TICT Twisting (kTICT) T1->S0 Non-Radiative Decay TICT->S0 Non-Radiative Decay

Caption: Simplified Jablonski diagram for 1-AAQ showing competing decay pathways.

Troubleshooting_Workflow start Low Quantum Yield Observed q1 Is fluorescence quenched in polar solvents? start->q1 sol1 Cause: TICT State Stabilization Solution: 1. Use non-polar solvent. 2. Restrict amino group rotation. q1->sol1 Yes q2 Does intensity fade rapidly under illumination? q1->q2 No a1_yes Yes a1_no No sol2 Cause: Photobleaching Solution: 1. Minimize light exposure. 2. Use antifade reagents. q2->sol2 Yes q3 Does signal decrease at high concentrations? q2->q3 No a2_yes Yes a2_no No sol3 Cause: Aggregation-Caused Quenching Solution: 1. Work at high dilution (Abs < 0.1). 2. Check for AIE properties. q3->sol3 Yes end_node Review synthesis purity and measurement protocol. q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low fluorescence quantum yield.

Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism.

References
  • van Ramesdonk, H. J., Bakker, B. H., Groeneveld, M. M., Verhoeven, J. W., Allen, B. D., Rostron, J. P., & Harriman, A. (2006). Ultrafast Intersystem Crossing in 9,10-Anthraquinones and Intramolecular Charge Separation in an Anthraquinone-Based Dyad. The Journal of Physical Chemistry A, 110(49), 13145–13150. [Link]
  • Yuan, L., et al. (2017). Theoretical study on twisted intramolecular charge transfer of this compound in different solvents. Chinese Physics B, 26(10), 103101. [Link]
  • PubMed. (2006). Ultrafast intersystem crossing in 9,10-anthraquinones and intramolecular charge separation in an anthraquinone-based dyad. J Phys Chem A. [Link]
  • Ghorai, A., et al. (2021). Aggregation-induced phosphorescence of an anthraquinone based emitter. Organic & Biomolecular Chemistry, 19(38), 8349-8353. [Link]
  • Qiao, S., Liu, X., Liu, W., et al. (2025). Solvent-Dependent Excited-State Dynamics of this compound Revealed by Transient Absorption Spectroscopy. ChemistrySelect, 10(23), e02802. [Link]
  • Zhao, J., et al. (2018). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. Photochemical & Photobiological Sciences, 17(10), 1431-1439. [Link]
  • Kim, J., et al. (2021). Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide. Molecules, 26(21), 6649. [Link]
  • Duan, R., et al. (2019). Simple Aggregation–induced Delayed Fluorescence Materials Based on Anthraquinone Derivatives for Highly Efficient Solution–processed Red OLEDs.
  • ResearchGate. (2021). (PDF) Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide. [Link]
  • ResearchGate. (2006). Ultrafast Intersystem Crossing in 9,10-Anthraquinones and Intramolecular Charge Separation in an Anthraquinone-Based Dyad | Request PDF. [Link]
  • ResearchGate. (2025). Solvent‐Dependent Excited‐State Dynamics of 1‐Aminoanthraquinone Revealed by Transient Absorption Spectroscopy | Request PDF. [Link]
  • Chang, H., et al. (2024). Synthesis of Anthraquinone Derivate with Aggregation-Induced Emission Characteristic for Fingerprint Development.
  • Gandeepan, P., et al. (2021). Aggregation-induced emission enhancement (AIEE) of tetrarhenium(i) metallacycles and their application as luminescent sensors for nitroaromatics and antibiotics. Dalton Transactions, 50(2), 598-607. [Link]
  • Allen, N. S., & Binkley, J. P. (1987). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review.
  • Akoya Biosciences. (2023). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. [Link]
  • ResearchGate. (2015). What's wrong with my quantum yield measurement? [Link]
  • Wikipedia. (n.d.). Photobleaching. [Link]
  • Nikon's MicroscopyU. (n.d.).
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

Sources

Validation & Comparative

Unraveling the Isomeric Nuances: A Comparative Study of 1-Aminoanthraquinone and 2-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of 1-aminoanthraquinone (1-AAQ) and 2-aminoanthraquinone (2-AAQ). These isomers, while structurally similar, exhibit distinct physicochemical properties, reactivity, and toxicological profiles that dictate their suitability for specific applications in research and industry. This document moves beyond a simple cataloging of data to explain the causal relationships between structure and function, offering practical experimental protocols and a robust framework for informed decision-making.

Structural and Physicochemical Properties: The Foundation of Divergence

The sole difference between 1-AAQ and 2-AAQ is the position of the amino group on the anthraquinone scaffold. This seemingly minor positional change introduces significant intramolecular and intermolecular variations, profoundly influencing their physical and chemical behaviors.

The amino group in 1-AAQ is peri-positioned to one of the carbonyl groups, allowing for the formation of a strong intramolecular hydrogen bond. This internal bonding arrangement is a critical determinant of its properties. In contrast, the amino group in 2-AAQ is located on the beta position of the ring system, precluding such intramolecular bonding and instead favoring intermolecular hydrogen bonding between molecules.

G cluster_1 This compound (1-AAQ) cluster_2 2-Aminoanthraquinone (2-AAQ) node1 label1 Intramolecular H-bond between -NH2 and peri C=O group. node2 label2 Intermolecular H-bonding (no intramolecular H-bond possible).

These structural distinctions manifest in their macroscopic properties, as summarized below.

PropertyThis compound (1-AAQ)2-Aminoanthraquinone (2-AAQ)Rationale for Difference
CAS Number 82-45-1[1]117-79-3[2]Unique identifiers for distinct chemical substances.
Molecular Formula C₁₄H₉NO₂[1]C₁₄H₉NO₂[2]Isomers share the same molecular formula and weight.
Molecular Weight 223.23 g/mol [1][3]223.23 g/mol [2][4]Isomers share the same molecular formula and weight.
Appearance Deep brown or ruby-red crystalline powder[3][5]Red or orange-brown needle-like crystals[2][4][6][7]Crystal packing and electronic structure differences.
Melting Point ~250-253 °C~302-306 °C[7][8]Stronger intermolecular forces in 2-AAQ require more energy to overcome.
Solubility in Water Practically insoluble[9]0.163 mg/L at 25°C (practically insoluble)[4][10]Both are largely nonpolar, but 2-AAQ has slightly higher potential for H-bonding with water.
Solubility in Organic Solvents Soluble in ethanol, DMSO, DMF[9]Soluble in ethanol, chloroform, benzene, acetone[4][7][10]Generally soluble in common organic solvents.
Log Kow (LogP) 3.2[3]3.31[2][4]Similar lipophilicity, with 2-AAQ being marginally more lipophilic.

Synthesis and Manufacturing: Divergent Pathways to a Common Scaffold

The industrial synthesis of these isomers proceeds through entirely different routes, a critical consideration for process development, scalability, and environmental impact.

This compound Synthesis: Historically, 1-AAQ was produced by the sulfonation of anthraquinone using oleum in the presence of a mercury catalyst to yield anthraquinone-1-sulfonic acid, followed by ammonolysis.[11][12] Environmental regulations have driven the adoption of mercury-free alternatives. A prevalent modern method is the reduction of 1-nitroanthraquinone, which can be achieved using reagents like sodium hydrosulfide (NaHS) in water, offering a greener and more scalable protocol.[13][14]

2-Aminoanthraquinone Synthesis: The most common route to 2-AAQ involves the reaction of sodium anthraquinone-2-sulfonate with concentrated aqueous ammonia under high temperature and pressure in an autoclave.[8] An alternative pathway is the reaction of 2-chloroanthraquinone with ammonia, often catalyzed by a copper salt.[7]

G cluster_1 1-AAQ Synthesis cluster_2 2-AAQ Synthesis A Anthraquinone B 1-Nitroanthraquinone A->B Nitration C This compound B->C Reduction (e.g., NaHS)[14] D Anthraquinone E Anthraquinone-2-sulfonic acid D->E Sulfonation F 2-Aminoanthraquinone E->F Ammonolysis[8]

Spectroscopic Analysis and Characterization

The positional isomerism leads to distinct spectroscopic signatures, allowing for unambiguous differentiation.

  • UV-Visible Spectroscopy: The position of the amino group, a strong auxochrome, significantly impacts the electronic transitions of the anthraquinone chromophore. 1-AAQ generally exhibits an absorption maximum at a longer wavelength compared to 2-AAQ due to the greater charge-transfer character facilitated by the peri-interaction with the carbonyl group. For instance, in one study, 2-AAQ showed an absorption peak at 402 nm, attributed to π-π* and n-π* transitions.[15] Studies on 1-AAQ in various solvents show absorption maxima typically above this wavelength.[16]

  • Infrared (IR) Spectroscopy: The key differentiator is the N-H stretching region. The intramolecular hydrogen bond in 1-AAQ results in a broadening and shifting of the N-H stretching bands to lower wavenumbers compared to the sharper, higher-frequency bands expected for the "free" amine in 2-AAQ.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra are distinct. The aromatic protons on the substituted ring of 1-AAQ experience different electronic environments compared to those in 2-AAQ, leading to unique chemical shifts and coupling patterns that allow for clear identification.[17][18]

Spectroscopic DataThis compound (1-AAQ)2-Aminoanthraquinone (2-AAQ)
UV-Vis λmax Varies with solvent, generally >400 nm[16]~402 nm[15]
Key IR Bands (cm⁻¹) Broadened N-H stretch due to intramolecular H-bonding.Sharper N-H stretch (intermolecular H-bonding).
¹H NMR Unique pattern confirming 1-substitution.[17]Distinct pattern confirming 2-substitution.[18]
¹³C NMR Available spectral data for confirmation.[3]Available spectral data for confirmation.[2]

Applications and Industrial Relevance

The difference in the amino group's position directly influences the final properties of the dyes and materials derived from these isomers. This placement is not interchangeable and is fundamental to achieving the desired color and performance.

This compound: This isomer is a cornerstone intermediate for high-performance dyes.[5] It is particularly crucial in the synthesis of fiber-reactive dyes, such as those derived from bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[11][12] The chromophore derived from the 1-amino position is essential for producing specific shades, typically in the red, blue, and green color space. Its derivatives are also explored in pharmaceuticals for their ability to intercalate with DNA, in fluorescent probes, and in the development of organic semiconductors.[19]

2-Aminoanthraquinone: This isomer is a vital precursor for a different class of colorants, including many vat dyes and pigments.[4][10] It is the starting material for colors such as C.I. Vat Blue 4 and Vat Yellow 1.[4][10] These dyes are used in applications requiring high stability, such as automotive paints, high-quality enamels, plastics, and printing inks.[4][10] Recent research has also explored its use in fabricating high-performance electrodes for supercapacitors.[6]

G AAQ Aminoanthraquinones AAQ1 This compound AAQ->AAQ1 AAQ2 2-Aminoanthraquinone AAQ->AAQ2 App1 Fiber-Reactive Dyes (e.g., from Bromamine Acid)[11][12] AAQ1->App1 App2 Pharmaceuticals (DNA Intercalators)[20] AAQ1->App2 App3 Organic Semiconductors[20] AAQ1->App3 App4 Vat Dyes & Pigments (e.g., Vat Blue 4)[4][10] AAQ2->App4 App5 High-Quality Paints (Automotive, Enamels)[4] AAQ2->App5 App6 Energy Storage (Supercapacitors)[6] AAQ2->App6

Toxicological and Safety Profiles: A Critical Distinction

A significant point of divergence lies in their toxicological profiles. 2-Aminoanthraquinone is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[4][6][10] Oral administration has been shown to cause liver cancer in mice and rats.[4][10] In contrast, while 1-AAQ is considered a hazardous substance and can cause skin, eye, and respiratory irritation, the evidence for carcinogenicity is more limited.[20] This distinction is paramount for risk assessment, handling procedures, and regulatory compliance in any laboratory or industrial setting.

Safety ParameterThis compound (1-AAQ)2-Aminoanthraquinone (2-AAQ)
Carcinogenicity Limited evidence of a carcinogenic effect.[20]Reasonably anticipated to be a human carcinogen.[4][6][10]
Primary Hazards Irritating to eyes, respiratory system, and skin.[20]Positive animal carcinogen; may be absorbed through the skin.[21]
Handling Precautions Avoid personal contact, use in a well-ventilated area, wear protective clothing.[20]Stringent handling protocols required due to carcinogenicity; avoid all contact.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoanthraquinone via Ammonolysis

This protocol is based on established industrial methods and provides a reliable route to 2-AAQ.

Objective: To synthesize 2-aminoanthraquinone from sodium anthraquinone-2-sulfonate.

Materials:

  • Sodium anthraquinone-2-sulfonate (20 g)

  • Concentrated aqueous ammonia (d=0.88 g/ml, 200 ml)

  • High-pressure autoclave (500 ml capacity)

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • Charge the 500 ml autoclave with sodium anthraquinone-2-sulfonate (20 g) and concentrated aqueous ammonia (200 ml).[8]

  • Seal the autoclave securely according to the manufacturer's instructions.

  • Heat the autoclave to 180°C. Maintain this temperature for 6 hours, ensuring pressure is monitored.[8]

  • After the reaction period, turn off the heat and allow the autoclave to cool to room temperature overnight. Do not attempt to open the vessel while it is hot or under pressure.

  • Once cooled, carefully vent any residual pressure and open the autoclave.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected red crystalline solid sequentially with hot water, dilute hydrochloric acid, and a dilute sodium carbonate solution to remove unreacted starting materials and byproducts.

  • Dry the purified 2-aminoanthraquinone in an oven at 80-100°C to a constant weight. The expected product is a red solid with a melting point of approx. 302°C.[8]

Protocol 2: Comparative TLC Analysis of 1-AAQ and 2-AAQ

Objective: To differentiate between 1-AAQ and 2-AAQ using thin-layer chromatography (TLC).

Materials:

  • Samples of 1-AAQ and 2-AAQ

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: Toluene:Ethyl Acetate (e.g., 9:1 v/v, requires optimization)

  • Spotting capillaries

  • UV lamp (254 nm and 365 nm)

  • Dichloromethane (for sample preparation)

Procedure:

  • Prepare dilute solutions (~1 mg/mL) of 1-AAQ and 2-AAQ in dichloromethane.

  • Using separate capillaries, spot the two solutions onto the baseline of a TLC plate. It is also advisable to spot a mixture of the two to confirm separation.

  • Pour the mobile phase into the developing chamber to a depth of ~0.5 cm and cover it to allow the atmosphere to saturate.

  • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Allow the solvent front to ascend the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

  • Visualize the spots under a UV lamp. The spots should be visible at 254 nm (quenching) and may fluoresce at 365 nm.

  • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Due to the difference in polarity (1-AAQ being slightly more polar due to the chelated amine), the two isomers should exhibit different Rf values, allowing for clear differentiation.

Conclusion

The positional isomerism of 1- and 2-aminoanthraquinone is a classic example of how a subtle structural change dictates profound differences in chemical behavior, industrial utility, and biological impact. 1-AAQ, characterized by its intramolecular hydrogen bond, is a premier intermediate for specific classes of red and blue reactive dyes. In contrast, 2-AAQ serves a different segment of the colorant industry, primarily for high-stability vat dyes and pigments, but carries a significant carcinogenic risk that must be managed with stringent safety protocols. For the researcher, scientist, or process chemist, a thorough understanding of these differences is not merely academic; it is fundamental to innovation, safety, and the successful application of these versatile chemical building blocks.

References

  • Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. (n.d.). MDPI. [Link]
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone. (n.d.).
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • EP0499450A1 - Synthesis of this compound. (n.d.).
  • RoC Profile: 2-Aminoanthraquinone. (n.d.).
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (n.d.). PMC - NIH. [Link]
  • 2-Aminoanthraquinone - 15th Report on Carcinogens. (n.d.). NCBI Bookshelf. [Link]
  • CH86306A - Process for the preparation of 2-aminoanthraquinone. (n.d.).
  • 2 Aminoanthraquinone Synthesis Lab Report. (n.d.). Bartleby.com. [Link]
  • Preparation of 2-aminoanthraquinone. (n.d.). PrepChem.com. [Link]
  • Chemistry of 2-Aminoanthraquinones. (2011). Semantic Scholar. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • The Preparation of 2-Aminoanthraquinone from Phthalic Anhydride and Chlorobenzene. (n.d.).
  • 1 - Amino Anthraquinone. (n.d.). Pragna Group. [Link]
  • 2-Aminoanthraquinone. (n.d.). PubChem. [Link]
  • Spectroscopic, computational and electrochemical studies on the formation of the copper complex of 1-amino-4-hydroxy-9,10-anthraquinone and effect of it on superoxide formation by NADH dehydrogenase. (n.d.). Dalton Transactions (RSC Publishing). [Link]
  • Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide. (2021). MDPI. [Link]
  • 2-Aminoanthraquinone - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]
  • Anthraquinone Dye Toxicological Profiles. (1981). National Technical Reports Library - NTIS. [Link]
  • 2-Aminoanthraquinone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
  • This compound. (n.d.). Solubility of Things. [Link]
  • 2-Aminoanthraquinone. (n.d.). ChemBK. [Link]

Sources

A Researcher's Guide to Metal Ion Sensing: Validating 1-Aminoanthraquinone Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and selective detection of metal ions is a cornerstone of environmental monitoring, biological process elucidation, and quality control. While numerous analytical techniques exist, fluorescent chemosensors have emerged as a powerful tool due to their high sensitivity, operational simplicity, and potential for real-time analysis. This guide provides an in-depth validation of 1-Aminoanthraquinone (1-AAQ) as a selective metal ion sensor, objectively comparing its performance against two widely recognized classes of fluorescent probes: Rhodamine-based and Fluorescein-based sensors. Through a synthesis of technical data and field-proven insights, this document aims to equip you with the knowledge to make informed decisions for your specific analytical needs.

The Critical Role of Selective Metal Ion Detection

Metal ions are ubiquitous, playing vital roles in biological systems as essential micronutrients and cofactors for enzymes. However, an imbalance in their concentration, or the presence of non-essential, toxic heavy metals, can lead to significant environmental and health issues. Therefore, the development of sensors that can selectively identify and quantify specific metal ions in complex matrices is of paramount importance. An ideal sensor should exhibit high sensitivity (a low limit of detection), high selectivity (minimal interference from other ions), a rapid response time, and stability across a range of experimental conditions.

This compound: A Promising Candidate for Metal Ion Sensing

This compound (1-AAQ) is a derivative of anthraquinone, a class of organic compounds known for their unique photophysical and electrochemical properties.[1] The structure of 1-AAQ, featuring a rigid aromatic backbone and a lone pair of electrons on the amino group, makes it an excellent candidate for a "turn-off" fluorescent sensor.

The primary sensing mechanism of 1-AAQ and its derivatives for many metal ions is through Photoinduced Electron Transfer (PET) . In its free state, upon excitation, the lone pair of electrons on the nitrogen atom of the amino group can be transferred to the excited anthraquinone fluorophore, quenching its fluorescence. Upon coordination with a metal ion, these lone pair electrons are engaged in bond formation, inhibiting the PET process and leading to a "turn-on" of fluorescence, or more commonly for anthraquinone derivatives, a significant colorimetric change or fluorescence quenching depending on the specific metal ion and the molecular design.[2]

Signaling Pathway of this compound

cluster_free Free 1-AAQ (Fluorescence Quenched) cluster_bound 1-AAQ-Metal Complex (Signal On/Changed) Excitation Excitation 1-AAQ 1-AAQ Excitation->1-AAQ hv 1-AAQ_Metal 1-AAQ-Metal Complex Excitation->1-AAQ_Metal hv PET Photoinduced Electron Transfer 1-AAQ->PET e- transfer No_Fluorescence Fluorescence Quenched PET->No_Fluorescence Metal_Ion Mⁿ⁺ Metal_Ion->1-AAQ_Metal Coordination Fluorescence Fluorescence (or Colorimetric Change) 1-AAQ_Metal->Fluorescence Emission

Caption: Sensing mechanism of this compound.

Performance Comparison: 1-AAQ vs. Rhodamine and Fluorescein-Based Sensors

To provide a clear and objective evaluation, the performance of 1-AAQ derivatives is compared with well-established Rhodamine and Fluorescein-based sensors for the detection of representative metal ions: Fe³⁺, Cu²⁺, and Hg²⁺.

Sensor ClassTarget IonLimit of Detection (LOD)Linear RangeResponse TimeSignaling MechanismKey AdvantagesKey Disadvantages
This compound Derivatives Fe³⁺2.0 x 10⁻¹¹ M[3]1.0 x 10⁻¹⁰ - 1.0 x 10⁻⁴ M[3]< 5 minutes[4]Fluorescence QuenchingHigh sensitivity, good photostability.Can be susceptible to pH changes, potential for interference from other transition metals.[1][5]
Cu²⁺8.95 x 10⁻⁸ M[6]Not specifiedRapid[6]Colorimetric & Fluorescence QuenchingDual-channel detection, visible color change.[6]Selectivity can be dependent on the specific derivative and solvent system.[5]
Rhodamine-Based Sensors Fe³⁺5.21 x 10⁻⁸ M[7]10 - 100 µM[7]< 1 minute[7]"Turn-on" FluorescenceHigh quantum yield, operates in a broad pH range (4-13).[7]Synthesis can be more complex than 1-AAQ.
Cu²⁺4.8 x 10⁻⁷ M[8]Not specifiedRapid[8]"Turn-on" FluorescenceVisible color change from colorless to pink.[8]Potential for interference from other metal ions like Fe³⁺.
Fluorescein-Based Sensors Hg²⁺2.3 x 10⁻⁷ M[9]Not specifiedRapid[9]"Turn-on" FluorescenceHigh sensitivity and selectivity for Hg²⁺.Performance can be pH-dependent, potential interference from Fe³⁺.[9]

Note: The performance metrics are based on specific derivatives reported in the literature and may vary depending on the exact molecular structure, solvent system, and pH.

In-Depth Analysis of Sensor Performance

This compound Derivatives:

1-AAQ based sensors have demonstrated exceptional sensitivity, particularly for Fe³⁺, with detection limits reaching the picomolar range.[3] The mechanism often involves a distinct colorimetric change, which allows for naked-eye detection, a significant advantage for rapid screening.[5] However, the selectivity of 1-AAQ can be influenced by the solvent system and pH. For instance, some derivatives show a response to both Cu²⁺ and Pb²⁺, which could be a limitation or an opportunity for simultaneous detection depending on the application.[5]

Rhodamine-Based Sensors:

Rhodamine derivatives are celebrated for their "turn-on" fluorescence mechanism, which is based on the metal ion-induced opening of a non-fluorescent spirolactam ring to a highly fluorescent open-ring form.[10] This results in a low background signal and a high signal-to-noise ratio. They often exhibit excellent photostability and high fluorescence quantum yields.[7] Many Rhodamine-based sensors for ions like Fe³⁺ operate effectively over a wide pH range, adding to their versatility.[7]

Fluorescein-Based Sensors:

Similar to Rhodamine, Fluorescein-based sensors often operate via a "turn-on" mechanism, providing high sensitivity. They have been particularly successful in the selective detection of Hg²⁺.[9] The selectivity is often achieved by incorporating specific recognition moieties that have a high affinity for the target metal ion. However, their fluorescence can be sensitive to pH, and some designs may show cross-reactivity with other metal ions like Fe³⁺.[9]

Experimental Protocols for Sensor Validation

To ensure the trustworthiness and reproducibility of results, a standardized validation protocol is essential. The following outlines a comprehensive workflow for validating the performance of a metal ion sensor.

Experimental Workflow for Sensor Validation

cluster_prep Preparation cluster_char Characterization cluster_perf Performance Validation cluster_analysis Data Analysis & Reporting A Synthesize and Purify Sensor Compound B Prepare Stock Solutions (Sensor, Metal Ions) A->B C Determine Optimal Excitation/Emission Wavelengths B->C D Investigate Effect of pH and Solvent C->D E Fluorescence Titration: Determine Linear Range & LOD D->E F Selectivity Study: Test against Interfering Ions E->F H Plot Calibration Curve E->H G Response Time Measurement F->G I Calculate Performance Metrics F->I G->I H->I J Report Findings I->J

Caption: Standard workflow for validating a new metal ion sensor.

Step-by-Step Methodologies:

1. Preparation of Stock Solutions:

  • Sensor Stock Solution: Accurately weigh the synthesized and purified sensor compound and dissolve it in a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM). Store protected from light.

  • Metal Ion Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) of the perchlorate or nitrate salts of the target metal ion and a panel of potentially interfering metal ions in deionized water. The use of perchlorate or nitrate salts is recommended as these anions are generally non-coordinating and less likely to interfere with the sensing process.

2. Determination of Optimal Conditions:

  • Wavelength Selection: In a suitable buffer and solvent system, record the absorption and emission spectra of the sensor in the absence and presence of the target metal ion to determine the optimal excitation and emission wavelengths.

  • pH and Solvent Optimization: Investigate the fluorescence response of the sensor to the target metal ion across a range of pH values and in different solvent systems (e.g., varying ratios of water to organic solvent) to identify the conditions that provide the optimal sensitivity and selectivity.

3. Fluorescence Titration for Sensitivity and Detection Limit:

  • Procedure: To a series of cuvettes or wells in a microplate, add a fixed concentration of the sensor solution in the optimized buffer. Sequentially add increasing concentrations of the target metal ion stock solution. After incubation for the determined response time, measure the fluorescence intensity at the optimal emission wavelength.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration. The linear portion of this curve is the linear range. The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank (sensor solution without the metal ion) and S is the slope of the linear calibration curve.[11]

4. Selectivity Study:

  • Procedure: Prepare a series of solutions containing the sensor and the target metal ion at a specific concentration. To each of these solutions, add a potential interfering ion at a significantly higher concentration (e.g., 10-fold or 100-fold excess). Measure the fluorescence response and compare it to the response of the sensor with only the target metal ion.

  • Causality: This experiment is crucial to establish the trustworthiness of the sensor. By demonstrating a minimal response to a wide range of other metal ions, you validate its selectivity for the target analyte.

Conclusion and Future Perspectives

This guide has provided a comprehensive validation of this compound as a selective metal ion sensor, benchmarking its performance against established Rhodamine and Fluorescein-based alternatives. The data indicates that 1-AAQ and its derivatives are highly promising, particularly for the ultra-sensitive detection of ions like Fe³⁺, and offer the advantage of dual colorimetric and fluorescent readouts.

The choice of sensor ultimately depends on the specific requirements of the application. For applications demanding the highest sensitivity, 1-AAQ derivatives are a strong contender. For robust performance across a wide pH range, Rhodamine-based sensors may be more suitable. Fluorescein-based sensors, while potentially pH-sensitive, have a proven track record for the selective detection of specific toxic metals like Hg²⁺.

Future research in this field will likely focus on the development of novel 1-AAQ derivatives with enhanced selectivity through the incorporation of specific ionophores, as well as the exploration of their applications in complex biological and environmental samples. The systematic validation protocols outlined in this guide provide a robust framework for the rigorous evaluation of these next-generation sensors, ensuring their reliability and utility in advancing scientific research and development.

References

  • Highly Sensitive and Selective Chemosensor for Hg2+ Based on the Rhodamine Fluorophore. Organic Letters. [Link]
  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI. [Link]
  • Shedding Light on Heavy Metal Contamination: Fluorescein-Based Chemosensor for Selective Detection of Hg2+ in Water.
  • A NEW RHODAMINE B DERIVATIVE RBMAB AS A HIGHLY SELECTIVE AND SENSITIVE CHEMOSENSOR FOR Fe3+ WITH LOW DETECTION LIMIT. SciELO. [Link]
  • Fluorescein-based fluorescent sensor with high selectivity for mercury and its imaging in living cells.
  • A Colorimetric and Fluorescent Probe Based on Rhodamine B for Detection of Fe3+ and Cu2+ Ions. PubMed. [Link]
  • Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution.
  • A fluorescein-based chemosensor for “turn-on” detection of Hg2+ and resultant complex as a fluorescent sensor for S2- in semi aqueous medium with cell-Imaging application: Experimental and Computational studies.
  • A fluorescein-based chemosensor for “turn-on” detection of Hg2+ and the resultant complex as a fluorescent sensor for S2− in semi-aqueous medium with cell-imaging application: experimental and comput
  • A Novel Rhodamine B Fluorescent Probe Derived from Carboxymethyl Chitosan for the Selective Detection of Fe 3+. MDPI. [Link]
  • Poly(1-amino-5-chloroanthraquinone): Highly Selective and Ultrasensitive Fluorescent Chemosensor For Ferric Ion.
  • Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum.
  • DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube. [Link]
  • A Quick Introduction to Graphviz. Medium. [Link]
  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]
  • An anthraquinone-based highly selective colorimetric and fluorometric sensor for sequential detection of Cu2+ and S2− with intracellular application.
  • Rhodamine Based Chemosensors for Metal ions Detection: An Overview. PubMed. [Link]
  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning.
  • Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. Dalton Transactions. [Link]
  • Anthraquinone as Fluorescent Chemosensor for Metal Ions. SciSpace. [Link]
  • Fluorescence Binding Titration Experimenti Design. UltraScan. [Link]
  • Fluorescence titration experiment (a)
  • Calibration Protocol - Fluorescence Standard Curve with Fluorescein. iGEM. [Link]
  • Synthesis, Characterization, Standardization, and Validation of Luminescence Optical Chemosensors for the Detection of … OUCI. [Link]
  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic G
  • Electrochemical investigation of anthraquinone-based chemodosimeter for Cu>2+> metal ion. Korea University Pure. [Link]
  • Selective detection of Fe3+ via fluorescent in real sample using aminoanthraquinone resorcin[12]arene-based receptors with logic gate applic
  • Naphthoquinone based chemosensors for transition metal ions: Experiment and theory. RSC Advances. [Link]
  • Standard Guide to Fluorescence - Instrument Calibration and Valid
  • Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions.
  • (PDF) Calibration Protocol - Fluorescence Standard Curve with Fluorescein v1.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]
  • Process for purifying this compound.
  • Quantum Chemical Characterization and Design of Quantum Dots for Sensing Applications.
  • Quantum Chemical Characterization and Design of Quantum Dots for Sensing Applic
  • (PDF) Simulation of the sensing mechanism in quantum dot gas sensor by quantum light harvesting approach.
  • Development of Graphene Quantum Dots-Based Optical Sensor for Toxic Metal Ion Detection. MDPI. [Link]
  • Quantum Chemical Characterization and Design of Quantum Dots for Sensing Applications.

Sources

A Senior Application Scientist's Guide: 1-Aminoanthraquinone vs. Rhodamine Dyes as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, specificity, and reliability of experimental outcomes. This guide provides an in-depth comparison of two prominent classes of fluorescent dyes: 1-Aminoanthraquinone (1-AAQ) derivatives and the extensively used Rhodamine family. We will delve into their fundamental properties, sensing mechanisms, and practical applications, supported by experimental data and protocols to inform your selection process.

Core Chemical Scaffolds and Fundamental Principles

At the heart of their distinct fluorescent behaviors are their core chemical structures. Rhodamines are built upon a xanthene core, renowned for producing dyes with high fluorescence quantum yields and exceptional brightness.[1][2] In contrast, this compound dyes are based on the anthraquinone framework, a tricyclic aromatic ketone.[3][4]

The key difference in their operation as probes lies in their primary fluorescence modulation mechanisms:

  • This compound Probes: These dyes predominantly operate via an Intramolecular Charge Transfer (ICT) mechanism.[4][5][6] In the ground state, there is a certain electron distribution. Upon excitation with light, an electron is transferred from an electron-donating group (the amino group) to an electron-withdrawing group (the anthraquinone carbonyls).[4] This charge-polarized excited state is highly sensitive to the local microenvironment, making 1-AAQ derivatives excellent probes for polarity and hydrogen bonding.[7][8]

  • Rhodamine Probes: While some rhodamine derivatives can exhibit ICT, their most exploited mechanism for "turn-on" sensing is the equilibrium between a non-fluorescent, colorless spirocycle form and a highly fluorescent, colored open form.[9][10] This equilibrium can be precisely controlled by analyte binding, pH changes, or enzymatic reactions, making them versatile switches for detecting specific biological events.[9][11]

Comparative Analysis of Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. The following table summarizes the key performance metrics for representative dyes from each family.

PropertyThis compound DerivativesRhodamine Derivatives (e.g., Rhodamine B/6G)Scientific Rationale & Implications
Absorption (λ_max) Typically 450-550 nm500-570 nm (tunable to NIR)Rhodamines offer broader spectral tuning, including into the near-infrared (NIR) window, which is advantageous for deep-tissue imaging due to reduced autofluorescence.[12]
Emission (λ_em) 550-650 nm (often large Stokes shift)[13]550-620 nm (tunable to NIR)The large Stokes shifts of 1-AAQ derivatives are beneficial for minimizing self-quenching and improving signal-to-noise ratios.[13]
Fluorescence Quantum Yield (Φ_f) Generally low to moderate (often < 0.1)[13]High to excellent (often > 0.5, Rhodamine 6G ~0.95)[1][]This is a major advantage for Rhodamines. Their high quantum yields translate to brighter signals, enabling the detection of low-abundance targets.[2]
Photostability Good to excellent; anthraquinone core is robust[3][15]Good, but can be susceptible to photobleaching under intense/prolonged illumination[16][17]The inherent stability of the anthraquinone structure often imparts superior photostability to 1-AAQ dyes, making them suitable for long-term imaging experiments.[3][15]
Environmental Sensitivity Highly sensitive to solvent polarity and hydrogen bonding[8][18]Moderately sensitive to polarity; highly sensitive to factors controlling the spirocycle equilibrium (e.g., pH, ions)[19]This defines their primary applications. 1-AAQ is ideal for probing environmental changes, while Rhodamines excel as "turn-on" sensors for specific analytes.

Mechanisms of Action: A Deeper Dive

Understanding the causality behind a probe's fluorescence response is crucial for experimental design and data interpretation.

This compound: The ICT Mechanism

The ICT process in 1-AAQ probes involves a photoinduced shift of electron density from the amino group (donor) to the carbonyl groups (acceptor).[4] The efficiency of this charge transfer, and thus the emission wavelength and intensity, is profoundly influenced by the surrounding solvent's polarity. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the emission spectrum (a phenomenon known as solvatochromism).[7] This makes them exquisite sensors for mapping cellular microenvironments, such as lipid membranes or protein binding pockets.

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_env Microenvironment GS 1-AAQ (Normal Electron Distribution) ES ICT State (Charge-Separated) GS->ES hν (Absorption) ES->GS Fluorescence (Environment-Dependent) Polar Polar Solvent (e.g., Water) ES->Polar Stabilization (Red Shift) NonPolar Non-Polar Solvent (e.g., Lipid) ES->NonPolar Destabilization (Blue Shift)

Caption: Intramolecular Charge Transfer (ICT) in 1-AAQ probes.

Rhodamine: The Spirocycle "Off/On" Switch

Many rhodamine-based probes are engineered to exist in a closed, spirocyclic form, which is colorless and non-fluorescent because the π-conjugated system of the xanthene fluorophore is disrupted.[9][10] A recognition event—such as the binding of a metal ion (e.g., Cu²⁺) or a change in pH—triggers the opening of this spiro-ring.[11] This restores the planar, conjugated structure, resulting in a dramatic "turn-on" of both color and fluorescence.[9] This binary switching mechanism provides a very high signal-to-background ratio, which is ideal for analyte detection.

Spirocycle_Mechanism cluster_structure Molecular State OFF Spirocyclic Form (Non-Fluorescent, 'Off') ON Open Form (Fluorescent, 'On') OFF->ON + Analyte (e.g., H⁺, Cu²⁺) ON->OFF - Analyte

Sources

Comparing the anticancer activity of different anthraquinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anticancer Activity of Anthraquinone Derivatives

Introduction: The Anthraquinone Scaffold in Oncology

Anthraquinones represent a class of "privileged" chemical structures in medicinal chemistry, forming the core of numerous therapeutic agents for centuries.[1][2] These tricyclic aromatic quinones, found in various natural sources like plants and fungi, have been extensively explored for their diverse biological activities.[3][4] In the realm of oncology, the anthraquinone framework is most famously represented by the anthracycline antibiotics, a cornerstone of many chemotherapy regimens.[5][6] The planar anthraquinone ring is adept at intercalating into DNA, a primary mechanism of its cytotoxic effect.[][8]

However, the clinical utility of early anthraquinones has been a double-edged sword, often accompanied by significant toxicities and the emergence of drug resistance.[2][9] This has spurred decades of research into modifying the core structure to develop new derivatives with improved efficacy, enhanced selectivity for cancer cells, and a more favorable safety profile.[1][10] This guide provides a comparative analysis of key anthraquinone derivatives, from clinically established drugs like Doxorubicin and Mitoxantrone to novel synthetic compounds, supported by experimental data and detailed protocols for their evaluation.

Core Mechanisms of Anthraquinone Anticancer Activity

The anticancer effects of anthraquinone derivatives are multifaceted, often involving a combination of mechanisms that disrupt cancer cell proliferation and survival.[1][11] While specific activities vary with structural modifications, several core mechanisms are prevalent across this class of compounds.

  • DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic structure of the anthraquinone core allows it to slide between the base pairs of the DNA double helix.[] This intercalation distorts the DNA structure, interfering with replication and transcription.[12] Furthermore, many derivatives, notably Doxorubicin, form a stable ternary complex with DNA and topoisomerase II, a crucial enzyme that manages DNA tangles during replication.[13][14] By "poisoning" this enzyme, the derivatives prevent the re-ligation of DNA strands, leading to catastrophic double-strand breaks and triggering cell death pathways.[13]

  • Generation of Reactive Oxygen Species (ROS): A key mechanism, particularly for anthracyclines like Doxorubicin, is the generation of highly reactive oxygen species (ROS).[12][15] The quinone moiety can undergo redox cycling, accepting electrons from cellular reductases to form a semiquinone radical. This radical then reacts with molecular oxygen to produce superoxide anions and other ROS, which inflict widespread damage to DNA, proteins, and lipids, ultimately inducing oxidative stress and apoptosis.[14][15]

  • Induction of Apoptosis: Anthraquinones can initiate programmed cell death (apoptosis) through various signaling cascades. DNA damage and oxidative stress are potent triggers for the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[13][16] Some derivatives have also been shown to modulate the expression of key apoptosis-regulating proteins, such as down-regulating the anti-apoptotic protein Bcl-2.[1]

  • Targeting Cellular Kinases and Other Proteins: Modern research has revealed that anthraquinone derivatives can inhibit a range of other cellular targets critical for cancer progression, including various protein kinases, telomerase, and matrix metalloproteinases.[1][10] For instance, certain synthetic derivatives have been developed to specifically inhibit enzymes like Phosphoglycerate Mutase 1 (PGAM1), which is crucial for cancer cell metabolism.[1]

Below is a diagram illustrating the primary mechanisms of action.

Anthraquinone_Mechanisms cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm AQ Anthraquinone Derivative DNA DNA AQ->DNA Intercalation TopoII Topoisomerase II AQ->TopoII Inhibition Redox Redox Cycling AQ->Redox Kinase Kinase Inhibition AQ->Kinase Inhibition DSB Double-Strand Breaks TopoII->DSB Trapped Complex Apoptosis_N Apoptosis DSB->Apoptosis_N ROS ROS Generation Redox->ROS Mito Mitochondrial Stress ROS->Mito Apoptosis_C Apoptosis Mito->Apoptosis_C

Caption: General mechanisms of anticancer action for anthraquinone derivatives.

Comparative Analysis of Key Anthraquinone Derivatives

Doxorubicin (Adriamycin)

Doxorubicin is one of the most effective and widely used broad-spectrum anticancer drugs, employed against a variety of hematological malignancies and solid tumors.[][12]

  • Mechanism: Its potent cytotoxicity stems from a multi-pronged attack. It is a powerful DNA intercalator and a potent inhibitor of topoisomerase II.[][12] A significant component of its action is the robust generation of ROS through redox cycling, which contributes to both its anticancer effect and its primary dose-limiting toxicity.[15]

  • Activity: Doxorubicin is highly effective, but its use is hampered by the development of chemoresistance.[9] Resistance mechanisms often involve the upregulation of drug efflux pumps (like P-glycoprotein), mutations in topoisomerase II, or alterations in apoptotic signaling pathways.[13][15]

  • Toxicity Profile: The major drawback of doxorubicin is its cumulative, dose-dependent cardiotoxicity, which can lead to congestive heart failure.[][15] This toxicity is strongly linked to the iron-catalyzed generation of ROS in cardiac tissue.[15]

Mitoxantrone

Mitoxantrone is a synthetic anthracenedione, an analogue of anthracyclines developed specifically to reduce the cardiotoxicity associated with doxorubicin.[3][17] It is used to treat certain types of cancer, including metastatic breast cancer and acute myeloid leukemia, as well as multiple sclerosis.[18][19]

  • Mechanism: Like doxorubicin, mitoxantrone is an inhibitor of topoisomerase II.[17] However, it has a lower potential for redox cycling and thus generates significantly fewer ROS.[17][20] Its anticancer activity is therefore primarily derived from DNA binding and enzyme poisoning.

  • Activity: While effective, its spectrum of activity may be narrower than that of doxorubicin. It remains a valuable agent, particularly when cardiac risk is a concern.[20]

  • Toxicity Profile: Clinical trials have consistently shown that mitoxantrone is less cardiotoxic than doxorubicin.[20] However, it is not without serious side effects. Its dose-limiting toxicity is myelosuppression (a decrease in blood cell production).[18][21] Other common side effects include nausea, hair loss, and menstrual problems.[19]

Novel and Investigational Derivatives

The quest for more effective and less toxic anthraquinones is a vibrant area of research, yielding numerous novel derivatives with promising activities.[1][5]

  • Amide Anthraquinone Derivatives: Recent studies have focused on synthesizing amide derivatives. For example, one study reported that a 1-nitro-2-acyl anthraquinone-leucine derivative showed potent activity against HCT116 colon cancer cells by inducing apoptosis via ROS-JNK activation.[16] This highlights a strategy to enhance ROS generation specifically within tumor cells to trigger cell death pathways.

  • Anthraquinone-Thiosemicarbazones: These derivatives have shown potent cytotoxicity against a range of cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia), with some compounds exhibiting IC50 values in the low micromolar range.[1][22]

  • Anthraquinone-Triazene Hybrids: By combining the DNA-intercalating anthraquinone scaffold with the DNA-alkylating properties of a triazene moiety, researchers have designed dual-action agents. These compounds have shown stronger inhibitory effects on A549 (lung cancer) and HeLa cells compared to mitoxantrone.[23]

Quantitative Comparison of In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various anthraquinone derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potency. Lower IC50 values indicate higher potency.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin HL-60 (Leukemia)0.311[10]
HL-60/DX (Resistant)0.667[10]
Mitoxantrone HeLa (Cervical)~7.0 (vs. compound 61)[1]
Derivative 34 (Thiosemicarbazone) K562 (Leukemia)2.17[1][22]
Derivative 35 (Thiosemicarbazone) K562 (Leukemia)2.35[1][22]
Derivative 4 (Benzyloxy) PC3 (Prostate)4.65[24]
Derivative 58 (PGAM1 Inhibitor) H1299 (Lung)6.9[22]
8a (Amide Derivative) HCT116 (Colon)~40 (17.80 µg/mL)[16]
AT-9 (Triazene Derivative) A549 (Lung)Stronger than Mitoxantrone[23]
Emodin MCF-7 (Breast)35.62[25]
Aloe-emodin MCF-7 (Breast)9.87[25]
Rhein MCF-7 (Breast)34.42[25]

Experimental Protocols for Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the key anticancer properties of anthraquinone derivatives.

Protocol 1: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[26] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[27]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549) during their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[28]

    • Include wells for "cell-free" blanks to measure background absorbance.

    • Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[26]

  • Compound Treatment:

    • Prepare serial dilutions of the anthraquinone derivatives in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds (e.g., 0.1 to 100 µM).[25]

    • Include "untreated" and "vehicle control" (e.g., DMSO) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[25][28][29]

    • Causality Insight: It is often recommended to use serum-free media during this step, as components in serum can interfere with the reduction of MTT and affect results.[27]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[26]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple crystals.[28]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[27][28] A reference wavelength of >650 nm can be used to subtract background noise.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Anthraquinone Derivatives (24-72h) incubate1->treat add_mtt Add MTT Reagent treat->add_mtt incubate2 Incubate 2-4h (Formazan Formation) add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Viability % & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[30] The principle is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[31] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[30]

  • Cell Treatment and Collection:

    • Seed cells in 6-well plates and treat with the anthraquinone derivative at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin.[32]

    • Collect all cells by centrifugation (e.g., 500 x g for 5 minutes).[32]

  • Cell Washing:

    • Wash the cell pellet once with 1 mL of cold 1X PBS.[31]

    • Self-Validation Insight: This washing step is critical to remove any residual medium or serum that could interfere with the staining process.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[31][33]

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[33]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[34]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[33]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[31]

    • Analyze the cells immediately (within 1 hour) by flow cytometry.[31]

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[32]

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rare).

Protocol 3: Mechanism Validation via Western Blotting

Western blotting is used to detect specific proteins in a sample and can validate the mechanism of action, for instance, by showing the activation of a signaling pathway (e.g., phosphorylation of JNK) or changes in the expression of apoptotic proteins (e.g., Bcl-2, Caspase-3).[35][36]

  • Protein Extraction:

    • Treat cells with the anthraquinone derivative as described previously.

    • Wash cells with cold 1X PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[37]

    • Causality Insight: Inhibitors are essential to prevent protein degradation and dephosphorylation after cell lysis, ensuring the detected protein state is accurate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis (SDS-PAGE):

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.[37]

    • Load the samples onto a polyacrylamide gel and separate the proteins based on size by applying an electric current.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[38]

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-JNK, anti-Bcl-2).[37]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash again and add an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to quantify changes in protein expression or phosphorylation relative to a loading control (e.g., β-actin or GAPDH).

Signaling_Pathway AQ Novel Anthraquinone Derivative (e.g., 8a) ROS Increased Cellular ROS AQ->ROS JNK JNK ROS->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation Mito Mitochondrial Stress pJNK->Mito CytC Cytochrome C Release Mito->CytC Casp Caspase Activation CytC->Casp Apop Apoptosis Casp->Apop

Sources

A Comparative Guide to the Efficacy of 1-Aminoanthraquinone-Derived Compounds Versus Existing Treatments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Privileged Scaffold

The anthraquinone core is a planar tricyclic aromatic system that has proven to be a remarkably successful pharmacophore in medicine. Its rigid structure is ideal for intercalating into DNA, a property famously exploited by the anthracycline class of antibiotics, which includes cornerstone chemotherapeutic agents like doxorubicin and daunorubicin.[1][2][3] These drugs have been mainstays in oncology for decades, yet their clinical utility is often hampered by significant side effects, most notably dose-dependent cardiotoxicity.[2][4][5]

This clinical challenge has spurred medicinal chemists to explore structural modifications of the anthraquinone scaffold to develop safer and more effective agents. A key area of focus has been the synthesis of derivatives based on 1-aminoanthraquinone.[2][6] The amino group at the C1 position serves as a versatile chemical handle for introducing a wide array of substituents, allowing for the fine-tuning of the molecule's pharmacological properties. These modifications aim to enhance target specificity, overcome mechanisms of drug resistance, and reduce off-target toxicities.

This guide provides a comparative analysis of the preclinical efficacy of this compound-derived compounds against existing standard-of-care treatments, primarily in the fields of oncology and infectious disease. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating their performance.

Part 1: Anticancer Applications of this compound Derivatives

The primary therapeutic application for anthraquinone derivatives has historically been in cancer treatment. Research into this compound compounds continues this legacy, seeking to identify candidates with superior efficacy and safety profiles compared to established chemotherapies.

Core Mechanisms of Action

The anticancer activity of many anthraquinone derivatives stems from their ability to disrupt fundamental cellular processes required for cancer cell proliferation.

  • DNA Intercalation and Topoisomerase II Inhibition : The planar structure of the anthraquinone ring allows it to slip between the base pairs of the DNA double helix (intercalation).[2][7] This physical obstruction interferes with DNA replication and transcription. Furthermore, this binding can inhibit the function of Topoisomerase II, an enzyme critical for resolving DNA tangles during replication. By stabilizing the DNA-Topoisomerase II complex, these drugs lead to double-strand breaks, which, if not repaired, trigger programmed cell death (apoptosis).[7]

  • Generation of Reactive Oxygen Species (ROS) : The quinone moiety of the molecule can participate in redox cycling within the cell. This process generates reactive oxygen species (ROS), such as superoxide radicals, which can damage cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.[1]

  • Targeted Enzyme Inhibition : Newer derivatives are being designed to inhibit specific signaling pathways that are often hyperactive in cancer cells. For example, some aminoanthraquinone derivatives have been investigated as inhibitors of kinases like PAK4 (p21-activated kinase 4), which is involved in cell proliferation and survival.[8][9]

cluster_0 Mechanism of Action: Topoisomerase II Inhibition Drug This compound Derivative DNA DNA Double Helix Drug->DNA Intercalation Complex Ternary Complex (Drug-DNA-TopoII) DNA->Complex TopoII Topoisomerase II Enzyme TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilization & Inhibition of Re-ligation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: DNA intercalation and Topoisomerase II inhibition by anthraquinone derivatives.

Comparative In Vitro Efficacy

The most direct way to compare the potency of novel compounds against existing drugs is by measuring their half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro. A lower IC50 value indicates greater potency.

The following table summarizes the IC50 values for several this compound derivatives against various human cancer cell lines, juxtaposed with data for standard chemotherapeutic agents.

Compound/DrugCancer Cell LineTarget DiseaseIC50 (µM)Source(s)
This compound Derivatives
Anthraquinone Derivative (15)HepG2Liver Cancer1.23[1]
Anthraquinone-thiosemicarbazone (34)K562Leukemia2.17[1]
Anthraquinone-thiosemicarbazone (36)HeLaCervical Cancer7.66[1]
Azasugar-anthraquinone (51)MCF-7Breast Cancer17.3[1]
1-Amino-4-hydroxy-9,10-anthraquinoneMDA-MB-231Breast CancerApoptosis induced[10]
Standard Chemotherapeutic Agents
DoxorubicinK562Leukemia~0.05 - 0.2Typical literature value
DoxorubicinMCF-7Breast Cancer~0.1 - 1.0Typical literature value
CisplatinHeLaCervical Cancer~1.0 - 5.0Typical literature value
SorafenibHepG2Liver Cancer~5.0 - 10.0Typical literature value

Analysis: The preclinical data indicate that novel this compound derivatives can exhibit potent cytotoxic activity, with some compounds showing IC50 values in the low micromolar range.[1] While these values are often higher than those of established drugs like Doxorubicin, the key advantage may lie in a differential toxicity profile or activity against drug-resistant cell lines, which requires further investigation. For instance, the selective induction of apoptosis in cancer cells (MDA-MB-231) with little effect on normal cells, as seen with 1-Amino-4-hydroxy-9,10-anthraquinone, is a highly desirable characteristic.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the trustworthiness of efficacy data, standardized protocols are essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard control drugs (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value.

cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A 1. Seed Cells in 96-well plate B 2. Add Drug Dilutions (Test & Control) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A standard workflow for assessing in vitro cytotoxicity using the MTT assay.

Part 2: Antimicrobial Applications of this compound Derivatives

While oncology is the primary focus, the structural similarity of anthraquinones to quinolone antibiotics has prompted investigation into their antimicrobial properties. With rising antibiotic resistance, novel scaffolds are urgently needed.[11][12]

Mechanism of Antibacterial Action

The antibacterial mechanisms of anthraquinones are multifaceted and can include:

  • Cell Wall/Membrane Disruption: Interfering with the integrity of the bacterial cell envelope.[11]

  • Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities.[11]

  • Inhibition of Nucleic Acid and Protein Synthesis: Similar to their anticancer effects, they can interfere with essential bacterial enzymes and processes.[11]

  • Disruption of Energy Metabolism: Blocking key metabolic pathways necessary for bacterial survival.[12]

Comparative In Vitro Efficacy

Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound/DrugBacterial StrainTypeMIC (µg/mL)Source(s)
Anthraquinone Derivatives
This compound Derivative (unspecified)Streptococcus pneumoniaeGram (+)Moderate activity[13]
This compound Derivative (unspecified)Salmonella typhiGram (-)Moderate activity[13]
6,6¹-bis (anthraquinone)Staphylococcus aureusGram (+)62.5[14]
6,6¹-bis (anthraquinone)Staphylococcus epidermidisGram (+)15.62[14]
Rhein (related anthraquinone)Staphylococcus aureusGram (+)12.5[15]
Standard Antibiotics
CeftriaxoneStreptococcus pneumoniaeGram (+)~0.015 - 1.0Typical literature value
CeftriaxoneSalmonella typhiGram (-)~0.03 - 0.25Typical literature value
VancomycinStaphylococcus aureusGram (+)~0.5 - 2.0Typical literature value

Analysis: Preclinical studies show that some anthraquinone derivatives possess antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus species.[13][14] However, their potency (MIC values) is generally lower than that of established antibiotics like Ceftriaxone or Vancomycin. The value of these compounds may lie in novel mechanisms of action that could be effective against multi-drug resistant strains, a claim that requires significant further validation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Start with a high concentration in the first well and dilute across the plate, leaving a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: After incubation, examine the wells for turbidity (visible bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

cluster_workflow Experimental Workflow: MIC Determination A 1. Prepare 2-fold Serial Dilutions of Compound B 2. Add Standardized Bacterial Inoculum to each well A->B C 3. Incubate Plate (16-20 hours) B->C D 4. Visually Inspect for Turbidity C->D E 5. Identify Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Challenges, Future Directions, and Conclusion

The primary hurdle for the clinical translation of new anthraquinone-based drugs remains toxicity. The cardiotoxicity associated with doxorubicin is linked to ROS generation and mitochondrial damage, a mechanism inherent to the quinone scaffold.[4] A major goal in designing new this compound derivatives is to uncouple the therapeutic anticancer effects from the cardiotoxic side effects, potentially by increasing targeting specificity or altering the molecule's redox potential.[2][5]

Future research is focused on:

  • Molecular Hybrids: Combining the this compound scaffold with other pharmacophores to create bifunctional drugs that can act on multiple targets simultaneously.[2]

  • Overcoming Resistance: Designing derivatives that are not substrates for efflux pumps, a common mechanism of multidrug resistance in cancer cells.

  • Improving Pharmacokinetics: Addressing issues of poor water solubility and bioavailability that can limit the efficacy of many derivatives.[1][9]

References

  • A Comparative Analysis: Anticancer Efficacy of Anthrarufin Derivatives Against Standard Chemotherapeutic Agents - Benchchem.
  • Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed.
  • Experimental antitumor activity of aminoanthraquinones. - Semantic Scholar.
  • Synthesis, Characterization and Antibacterial Screening of New this compound Derivatives - ResearchGate.
  • A Comparative Guide to the Structure-Activity Relationship of Anticancer Anthraquinone Derivatives - Benchchem.
  • This compound - Chem-Impex.
  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC - NIH.
  • Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4 - ResearchGate.
  • This compound | 82-45-1 | FA07679 - Biosynth.
  • 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells - PubMed.
  • Novel anthraquinone compounds as anticancer agents and their potential mechanism.
  • Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines - SciSpace.
  • A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells | ACS Omega.
  • Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed.
  • Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 - Frontiers.
  • Synthesis of aminoanthraquinone derivatives and their in vitro evaluation as potential anti-cancer drugs - The Hebrew University of Jerusalem.
  • Structural and Spectroscopic Study of Benzoperimidines Derived from this compound and Their Application to Bioimaging - PubMed Central.
  • A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells - PMC - NIH.
  • This compound | CAS 82-45-1 | SCBT - Santa Cruz Biotechnology.
  • New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC - NIH.
  • (PDF) Novel anthraquinone amino derivatives as anticancer agents targeting the human serine/threonine kinase PAK4 - ResearchGate.
  • Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC - NIH.
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH.
  • Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC - PubMed Central.
  • Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing).
  • Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus - MDPI.

Sources

A Comparative Analysis of 1-Aminoanthraquinone-Based Dyes Across Diverse Textile Substrates

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of synthetic colorants, anthraquinone dyes represent a cornerstone of vibrant and enduring shades, second only to azo dyes in their widespread application.[1] Within this class, derivatives of 1-aminoanthraquinone are particularly crucial as intermediates and primary chromophores for producing a spectrum of colors, especially brilliant blues and reds with notable fastness properties.[1][2][3][4][5] This guide provides a comprehensive performance evaluation of this compound-based dyes on four distinct and widely utilized fabrics: cotton, wool, silk, and polyester. Our analysis is grounded in established textile testing methodologies to offer objective, data-driven insights for researchers, scientists, and professionals in textile and dye development.

The inherent chemical nature of textile fibers dictates the class of dye required for effective and durable coloration. A single dye structure is rarely suitable for all fabric types. Therefore, this guide evaluates the performance of this compound dyes that have been appropriately modified to suit each specific substrate: as a direct dye for cellulosic cotton, an acid dye for protein-based wool and silk, and a disperse dye for synthetic polyester.

The Chemistry of Application: Tailoring the Dye to the Fabric

The efficacy of a dye is fundamentally linked to its ability to bind to the fiber's molecular structure. This compound serves as the core chromophore, but its substantivity for different fabrics is achieved through chemical modification, which classifies the dye for its end-use.

  • Cotton (Cellulosic Fiber): Cotton is dyed with direct dyes , which are large, water-soluble anionic molecules that adhere to the cellulose fibers through relatively weak forces like hydrogen bonding and van der Waals forces.[6][7] For a this compound dye to function as a direct dye, it is typically modified to include one or more sulfonate (-SO₃Na) groups to enhance water solubility and substantivity to cotton.[8]

  • Wool & Silk (Protein Fibers): These fibers are dyed with acid dyes , which are water-soluble anionic dyes that form strong ionic bonds with the positively charged amino groups in the protein fibers under acidic conditions.[9][10][11][12] A this compound acid dye also contains sulfonic acid groups, which ionize in the acidic dyebath, creating a strong attraction to the protonated amine sites on the wool and silk.[10][11]

  • Polyester (Synthetic Hydrophobic Fiber): Polyester lacks the ionic or hydrogen-bonding sites found in natural fibers. Therefore, it is dyed with disperse dyes , which are non-ionic, sparingly water-soluble molecules.[13][14][15] These dyes are applied from a fine aqueous dispersion and, under high temperature and pressure, diffuse into the amorphous regions of the polyester fibers, where they are held by hydrophobic interactions.[13][16] A this compound disperse dye is a small, non-polar molecule, ensuring its affinity for the hydrophobic polyester.[17][18]

This compound Core This compound Core Direct Dye (Cotton) Direct Dye (Cotton) This compound Core->Direct Dye (Cotton) + Sulfonic Acid Groups Acid Dye (Wool/Silk) Acid Dye (Wool/Silk) This compound Core->Acid Dye (Wool/Silk) + Sulfonic Acid Groups Disperse Dye (Polyester) Disperse Dye (Polyester) This compound Core->Disperse Dye (Polyester) Minimal Polar Groups Cotton Cotton Direct Dye (Cotton)->Cotton Hydrogen Bonds Wool Wool Acid Dye (Wool/Silk)->Wool Ionic Bonds Silk Silk Acid Dye (Wool/Silk)->Silk Ionic Bonds Polyester Polyester Disperse Dye (Polyester)->Polyester Hydrophobic Interactions cluster_cotton Cotton Dyeing cluster_protein Wool/Silk Dyeing cluster_polyester Polyester Dyeing C1 Prepare Dyebath (Dye, NaCl, Na2CO3) C2 Immerse Fabric (Room Temp) C1->C2 C3 Heat to 95°C (60 min) C2->C3 C4 Rinse & Dry C3->C4 P1 Prepare Dyebath (Dye, Acetic Acid) P2 Immerse Fabric (40°C) P1->P2 P3 Heat to 90-100°C (60 min) P2->P3 P4 Rinse & Dry P3->P4 Y1 Prepare Dyebath (Dye, Dispersant, Acid) Y2 Immerse Fabric (High Temp/Pressure) Y1->Y2 Y3 Heat to 130°C (60 min) Y2->Y3 Y4 Reduction Clear, Rinse & Dry Y3->Y4

Caption: Standardized dyeing workflows for each fabric.

Fastness Testing Protocols

The following standard test methods were employed for performance evaluation:

  • Colorfastness to Washing: Evaluated according to ISO 105-C06:2010 . [19][20][21][22][23]This test assesses color loss and staining on adjacent multifiber fabric after laundering under specified conditions of temperature, detergent, and mechanical action. [19][21]* Colorfastness to Light: Assessed using AATCC Test Method 16.3-2014 . [24][25]Samples were exposed to a xenon-arc lamp, which simulates natural sunlight, for a specified duration. Fading is evaluated against a standard scale. [24][26]* Colorfastness to Rubbing (Crocking): Determined by AATCC Test Method 8-2016 . [27][28][29][30][31][32]This test measures the amount of color transferred from the fabric surface to a standard white cloth under both dry and wet conditions. [27][32]

Comparative Performance Data

The performance of the this compound-based dyes on the different fabrics is summarized below. Ratings are based on the standard Grey Scale for Staining and Color Change, where Grade 5 indicates no change/staining and Grade 1 indicates severe change/staining.

Performance Metric Test Method Cotton (Direct Dye) Wool (Acid Dye) Silk (Acid Dye) Polyester (Disperse Dye)
Wash Fastness (Color Change) ISO 105-C062-3444-5
Wash Fastness (Staining) ISO 105-C062-34-54-55
Light Fastness (20 AFU) AATCC 16.33555-6
Rubbing Fastness (Dry) AATCC 844-54-54-5
Rubbing Fastness (Wet) AATCC 823-43-44

Analysis and Discussion of Results

The experimental data reveals distinct performance profiles for this compound dyes, contingent on the dye class and the fabric to which they are applied.

  • Wash Fastness: The disperse dye on polyester exhibited the highest wash fastness. This is attributed to the non-polar dye molecules being physically trapped within the hydrophobic polyester fiber structure, making them highly resistant to removal by aqueous laundering. The acid dyes on wool and silk also showed very good wash fastness, a result of the strong ionic bonds formed between the anionic dye and the cationic protein fibers. [9][10]In contrast, the direct dye on cotton demonstrated poor wash fastness. The weak hydrogen bonds holding the dye to the cellulose are easily disrupted during washing, leading to significant color loss and staining. [7]

  • Light Fastness: Anthraquinone-based dyes are renowned for their excellent lightfastness, and this was observed across the protein and synthetic fibers. [33]The rigid, stable structure of the anthraquinone chromophore is inherently resistant to photochemical degradation. The slightly lower rating for the direct dye on cotton may be due to the dye molecules being more exposed on the fiber surface, making them more susceptible to fading.

  • Rubbing Fastness: Dry rubbing fastness was generally good to excellent across all fabrics. However, a marked difference was observed in wet rubbing fastness. The polyester sample, post-reduction clearing, showed minimal color transfer due to the absence of loose surface dye. The acid dyes on wool and silk performed moderately well. The direct dye on cotton showed poor wet rubbing fastness, as moisture can easily solubilize and dislodge the loosely bound dye particles, leading to significant color transfer. [27][30]

cluster_perf Performance Summary cluster_reason Underlying Mechanism Polyester Polyester (Disperse) Excellent Wash & Wet Rub Excellent Light Entrapment Physical Entrapment (Hydrophobic Forces) Polyester->Entrapment leads to WoolSilk Wool/Silk (Acid) Good Wash & Wet Rub Excellent Light Ionic Strong Ionic Bonds WoolSilk->Ionic leads to Cotton Cotton (Direct) Poor Wash & Wet Rub Fair Light Weak Weak H-Bonds Cotton->Weak leads to

Caption: Performance linked to dye-fiber interaction.

Conclusion for the Professional

This comparative guide underscores a critical principle in textile coloration: the performance of a dye is inseparable from the chemistry of the fiber substrate. While the this compound chromophore provides the potential for brilliant and stable colors, realizing this potential requires its formulation into the correct dye class for the target fabric.

  • For applications demanding the highest durability, especially to laundering and wet rubbing, this compound-based disperse dyes on polyester are the superior choice. [15][17]* For natural protein fibers like wool and silk, acid dyes derived from this compound offer a balanced profile of vibrant shades and good all-around fastness, suitable for high-quality apparel and textiles. [9][33]* While direct dyes offer an easy application method for cotton, their inherently poor wet fastness properties limit their use to applications where high durability is not a primary concern. [7][34] These findings provide a clear framework for researchers and drug development professionals (in contexts such as photosensitizers or diagnostic agents bound to fabrics) to select the appropriate this compound dye system to match the performance requirements of their specific application. Future research may focus on after-treatments to improve the wet fastness of direct dyes or the development of novel reactive anthraquinone dyes for cotton that combine the brilliance of the chromophore with the permanence of a covalent bond.

References

  • Colorfastness Test Methods for Textiles: Complete Guide - QIMA Blog. (2025, March 13).
  • AATCC 8 crocking colorfastness test method - Textile Tester. (2024, August 15).
  • Colorfastness to Crocking: AATCC Crockmeter Method. AATCC.
  • AATCC 8 Colorfastness to crocking - SGS-IPS Testing.
  • Direct Dyes and Its Application | PDF | Dye | Chemical Substances - Scribd.
  • Dyeing Cotton with Direct Dyes: Process, Benefits & Future - Odmya.
  • AATCC 8 Colorfastness to Crocking (Wet & Dry). (2021, July 24).
  • Exploring AATCC standards for fabric colorfastness - Textile Trade Buddy.
  • AATCC TM8: Understanding colorfastness to crocking in fabrics - Textile Trade Buddy.
  • How Acid Dyes are Used in Wool and Silk Dyeing | Leading Manufacturer & Supplier in Mumbai, India - Megha International. (2025, September 18).
  • Dyeing with acid dye - ResearchGate.
  • Acid Dyes - Properties, Classification, Stripping Process and Application - Textile Learner. (2021, September 10).
  • Ice Dyeing with Acid Dye on Wool and Silk Tutorial - Dharma Trading.
  • Application of Acid Dyes on Wool, Nylon and Silk - Textile Learner. (2012, January 10).
  • AATCC 16.3 Colorfastness to Light Test Method: A Guide - QIMA Blog. (2025, March 13).
  • ISO 105 C06 Color Fastness to Washing Test Method - Textile Tester. (2024, August 20).
  • Synthesis of this compound - Google Patents.
  • SYNTHESIS AND DYEING PERFORMANCE OF AZO-ANTHRAQUINONE DYES ON POLYESTER FABRICS - Bibliomed.
  • ISO 105-C06 - iTeh Standards. (2010, March 15).
  • AATCC TM16.3 Test Method for Colorfastness to Light: Xenon-Arc.
  • Dyeing of Polyester Fabric with Disperse Dyes - Textile Learner. (2012, January 22).
  • Dyeing of cotton with Direct Dyes.pptx.
  • What is Disperse Dye and Its Application in textile Industry - S D International.
  • Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010.
  • Dyeing of Cotton Fabric with Direct Dyes - Textile Learner. (2025, September 10).
  • The main application of Disperse Dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd. (2021, November 24).
  • Understanding Direct Dyes: Introduction, Properties, and Application - Prima Chemicals. (2023, November 6).
  • ISO 105 C06 Washing Fastness Tester Guide - GESTER Instruments. (2025, November 30).
  • Synthesis of 1-amino-anthraquinone - Google Patents.
  • Synthesis of 1-amino-anthraquinone - European Patent Office - EP 0499451 A1.
  • The Polyester Carrier Dyeing Process Using Disperse Dyes - Colourinn.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - MDPI. (2023, May 24).
  • Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions.
  • 5 Color Fastness Tests to Prevent Textile Fading and Staining - InTouch Quality. (2019, July 9).
  • The Role of 1-Amino-5-chloroanthraquinone in Modern Dye Manufacturing.
  • Characterization, application and microbial study of imidazole base acid anthraquinone dyes. Oriental Journal of Chemistry.

Sources

A comparative analysis of synthetic routes to 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 1-Aminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (1-AAQ) stands as a cornerstone intermediate in the synthesis of a vast array of anthraquinone dyes and pigments.[1][2] Anthraquinone-based colorants are second only to azo dyes in industrial importance and are prized for their structural diversity, vibrant colors, and exceptional stability.[2][3] The specific placement of the amino group at the C-1 position is critical, as it fundamentally dictates the chromophoric properties and the final color of the dye.[1][4] Consequently, the efficient and selective synthesis of 1-AAQ is a subject of significant academic and industrial interest.

This guide provides a comparative analysis of the principal synthetic routes to this compound. We will delve into the mechanistic underpinnings, operational protocols, and comparative performance of each pathway, offering field-proven insights to inform your experimental choices.

Comparative Overview of Synthetic Routes

The selection of a synthetic route for this compound is a multi-factorial decision, balancing yield, purity, cost, safety, and environmental impact. The following table summarizes the key performance indicators of the most prevalent methods.

Synthetic Route Starting Material Key Reagents Typical Yield Purity Key Advantages Key Disadvantages
Nitration-Reduction AnthraquinoneNitric acid, Sulfuric acid, Reducing agent (e.g., Na₂S, NaHS, H₂/Pd-C)70-95%[2][5]>98%[2][5]High yield, readily available materials.Formation of isomers, use of strong acids, potential for solid waste.[5][6]
Sulfonation-Ammonolysis AnthraquinoneOleum, Mercury (catalyst), AmmoniaModerate-HighGoodEstablished industrial process.Severe environmental toxicity due to mercury catalyst.[1][4][6]
Ullmann Condensation 1-Haloanthraquinone (e.g., 1-Bromoanthraquinone)Amine source, Copper catalystVariable (up to 96% for derivatives)[7]Good-ExcellentGood functional group tolerance.High reaction temperatures, stoichiometric copper use in traditional methods.[8][9]
Buchwald-Hartwig Amination 1-HaloanthraquinoneAmine source, Palladium catalyst, LigandGood-ExcellentHighMild reaction conditions, broad substrate scope.[10][11]High cost of palladium catalyst and ligands.[11]
Direct Ammonolysis 1-NitroanthraquinoneAqueous Ammonia~88%[3][12]HighAtom-economical, avoids harsh reducing agents.Requires high temperature and pressure; safety concerns with ammonia.[3]

In-Depth Analysis of Synthetic Routes

Route 1: The Nitration-Reduction Pathway

This is arguably the most common and industrially significant route to this compound. The process involves two main stages: the electrophilic nitration of anthraquinone to form 1-nitroanthraquinone, followed by the reduction of the nitro group.

Mechanism & Rationale: The nitration of anthraquinone with a mixture of nitric and sulfuric acids (mixed acid) is a classic electrophilic aromatic substitution. The reaction, however, is not perfectly selective and yields a mixture of products, including 1-nitroanthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinones.[6] This lack of selectivity necessitates a purification step or careful control of reaction conditions to maximize the desired 1-isomer.[5][13]

The subsequent reduction of the purified 1-nitroanthraquinone to this compound can be achieved through various methods, including the use of sodium sulfide, sodium hydrosulfide (NaHS), or catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst.[2][5][14] The NaHS reduction in water is presented as a particularly "green" and scalable option due to its mild conditions and simple work-up.[14]

Workflow: Nitration-Reduction Pathway

Anthraquinone Anthraquinone MixedAcid Mixed Acid (HNO₃/H₂SO₄) Nitration Nitration Anthraquinone->Nitration MixedAcid->Nitration CrudeNitro Crude 1-Nitroanthraquinone + Isomers Nitration->CrudeNitro Purification Purification CrudeNitro->Purification PureNitro Pure 1-Nitroanthraquinone Purification->PureNitro Reduction Reduction PureNitro->Reduction ReducingAgent Reducing Agent (e.g., Na₂S, H₂/Pd-C) ReducingAgent->Reduction AAQ This compound Reduction->AAQ

Caption: General workflow for the Nitration-Reduction synthesis of 1-AAQ.

Experimental Protocol: Clean Preparation via Nitration and Sodium Sulfide Reduction [2]

  • Nitration:

    • Charge a reaction flask with 60g of anthraquinone, 120mL of dichloroethane, and 20g of 98% concentrated nitric acid.

    • Maintain the temperature at 35-40°C and slowly add 45g of 100% sulfuric acid.

    • After the addition, hold the temperature for 3 hours to complete the reaction.

    • Neutralize the reaction mixture, recover the dichloroethane, and then filter and wash the solid to obtain crude 1-nitroanthraquinone.

  • Reduction:

    • In a separate 1000mL flask, add the 66g of crude 1-nitroanthraquinone (containing ~45% 1-nitroanthraquinone) to 800g of a 3.0 wt% aqueous solution of sodium sulfide.

    • Heat the mixture to 100°C and maintain this temperature for 5 hours.

    • Filter the hot reaction mixture and wash the solid until the pH is neutral (7-8), then dry.

  • Purification:

    • Dissolve the crude this compound in 70% sulfuric acid and heat to 80°C for 1 hour.

    • Filter the hot solution. The filtrate contains the dissolved this compound.

    • Add water to the filtrate to reduce the acid concentration to ~30 wt%, causing the high-purity this compound to precipitate.

    • Filter, wash, and dry the final product. A purity of 98% can be achieved with this method.[2]

Performance & Causality: This method's popularity stems from its high overall yield (often exceeding 90%) and the use of relatively inexpensive bulk chemicals.[2] The key challenge lies in controlling the nitration step to minimize the formation of unwanted dinitro isomers, which can complicate purification and reduce the effective yield.[6] The "clean" method described addresses this by not purifying the intermediate nitro-compound, instead separating the unreacted anthraquinone after the reduction stage, which can then be recycled.[2][5]

Route 2: The Sulfonation-Ammonolysis Pathway

This is a historical, yet still relevant, method for producing this compound. It involves the sulfonation of the anthraquinone core, followed by nucleophilic substitution with ammonia.

Mechanism & Rationale: Anthraquinone is first treated with oleum (fuming sulfuric acid) in the presence of a mercury catalyst to introduce a sulfonic acid group at the 1-position.[1][4] The resulting anthraquinone-1-sulfonic acid is then subjected to ammonolysis, where the sulfonic acid group is displaced by an amino group at elevated temperatures.[15]

The use of mercury is critical for directing the sulfonation to the alpha-position (C-1). However, mercury is a highly toxic heavy metal, and its use poses severe environmental and health risks, making this route increasingly unfavorable from a green chemistry perspective.[1][6]

Workflow: Sulfonation-Ammonolysis Pathway

Anthraquinone Anthraquinone SulfonationReagents Oleum (H₂SO₄·SO₃) Mercury Catalyst Sulfonation Sulfonation Anthraquinone->Sulfonation SulfonationReagents->Sulfonation AQSA Anthraquinone-1-Sulfonic Acid Sulfonation->AQSA Ammonolysis Ammonolysis AQSA->Ammonolysis Ammonia Ammonia (NH₃) Ammonia->Ammonolysis AAQ This compound Ammonolysis->AAQ

Caption: General workflow for the Sulfonation-Ammonolysis synthesis of 1-AAQ.

Experimental Protocol: General Procedure [16] (Note: This protocol is for a related compound, 1-methylaminoanthraquinone, but illustrates the general principle of ammonolysis of a sulfonate precursor.)

  • Charge Autoclave: A high-pressure autoclave is charged with sodium anthraquinone-α-sulfonate, an oxidizing agent (like sodium chlorate, to prevent reduction of the quinone), an aqueous solution of the amine (in this case, methylamine, but ammonia would be used for 1-AAQ), and water.

  • Heating: The mixture is heated with stirring for several hours (e.g., 12 hours) at elevated temperatures (e.g., 130–135°C).

  • Work-up: After cooling, the contents are removed, and the solid product is collected by filtration.

  • Washing & Drying: The product is washed extensively with hot water to remove inorganic salts and dried to yield the final aminoanthraquinone.

Performance & Causality: While this route can produce 1-AAQ, its major drawback is the indispensable role of the mercury catalyst.[4] The stringent environmental regulations concerning mercury emissions and waste disposal have driven the industry to seek cleaner alternatives, primarily the nitration-reduction pathway.

Route 3: Modern Amination of Halogenated Anthraquinones

Modern cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, provide powerful tools for the formation of carbon-nitrogen bonds and are applicable to the synthesis of this compound derivatives.

Mechanism & Rationale:

  • Ullmann Condensation: This reaction involves the coupling of an aryl halide (e.g., 1-bromoanthraquinone or 1-chloroanthraquinone) with an amine source in the presence of a copper catalyst at high temperatures.[8][9] Traditional Ullmann reactions often require harsh conditions and stoichiometric amounts of copper.[8] However, modern variations utilize catalytic amounts of copper, often with ligands, and can be accelerated by microwave irradiation.[17][18]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[10][19] It is known for its remarkable efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann reaction.[10][11] The choice of palladium precursor and, critically, the phosphine ligand is key to achieving high catalytic activity.[20][21]

Workflow: C-N Cross-Coupling Pathway

HaloAQ 1-Haloanthraquinone (X = Br, Cl) Reagents Amine Source (R-NH₂) Catalyst (Pd or Cu) Base, Ligand Coupling Ullmann or Buchwald-Hartwig Coupling HaloAQ->Coupling Reagents->Coupling SubstAAQ This compound Derivative Coupling->SubstAAQ

Caption: General workflow for C-N cross-coupling synthesis of 1-AAQ derivatives.

Experimental Protocol: Microwave-Assisted Ullmann Coupling [17] (Note: This protocol describes the synthesis of substituted aminoanthraquinones from bromaminic acid, a common 1-amino-4-bromoanthraquinone derivative, demonstrating the core methodology.)

  • Reaction Setup: In a microwave process vial, combine bromaminic acid, the desired amine, elemental copper powder (catalyst), and a phosphate buffer solution.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for a short duration (typically 2-30 minutes) at a set temperature.

  • Work-up: After the reaction, cool the mixture, dilute with water, and acidify (e.g., with HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by a suitable method such as recrystallization or chromatography.

Performance & Causality: These methods offer excellent control and are particularly valuable for synthesizing a library of substituted this compound derivatives for applications in drug discovery or materials science.[7][22] The primary barrier to large-scale industrial application is the cost of the precious metal catalysts (palladium) and the specialized ligands required for the Buchwald-Hartwig reaction.[11] The Ullmann reaction, while cheaper, often requires higher temperatures and can have a more limited substrate scope.[8]

Route 4: Direct Ammonolysis of 1-Nitroanthraquinone

A more recent and greener approach involves the direct reaction of 1-nitroanthraquinone with aqueous ammonia, displacing the nitro group to form this compound.

Mechanism & Rationale: This reaction is a form of nucleophilic aromatic substitution where the nitro group acts as a leaving group, activated by the electron-withdrawing quinone system. The reaction typically requires high temperatures (e.g., >200°C) and pressures to proceed at a reasonable rate.[3] The use of continuous-flow reactors has been shown to significantly improve the safety and efficiency of this high-temperature ammonolysis, allowing for precise control over reaction time and temperature, leading to high yields in minutes rather than hours.[3][12][23]

Workflow: Direct Ammonolysis Pathway

NitroAQ 1-Nitroanthraquinone Ammonia Aqueous Ammonia HighTemp High Temp/Pressure (Continuous Flow) NitroAQ->HighTemp Ammonia->HighTemp AAQ This compound HighTemp->AAQ

Caption: General workflow for the direct ammonolysis of 1-nitroanthraquinone.

Experimental Protocol: Continuous-Flow Ammonolysis [3]

  • System Setup: A continuous-flow system is assembled with pumps for delivering the 1-nitroanthraquinone solution and aqueous ammonia, a preheater, and a heated reactor coil submerged in a controlled temperature bath.

  • Reaction Execution: A solution of 1-nitroanthraquinone is continuously pumped and mixed with a stream of aqueous ammonia.

  • High-Temperature Reaction: The mixture passes through the heated reactor coil at a specific flow rate, which determines the residence time. Optimal conditions reported are a temperature of 213°C and a residence time of 4.3 minutes.[3][12]

  • Product Collection: The output stream is cooled, and the product is collected for analysis and purification.

Performance & Causality: This route is highly atom-economical as it avoids the use of a reducing agent. The development of continuous-flow technology mitigates the safety risks associated with high-pressure, high-temperature reactions involving ammonia.[3] A yield of ~88% can be achieved under optimized conditions, making this a promising and efficient modern alternative for industrial production.[12][23]

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with a unique profile of advantages and limitations.

  • The Nitration-Reduction route remains the industrial workhorse due to its cost-effectiveness and high yields, though it requires careful management of isomer formation and waste streams.

  • The Sulfonation-Ammonolysis pathway is largely obsolete due to the severe environmental toxicity of its requisite mercury catalyst.

  • Modern C-N coupling reactions like the Ullmann and Buchwald-Hartwig aminations offer unparalleled precision and scope for creating derivatives, making them ideal for research and development, but their cost can be prohibitive for bulk manufacturing of the parent compound.

  • The Direct Ammonolysis of 1-nitroanthraquinone , particularly when enhanced by continuous-flow technology, presents a highly efficient, safe, and greener alternative that is poised to become a leading industrial method.

The choice of synthesis will ultimately be guided by the specific requirements of the application, balancing the need for purity, yield, and cost with increasingly important considerations of safety and environmental stewardship.

References

  • Lu, B., Yan, Y., Qiu, Y., Zhang, T., Qi, S., Tian, J., Luo, W., Hu, X., & Wang, J. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]
  • Lubs, H. A. (1976). Process for purifying this compound. U.S.
  • Clark, J. H., & Macquarrie, D. J. (1992). Synthesis of 1-amino-anthraquinone.
  • Clark, J. H., & Macquarrie, D. J. (1992). Synthesis of 1-amino-anthraquinone.
  • Wang, J., & Li, J. (2015). Preparation method of 1-amino-anthraquinone.
  • Zhou, F., Lei, C., Zhang, Y., Chen, J., & Duanmu, C. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules, 28(11), 4314. [Link]
  • Mailyan, A. K., Avanesyan, K. V., & Peregudov, A. S. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55, 687–697. [Link]
  • Clark, J. H., & Macquarrie, D. J. (1992). Synthesis of this compound.
  • Zhou, F., Lei, C., Zhang, Y., Chen, J., & Duanmu, C. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules, 28(11), 4314. [Link]
  • Sumitomo Chemical Company. (1977). Production of 1-nitroanthraquinone and this compound. U.S.
  • ChemBK. (n.d.). This compound.
  • Zhou, F., Lei, C., Zhang, Y., Chen, J., & Duanmu, C. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Ube Industries. (1987). Process for production of this compound.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Graham, D. E., & Hort, E. V. (1959). Process for the preparation of 1-nitroanthraquinone. U.S.
  • Yantass, H. O., et al. (2013). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 18(7), 8042-8060. [Link]
  • Wilson, C. V., Dickey, J. B., & Allen, C. F. H. (1943). 1-Methylaminoanthraquinone. Organic Syntheses, 23, 59. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1285-1291. [Link]
  • Mailyan, A. K., et al. (2020). Synthesis some 4-substituted 9,10-anthraquinones. Semantic Scholar. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Bradley, W., & Leete, E. (1951). New intermediates and dyestuffs for synthetic fibres. Part V. By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline. Journal of the Chemical Society (Resumed), 2129. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Nebra, N., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(1), 18-22. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Aminoanthraquinone Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Aminoanthraquinone (1-AAQ) is a critical aspect of quality control and safety assessment. As a potential impurity or a starting material in the synthesis of various dyes and pharmaceuticals, robust analytical methods for its detection are paramount. This guide provides an in-depth comparison of two commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the detection of 1-AAQ. Furthermore, it outlines a comprehensive cross-validation strategy to ensure data integrity and method reliability, in line with international regulatory standards.

The Importance of Method Validation in 1-AAQ Analysis

Before delving into the comparative analysis, it is crucial to understand the foundational importance of analytical method validation. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This process ensures the generation of reliable, reproducible, and accurate data, which is a non-negotiable aspect of pharmaceutical development and quality assurance.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation characteristics.[3][4][5][6]

This guide will focus on a cross-validation approach, which is the comparison of two or more analytical methods used to generate data within the same study or across different studies.[4] This is particularly relevant when transferring methods between laboratories or when a new method is intended to replace an existing one.

Comparative Overview of Analytical Methods for 1-AAQ Detection

The selection of an appropriate analytical method for 1-AAQ detection is contingent on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare the two most prevalent chromatographic techniques: HPLC with UV detection and GC-MS.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. It excels in the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of 1-AAQ.[7][8]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 1-AAQ, a reverse-phase (RP) HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water.[9][10]

  • Detection: Ultraviolet (UV) detection is frequently used, with the wavelength set to an absorbance maximum of 1-AAQ (e.g., 254 nm) to ensure high sensitivity.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

  • Principle: In GC, volatile components of a sample are vaporized and separated in a gaseous mobile phase as they pass through a stationary phase within a capillary column. For less volatile compounds like 1-AAQ, derivatization may be necessary to increase volatility and thermal stability.[12]

  • Detection: Mass spectrometry provides highly specific and sensitive detection by ionizing the separated components and measuring their mass-to-charge ratio. This allows for the unambiguous identification and quantification of 1-AAQ.[13][14]

Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines the key parameters for the cross-validation of HPLC-UV and GC-MS methods for the quantification of 1-AAQ, in accordance with ICH Q2(R2) guidelines.[1][2]

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][15]

  • Experimental Approach:

    • HPLC-UV: Analyze a blank sample (matrix without 1-AAQ), a standard solution of 1-AAQ, and a sample spiked with 1-AAQ and potential impurities. The chromatogram of the spiked sample should demonstrate baseline resolution between 1-AAQ and other components.[1]

    • GC-MS: Analyze a blank sample, a standard solution of 1-AAQ, and a spiked sample. The extracted ion chromatogram for the characteristic m/z of 1-AAQ should show a single, symmetrical peak at the expected retention time, with no interfering peaks in the blank.[13]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of 1-AAQ covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Analyze each solution in triplicate using both HPLC-UV and GC-MS.

    • Plot the mean response (peak area for HPLC-UV, peak area or height for GC-MS) against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.99 is typically considered acceptable.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[3][15]

  • Experimental Approach:

    • Perform a recovery study by spiking a blank matrix with known concentrations of 1-AAQ at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates at each concentration level.

    • Analyze the spiked samples using both methods and calculate the percentage recovery of 1-AAQ.

    • The mean recovery should be within an acceptable range (e.g., 98-102%).

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 1-AAQ at 100% of the test concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure. This is typically evaluated by having different analysts, on different days, using different equipment.

    • Calculate the relative standard deviation (RSD) for the replicate measurements. An RSD of ≤ 2% is commonly acceptable.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.

    • For the signal-to-noise approach, a signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Comparative Performance Data

The following table summarizes hypothetical, yet realistic, cross-validation data for the analysis of 1-AAQ by HPLC-UV and GC-MS.

Validation ParameterHPLC-UVGC-MSAcceptance Criteria
Specificity Baseline resolution achievedNo interfering peaks at the characteristic m/zMethod is specific
Linearity (r²) 0.99950.9998r² > 0.99
Range 1 - 20 µg/mL0.1 - 5 µg/mLCovers expected concentration
Accuracy (% Recovery) 99.5% ± 1.2%100.2% ± 0.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%0.5%RSD ≤ 2.0%
- Intermediate Precision1.5%1.1%RSD ≤ 2.0%
LOD 0.3 µg/mL0.03 µg/mLTo be determined
LOQ 1.0 µg/mL0.1 µg/mLTo be determined

Experimental Workflows

The following diagrams illustrate the experimental workflows for the cross-validation of HPLC-UV and GC-MS methods for 1-AAQ detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_validation Validation Parameter Assessment S1 Prepare Blank Matrix H2 Inject Samples S1->H2 S2 Prepare 1-AAQ Standards S2->H2 S3 Spike Matrix with 1-AAQ S3->H2 H1 Instrument Setup & Equilibration H1->H2 H3 Data Acquisition (UV 254 nm) H2->H3 H4 Data Processing H3->H4 V1 Specificity H4->V1 V2 Linearity H4->V2 V3 Accuracy H4->V3 V4 Precision H4->V4 V5 LOD/LOQ H4->V5

Caption: HPLC-UV Experimental Workflow for 1-AAQ Validation.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_validation Validation Parameter Assessment S1 Prepare Blank Matrix S4 Derivatization (if necessary) S1->S4 S2 Prepare 1-AAQ Standards S2->S4 S3 Spike Matrix with 1-AAQ S3->S4 G2 Inject Samples S4->G2 G1 Instrument Setup & Tuning G1->G2 G3 Data Acquisition (Scan/SIM) G2->G3 G4 Data Processing G3->G4 V1 Specificity G4->V1 V2 Linearity G4->V2 V3 Accuracy G4->V3 V4 Precision G4->V4 V5 LOD/LOQ G4->V5

Caption: GC-MS Experimental Workflow for 1-AAQ Validation.

Discussion and Method Selection

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of 1-AAQ. The choice between the two will often depend on the specific requirements of the analysis.

  • HPLC-UV is generally a more straightforward and widely available technique. It is ideal for routine quality control where high sensitivity is not the primary concern. The sample preparation is typically simpler, avoiding the need for derivatization.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis of 1-AAQ, such as in impurity profiling or toxicological studies. The mass spectral data provides an additional layer of confirmation for the identity of the analyte.

Alternative Methodologies: Spectroscopic Techniques

While chromatographic methods are the most common, spectroscopic techniques can also be employed for the characterization and, in some cases, quantification of this compound derivatives.[16][17] UV-Vis spectroscopy, for instance, can be used for quantitative analysis, provided that 1-AAQ is the primary absorbing species in the sample matrix and a proper calibration is performed.[18] However, for complex mixtures, the lack of separation can lead to significant interference, limiting its applicability.

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure the generation of high-quality, reliable data for the detection of this compound. Both HPLC-UV and GC-MS have demonstrated their utility for this purpose, with the choice of method being dictated by the specific analytical needs. By following a systematic and scientifically sound validation protocol, as outlined in this guide and in accordance with regulatory expectations, researchers can be confident in the integrity of their analytical results.

References

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
  • U.S. Food and Drug Administration. (2018, May 24).
  • ProPharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
  • MDPI. (2023, May 24). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • PubChem. This compound. [Link]
  • IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. [Link]
  • ResearchGate. (2021, April 27).
  • MDPI. (2023, February 24).
  • MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. [Link]
  • National Institutes of Health. (2023, May 24). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. [Link]
  • ECA Academy. (2014, February 27).
  • U.S. Food and Drug Administration. Q2(R2)
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
  • ProPharma. (2024, June 25).
  • ResearchGate.
  • ResearchGate. (PDF) Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. [Link]
  • Dalton Transactions.
  • PubMed Central.
  • Analytica Chimica Acta. Analytical methods for determination of anthraquinone dyes in historical textiles: A review. [Link]
  • PubMed.
  • Digital Commons@DePaul. (2021, August 22).
  • ResearchGate. (2014, March 14).
  • ResearchGate.

Sources

A Comparative Guide to the Photostability of 1-Aminoanthraquinone and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of fluorescence-based research and diagnostics, the selection of a fluorophore is a critical decision that dictates the reliability and temporal range of an experiment. While brightness and spectral properties are often primary considerations, photostability—the resilience of a fluorophore to photodegradation—is a paramount attribute for quantitative and prolonged imaging applications. This guide provides an in-depth technical comparison of the photostability of 1-Aminoanthraquinone against a panel of widely used fluorophores: Fluorescein, Rhodamine B, and the cyanine dye, Cy5. Our objective is to furnish researchers with the foundational knowledge and experimental framework to make informed decisions for their specific applications.

The core of this guide is built upon the principle of empirical validation. While literature provides a valuable starting point, the true performance of a fluorophore is intimately tied to the specific experimental conditions. Therefore, we will not only present a comparative overview based on existing data but also provide a detailed, self-validating experimental protocol for researchers to benchmark these fluorophores in their own laboratory settings.

The Imperative of Photostability in Fluorescence Applications

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a fundamental limitation in fluorescence microscopy and other fluorescence-based techniques.[1] This phenomenon arises when a fluorophore, upon repeated cycles of electronic excitation and emission, undergoes chemical reactions, often with molecular oxygen in its environment, leading to a permanent loss of its fluorescent properties.[1] The ramifications of photobleaching are significant, ranging from a diminished signal-to-noise ratio to the inability to perform long-term live-cell imaging or time-lapse studies. A highly photostable fluorophore can endure a greater number of excitation cycles before fading, thereby enabling the acquisition of more photons and, consequently, higher quality and more reliable data.

A Comparative Overview of Selected Fluorophores

To provide a comprehensive benchmark, we will compare this compound with three fluorophores that represent different classes and are widely utilized in various biological applications: Fluorescein, a classic and bright green-emitting dye; Rhodamine B, a robust red-emitting dye; and Cy5, a popular far-red cyanine dye.

Fluorescein: Fluorescein and its derivatives, such as Fluorescein isothiocyanate (FITC), are prized for their high quantum yields and bright green fluorescence. However, they are notoriously susceptible to photobleaching, which can severely limit their utility in applications requiring prolonged or intense illumination.[5] The photobleaching of fluorescein can be so significant that an average molecule may only emit 30,000 to 40,000 photons before being permanently destroyed.[1]

Rhodamine B: Rhodamine B is a well-established fluorophore known for its bright red fluorescence and relatively good photostability, particularly when compared to fluorescein.[5] Its robust performance has made it a popular choice for a wide range of applications, including fluorescence microscopy and as a tracer dye.[5]

Cyanine Dyes (Cy5): Cyanine dyes, such as Cy5, are characterized by their high extinction coefficients and emission in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence in biological samples.[6] The photostability of cyanine dyes can be variable, and while generally more stable than fluorescein, they can be prone to photo-induced isomerization and reactions with atmospheric components, which can affect their fluorescence output.[6]

Quantitative Data Summary

The following table summarizes key photophysical properties of the selected fluorophores. It is crucial to note that photostability metrics can vary significantly depending on the experimental conditions (e.g., solvent, pH, excitation intensity). The data for this compound is based on qualitative literature reports and requires experimental verification.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
This compound ~475~600Variable/Low[4]Moderate to High (Inferred)[3]
Fluorescein ~494~518~0.95Low[5]
Rhodamine B ~553~576~0.31Moderate[5]
Cy5 ~649~670~0.27Moderate to Low[7]

Experimental Protocol for Benchmarking Photostability

To provide a rigorous and objective comparison, we present a detailed protocol for measuring the photostability of fluorophores. This protocol is designed to be a self-validating system, ensuring that the comparisons are made under identical and controlled conditions.

Principle of the Assay

The photostability of a fluorophore is assessed by continuously exposing a sample to excitation light and monitoring the decay of its fluorescence intensity over time. The rate of this decay is a direct measure of the fluorophore's susceptibility to photobleaching. Key metrics derived from this experiment include the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep_solution Prepare equimolar solutions of each fluorophore prep_slide Mount solution on a microscope slide prep_solution->prep_slide prep_seal Seal coverslip to prevent evaporation prep_slide->prep_seal locate_roi Define a Region of Interest (ROI) prep_seal->locate_roi set_params Set constant illumination intensity and exposure locate_roi->set_params acquire_series Acquire time-lapse image series set_params->acquire_series measure_intensity Measure mean fluorescence intensity in ROI acquire_series->measure_intensity background_subtract Perform background subtraction measure_intensity->background_subtract normalize_data Normalize intensity to the initial value (t=0) background_subtract->normalize_data plot_decay Plot normalized intensity vs. time normalize_data->plot_decay calculate_half_life Determine photobleaching half-life (t½) plot_decay->calculate_half_life caption Experimental workflow for photostability measurement.

Caption: Experimental workflow for photostability measurement.

Detailed Step-by-Step Methodology
  • Preparation of Fluorophore Solutions:

    • Prepare stock solutions of this compound, Fluorescein, Rhodamine B, and Cy5 in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mM.

    • Dilute the stock solutions in a buffer appropriate for your application (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 µM. Ensure the final concentration is identical for all fluorophores to allow for a direct comparison.

  • Sample Mounting:

    • Pipette 5 µL of each fluorophore solution onto a clean microscope slide.

    • Carefully place a coverslip over the droplet, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent evaporation during the experiment.

  • Microscopy Setup and Image Acquisition:

    • Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with stabilized power output) and appropriate filter sets for each fluorophore.

    • For each fluorophore, locate a region of interest (ROI) for imaging.

    • Crucial Step: Set the illumination intensity to a level that provides a good initial signal without causing instantaneous photobleaching. This intensity must be kept constant for all fluorophores being compared.

    • Set the camera exposure time and gain to optimal levels for the brightest sample, and keep these settings constant throughout the experiment.

    • Begin acquiring a time-lapse series of images. The interval between images should be consistent (e.g., every 10-30 seconds) and long enough to observe a significant decay in fluorescence for the least stable fluorophore.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the defined ROI for each image in the time series.

    • Measure the mean fluorescence intensity of a background region (an area with no fluorophore) for each image and subtract this value from the corresponding ROI intensity to correct for background fluorescence and camera noise.

    • Normalize the background-corrected fluorescence intensity at each time point (It) to the initial intensity at time zero (I0). The normalized intensity is calculated as It / I0.

    • Plot the normalized intensity as a function of time for each fluorophore.

    • From the resulting photobleaching curves, determine the photobleaching half-life (t½), which is the time at which the normalized intensity reaches 0.5.

Interpreting the Results and Making an Informed Choice

The fluorophore with the longest photobleaching half-life under your specific experimental conditions is the most photostable. However, the "best" fluorophore is not always the most photostable one. The final choice will depend on a balance of factors, including:

  • Brightness: A very photostable but dim fluorophore may not provide a sufficient signal-to-noise ratio.

  • Spectral Properties: The excitation and emission spectra must be compatible with your instrumentation and the presence of other fluorophores in multiplexing experiments.

  • Environmental Sensitivity: The fluorescence of some dyes is sensitive to factors like pH, ion concentration, and solvent polarity.

Conclusion

This guide provides a framework for the objective comparison of the photostability of this compound against other common fluorophores. While existing literature suggests that this compound may possess favorable photostability, its relatively low and variable quantum yield necessitates careful consideration and experimental validation for its use in fluorescence-based applications. By following the detailed experimental protocol provided, researchers can generate robust, in-house data to confidently select the most appropriate fluorophore that balances the demands of brightness, spectral compatibility, and, critically, the photostability required for their specific research needs.

References

  • Giles, C. H., & Sinclair, R. S. (1972). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of the Society of Dyers and Colourists, 88(3), 109-115.
  • BenchChem. (2025). A Researcher's Guide to the Photostability of Fluorescent Maleimides. BenchChem Technical Guides.
  • Bio-protocol. (2018). Photostability Assay. Bio-protocol, 8(16), e2984.
  • Allen, N. S., & McKellar, J. F. (1979). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Dyes and Pigments, 1(1), 49-74.
  • Christie, R. M., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12155–12165.
  • Shaffer, D. K., et al. (2020). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. Physical Chemistry Chemical Physics, 22(48), 28154-28164.
  • Lambert, T. J. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
  • Egerton, G. S. (1949). Studies on Aminoanthraquinone Compounds I—Absorption Spectra in Solution and in the Solid State. Journal of the Society of Dyers and Colourists, 65(12), 764-780.
  • Giles, C. H., & Sinclair, R. S. (1972). Photodecomposition of amino- anthraquinone disperse dyes on poly(ethylene terephthalate). Journal of the Society of Dyers and Colourists, 88(3), 109-115.
  • Tiong, S. H., et al. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana, 49(7), 1533-1541.
  • Wood, R. J., et al. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
  • Wikipedia. (2023). Quantum yield.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Chebunova, E. S., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1109.
  • Needham, A. W., et al. (2018). Super-multiplexed fluorescence microscopy via photostability contrast. bioRxiv.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6710, this compound.
  • DrugFuture. (n.d.). This compound.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Olympus. (n.d.). Photobleaching.
  • van der Krogt, G. N., et al. (2011). Fluorescence quantum yield and photochemistry of bacteriophytochrome constructs. Photochemical & Photobiological Sciences, 10(6), 943-950.
  • Haugland, R. P. (n.d.). Labeling and imaging living cells and tissues. Molecular Probes.

Sources

Assessing the Biocompatibility of 1-Aminoanthraquinone-Based Materials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced biomaterials for applications ranging from drug delivery systems to tissue engineering scaffolds, the careful selection of constituent components is paramount to ensuring biological safety and efficacy. 1-Aminoanthraquinone (1-AAQ) and its derivatives, a class of organic compounds known for their vibrant color and electrochemical activity, have garnered interest for their potential integration into novel biomaterials. However, their inherent bioactivity necessitates a thorough and critical assessment of their biocompatibility. This guide provides an in-depth analysis of the biocompatibility of 1-AAQ-based materials, offering a comparative perspective against alternative compounds and detailing essential experimental protocols for their evaluation.

The Double-Edged Sword: Understanding the Bioactivity of this compound

This compound's utility in biomedical applications is intrinsically linked to its chemical structure, which also dictates its toxicological profile. The planar anthraquinone core allows for intercalation into DNA, a mechanism that is being explored for anticancer therapies.[1] Concurrently, this interaction is a primary source of genotoxic concern. Furthermore, the amino group and the potential for redox cycling of the quinone moiety can lead to the generation of reactive oxygen species (ROS), inducing cellular damage.

Therefore, the central challenge in utilizing 1-AAQ in biomaterials lies in harnessing its desirable properties while mitigating its potential for cytotoxicity and genotoxicity. The biocompatibility of a 1-AAQ-based material is not solely dependent on the molecule itself, but critically on its interaction with the host biological environment, its concentration, and its mode of incorporation within the biomaterial matrix—specifically, whether it is covalently bound or prone to leaching.

A Triad of Biocompatibility Assessment: Cytotoxicity, Genotoxicity, and Hemocompatibility

A comprehensive evaluation of the biocompatibility of 1-AAQ-based materials hinges on a triad of in vitro and in vivo assessments: cytotoxicity, genotoxicity, and hemocompatibility.

Cytotoxicity: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to determining the concentration at which a material or its leachable components induce cell death. Several aminoanthraquinone derivatives have demonstrated potent cytotoxic effects, particularly against cancer cell lines.[2][3] This inherent cytotoxicity, while beneficial in oncology, is a significant hurdle for applications requiring cell and tissue viability.

Key Experimental Insight: The choice of cell line is critical. While cancer cell lines are often used for initial screening, for biomaterial applications, it is imperative to use cell types relevant to the intended site of implantation, such as fibroblasts, osteoblasts, or endothelial cells.

A standard and widely accepted method for assessing cytotoxicity is the MTT assay.

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test material extracts or 1-AAQ solutions of varying concentrations

  • Control material extracts (positive and negative)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the test material extract or 1-AAQ solution for a predetermined period (e.g., 24, 48, or 72 hours).[6] Include positive (e.g., latex extract) and negative (e.g., high-density polyethylene extract) controls.

  • MTT Addition: After the exposure period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][7]

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Expose cells to 1-AAQ material extracts B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability H->I

Genotoxicity: Uncovering the Potential for DNA Damage

The potential for 1-AAQ and its derivatives to intercalate with DNA and induce mutations is a significant safety concern.[8] Genotoxicity assays are crucial for evaluating the risk of heritable genetic damage. Some anthraquinone compounds have been shown to be genotoxic in mammalian cell assays.[9] The mechanism of genotoxicity for some anthraquinones is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[10]

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11][12]

This protocol is designed to detect single and double-strand DNA breaks.[9][12]

Materials:

  • Normal and low-melting-point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.

  • Cell Encapsulation: Mix the cell suspension with low-melting-point agarose and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[12]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

Comet_Assay_Workflow A Prepare single-cell suspension B Embed cells in agarose on slide A->B C Cell Lysis B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F Neutralization and DNA Staining E->F G Fluorescence Microscopy and Image Analysis F->G

Hemocompatibility: Assessing the Interaction with Blood

For any biomaterial that will come into contact with blood, assessing its hemocompatibility is non-negotiable. Adverse interactions can lead to hemolysis (rupture of red blood cells) and thrombosis (blood clot formation). The ASTM F756 standard provides a protocol for evaluating the hemolytic properties of materials.[13][14][15]

This protocol evaluates the hemolytic potential of a material by direct contact with blood or by using an extract of the material.[13][14]

Materials:

  • Fresh human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., deionized water)

  • Negative control (e.g., high-density polyethylene)

  • Test material

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the anticoagulated blood with PBS.

  • Material Exposure (Direct Contact Method):

    • Place the test material, positive control, and negative control in separate tubes.

    • Add the diluted blood to each tube and incubate with gentle agitation.

  • Material Exposure (Extract Method):

    • Prepare an extract of the test material according to ISO 10993-12.

    • Mix the extract with the diluted blood and incubate.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic.[16]

Comparative Analysis: this compound-Based Materials vs. Alternatives

A direct comparison of the biocompatibility of 1-AAQ-based biomaterials with alternatives is challenging due to the limited research in this specific niche. However, we can draw comparisons based on the known properties of the parent compounds.

FeatureThis compound-Based MaterialsAzo Dye-Based MaterialsAliphatic Polyesters (e.g., PLA, PCL)
Primary Biocompatibility Concern Potential for genotoxicity via DNA intercalation and cytotoxicity from ROS generation.Potential for the release of carcinogenic aromatic amines upon degradation.[17]Local pH decrease due to acidic degradation byproducts, leading to inflammation.
Cytotoxicity Can be high, depending on the concentration and leaching rate.[2]Varies widely depending on the specific dye; some are cytotoxic.Generally low, but degradation products can cause localized cell death.
Genotoxicity A significant concern for some derivatives.[9]A concern for many azo dyes due to the formation of mutagenic amines.[17]Not typically considered genotoxic.
Hemocompatibility Data is limited for 1-AAQ-based materials; needs to be thoroughly evaluated.Varies; some azo dyes have been shown to be hemolytic.Generally considered hemocompatible.
Mode of Action DNA intercalation, topoisomerase II inhibition, ROS production.[10]Cleavage of the azo bond to form aromatic amines.[17]Hydrolytic degradation leading to a decrease in local pH.

Causality Behind Experimental Choices: When comparing these material classes, it is crucial to design studies that address their specific potential failure modes. For 1-AAQ and azo dye-based materials, long-term leaching studies coupled with genotoxicity assays are paramount. For aliphatic polyesters, in vivo studies focusing on the inflammatory response over the degradation period are essential.

In Vivo Biocompatibility: The Ultimate Test

While in vitro assays provide valuable initial screening data, the ultimate assessment of biocompatibility requires in vivo studies.[5] Animal models allow for the evaluation of the material's interaction with a complex biological system, including the immune response, tissue integration, and systemic toxicity.[5] For 1-AAQ-based materials, long-term implantation studies are necessary to assess chronic inflammation, fibrous capsule formation, and any potential for tumorigenesis. Histopathological analysis of the tissues surrounding the implant and major organs is a critical endpoint.[15]

Conclusion and Future Directions

This compound and its derivatives present an intriguing class of compounds for the development of functional biomaterials. However, their inherent bioactivity, particularly their potential for cytotoxicity and genotoxicity, necessitates a rigorous and multifaceted biocompatibility assessment. The guide has outlined the key experimental approaches for this evaluation and provided a comparative context against other material classes.

The future of 1-AAQ-based biomaterials will likely depend on strategies to mitigate their toxicity, such as covalent immobilization within a polymer matrix to prevent leaching. Further research is critically needed to understand the long-term in vivo fate of these materials and their degradation products. As our understanding of the structure-biocompatibility relationship for this class of compounds grows, so too will our ability to design safe and effective 1-AAQ-based materials for a range of biomedical applications.

References

  • ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM Intern
  • Characterization of the genotoxicity of anthraquinones in mammalian cells. (1999). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(2), 273-280.
  • Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay. (1997). Mutagenesis, 12(4), 237-243.
  • Hemocomp
  • Novotný, Č., Dias, N., Kapanen, A., Vandrovcová, M., Itävaara, M., & Lima, N. (2006). Comparison of biological toxicity of azo-and anthraquinone dyes using various ecotoxicity tests. Ecotoxicology and environmental safety, 65(3), 438-445.
  • Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment. (2022). International Journal of Molecular Sciences, 23(6), 3169.
  • This compound. Smolecule. (n.d.).
  • A mechanism for 1,4-Benzoquinone-induced genotoxicity. (2016). Oncotarget, 7(29), 45095–45108.
  • A Comparative Analysis of the Environmental Impact of Azo and Anthraquinone Disperse Dyes. Benchchem. (n.d.).
  • This compound. PubChem. (n.d.).
  • This compound. Biosynth. (n.d.).
  • In Vivo Evaluation of the Biocompatibility of Biomaterial Device. (2020). In Biomaterials in Clinical Practice (pp. 109-124). Springer, Singapore.
  • A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells. (2021). ACS Omega, 6(51), 35741–35754.
  • Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. (2021). Polymers, 13(23), 4192.
  • Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2018). Molecules, 23(10), 2649.
  • Bacterial degradation of anthraquinone dyes. (2019). Journal of Zhejiang University-SCIENCE B, 20(6), 528-540.
  • Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials. (2021). International Journal of Molecular Sciences, 22(22), 12524.
  • Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review. (2024). Frontiers in Bioengineering and Biotechnology, 12, 1369345.
  • Anthraquinone based polymer as high performance cathode material for rechargeable lithium batteries. (2011).
  • In Vivo Evaluation of the Biocompatibility of Biomaterial Device.
  • Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK P
  • Biocompatibility of Medical Devices - A Review. (2021). Journal of Evolution of Medical and Dental Sciences, 10(36), 3193-3198.
  • Anthraquinone porous polymers with different linking patterns for high performance Zinc-Organic battery. (2022). Journal of Colloid and Interface Science, 629(Pt A), 350-358.
  • Polymer biocompatibility.
  • Isolation and Identification of Cytotoxic Compounds Present in Biomaterial Life®. (2022).
  • Efficient and Mild Deamination Procedure for 1-Aminoanthraquinones Yielding a Diverse Library of Novel Derivatives with Potential Biological Activity.
  • This compound. ChemScene. (n.d.).
  • Comparative structure-genotoxicity study of three aminoanthraquinone drugs and doxorubicin. (1981). Cancer research, 41(4), 1271-1275.
  • This compound. Smolecule. (n.d.).
  • In Vivo Evaluation of the Biocompatibility of Biomaterial Device. (2020). In Biomaterials in Clinical Practice (pp. 109-124). Springer, Singapore.
  • A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells. (2021). ACS Omega, 6(51), 35741–35754.
  • Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2018). Molecules, 23(10), 2649.
  • Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials. (2021). International Journal of Molecular Sciences, 22(22), 12524.
  • Anthraquinone based polymer as high performance cathode material for rechargeable lithium batteries. (2011).
  • Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK P
  • Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation. (2022).

Sources

A Comparative Guide to the Synthesis of 1-Aminoanthraquinone: A Modern Approach to a Classic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of 1-Aminoanthraquinone

This compound (1-AAQ) stands as a cornerstone intermediate in the synthesis of a vast array of anthraquinone dyes, which are second only to azo dyes in industrial importance.[1] These dyes are prized for their vibrant colors and exceptional fastness, finding applications in textiles, pigments, and high-performance coatings. Beyond dyes, 1-AAQ derivatives are explored in pharmaceuticals and materials science, underscoring the continued relevance of efficient and sustainable methods for its production.[2]

Historically, the synthesis of 1-AAQ has been fraught with challenges, including the use of hazardous materials, low selectivity, and significant environmental impact.[3] This guide provides a comparative analysis of a traditional synthetic pathway—the nitration of anthraquinone followed by reduction—and a novel, continuous-flow method for the ammonolysis of 1-nitroanthraquinone. This modern approach offers significant advantages in safety, efficiency, and process control, representing a paradigm shift in the production of this vital chemical intermediate.

The Traditional Pathway: Nitration and Reduction - A Legacy of Compromises

A long-established method for synthesizing this compound involves a two-step process: the nitration of anthraquinone followed by the reduction of the resulting 1-nitroanthraquinone. While historically significant, this pathway is beset by several inherent drawbacks that impact its efficiency, safety, and environmental footprint.

The primary challenge lies in the nitration of anthraquinone. The use of concentrated nitric acid, often in combination with sulfuric acid, leads to the formation of a mixture of isomers, including 1-nitroanthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinones.[2] This lack of regioselectivity necessitates arduous and often costly purification steps to isolate the desired 1-nitroanthraquinone isomer.[2][4]

The subsequent reduction of 1-nitroanthraquinone is traditionally carried out using reducing agents such as sodium sulfide.[2][5] While effective, this step can generate significant amounts of sulfur-containing waste, posing environmental concerns.[6] Furthermore, the overall yield of the desired this compound is often diminished by the initial non-selective nitration and subsequent purification losses.

Causality Behind Experimental Choices in the Traditional Method

The choice of strong nitrating agents like mixed acid (HNO₃/H₂SO₄) is driven by the need to overcome the deactivating effect of the carbonyl groups on the anthraquinone ring system. However, these harsh conditions are also the root cause of the problematic isomer formation. The subsequent reduction with sodium sulfide is a cost-effective and well-understood method for converting nitroarenes to anilines.

A Modern Pathway: Continuous-Flow Ammonolysis of 1-Nitroanthraquinone - A Leap in Safety and Efficiency

A novel and significantly improved approach to the synthesis of this compound involves the high-temperature ammonolysis of 1-nitroanthraquinone in a continuous-flow microreactor.[1][7] This method directly converts 1-nitroanthraquinone to this compound, offering a more atom-economical and potentially greener alternative to traditional reduction methods.

The use of a continuous-flow system provides numerous advantages over traditional batch reactors, particularly for hazardous reactions like high-temperature ammonolysis.[8][9][10] The small reactor volume and high surface-area-to-volume ratio allow for precise temperature control, minimizing the risk of thermal runaways and improving reaction selectivity.[9][11] This enhanced safety profile enables the use of more aggressive reaction conditions, leading to significantly faster reaction times and higher yields.[1][7]

In a recent study, the continuous-flow ammonolysis of 1-nitroanthraquinone was optimized to achieve an impressive 88% yield of this compound with a residence time of just 4.3 minutes at 213 °C.[1][7] This stands in stark contrast to traditional batch processes that often require several hours to reach completion.[1]

The "Why" Behind the Modern Approach

The move to continuous-flow technology is a direct response to the safety and control limitations of batch processing for exothermic and potentially explosive reactions.[8][12] By minimizing the reaction volume at any given time, the intrinsic safety of the process is dramatically increased.[10][11] Furthermore, the precise control over reaction parameters in a microreactor allows for the optimization of reaction conditions that would be impractical or dangerous in a large-scale batch reactor, leading to improved yields and purity.[9]

Comparative Analysis: Traditional vs. Modern Synthesis

ParameterTraditional Pathway (Nitration & Reduction)Modern Pathway (Continuous-Flow Ammonolysis)
Starting Material Anthraquinone1-Nitroanthraquinone
Key Reagents Concentrated Nitric Acid, Sulfuric Acid, Sodium SulfideAqueous Ammonia, N-Methyl-2-pyrrolidone (solvent)
Selectivity Low (produces mixture of isomers)High (direct conversion of 1-nitro to 1-amino)
Reaction Time Several hours to days (including purification)~4.3 minutes (optimized)[1][7]
Yield Variable, often lower due to isomer formation and purification losses~88% (optimized)[1][7]
Safety Concerns Use of strong acids, potential for runaway reactions, generation of hazardous wasteHigh temperature and pressure, but mitigated by continuous-flow setup[8][9]
Environmental Impact Generation of acidic and sulfur-containing wasteReduced solvent usage, potential for ammonia recycling
Process Control Difficult to control precisely in large batchesExcellent control over temperature, pressure, and residence time[9]

Experimental Protocols

Traditional Synthesis: Nitration of Anthraquinone and Reduction of 1-Nitroanthraquinone

Step 1: Nitration of Anthraquinone

  • In a flask equipped with a stirrer, add 208 parts of pure anthraquinone to 900 parts of 98% nitric acid at 35°C while stirring.[13]

  • Maintain the temperature isothermically at 45°C.[13]

  • Monitor the reaction progress. The reaction can be discontinued when a specific degree of nitration is achieved.

  • Upon completion, pour the reaction mixture over ice to precipitate the nitroanthraquinone isomers.[13]

  • Filter the precipitate and wash with water until neutral.

  • The crude product, a mixture of nitroanthraquinone isomers, requires purification (e.g., crystallization from concentrated nitric acid) to isolate 1-nitroanthraquinone.[5]

Step 2: Reduction of 1-Nitroanthraquinone

  • Prepare a solution of sodium sulfide in water.

  • Add the purified 1-nitroanthraquinone to the sodium sulfide solution.

  • Heat the mixture to 95°C and stir for 1 hour.[2]

  • Filter the precipitated this compound while hot and wash with hot water until neutral.[2]

  • Dry the product to obtain this compound.

Modern Synthesis: Continuous-Flow Ammonolysis of 1-Nitroanthraquinone

Experimental Setup:

A continuous-flow system consisting of high-pressure pumps, a preheater, a microreactor, a back-pressure regulator, and a collection vessel is required.

Procedure:

  • Prepare a solution of 1-nitroanthraquinone in N-methyl-2-pyrrolidone (NMP) (e.g., 0.13 M).[7]

  • Prepare an aqueous solution of ammonia.

  • Pump the 1-nitroanthraquinone solution and the aqueous ammonia solution into the system at specific flow rates to achieve the desired molar ratio (e.g., 4.5 molar ratio of ammonia to 1-nitroanthraquinone).[1][7]

  • The reactant streams are mixed and heated in the preheater before entering the microreactor.

  • Maintain the microreactor at the optimized temperature (e.g., 213°C) and pressure.[1][7]

  • The residence time in the reactor is controlled by the total flow rate (e.g., 4.3 minutes).[1][7]

  • The reaction mixture exits the reactor, is cooled, and the product is collected.

  • The this compound can be isolated by standard workup procedures.

Visualizing the Pathways

DOT Diagram: Traditional Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Anthraquinone Anthraquinone Crude_Product Crude Nitroanthraquinone (Isomer Mixture) Anthraquinone->Crude_Product Nitration Nitrating_Mixture Conc. HNO3 / H2SO4 Nitrating_Mixture->Crude_Product Purification Purification (e.g., Crystallization) Crude_Product->Purification One_NAQ 1-Nitroanthraquinone Purification->One_NAQ One_AAQ This compound One_NAQ->One_AAQ Reduction Reducing_Agent Sodium Sulfide (Na2S) Reducing_Agent->One_AAQ

Caption: Traditional two-step synthesis of this compound.

DOT Diagram: Modern Continuous-Flow Synthesis

G cluster_workflow Continuous-Flow Workflow NAQ_Solution 1-Nitroanthraquinone in NMP Solution Pump1 Pump 1 NAQ_Solution->Pump1 Ammonia_Solution Aqueous Ammonia Solution Pump2 Pump 2 Ammonia_Solution->Pump2 Mixer Mixer Pump1->Mixer Pump2->Mixer Preheater Preheater Mixer->Preheater Microreactor Microreactor (High T, P) Preheater->Microreactor Cooler Cooler Microreactor->Cooler BPR Back-Pressure Regulator Cooler->BPR Product_Collection Product Collection (this compound) BPR->Product_Collection

Caption: Modern continuous-flow synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound is a mature field, yet it is currently undergoing a significant evolution driven by the principles of green chemistry and process intensification. The traditional nitration and reduction pathway, while historically important, is being superseded by more efficient, selective, and safer methods. The continuous-flow ammonolysis of 1-nitroanthraquinone exemplifies this progress, offering a compelling case for the adoption of modern chemical engineering principles in the production of fine chemicals. For researchers and drug development professionals, these advancements not only provide more sustainable routes to key intermediates but also open up new possibilities for the synthesis of novel anthraquinone derivatives with enhanced properties. As the demand for high-performance materials and complex pharmaceuticals grows, the continued innovation in synthetic pathways for foundational molecules like this compound will remain a critical area of research and development.

References

  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]
  • Process for the nitration of anthraquinones.
  • (PDF) Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.
  • Process for the nitration of anthraquinones.
  • Chemoselective Reduction of Nitroarenes using Hydrogen Sulphide under Phase Transfer C
  • THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. No URL provided.
  • Advantages of continuous flow production. Vapourtec. [Link]
  • A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research. [Link]
  • Continuous-Flow Chemistry. Wiley Analytical Science. [Link]
  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [Link]
  • APPLIC
  • Continuous flow makes a promise to green chemistry. Chemical Industry Journal. [Link]
  • 1-methylaminoanthraquinone. Organic Syntheses. [Link]
  • Flow Chemistry. NJ Bio, Inc.. [Link]
  • Preparation method of 1-amino-anthraquinone.
  • Process for the preparation of 1-nitroanthraquinone.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
  • Process for production of this compound.
  • Process for preparing pure 1-nitroanthraquinone.
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC - NIH. [Link]
  • A kind of synthetic method of this compound.
  • Anthraquinone. US EPA. [Link]
  • Safety Data Sheet: Anthraquinone. Carl ROTH. [Link]
  • Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. PMC - PubMed Central. [Link]
  • 9,10-Anthraquinone: Draft Human Health Risk Assessment for Registration Review.
  • Synthetic method of 1-amino-anthraquinone.

Sources

A Comparative Analysis of the Spectral Properties of Substituted Aminoanthraquinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the spectral characteristics of substituted aminoanthraquinones. This guide is designed for researchers, scientists, and drug development professionals who leverage the unique photophysical properties of these versatile chromophores. Anthraquinone derivatives are not only historically significant as dyes but are also at the forefront of modern research, finding applications as fluorescent probes, in bioimaging, and as potential therapeutic agents.[1][2][3] Their spectral properties are exquisitely sensitive to the nature and position of substituents on the anthraquinone core, a feature that we will dissect in detail.

This document moves beyond a simple recitation of facts, offering a comparative analysis grounded in experimental data. We will delve into the causality behind experimental choices and provide the foundational knowledge necessary to predict and manipulate the spectral behavior of these fascinating molecules.

The Aminoanthraquinone Core: A Tale of Intramolecular Charge Transfer

The fundamental spectral properties of aminoanthraquinones are governed by intramolecular charge transfer (ICT) phenomena.[4][5] The electron-donating amino group (-NH₂) and the electron-accepting quinone carbonyl groups create a classic push-pull system. Upon photoexcitation, electron density shifts from the amino group to the anthraquinone core, leading to a highly polar excited state. This ICT character is the primary reason for their strong absorption in the visible region and their often pronounced solvatochromism.[1][6][7]

The position of the amino substituent significantly influences the extent of this charge transfer. For instance, substitution at the 1- and 4-positions (α-positions) generally leads to a more significant red-shift (bathochromic shift) in the absorption maximum compared to substitution at the 2- or 3-positions (β-positions).[8] This is attributed to the potential for intramolecular hydrogen bonding between the amino protons and the adjacent carbonyl oxygen in α-substituted derivatives, which planarizes the molecule and enhances electronic conjugation.

Comparative Spectral Data of Substituted Aminoanthraquinones

The following table summarizes key spectral properties for a selection of substituted aminoanthraquinones, providing a basis for comparative analysis. Note that spectral data are highly dependent on the solvent environment; where available, the solvent is specified.

CompoundSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)λem (nm)Quantum Yield (ΦF)Reference
1-Aminoanthraquinone1-NH₂Methanol/Ethanol~480Not specifiedNot specifiedNot specified[8]
2-Aminoanthraquinone2-NH₂VariousVariesNot specifiedVariesVaries[4][6]
1,4-Diaminoanthraquinone1,4-(NH₂)₂Not specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
1,5-Diaminoanthraquinone1,5-(NH₂)₂Not specifiedNot specifiedNot specifiedNot specifiedNot specified[5][9]
1,8-Diaminoanthraquinone1,8-(NH₂)₂Not specifiedNot specifiedNot specifiedNot specifiedNot specified
2,6-Diaminoanthraquinone2,6-(NH₂)₂Not specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
1-Amino-4-hydroxyanthraquinone1-NH₂, 4-OHEthanol-waterNot specifiedNot specifiedNot specifiedNot specified[2]

Note: This table is a representative sample, and comprehensive data across all derivatives and solvents is extensive. Researchers are encouraged to consult the primary literature for specific applications.

The Influence of Substituents on Spectral Properties

The true versatility of aminoanthraquinones lies in the ability to tune their spectral properties through the introduction of additional substituents. The electronic nature and position of these groups can dramatically alter the absorption and emission characteristics.

Electron-Donating vs. Electron-Withdrawing Groups
  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and additional amino (-NH₂) groups, when conjugated with the anthraquinone system, generally lead to a bathochromic (red) shift in the absorption and emission spectra.[10] By pushing more electron density into the π-system, they lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) can lead to a hypsochromic (blue) shift, although their effect can be more complex and dependent on their position.[10] They stabilize the ground state and can alter the nature of the electronic transitions.

The interplay between the position of the amino group and additional substituents is critical. For instance, an EDG at the 4-position of a this compound will have a more pronounced effect than at the 2-position due to the direct resonance interaction.

Solvatochromism: Probing the Microenvironment

The significant change in dipole moment between the ground and excited states of many aminoanthraquinones makes them highly sensitive to the polarity of their environment.[6][7] This phenomenon, known as solvatochromism, manifests as a shift in the absorption and emission maxima with changing solvent polarity.[11][12]

  • Positive Solvatochromism: Most aminoanthraquinones exhibit positive solvatochromism, where the emission wavelength undergoes a bathochromic shift in more polar solvents. This is because the more polar solvent better stabilizes the highly polar excited state, lowering its energy and thus the energy of the emitted photon. The study of 2-amino-9,10-anthraquinone has shown that its photophysical properties are strongly correlated with the solvent polarity parameter.[4][6]

This property is invaluable for developing fluorescent probes that can report on the local polarity of microenvironments, such as within biological membranes or protein binding sites.

Experimental Protocols for Spectral Characterization

Accurate and reproducible spectral data is the cornerstone of any comparative analysis. Here, we outline the fundamental experimental workflows for acquiring UV-Visible absorption and fluorescence emission spectra.

UV-Visible Absorption Spectroscopy

This technique measures the amount of light absorbed by a sample at a given wavelength.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the aminoanthraquinone derivative in a suitable, UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity (Beer-Lambert Law).

  • Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the solvent in a matched cuvette.

  • Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding absorbance. The molar absorptivity (ε) can be calculated using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a sample after it has absorbed light.[13][14]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorescent aminoanthraquinone derivative. The concentration should be low enough to avoid inner filter effects and self-quenching (typically in the micromolar range).

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[15]

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to determine the optimal excitation wavelength (λex), which should correspond to the absorption maximum (λmax).

  • Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator to record the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λem). The difference between λex and λem is the Stokes shift. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be determined relative to a well-characterized standard.

Visualizing the Structure-Property Relationship

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key relationships.

G cluster_0 Substituent Effects on Spectral Properties Aminoanthraquinone_Core Aminoanthraquinone Core Electron_Donating_Group Electron-Donating Group (EDG) Aminoanthraquinone_Core->Electron_Donating_Group Addition of Electron_Withdrawing_Group Electron-Withdrawing Group (EWG) Aminoanthraquinone_Core->Electron_Withdrawing_Group Addition of Bathochromic_Shift Bathochromic Shift (Red Shift) Electron_Donating_Group->Bathochromic_Shift Leads to Hypsochromic_Shift Hypsochromic Shift (Blue Shift) Electron_Withdrawing_Group->Hypsochromic_Shift Can lead to

Caption: The effect of electron-donating and electron-withdrawing groups on the spectral properties of the aminoanthraquinone core.

G Start Start: Aminoanthraquinone in Solution Photoexcitation 1. Absorption of Photon (Photoexcitation) Start->Photoexcitation Excited_State 2. Formation of Polar Excited State (ICT) Photoexcitation->Excited_State Solvent_Relaxation 3. Solvent Reorganization (Relaxation) Excited_State->Solvent_Relaxation Fluorescence_Emission 4. Fluorescence Emission Solvent_Relaxation->Fluorescence_Emission Ground_State Return to Ground State Fluorescence_Emission->Ground_State

Caption: The photophysical process leading to fluorescence in a solvatochromic aminoanthraquinone.

Conclusion and Future Directions

The substituted aminoanthraquinones represent a class of compounds with highly tunable spectral properties. By understanding the fundamental principles of intramolecular charge transfer and the influence of substituent effects and solvent interactions, researchers can rationally design and synthesize novel derivatives with tailored absorption and emission characteristics. This guide provides a foundational framework for this endeavor.

Future research will likely focus on the development of aminoanthraquinone-based probes with enhanced photostability, larger Stokes shifts, and multi-modal sensing capabilities. As our understanding of the intricate interplay between structure and spectral properties deepens, so too will the applications of these remarkable compounds in science and medicine.

References

  • Dahiya, P., Kumbhakar, M., Maity, D. K., & Mukherjee, T. (2005). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences, 4(1), 100-105. [Link]
  • Dahiya, P., Kumbhakar, M., Maity, D. K., & Mukherjee, T. (2005). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. PubMed. [Link]
  • Structural and Spectroscopic Study of Benzoperimidines Derived from this compound and Their Application to Bioimaging. (n.d.). PubMed Central. [Link]
  • Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. (n.d.).
  • Khan, A. K. (2016). Synthesis, Characterization and Antibacterial Screening of New this compound Derivatives. Journal of Al-Nahrain University, 19(1), 25-35. [Link]
  • Electronic absorption spectra of amino substituted anthraquinones and their interpretation using the ZINDO/S and AM1 methods. (n.d.). PubMed. [Link]
  • Khan, A. K. (2016). Synthesis, Characterization and Antibacterial Screening of New this compound Derivatives. Journal of Al-Nahrain University. [Link]
  • Influence of substituent on spectroscopic and acid-base properties of anthraquinone deriv
  • Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. (2019). MDPI. [Link]
  • Galindo, F., Kabir, N., Gavrilovic, J., & Russell, D. A. (2008). Spectroscopic studies of 1,2-diaminoanthraquinone (DAQ) as a fluorescent probe for the imaging of nitric oxide in living cells. Photochemical & Photobiological Sciences, 7(1), 126-130. [Link]
  • Solvatochromic study of 1,2-dihydroxyanthraquinone in neat and binary solvent mixtures. (n.d.). Semantic Scholar. [Link]
  • Asim, S., Asim, H., & Akhtar, T. (2024). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Journal of Fluorescence, 34(4), 1527-1544. [Link]
  • Substitution effects on the visible spectra of 1,4-diNHPh-9,10-anthraquinones. (n.d.).
  • Tutorial on Fluorescence and. (n.d.). University of Massachusetts Lowell. [Link]
  • Solvatochromism, preferential solvation of 2,3-bis(chloromethyl)-1,4-anthraquinone in binary mixtures and the molecular recognition towards p-tert-butyl-calix[8]arene. (2007). PubMed. [Link]
  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). PubMed Central. [Link]
  • Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. (2022). MDPI. [Link]
  • Color Measurement of Fluorescent Colors – a CHALLENGE. (n.d.). BYK Instruments. [Link]
  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (2020). Malaysian Journal of Chemistry. [Link]
  • Fundamentals of Fluorescence. (2016). YouTube. [Link]
  • Solvatochromic study of 1,2-dihydroxyanthraquinone in neat and binary solvent mixtures. (n.d.). Europe PMC. [Link]
  • Synthesis of this compound. (n.d.).
  • Spectroscopic study of anthraquinone dye/amphiphile systems in binary aqueous/organic solvent mixtures. (2011). Semantic Scholar. [Link]
  • Studies on Aminoanthraquinone Compounds II—Photochemistry of Dyed Polymer Films. (2008). Taylor & Francis Online. [Link]
  • Chemistry of 2-aminoanthraquinones. (n.d.).
  • Introduction to Spectral Imaging. (n.d.). ZEISS Microscopy Online Campus. [Link]
  • Spectra of fluorescent dyes used in flow cytometry. (1991). PubMed. [Link]
  • Effects of Substituents on the Absorption Spectra of molecules. (2013). Odinity. [Link]
  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (2022). PubMed Central. [Link]
  • Structural and Spectroscopic Study of Benzoperimidines Derived from this compound and Their Application to Bioimaging. (2023). MDPI. [Link]
  • FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. (2021). Liberty University. [Link]
  • An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells. (n.d.). RSC Publishing. [Link]
  • Studies on Aminoanthraquinone Compounds I—Absorption Spectra in Solution and in the Solid State. (n.d.).

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in dye manufacturing and pharmaceutical development, 1-aminoanthraquinone (1-AAQ) is a pivotal intermediate. Its synthesis, however, presents a classic chemical industry challenge: balancing yield, purity, cost, and environmental impact. This guide provides an in-depth, objective comparison of the primary industrial methods for synthesizing 1-AAQ, grounded in experimental data and practical insights to inform your process development and selection.

Introduction: The Enduring Importance of this compound

This compound is a cornerstone molecule, forming the chromophoric core of a vast array of synthetic dyes, including vat, disperse, and reactive dyes.[1] Its derivatives are integral to the textile industry for their vibrant colors and excellent fastness properties. Beyond textiles, 1-AAQ and its derivatives are explored in materials science and medicinal chemistry. The critical placement of the amino group at the 1-position is paramount, as other isomers yield different colors and properties.[2] Consequently, the selective and efficient synthesis of 1-AAQ is a subject of continuous industrial and academic interest.

Core Synthesis Methodologies: A Comparative Overview

The industrial production of this compound has historically been dominated by two principal routes: the sulfonation-amination of anthraquinone and the nitration-reduction of anthraquinone. A more recent and promising alternative is the high-temperature ammonolysis of 1-nitroanthraquinone, particularly when adapted to a continuous-flow process. Each method carries a distinct profile of advantages and disadvantages.

The Classic Route: Sulfonation and Amination of Anthraquinone

This traditional method involves two key transformations: the sulfonation of anthraquinone to yield anthraquinone-1-sulfonic acid, followed by amination to produce this compound.

Causality Behind Experimental Choices: The sulfonation of anthraquinone does not selectively produce the 1-isomer without a catalyst. Historically, mercury or its salts have been employed to direct the sulfonation to the desired alpha-position.[2] The subsequent amination is a nucleophilic aromatic substitution where ammonia displaces the sulfonic acid group. An oxidant is often added during amination to prevent the reduction of the product by sulfite, a byproduct of the reaction.[1]

Trustworthiness and Limitations: While this method is well-established, its reliance on a highly toxic mercury catalyst presents severe environmental and health hazards.[2] Modern environmental regulations have largely rendered this process obsolete in many regions due to the challenges and costs associated with mercury handling and waste disposal.

Anthraquinone Anthraquinone SulfonicAcid Anthraquinone-1-sulfonic Acid Anthraquinone->SulfonicAcid Oleum, Hg Catalyst AAQ This compound SulfonicAcid->AAQ Ammonia

Caption: Sulfonation-Amination Pathway for 1-AAQ.

The Workhorse Method: Nitration and Reduction of Anthraquinone

This route entails the direct nitration of anthraquinone to form 1-nitroanthraquinone, which is then reduced to the desired this compound.

Causality Behind Experimental Choices: The direct nitration of anthraquinone is a classic electrophilic aromatic substitution. However, it is notoriously difficult to control and typically yields a mixture of isomers, including the desired 1-nitroanthraquinone, as well as 2-nitroanthraquinone and various dinitroanthraquinones.[2] The separation of these isomers is challenging. Consequently, process control often involves limiting the extent of the nitration to minimize the formation of di-nitrated byproducts, leaving a significant amount of unreacted anthraquinone that must be recycled.[3] The subsequent reduction of the nitro group to an amine is a standard transformation, often accomplished with reagents like sodium sulfide or through catalytic hydrogenation. A greener alternative for the reduction step employs sodium hydrosulfide in an aqueous medium.[4]

Trustworthiness and Limitations: This method avoids the use of mercury, making it environmentally superior to the sulfonation route. However, the lack of selectivity during nitration necessitates extensive purification steps, which increases processing time and cost, and lowers the overall effective yield.[3][5] The final product purity is highly dependent on the efficiency of these purification processes.

Anthraquinone Anthraquinone NitrationMixture Crude Nitration Product (1-NAQ, 2-NAQ, di-NAQ, Anthraquinone) Anthraquinone->NitrationMixture Mixed Acid (HNO3/H2SO4) PurifiedNAQ Purified 1-Nitroanthraquinone NitrationMixture->PurifiedNAQ Purification AAQ This compound PurifiedNAQ->AAQ Reduction (e.g., Na2S)

Caption: Nitration-Reduction Pathway for 1-AAQ.

The Modern Approach: High-Temperature Ammonolysis of 1-Nitroanthraquinone

This method is a variation of the nitration-reduction route, where purified 1-nitroanthraquinone is subjected to high-temperature ammonolysis to directly substitute the nitro group with an amino group. The adoption of continuous-flow technology has significantly enhanced the safety and efficiency of this process.

Causality Behind Experimental Choices: High-temperature ammonolysis is a powerful technique for introducing amino groups into aromatic systems. However, in traditional batch reactors, the reaction requires high temperatures and pressures, and often a large excess of ammonia, posing significant safety risks and creating a high downstream load for ammonia recovery.[6][7] Continuous-flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, allowing for the use of higher temperatures and pressures to achieve rapid and efficient conversion with a smaller excess of ammonia.[7][8]

Trustworthiness and Limitations: The continuous-flow ammonolysis of 1-nitroanthraquinone represents a significant advancement in 1-AAQ synthesis. It offers high yields, short reaction times, and improved safety. The primary limitation is the requirement for a dedicated continuous-flow reactor setup, which may represent a significant initial capital investment.

Comparative Analysis of Synthesis Methods

The following table provides a semi-quantitative comparison of the key performance indicators for the different 1-AAQ synthesis methods.

ParameterSulfonation-AminationNitration-ReductionContinuous-Flow Ammonolysis of 1-Nitroanthraquinone
Overall Yield ModerateModerate to High (highly dependent on purification)High (~88%)[6][7]
Product Purity Moderate to HighModerate (requires extensive purification to achieve high purity)High (>99.5% achievable with refining)[5]
Raw Material Cost Moderate (Anthraquinone, Oleum, Ammonia)Moderate (Anthraquinone, Nitric Acid, Sulfuric Acid, Reducing Agent)High (Requires purified 1-Nitroanthraquinone)
Energy Consumption High (High temperatures for amination)High (Purification steps are energy-intensive)Moderate to High (High reaction temperature but very short reaction time)
Reaction Time LongLong (including multi-step purification)Very Short (minutes)[6][7]
Environmental Impact Very High (use of mercury catalyst)Moderate (acidic waste streams, solvent use in purification)Low to Moderate (potential for high ammonia load, but significantly reduced in flow)
Safety Concerns High (Mercury toxicity)High (Handling of concentrated acids, nitration is exothermic)High (High temperature and pressure, ammonia handling), but significantly mitigated by flow chemistry.[7]

Experimental Protocols

The following are representative, high-level protocols for the synthesis of this compound via the nitration-reduction and continuous-flow ammonolysis routes.

Protocol 1: Synthesis of this compound via Nitration-Reduction

Step 1: Nitration of Anthraquinone

  • In a suitable reactor, charge anthraquinone and a solvent such as dichloromethane.

  • Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid while maintaining the temperature between 35-40°C.

  • Allow the reaction to proceed for several hours, monitoring the progress by a suitable analytical technique (e.g., HPLC) to control the formation of dinitroanthraquinone byproducts.

  • Upon reaching the desired conversion, quench the reaction by pouring the mixture onto ice.

  • Filter the crude nitration product, which will be a mixture of 1-nitroanthraquinone, unreacted anthraquinone, and other nitro-isomers.

Step 2: Purification of 1-Nitroanthraquinone

  • The crude product is subjected to a purification process, which may involve treatment with sodium sulfite to sulfonate and remove the 2-nitroanthraquinone isomer as a water-soluble salt.[9]

  • Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) to obtain 1-nitroanthraquinone of high purity.[5]

Step 3: Reduction of 1-Nitroanthraquinone

  • Suspend the purified 1-nitroanthraquinone in an aqueous solution.

  • Add a reducing agent, such as sodium sulfide, in portions.

  • Heat the mixture to facilitate the reduction.

  • After the reaction is complete, the crude this compound is filtered, washed, and dried.

  • Further purification can be carried out by treating the crude product with an alkaline solution and a reducing agent like sodium hydrosulfite to remove diaminoanthraquinone impurities.[9]

Protocol 2: Synthesis of this compound via Continuous-Flow Ammonolysis

Experimental Setup: A continuous-flow reactor system equipped with high-pressure pumps, a heated reactor coil, and a back-pressure regulator is required.

Procedure:

  • Prepare a solution of 1-nitroanthraquinone in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).[7]

  • Prepare an aqueous solution of ammonia.

  • Using separate high-pressure pumps, introduce the 1-nitroanthraquinone solution and the ammonia solution into a T-mixer.

  • The combined stream flows through the heated reactor coil maintained at a specific temperature (e.g., 213°C).[6]

  • The residence time in the reactor is controlled by the flow rates and the reactor volume (e.g., 4.3 minutes).[6]

  • The reaction mixture exits the reactor through a back-pressure regulator to maintain the system pressure.

  • The product stream is collected, and the this compound can be isolated by cooling, precipitation, filtration, and washing.

cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection Pump1 Pump 1 (1-NAQ in NMP) Mixer T-Mixer Pump1->Mixer Pump2 Pump 2 (Aqueous Ammonia) Pump2->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental Workflow for Continuous-Flow Ammonolysis.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, driven by the need for more efficient, safer, and environmentally benign processes.

  • The sulfonation-amination route , while historically important, is largely phased out due to the extreme toxicity of its mercury catalyst.

  • The nitration-reduction route remains a widely used industrial method. Its primary drawback is the formation of isomeric byproducts, which complicates purification and impacts the overall process economy. However, innovations in controlling the nitration depth and more efficient purification strategies continue to make this a viable option.[3][5]

  • The continuous-flow ammonolysis of 1-nitroanthraquinone represents the state-of-the-art in 1-AAQ synthesis.[6][7] It offers superior control, safety, and efficiency, leading to high yields of pure product in a fraction of the time required by traditional methods. The primary barrier to its widespread adoption is the initial investment in specialized equipment.

For researchers and drug development professionals, the choice of synthesis method will depend on the scale of production, the required purity of the final product, and the available resources. For small-scale, high-purity applications, a well-optimized nitration-reduction route with meticulous purification may be suitable. For larger-scale, cost-effective, and safer production, the continuous-flow ammonolysis method is undoubtedly the future of this compound synthesis.

References

  • Feng, Z., et al. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules, 28(11), 4314.
  • CN103694126A - Process for refining 1-amino-anthraquinone. Google Patents.
  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953.
  • Baqi, Y., & Müller, C. E. (2007). Rapid and Efficient Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling Reaction: General Access to Anilinoanthraquinone Derivatives. Organic Letters, 9(7), 1271-1274.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023). PubMed.
  • Shupeniuk, V., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Russian Journal of Organic Chemistry, 57(4), 578-587.
  • Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023). ResearchGate.
  • Wilson, C. V., Dickey, J. B., & Allen, C. F. H. (1955). 1-Methylaminoanthraquinone. Organic Syntheses, 35, 77.
  • The Role of 1-Amino-5-chloroanthraquinone in Modern Dye Manufacturing. (n.d.).
  • Sardashti-Birjandi, A., et al. (2021). Green and catalyst-free synthesis of aminoanthraquinone derivatives in solvent-free conditions. ResearchGate.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols.
  • CN108129363A - Synthesis of this compound-2-sulfonic acid by solid phase method. Google Patents.
  • Lv, H., et al. (2023). Anaerobic biotransformation of sulfonated anthraquinones by Pseudomonas nitroreducens WA and the fate of the sulfonic acid group in the presence of nitrate. ResearchGate.
  • Shupeniuk, V., et al. (2020). Synthesis some 4-substituted 9,10-anthraquinones. Semantic Scholar.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Dhudshia, B., & Dholakia, J. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • US4054586A - Process for preparing this compound having high purity. Google Patents.
  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (n.d.). Sultan Qaboos University House of Expertise.
  • Ullmann reaction. (n.d.). In Wikipedia.
  • This compound. (n.d.). ChemBK.
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone. Google Patents.
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone. Google Patents.
  • US2581016A - Process for sulfonating 1-amino-anthraquinones. Google Patents.
  • EP0499450A1 - Synthesis of this compound. Google Patents.
  • Lv, H., et al. (2023). Anaerobic biotransformation of sulfonated anthraquinones by Pseudomonas nitroreducens WA and the fate of the sulfonic acid group in the presence of nitrate. PubMed.
  • Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. (n.d.). ResearchGate.
  • US1963383A - Process of sulphonating anthraquinone and its derivatives. Google Patents.
  • US4045454A - Production of 1-nitroanthraquinone and this compound. Google Patents.
  • Remediation Analysis of Azo and Anthraquinone Dye by Modified Low Sulphonated Lignin. (2025). ResearchGate.
  • High-performance anthraquinone with potentially low cost for aqueous redox flow batteries. (n.d.). Journal of Materials Chemistry A.
  • Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell. (n.d.). MDPI.
  • Energy And Carbon Footprint Comparison With Anthraquinone Process. (2025). Patsnap Eureka.
  • Techno-economic analysis of aniline production via amination of phenol. (2020). PMC.

Sources

Comparative Guide to Cross-Reactivity Testing of 1-Aminoanthraquinone-Based Chemosensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of selective and sensitive chemosensors is a cornerstone of modern analytical science, with applications spanning environmental monitoring, clinical diagnostics, and industrial process control. Among the diverse array of molecular platforms utilized for sensor design, the 1-aminoanthraquinone scaffold has emerged as a particularly versatile and promising candidate. Its inherent photophysical properties, including strong visible absorption and fluorescence, coupled with the reactive amino group that allows for straightforward chemical modification, make it an ideal building block for creating a wide range of colorimetric and fluorometric sensors.[1][2][3] These sensors operate through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and hydrogen bonding interactions, to signal the presence of specific analytes.[4][5]

The ultimate utility of any chemosensor, however, hinges on its selectivity—the ability to detect a target analyte in a complex mixture without interference from other species.[6] This guide provides a comprehensive overview of the principles and practices of cross-reactivity testing for this compound-based chemosensors. It is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and validate the performance of these powerful analytical tools. We will delve into the experimental design, data interpretation, and comparative analysis necessary to establish the selectivity profile of a novel sensor and benchmark it against existing alternatives.

The this compound Scaffold: A Versatile Platform

The this compound core structure is characterized by a planar anthraquinone unit fused with an amino group. This arrangement facilitates strong intramolecular charge transfer from the electron-donating amino group to the electron-accepting anthraquinone moiety, resulting in distinct spectroscopic properties. The amino group serves as a convenient handle for synthetic modification, allowing for the introduction of various receptor units designed to selectively bind to target analytes such as metal ions, anions, or neutral molecules.[1][7]

Signaling Mechanisms of this compound Chemosensors

The detection of an analyte by a this compound-based chemosensor typically results in a measurable change in its absorption or fluorescence spectrum.[8] These changes are governed by several key photophysical processes:

  • Photoinduced Electron Transfer (PET): In many this compound sensors, the receptor unit can quench the fluorescence of the anthraquinone fluorophore through PET. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response.[4]

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the sensor molecule, modulating the ICT process. This often leads to a shift in the absorption or emission wavelength, resulting in a colorimetric or ratiometric fluorescent response.[5]

  • Hydrogen Bonding: The amino and carbonyl groups of the anthraquinone scaffold can participate in hydrogen bonding interactions with analytes, particularly anions.[7] This interaction can perturb the electronic structure of the sensor, causing a change in its optical properties.

Caption: Signaling pathways in this compound chemosensors.

Designing a Robust Cross-Reactivity Testing Protocol

A rigorous cross-reactivity study is essential to validate the selectivity of a newly developed this compound-based chemosensor. The primary goal is to assess the sensor's response to a wide range of potential interfering species that may be present alongside the target analyte in a real-world sample.

Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Sensor, Target, Interferents) Start->Prepare_Solutions Initial_Spectrum Record Initial Spectrum of Sensor Prepare_Solutions->Initial_Spectrum Add_Target Add Target Analyte Initial_Spectrum->Add_Target Record_Target_Spectrum Record Spectrum Add_Target->Record_Target_Spectrum Add_Interferent Add Interfering Ion Record_Target_Spectrum->Add_Interferent Record_Interferent_Spectrum Record Spectrum Add_Interferent->Record_Interferent_Spectrum Competitive_Binding Competitive Binding Assay (Target + Interferent) Record_Interferent_Spectrum->Competitive_Binding Record_Competitive_Spectrum Record Spectrum Competitive_Binding->Record_Competitive_Spectrum Analyze_Data Analyze Data & Compare Responses Record_Competitive_Spectrum->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cross-reactivity testing.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Sensor Stock Solution: Prepare a stock solution of the this compound-based chemosensor in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution). The concentration should be optimized for spectroscopic measurements (typically in the micromolar range).

  • Analyte and Interferent Stock Solutions: Prepare stock solutions of the target analyte and a comprehensive panel of potential interfering ions and molecules.[9][10] The choice of interferents should be guided by the intended application of the sensor. For example, a sensor for Fe³⁺ in biological systems should be tested against other biologically relevant cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺) and anions.[4][11][12] All solutions should be prepared using high-purity reagents and solvents.

2. Selectivity Study (Individual Ion Response):

  • To a solution of the chemosensor, add a specific concentration of the target analyte and record the change in the absorption or fluorescence spectrum.

  • Repeat the experiment for each potential interfering species, using the same concentration as the target analyte.

  • The response of the sensor to each species should be quantified. For fluorescent sensors, this is typically the change in fluorescence intensity (ΔF = F - F₀), while for colorimetric sensors, it is the change in absorbance (ΔA = A - A₀) at a specific wavelength.

3. Competitive Binding Study (Interference Test):

  • To a solution of the chemosensor, add the target analyte at a concentration that elicits a significant response.

  • To this solution, add a potential interfering species, typically at a concentration equal to or in excess of the target analyte.[13]

  • Record the spectrum and compare the response to that obtained in the presence of the target analyte alone. A significant change in the signal indicates interference.[14][15]

4. Data Analysis and Interpretation:

  • The selectivity of the sensor is typically visualized using a bar graph, where the height of each bar represents the sensor's response to a particular species.

  • For a highly selective sensor, the response to the target analyte should be significantly greater than the response to any of the interfering species.

  • The results of the competitive binding study are crucial for assessing the sensor's performance in a mixed-analyte environment.

Comparative Performance of this compound-Based Chemosensors

The following tables provide a comparative summary of the performance of several recently reported this compound-based chemosensors, highlighting their selectivity and sensitivity.

Table 1: Performance of this compound-Based Cation Sensors
SensorTarget IonDetection Limit (LOD)Key Interferents TestedSolvent SystemReference
PACAFe³⁺2.0 x 10⁻¹¹ MNa⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺Semi-aqueous[11][12]
LCu²⁺8.95 x 10⁻⁸ MNa⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺THF/Tris-HCl buffer[16][17]
RES-AAQFe³⁺~10.5 nMVarious metal ionsNot specified[4]
Table 2: Performance of this compound-Based Anion Sensors
SensorTarget AnionDetection Limit (LOD)Key Interferents TestedSolvent SystemReference
1,8-DHACarbonate, Bicarbonate, etc.60 µM (for one anion)Acetate, Tartrate, Citrate, PhosphateAcetonitrile[7]
Sensor for CN⁻CN⁻2.85 x 10⁻⁸ M (fluorescence)F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, ClO₄⁻DMSO[18]
ImidazoanthraquinoneF⁻, CN⁻, OH⁻~10⁻⁶ MCl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻DMSO[5]

Conclusion

This compound-based chemosensors represent a powerful and versatile class of analytical tools. Their straightforward synthesis, tunable photophysical properties, and potential for high selectivity make them attractive for a wide range of applications. However, the successful implementation of these sensors is critically dependent on a thorough and rigorous evaluation of their cross-reactivity. The protocols and comparative data presented in this guide are intended to provide researchers with the necessary framework to design and execute robust selectivity studies, thereby ensuring the reliability and accuracy of their analytical measurements. By adhering to these principles of scientific integrity and comprehensive validation, the full potential of this compound-based chemosensors can be realized in addressing complex analytical challenges.

References

  • Naked-eye detection and discriminant analysis for the determination of anions based on hydroxy anthraquinone chemosensors.
  • Metal interference study of chemo‐sensor 4 a in the presence of various metal ions.
  • (A) Interference study of the sensor in the presence of a mixture of...
  • Poly(1-amino-5-chloroanthraquinone): highly selective and ultrasensitive fluorescent chemosensor for ferric ion. PubMed.
  • Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions.
  • The Cross-Sensitivity of Chemiresistive Gas Sensors: Nature, Methods, and Peculiarities: A Systematic Review.
  • Anthraquinone Based Sensors for the Selective Detection of Cyanide Ion with Turn on Fluorescence with Logic Gate & Real Sample Applications.
  • Poly(1-amino-5-chloroanthraquinone): Highly Selective and Ultrasensitive Fluorescent Chemosensor For Ferric Ion.
  • A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution.
  • (a) Interference study of sensor 4 (8.6 μM) in the presence of other...
  • Highly Sensitive and Selective Colorimetric and Off-On Fluorescent Reversible Chemosensors for Al3+ Based on the Rhodamine Fluorophore. MDPI.
  • Highly Selective Colorimetric Naked-Eye Cu(II) Detection Using an Azobenzene Chemosensor.
  • Fluorescent and colorimetric sensors for anions. UniCA IRIS.
  • An anthraquinone-based highly selective colorimetric and fluorometric sensor for sequential detection of Cu2+ and S2− with intracellular application.
  • Selective detection of Fe3+ via fluorescent in real sample using aminoanthraquinone resorcin[11]arene-based receptors with logic gate applic
  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
  • Colorimetric Sensors: Methods and Applic
  • Anthraquinone as Fluorescent Chemosensor for Metal Ions. SciSpace.
  • Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. PubMed.
  • Fluorescence chemosensing of meldonium using a cross-reactive sensor array. Analyst.
  • An anthraquinone-based highly selective colorimetric and fluorometric sensor for sequential detection of Cu 2+ and S 2- with intracellular application.
  • Design, synthesis, and evaluation of a selective chemosensor for leucine-rich repe
  • (PDF) Highly Sensitive and Selective Colorimetric and Off-On Fluorescent Reversible Chemosensors for Al Based on the Rhodamine Fluorophore.
  • Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions (2022). SciSpace.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Cross-Reactive Chemical Sensor Arrays.
  • Imidazoanthraquinone-triarylamines based Chromofluorogenic Chemosensors for Anion Sensing. Progress in Chemical and Biochemical Research.
  • Cross-Reactive Sensor Array for Metal Ion Sensing Based on Fluorescent SAMs. MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-aminoanthraquinone, ensuring the safety of personnel, the protection of the environment, and adherence to regulatory standards. Our approach is grounded in established safety protocols and a deep understanding of the chemical's inherent properties.

The Imperative for Proper Disposal: Understanding the Hazards of this compound

This compound (CAS No. 82-45-1) is a synthetic dye intermediate with valuable applications, but it is not without its hazards.[1] Understanding these risks is fundamental to appreciating the stringency of its disposal protocols.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory system irritation.[2][3][4][5] Prolonged or repeated exposure may lead to organ damage.[6] Of significant concern is its environmental impact; it is toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[2][6][7] Therefore, discharging this compound into sewers or waterways is strictly prohibited.[2][7]

Hazard ClassificationDescriptionSources
Human Health Irritating to eyes, skin, and respiratory system.[2][3][4][5] Potential for organ damage with repeated exposure.[6][2][3][4][5][6]
Environmental Toxic to aquatic organisms, with potential for long-lasting adverse effects.[2][6][7][2][6][7]
Physical Combustible solid. Dust may form explosive mixtures with air.[2][2]

Given these properties, a cavalier approach to disposal is not an option. The procedures outlined below are designed to mitigate these risks effectively.

Core Directive: A Step-by-Step Guide to the Disposal of this compound Waste

The proper disposal of this compound waste is a multi-step process that requires careful planning and execution. The following protocols are designed to provide clear, actionable guidance for different waste streams.

Step 1: Waste Segregation and Collection

The first principle of effective chemical waste management is segregation at the source. This prevents the cross-contamination of waste streams and ensures that disposal methods are appropriate for the chemical's specific hazards.

  • Unused or Expired this compound: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, compatible, and properly labeled container.

  • Contaminated Labware and Personal Protective Equipment (PPE): This includes items such as gloves, filter paper, and disposable lab coats that have come into contact with this compound. These items should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "this compound Contaminated Waste."

  • Empty Containers: Even "empty" containers can retain residual amounts of the chemical and its vapors.[2] These containers should be triple-rinsed with a suitable solvent (e.g., acetone). The resulting rinsate is considered hazardous waste and must be collected for proper disposal. After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.[2]

Step 2: Spill Management and Decontamination

Accidents happen. A robust spill response plan is crucial for maintaining a safe laboratory environment.

Minor Spills:

  • Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.[2]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[2][8] For larger spills or in poorly ventilated areas, a respirator may be necessary.[2]

  • Contain the Spill: Use a dry, absorbent material to gently cover the spilled solid, avoiding the generation of dust.[2][8]

  • Collect the Material: Carefully sweep or scoop the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[2][8]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[9] Collect all cleaning materials as hazardous waste.

Major Spills:

In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or a qualified emergency response team.[2]

Step 3: Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.[7] The primary recommended method of disposal is incineration .

Incineration Protocol:

  • Packaging: Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards.

  • Combustible Solvent: For pure this compound, it is often recommended to dissolve or mix the material with a combustible solvent to facilitate complete combustion in the incinerator.[7]

  • Licensed Facility: The waste must be transported to a licensed incineration facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts, such as nitrogen oxides.[2][7]

Landfill is not a suitable option for the disposal of this compound due to its toxicity to aquatic life and potential for environmental contamination. [2]

Visualizing the Disposal Workflow

To aid in decision-making, the following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Disposal Route Waste This compound Waste (Unused, Contaminated Materials, Empty Containers) Segregate Segregate Waste Streams Waste->Segregate Label Properly Label Containers Segregate->Label Store Store in a Secure, Designated Area Label->Store LicensedVendor Contact Licensed Hazardous Waste Vendor Store->LicensedVendor Incineration Incineration at a Permitted Facility LicensedVendor->Incineration Landfill Landfill (Not Recommended) LicensedVendor->Landfill

Caption: Decision workflow for the disposal of this compound waste.

Trustworthiness Through Self-Validating Protocols

The procedures outlined in this guide are designed to be self-validating. By adhering to the principles of waste segregation, proper labeling, and the use of licensed disposal vendors, you create a chain of custody that is transparent and verifiable. Regular internal audits of your laboratory's waste management practices, cross-referenced with the documentation provided by your disposal vendor, will ensure ongoing compliance and safety.

References

  • This compound - Hazardous Agents - Haz-Map.
  • This compound - Santa Cruz Biotechnology.
  • Material Safety Data Sheet - this compound, 90% - Cole-Parmer.
  • This compound | C14H9NO2 | CID 6710 - PubChem.
  • This compound - Safety D
  • This compound - ChemBK.
  • SAFETY D
  • SAFETY D
  • This compound | 82-45-1 - ChemicalBook.
  • SAFETY D
  • 1-Amino anthraquinone CAS#: 82-45-1 • ChemWhat | D
  • 1-(Methylamino)anthraquinone - Santa Cruz Biotechnology.
  • 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING - NJ.gov.
  • 1-AMINO-2-METHYLANTHRAQUINONE - CAMEO Chemicals - NOAA.

Sources

Navigating the Risks: A Guide to Safely Handling 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. 1-Aminoanthraquinone, a versatile dye intermediate, presents a unique set of handling challenges that demand meticulous attention to personal protective equipment (PPE) and operational protocols. This guide provides an in-depth, experience-driven approach to its safe management, moving beyond mere compliance to foster a culture of proactive laboratory safety.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a red-brown powder that, while not possessing acute, high-level toxicity, presents notable irritant and potential long-term health risks.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1][2] It is classified as an irritant to the eyes, skin, and respiratory system.[2][3][4][5] Furthermore, there is some evidence to suggest it may be a potential carcinogen in animals, necessitating a cautious approach to minimize all forms of exposure.[6]

The causality behind our PPE recommendations is directly tied to these hazards. The fine particulate nature of this compound means it can easily become airborne, leading to respiratory irritation.[2] Direct skin contact can cause irritation, and absorption through compromised skin is a potential concern.[2] Ocular exposure can result in significant irritation.[3][4][5] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical line of defense.

Core Personal Protective Equipment for this compound

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against airborne dust particles and potential splashes. Standard safety glasses are insufficient as they do not provide a complete seal.
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact. Gloves should be inspected for integrity before each use and disposed of after handling.[2][3]
Body Protection Laboratory coat or overallsPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection NIOSH-approved N95 respirator (or equivalent)Essential for minimizing the inhalation of fine dust particles, especially when handling larger quantities or in areas with suboptimal ventilation.

Procedural Guidance: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_in_Hood Weigh in a Fume Hood or Ventilated Enclosure Don_PPE->Weigh_in_Hood Handle_Carefully Handle Carefully to Minimize Dust Weigh_in_Hood->Handle_Carefully Clean_Spills Clean Spills Immediately Handle_Carefully->Clean_Spills Doff_PPE Doff PPE Correctly Handle_Carefully->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste Properly Wash_Hands->Dispose_Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminoanthraquinone
Reactant of Route 2
1-Aminoanthraquinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.